3-bromo-1-methyl-1H-pyrazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-8-4(6)2-3(5)7-8/h2H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKWFRBFTUZSDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719233 | |
| Record name | 3-Bromo-1-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357471-14-7 | |
| Record name | 3-Bromo-1-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1-methyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-bromo-1-methyl-1H-pyrazol-5-amine
Foreword: Navigating the Regiochemical Challenges in Pyrazole Synthesis
The synthesis of specifically substituted pyrazoles is a cornerstone of modern medicinal and agricultural chemistry. The pyrazole scaffold is a privileged structure, appearing in a multitude of bioactive molecules. However, the inherent electronic nature of the pyrazole ring often presents significant regiochemical challenges during functionalization. The synthesis of 3-bromo-1-methyl-1H-pyrazol-5-amine, a valuable building block for further chemical elaboration, is a prime example of these challenges. Direct bromination of the parent 1-methyl-1H-pyrazol-5-amine is known to predominantly yield the 4-bromo isomer due to the directing effects of the amino group and the pyrazole nitrogens.[1] Therefore, a robust and regioselective synthetic strategy is paramount.
This technical guide provides a comprehensive, field-proven pathway for the synthesis of this compound. We will delve into the causality behind the experimental choices, offering a self-validating protocol that ensures reproducibility and high purity of the target compound. Each step is accompanied by a detailed experimental procedure and mechanistic insights, grounded in authoritative chemical principles.
Strategic Overview: A Three-Step Approach to Regiocontrol
To overcome the inherent regioselectivity issues, a three-step synthetic pathway is employed, commencing with the commercially available 1-methyl-1H-pyrazol-5-amine. This strategy hinges on the temporary protection of the C5-amino group, which electronically modifies the pyrazole ring, thereby directing the subsequent bromination to the desired C3-position. The final step involves the facile removal of the protecting group to yield the target molecule.
Caption: Overall synthetic strategy for this compound.
Part 1: Protection of the C5-Amino Group via Acetylation
Causality and Experimental Choice
The initial and most critical step is the protection of the exocyclic amino group at the C5-position of 1-methyl-1H-pyrazol-5-amine. This is not merely a preventative measure against unwanted side reactions during bromination, but a strategic move to alter the electronic landscape of the pyrazole ring. The lone pair of the amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. In the context of the pyrazole ring, this corresponds to the C4-position.
By converting the amino group to an acetamido group, we moderate its activating effect. The acetyl group is electron-withdrawing through resonance, which reduces the electron-donating ability of the nitrogen atom into the pyrazole ring. This electronic shift deactivates the C4-position towards electrophilic attack and, in concert with the directing effect of the N1-methyl group, promotes bromination at the C3-position. Acetic anhydride is chosen as the acetylating agent due to its high reactivity, ease of handling, and the straightforward workup of the reaction. Pyridine is used as a basic catalyst and to neutralize the acetic acid byproduct.
Experimental Protocol: Synthesis of N-(1-methyl-1H-pyrazol-5-yl)acetamide
Caption: Experimental workflow for the acetylation of 1-methyl-1H-pyrazol-5-amine.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 1-methyl-1H-pyrazol-5-amine | 97.12 | 50 | 4.86 g |
| Acetic Anhydride | 102.09 | 60 | 5.7 mL |
| Pyridine | 79.10 | 75 | 6.1 mL |
| Dichloromethane (DCM) | - | - | 100 mL |
| Saturated Sodium Bicarbonate Solution | - | - | 50 mL |
| Brine | - | - | 50 mL |
| Anhydrous Sodium Sulfate | - | - | As needed |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-pyrazol-5-amine (4.86 g, 50 mmol) and dissolve in dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (6.1 mL, 75 mmol) to the stirred solution.
-
Add acetic anhydride (5.7 mL, 60 mmol) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, N-(1-methyl-1H-pyrazol-5-yl)acetamide, is often obtained as a solid of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from ethyl acetate/hexanes.
Part 2: Regioselective Bromination
Causality and Experimental Choice
With the C5-amino group protected, the pyrazole ring is now primed for regioselective bromination at the C3-position. N-Bromosuccinimide (NBS) is the brominating agent of choice for this transformation.[2] It is a convenient and safe source of electrophilic bromine, and the succinimide byproduct is easily removed during workup. The reaction is typically carried out in a chlorinated solvent such as dichloromethane or chloroform at room temperature. The electron-withdrawing nature of the N-acetyl group sufficiently deactivates the C4-position, allowing the electrophilic bromine to preferentially attack the electron-rich C3-position.
Experimental Protocol: Synthesis of N-(3-bromo-1-methyl-1H-pyrazol-5-yl)acetamide
Caption: Experimental workflow for the regioselective bromination.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass |
| N-(1-methyl-1H-pyrazol-5-yl)acetamide | 139.15 | 45 (assumed) | ~6.26 g |
| N-Bromosuccinimide (NBS) | 177.98 | 47.25 | 8.41 g |
| Acetonitrile | - | - | 150 mL |
| Ethyl Acetate (EtOAc) | - | - | As needed |
| Saturated Sodium Thiosulfate Solution | - | - | 50 mL |
| Brine | - | - | 50 mL |
| Anhydrous Sodium Sulfate | - | - | As needed |
Procedure:
-
In a 500 mL round-bottom flask, dissolve the crude N-(1-methyl-1H-pyrazol-5-yl)acetamide (~6.26 g, assuming ~45 mmol from the previous step) in acetonitrile (150 mL).
-
Add N-Bromosuccinimide (8.41 g, 47.25 mmol) in one portion to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Monitor the reaction by TLC. Upon completion, remove the acetonitrile under reduced pressure.
-
Partition the residue between ethyl acetate (150 mL) and water (100 mL).
-
Wash the organic layer with saturated sodium thiosulfate solution (50 mL) to quench any remaining bromine, followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude N-(3-bromo-1-methyl-1H-pyrazol-5-yl)acetamide.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Part 3: Deprotection to Yield this compound
Causality and Experimental Choice
The final step is the removal of the acetyl protecting group to unveil the C5-amino functionality. Acid-catalyzed hydrolysis is a reliable and efficient method for this transformation. A mixture of hydrochloric acid and an alcohol, such as ethanol, is heated to reflux to drive the reaction to completion. The alcohol serves as a co-solvent to ensure the solubility of the substrate. The acidic conditions protonate the amide oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the hydrolysis of the amide bond.
Experimental Protocol: Synthesis of this compound
Caption: Experimental workflow for the deprotection via acid hydrolysis.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| N-(3-bromo-1-methyl-1H-pyrazol-5-yl)acetamide | 218.05 | 40 (assumed) | ~8.72 g |
| Ethanol | - | - | 100 mL |
| Concentrated Hydrochloric Acid (37%) | - | - | 20 mL |
| Sodium Hydroxide Solution (e.g., 5 M) | - | - | As needed |
| Ethyl Acetate (EtOAc) | - | - | As needed |
| Brine | - | - | 50 mL |
| Anhydrous Sodium Sulfate | - | - | As needed |
Procedure:
-
In a 250 mL round-bottom flask, suspend the N-(3-bromo-1-methyl-1H-pyrazol-5-yl)acetamide (~8.72 g, assuming ~40 mmol) in ethanol (100 mL).
-
Add concentrated hydrochloric acid (20 mL) to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.
-
Carefully neutralize the solution by the slow addition of a 5 M sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude this compound.
-
The final product can be purified by flash column chromatography on silica gel or by recrystallization.
Characterization Data
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₄H₆BrN₃
-
Molecular Weight: 176.02 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ ~5.8-6.0 (s, 1H, pyrazole C4-H), ~3.6-3.8 (s, 3H, N-CH₃), ~3.5-4.0 (br s, 2H, NH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~150-155 (C5-NH₂), ~130-135 (C3-Br), ~90-95 (C4), ~35-40 (N-CH₃).
-
Mass Spectrometry (ESI+): m/z = 175.98 [M+H]⁺, 177.98 [M+H]⁺ (isotopic pattern for Br).
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Specific Hazards:
-
Acetic Anhydride: Corrosive and a lachrymator. Handle with care.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor.
-
N-Bromosuccinimide (NBS): Irritant and light-sensitive. Avoid inhalation of dust.
-
Concentrated Hydrochloric Acid: Highly corrosive. Handle with extreme care.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.
Conclusion
The synthesis of this compound presents a classic case of regiochemical control in heterocyclic chemistry. The three-step sequence of protection, regioselective bromination, and deprotection provides a reliable and scalable route to this valuable synthetic intermediate. By understanding the underlying electronic principles that govern the reactivity of the pyrazole ring, chemists can effectively navigate the challenges of selective functionalization and access a wide array of complex molecular architectures for applications in drug discovery and materials science.
References
- PubChem. N-(5-methyl-1H-pyrazol-3-yl)acetamide. [Link]
- Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines. 2021.
- PubChem. This compound. [Link]
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- MDPI.
- Arkat USA. Recent developments in aminopyrazole chemistry. [Link]
- Organic Synthesis International. N-Methyl-3-Bromo-5-Methyl Pyrazole. 2017. [Link]
- ResearchGate. ChemInform Abstract: Preparation and Chemistry of 3/5-Halogenopyrazoles. 2010.
Sources
An In-depth Technical Guide to 3-Bromo-1-methyl-1H-pyrazol-5-amine (CAS 1357471-14-7): A Key Building Block for Novel Therapeutics
This guide provides a comprehensive technical overview of 3-Bromo-1-methyl-1H-pyrazol-5-amine, a key heterocyclic intermediate in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, and, most critically, its application in the synthesis of biologically active molecules, supported by detailed experimental protocols and scientific rationale.
Introduction: The Strategic Importance of this compound
This compound (CAS 1357471-14-7) is a substituted pyrazole that has emerged as a valuable building block in the synthesis of complex heterocyclic scaffolds. The pyrazole nucleus is a well-established pharmacophore present in a wide array of approved drugs, valued for its metabolic stability and diverse biological activities. The specific arrangement of a bromo group and an amino group on the 1-methylpyrazole core of this compound offers synthetic chemists a versatile platform for constructing novel molecules, particularly through cross-coupling reactions. This guide will illuminate the practical utility of this intermediate, with a focus on its role in the development of potential therapeutics targeting inflammatory and autoimmune diseases.
Physicochemical and Safety Profile
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and reaction setup.
| Property | Value | Source |
| CAS Number | 1357471-14-7 | Multiple |
| Molecular Formula | C₄H₆BrN₃ | [1][2] |
| Molecular Weight | 176.02 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid | Inferred |
| Boiling Point | 294.2 ± 20.0 °C (Predicted) | [2] |
| Density | 1.91 ± 0.1 g/cm³ (Predicted) | [2] |
| Storage | 2-8°C, protected from light | [2] |
Safety Information: As with any laboratory chemical, proper safety precautions must be observed. The Globally Harmonized System (GHS) classification for this compound indicates the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound: A Conceptual Pathway
Caption: Reaction scheme for the Suzuki-Miyaura coupling of this compound.
Step-by-Step Experimental Protocol
The following protocol is adapted from the experimental section of patent EP 2848615 A1.[3]
Objective: To synthesize 1-methyl-3-pyridin-4-yl-1H-pyrazol-5-amine from this compound.
Materials:
-
This compound (200 mg, 1.14 mmol)
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (256 mg, 1.25 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (52 mg, 0.06 mmol)
-
Tri-tert-butylphosphine tetrafluoroborate (33 mg, 0.11 mmol)
-
Potassium carbonate (471 mg, 3.41 mmol)
-
Dioxane (4.5 mL)
-
Water (1.5 mL)
-
Microwave synthesis vial
Procedure:
-
To a microwave synthesis vial, add this compound (200 mg, 1.14 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (256 mg, 1.25 mmol), tris(dibenzylideneacetone)dipalladium(0) (52 mg, 0.06 mmol), tri-tert-butylphosphine tetrafluoroborate (33 mg, 0.11 mmol), and potassium carbonate (471 mg, 3.41 mmol).
-
Add dioxane (4.5 mL) and water (1.5 mL) to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 150°C for 20 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The crude product can then be isolated and purified using standard techniques such as column chromatography.
Rationale for Experimental Choices:
-
Catalyst and Ligand: The combination of a palladium(0) source (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (tri-tert-butylphosphine) is highly effective for Suzuki couplings, promoting the oxidative addition of the aryl bromide and facilitating the subsequent steps of the catalytic cycle.
-
Base: Potassium carbonate is a crucial component, as it is required for the transmetalation step of the Suzuki-Miyaura reaction.
-
Solvent System: The use of a dioxane/water mixture provides a biphasic system that effectively dissolves both the organic reactants and the inorganic base.
-
Microwave Irradiation: This technique significantly accelerates the reaction rate, allowing for a much shorter reaction time compared to conventional heating.
Biological Context: Targeting CRAC Channels for Therapeutic Intervention
The end product of the described synthesis, and its subsequent derivatives, are designed as modulators of the Calcium Release-Activated Calcium (CRAC) channel.[3]
Caption: Simplified schematic of CRAC channel activation and inhibition.
CRAC channels are crucial for calcium signaling in various cell types, particularly in immune cells. Upon activation of cell surface receptors, intracellular calcium stores are depleted, which in turn triggers the opening of CRAC channels in the plasma membrane. The resulting influx of calcium is a key signal for a range of cellular responses, including the proliferation of lymphocytes and the release of pro-inflammatory cytokines.
By modulating the activity of CRAC channels, the compounds synthesized from this compound have the potential to treat a variety of allergic, inflammatory, and autoimmune disorders, such as:
-
Asthma
-
Rheumatoid arthritis
-
Psoriasis
-
Inflammatory bowel disease
Conclusion
This compound is a strategically important chemical intermediate with significant potential in drug discovery and development. Its utility in the synthesis of CRAC channel modulators, as demonstrated by the detailed Suzuki-Miyaura coupling protocol, highlights its value to medicinal chemists. This guide provides a foundational understanding of this compound, from its basic properties to its application in the creation of novel therapeutic agents. As research into targeted therapies for inflammatory and autoimmune diseases continues, the demand for versatile building blocks like this compound is likely to grow.
References
- Pharmaffiliates. (n.d.). 1357471-14-7| Chemical Name : 5-Amino-3-bromo-1-methylpyrazole.
- Almirante, N., et al. (2015). New pyrazole derivatives as CRAC channel modulators. European Patent EP 2848615 A1.
Sources
Introduction: The Significance of Spectroscopic Analysis in Drug Discovery
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-bromo-1-methyl-1H-pyrazol-5-amine
This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The guide is designed to offer not just data, but a field-proven framework for structural elucidation using modern spectroscopic techniques. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related pyrazole derivatives and established spectroscopic principles to present a robust analytical approach.[1][2][3][4]
Substituted pyrazoles are a cornerstone in medicinal chemistry, valued for their diverse biological activities.[2] A precise understanding of their molecular structure is paramount for elucidating structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide will delve into the theoretical underpinnings and practical application of these techniques for the unambiguous identification of this compound.
Molecular Structure and Key Features
The structure of this compound, with the chemical formula C₄H₆BrN₃, presents several key features that are distinguishable by spectroscopic methods.[5] These include the pyrazole ring, a methyl group, an amine group, a bromine substituent, and a single aromatic proton.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[2] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the connectivity and spatial relationships of atoms within the molecule.
Experimental Protocol for NMR Data Acquisition
The following protocol is a robust starting point for acquiring high-quality NMR data for this compound.
Instrumentation:
-
Bruker Avance (500 MHz or higher) or equivalent NMR spectrometer.[2]
Sample Preparation:
-
Weigh 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with amine protons to observe their exchangeable nature.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.
Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum at a frequency of 500 MHz.
-
Typical parameters include a spectral width of 12-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum at a corresponding frequency (e.g., 125 MHz).
-
Use proton decoupling to simplify the spectrum to singlets for each unique carbon.
-
Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 45°, and a relaxation delay of 2-5 seconds.[2]
-
A larger number of scans (e.g., 1024 or more) is generally required to obtain an adequate signal-to-noise ratio.[2]
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicity) to deduce the connectivity of atoms.
Caption: Experimental workflow for NMR spectroscopic analysis.
Predicted ¹H NMR Spectral Data and Interpretation
Based on the analysis of similar pyrazole derivatives, the following ¹H NMR spectrum is predicted for this compound in DMSO-d₆.[6][7]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 5.8 - 6.2 | Singlet | 1H | H-4 | The lone proton on the pyrazole ring is expected in this region, appearing as a singlet due to the absence of adjacent protons.[6] |
| ~ 5.5 - 6.0 | Broad Singlet | 2H | -NH₂ | The amine protons are typically broad due to quadrupole broadening and exchange with water. Their chemical shift can vary. |
| ~ 3.6 - 3.8 | Singlet | 3H | -CH₃ | The N-methyl group protons will appear as a singlet, with a chemical shift influenced by the heterocyclic ring.[6] |
Expert Insights: The broadness of the -NH₂ signal is a key indicator. Its integration value of 2H confirms the presence of the primary amine. The chemical shift of the H-4 proton is influenced by the electron-donating amine group and the electron-withdrawing bromine atom.
Predicted ¹³C NMR Spectral Data and Interpretation
The predicted ¹³C NMR spectrum in DMSO-d₆ would show four distinct signals corresponding to the four carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 145 - 150 | C5 | This carbon is attached to the electron-donating amine group, shifting it downfield. |
| ~ 120 - 125 | C3 | The carbon bearing the bromine atom is expected in this region due to the halogen's deshielding effect.[6] |
| ~ 90 - 95 | C4 | This carbon, bonded to a proton, will be the most upfield of the ring carbons. |
| ~ 35 - 40 | -CH₃ | The N-methyl carbon is expected in the aliphatic region.[6] |
Self-Validation: The number of signals (four) in the ¹³C NMR spectrum corresponds to the number of unique carbon atoms in the proposed structure, providing a self-validating check.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[8]
Experimental Protocol for IR Data Acquisition
Instrumentation:
-
FTIR spectrometer (e.g., PerkinElmer, Shimadzu) with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Perform a background scan of the empty ATR crystal.
Predicted IR Spectral Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400 - 3200 | N-H stretch | Primary Amine (-NH₂) | The presence of two bands in this region is characteristic of the symmetric and asymmetric stretching of a primary amine.[7] |
| 3100 - 3000 | C-H stretch | Aromatic C-H | Corresponds to the stretching of the C-H bond on the pyrazole ring. |
| 2950 - 2850 | C-H stretch | Aliphatic C-H | Associated with the stretching of the C-H bonds in the methyl group. |
| ~ 1640 | N-H bend | Primary Amine (-NH₂) | The scissoring vibration of the primary amine group. |
| ~ 1580 | C=N stretch | Pyrazole Ring | Characteristic stretching vibration of the carbon-nitrogen double bond within the heterocyclic ring. |
| ~ 1500 | C=C stretch | Pyrazole Ring | Aromatic-like carbon-carbon double bond stretching in the pyrazole ring. |
| 600 - 500 | C-Br stretch | Bromoalkane | The carbon-bromine bond stretch appears in the fingerprint region. |
Trustworthiness: The combination of N-H stretching and bending vibrations provides a highly reliable confirmation of the primary amine group.
Mass Spectrometry: Determining Molecular Weight and Formula
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
Predicted Mass Spectrum and Fragmentation
For this compound (C₄H₆BrN₃), the predicted monoisotopic mass is approximately 174.9745 Da.[5]
Key Features of the Predicted Mass Spectrum:
-
Molecular Ion Peak (M⁺): A prominent pair of peaks around m/z 175 and 177, with nearly equal intensity (1:1 ratio). This isotopic pattern is the hallmark of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragments: Fragmentation analysis can further support the proposed structure.
Caption: Predicted fragmentation pathway for this compound.
Conclusion: A Unified Spectroscopic Picture
The structural elucidation of this compound is achieved through the synergistic application of NMR, IR, and mass spectrometry. Each technique provides a unique piece of the puzzle, and together they offer a self-validating system for confirming the molecule's identity with a high degree of confidence. This guide provides the theoretical framework and practical protocols necessary for researchers to confidently undertake the spectroscopic characterization of this and related pyrazole compounds.
References
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).
- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Benchchem.
- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.
- Green Synthesis, Spectroscopic Characterization Of Pyrazole Derivatives By Using Nano-catalyst And Biological Evalu
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- This compound. PubChemLite.
- 1357471-14-7|this compound. BLDpharm.
- N-Methyl-3-Bromo-5-Methyl Pyrazole.
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
- Simulation of IR Spectra of Some Organic Compounds-A Review. IOSR Journal.
Sources
- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. visnav.in [visnav.in]
- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C4H6BrN3) [pubchemlite.lcsb.uni.lu]
- 6. Organic Synthesis International: N-Methyl-3-Bromo-5-Methyl Pyrazole [organicsynthesisinternational.blogspot.com]
- 7. mdpi.com [mdpi.com]
- 8. iosrjournals.org [iosrjournals.org]
"3-bromo-1-methyl-1H-pyrazol-5-amine solubility profile"
An In-depth Technical Guide to the Solubility Profile of 3-bromo-1-methyl-1H-pyrazol-5-amine
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of this compound, a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. As a heterocyclic building block, understanding its solubility is paramount for its effective use in synthesis, biological screening, and formulation development. This document delves into the theoretical physicochemical properties influencing its solubility, presents detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, and outlines essential safety and handling procedures. The guide is structured to provide researchers, scientists, and drug development professionals with both the foundational knowledge and the practical methodologies required to accurately characterize and manage the solubility of this compound.
Introduction: The Critical Role of Solubility
Substituted pyrazoles are a cornerstone in modern medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] The specific compound, this compound, presents a unique combination of functional groups—a basic amine, a lipophilic methyl group, and a bromo substituent—that collectively dictate its behavior in various solvent systems.
The solubility of a compound is a critical physicochemical property that profoundly impacts its journey through the drug discovery pipeline.[3] Poor solubility can impede absorption, limit oral bioavailability, and generate unreliable data in in vitro biological assays.[4][5] Therefore, an early and accurate assessment of a compound's solubility profile is not merely a characterization step but a crucial risk-mitigation strategy that can save significant time and resources.[5][6]
This guide distinguishes between two fundamental types of solubility measurements:
-
Thermodynamic Solubility : This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid form.[5][7][8] It is the gold-standard measurement, essential for late-stage lead optimization and formulation.[9][10]
-
Kinetic Solubility : This measurement reflects the concentration at which a compound, rapidly dissolved from a high-concentration organic stock (typically DMSO), precipitates out in an aqueous medium.[4][7][9][11] While less precise than thermodynamic solubility, its high-throughput nature makes it invaluable for the rapid screening and prioritization of large compound libraries in early discovery phases.[11][12]
Physicochemical Properties & Theoretical Considerations
The solubility of this compound is governed by its molecular structure. An analysis of its predicted properties provides a theoretical framework for its expected behavior.
| Property | Value / Description | Source | Implication for Solubility |
| Molecular Formula | C₄H₆BrN₃ | PubChemLite[13] | Provides the elemental composition. |
| Molecular Weight | 175.02 g/mol | PubChemLite[13] | A relatively low molecular weight is generally favorable for solubility. |
| Predicted XlogP | 0.9 | PubChemLite[13] | This value suggests moderate lipophilicity, indicating that the compound will likely have limited but measurable solubility in both aqueous and organic media. |
| Key Functional Groups | Pyrazole Ring, Primary Amine, Bromo Group, Methyl Group | N/A | The amine group (pKa ~4-5, typical for aminopyrazoles) is a basic center, suggesting that aqueous solubility will be highly pH-dependent. The bromo and methyl groups increase lipophilicity, which may decrease aqueous solubility. The pyrazole nitrogens can act as hydrogen bond acceptors. |
Causality Behind Structural Influences:
-
pH-Dependent Solubility : The primary amine is a weak base. In acidic conditions (pH < pKa), it will be protonated to form a more polar and, therefore, more water-soluble ammonium salt. Conversely, in neutral or basic conditions (pH > pKa), it will exist predominantly as the neutral, less soluble free base. This behavior is critical for oral drug absorption, as the compound will experience a wide pH range in the gastrointestinal tract.
-
Solvent Interactions : The pyrazole ring and amine group can participate in hydrogen bonding with protic solvents like water and ethanol. The molecule's overall moderate polarity suggests it will be more soluble in polar organic solvents (e.g., DMSO, methanol) than in nonpolar solvents (e.g., hexane).[14]
Experimental Determination of Solubility
Accurate solubility data requires robust experimental methods. The choice between thermodynamic and kinetic assays depends on the stage of research and the required level of precision.[4]
Gold Standard Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the most reliable technique for determining thermodynamic solubility.[10][12] It involves equilibrating an excess of the solid compound with the solvent over an extended period.
Methodology Rationale: This protocol is designed to achieve a true equilibrium between the dissolved and undissolved states of the compound, providing a definitive solubility value under specific conditions (e.g., pH, temperature). The extended incubation time is critical to overcome kinetic barriers to dissolution, especially for crystalline materials.[8]
Step-by-Step Protocol:
-
Preparation : Accurately weigh approximately 1-2 mg of solid this compound into a glass vial.[8]
-
Solvent Addition : Add a precise volume (e.g., 1 mL) of the desired test buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.
-
Equilibration : Seal the vial and place it in an orbital shaker or on a vial roller system at a controlled temperature (e.g., 25°C). Agitate the suspension for 24-48 hours to ensure equilibrium is reached.[8][9]
-
Phase Separation : After incubation, allow the vial to stand to let undissolved solids settle. Carefully collect the supernatant and separate the remaining undissolved solid via filtration (using a low-binding filter, e.g., PVDF) or centrifugation at high speed (e.g., >10,000 g for 15 minutes).[9][12] This step is crucial to ensure only the dissolved compound is measured.
-
Quantification : Prepare a dilution series of the clear filtrate. Analyze the concentration of the dissolved compound using a validated analytical method, typically reverse-phase HPLC with UV detection (HPLC-UV).[5] A standard calibration curve must be prepared from a known concentration stock solution (e.g., in DMSO) to ensure accurate quantification.[9]
-
Data Analysis : Calculate the solubility in µg/mL or µM based on the measured concentration of the saturated solution and the calibration curve.
High-Throughput Protocol: Kinetic Solubility
This method is optimized for speed and is ideal for early-stage discovery where relative solubility ranking is more important than absolute values.[4][11] It measures the point of precipitation from a DMSO stock solution.
Methodology Rationale: This assay mimics the conditions of many high-throughput screening (HTS) biological assays, where compounds are introduced into an aqueous buffer from a DMSO stock.[9] The result can help diagnose potential issues of compound precipitation in such assays.
Step-by-Step Protocol:
-
Stock Solution Preparation : Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.[15]
-
Assay Plate Setup : In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to a larger volume (e.g., 198 µL) of the aqueous test buffer (e.g., PBS, pH 7.4). This creates the highest test concentration with a low final percentage of DMSO (e.g., 1%).[7][15]
-
Incubation : Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a shorter period, typically 1-2 hours.[9][15]
-
Detection & Quantification : The amount of precipitated material is assessed. Two common methods are:
-
Nephelometry : A nephelometer measures light scattering caused by insoluble particles. The plate is read directly, and the solubility is determined as the concentration at which light scattering significantly increases above the background.[3][15][16]
-
Direct UV Assay : The assay plate is filtered to remove any precipitate. The concentration of the compound remaining in the filtrate is then quantified by measuring UV absorbance with a plate reader. A calibration curve is used for conversion to concentration.[12][15]
-
-
Data Analysis : The kinetic solubility is reported as the concentration at which precipitation is observed or the maximum concentration measured in the clear filtrate.
Visualization of Experimental Workflows
The logical flow for determining the solubility profile can be visualized as a decision tree, guiding the researcher to the appropriate methodology based on the scientific question at hand.
Caption: Experimental workflow for solubility determination.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The following precautions are based on available Safety Data Sheets (SDS).
-
Hazard Identification : This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[17]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[18][19]
-
Skin Protection : Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.[18][19][20]
-
Respiratory Protection : Use only in a well-ventilated area, such as a chemical fume hood. If dust is generated, a full-face respirator may be necessary.[18][20]
-
-
Handling and Storage :
Conclusion
The solubility profile of this compound is a multifaceted characteristic that is critical to its successful application in research and development. Its structure suggests a moderate lipophilicity and a strong pH-dependent aqueous solubility, which must be experimentally verified. For definitive, formulation-relevant data, the shake-flask method for thermodynamic solubility is the required standard. For rapid, early-stage assessment and to diagnose potential issues in biological screening, high-throughput kinetic solubility assays provide invaluable information. By selecting the appropriate experimental protocol and adhering to safety guidelines, researchers can generate reliable data to guide compound selection, optimize assay conditions, and accelerate the development of new chemical entities.
References
- AxisPharm. Kinetic Solubility Assays Protocol. URL: https://www.axispharm.com/application/kinetic-solubility-assays-protocol/
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay
- BioDuro. ADME Solubility Assay. URL: https://www.bioduro-sundia.com/adme-solubility-assay/
- SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. URL: https://typeset.io/papers/experimental-and-computational-methods-pertaining-to-drug-2l6087y1dx
- Protocols.io. In-vitro Thermodynamic Solubility. URL: https://www.protocols.io/view/in-vitro-thermodynamic-solubility-n2bvj61bblk5/v1
- ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. URL: https://www.researchgate.
- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-rm7vzb8exlx1/v1
- PubMed. In vitro solubility assays in drug discovery. URL: https://pubmed.ncbi.nlm.nih.gov/24859292/
- American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/38205-What-is-the-Solubility-of-My-Compound-Assessing-Solubility-for-Pharmaceutical-Research-and-Development-Compounds/
- Evotec. Thermodynamic Solubility Assay. URL: https://www.evotec.com/en/asset-library/downloads/posters-and-publications/p-002-005-thermodynamic-solubility-assay-2019-01.pdf
- Slideshare. solubility experimental methods.pptx. URL: https://www.slideshare.net/slideshow/solubility-experimental-methodspptx/251307044
- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. URL: https://www.rheolution.com/application-notes/measuring-the-solubility-of-pharmaceutical-compounds-using-nephel-o
- ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination. URL: https://www.researchgate.
- PubChem. 3-Bromo-1H-pyrazol-5-amine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/46179974
- PubChem. 3-Bromo-1-methyl-1H-pyrazole. URL: https://pubchem.ncbi.nlm.nih.gov/compound/14948637
- ECHEMI. 3-broMo-1H-pyrazol-5-aMine SDS, 1203705-55-8 Safety Data Sheets. URL: https://www.echemi.com/sds/3-bromo-1h-pyrazol-5-amine-cas1203705-55-8.html
- Sigma-Aldrich. 3-Bromo-1-methyl-1H-pyrazole 96 151049-87-5. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/760390
- Solubility of Things. Pyrazole. URL: https://solubilityofthings.
- ChemicalBook. Pyrazole | 288-13-1. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6689669.htm
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. URL: https://www.chemicalbook.com/msds/500011-86-9_msds.htm
- Springer. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. URL: https://jmedchem.springeropen.com/articles/10.1186/s13591-022-00014-4
- Capot Chemical. MSDS of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. URL: https://www.capotchem.com/msds/173841-05-9.html
- NIH National Center for Biotechnology Information. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8125745/
- ResearchGate. Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands. URL: https://www.researchgate.
- SynQuest Laboratories. 3-Bromo-1H-pyrazol-5-amine Safety Data Sheet. URL: https://www.synquestlabs.com/sds/3H30-9-1N
- PubChemLite. This compound. URL: https://pubchemlite.com/compound/3-bromo-1-methyl-1h-pyrazol-5-amine_CID_56965752
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rheolution.com [rheolution.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. evotec.com [evotec.com]
- 6. researchgate.net [researchgate.net]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. enamine.net [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. scispace.com [scispace.com]
- 13. PubChemLite - this compound (C4H6BrN3) [pubchemlite.lcsb.uni.lu]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. synquestlabs.com [synquestlabs.com]
- 18. echemi.com [echemi.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. capotchem.com [capotchem.com]
An In-depth Technical Guide to the Molecular Structure of 3-bromo-1-methyl-1H-pyrazol-5-amine
Abstract
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, serving as privileged scaffolds in a vast array of pharmacologically active compounds.[1][2] Among these, 3-bromo-1-methyl-1H-pyrazol-5-amine represents a synthetically versatile building block where the precise arrangement of its substituents—bromo, methyl, and amine groups—critically dictates its reactivity and utility in drug design. This guide provides a comprehensive analysis of its molecular structure, moving from fundamental chemical identity to advanced spectroscopic and computational insights. We will explore the causality behind its structural features and the experimental methodologies required for its unambiguous characterization, offering a crucial resource for researchers in drug discovery and organic synthesis.
Chemical Identity and Nomenclature
To ensure clarity and precision, it is essential to define the compound's identity using standardized chemical nomenclature and identifiers.
-
IUPAC Name: this compound
-
Molecular Formula: C₄H₆BrN₃[3]
-
Molecular Weight: 176.015 g/mol [4]
-
CAS Number: 1357471-14-7[5]
Table 1: Key Chemical Identifiers
| Identifier | Value |
| SMILES | CN1C(=CC(=N1)Br)N[3] |
| InChI | InChI=1S/C4H6BrN3/c1-8-4(6)2-3(5)7-8/h2H,6H2,1H3[3] |
| InChIKey | VQKWFRBFTUZSDB-UHFFFAOYSA-N[3] |
The structure consists of a five-membered pyrazole ring, a heterocyclic aromatic system containing two adjacent nitrogen atoms. The numbering of the ring atoms follows IUPAC convention, starting with the substituted nitrogen as N1.
dot digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10];
// Atom nodes N1 [label="N1", pos="0,1.2!"]; N2 [label="N2", pos="-1,0.6!"]; C3 [label="C3", pos="-1,-0.6!"]; C4 [label="C4", pos="0,-1.2!"]; C5 [label="C5", pos="1,-0.6!"]; Br [label="Br", pos="-2.2,-1.2!"]; C_Me [label="C", pos="0,2.4!"]; H_Me1 [label="H", pos="-0.5,3!"]; H_Me2 [label="H", pos="0.5,3!"]; H_Me3 [label="H", pos="0,3.4!"]; N_Amine [label="NH₂", pos="2.2,-1.2!"]; H4 [label="H", pos="0,-2!"];
// Invisible nodes for bond centering p1 [pos="0,0.3!", shape=point]; p2 [pos="-0.5,0!", shape=point]; p3 [pos="-0.5,-0.9!", shape=point]; p4 [pos="0.5,-0.9!", shape=point]; p5 [pos="0.5,0!", shape=point];
// Bonds N1 -- p1 [arrowhead=none]; p1 -- N2 [arrowhead=none]; N2 -- p2 [arrowhead=none]; p2 -- C3 [arrowhead=none]; C3 -- p3 [arrowhead=none]; p3 -- C4 [arrowhead=none]; C4 -- p4 [arrowhead=none]; p4 -- C5 [arrowhead=none]; C5 -- p5 [arrowhead=none]; p5 -- N1 [arrowhead=none]; C3 -- Br [arrowhead=none]; N1 -- C_Me [arrowhead=none]; C_Me -- H_Me1 [arrowhead=none]; C_Me -- H_Me2 [arrowhead=none]; C5 -- N_Amine [arrowhead=none]; C4 -- H4 [arrowhead=none]; } } Caption: IUPAC numbering of this compound.
Synthesis and Structural Elucidation Workflow
The confirmation of a molecular structure is not a single event but a systematic process. It begins with a targeted synthesis, followed by a suite of analytical techniques to verify that the desired molecule has been formed.
dot graph "synthesis_workflow" { layout=dot; rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="sans-serif", fontsize=10]; edge [fontname="sans-serif", fontsize=9];
// Nodes start [label="Starting Materials\n(e.g., β-Ketonitriles, Hydrazines)"]; synthesis [label="Chemical Synthesis\n(Cyclization, Bromination)"]; purification [label="Purification\n(Crystallization / Chromatography)"]; confirm [label="Structural Confirmation"]; nmr [label="NMR Spectroscopy\n(¹H, ¹³C)"]; ms [label="Mass Spectrometry\n(HRMS)"]; ir [label="IR Spectroscopy"]; final [label="Verified Structure", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> synthesis [label="Reaction"]; synthesis -> purification [label="Crude Product"]; purification -> confirm [label="Pure Compound"]; confirm -> {nmr, ms, ir} [arrowhead=none]; {nmr, ms, ir} -> final; } } Caption: General workflow for synthesis and structural confirmation.
While multiple synthetic routes to substituted 5-aminopyrazoles exist, a common strategy involves the cyclization of β-ketonitriles with hydrazine derivatives.[6] Subsequent regioselective bromination yields the target compound. A plausible, though not explicitly detailed in the literature for this exact molecule, synthetic pathway could involve reacting a suitable precursor with a brominating agent like N-bromosuccinimide (NBS). A patent describes the synthesis of the isomer, 5-bromo-1-methyl-1H-pyrazol-3-amine, through a multi-step process starting from diethyl butynedioate and methylhydrazine, indicating the complexity that can be involved in achieving specific regiochemistry.[7]
Spectroscopic Characterization
Spectroscopic analysis is the cornerstone of structural elucidation in organic chemistry.[8] Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), revealing the connectivity and electronic nature of the molecule's framework.[9]
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Data Acquisition: Acquire spectra on a 300-500 MHz NMR spectrometer.
-
¹H NMR: Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Requires a greater number of scans for adequate signal-to-noise due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is standard.[8]
-
Expected ¹H NMR Spectrum (in CDCl₃):
-
~5.7 ppm (s, 1H): This singlet corresponds to the proton at the C4 position (H4). Its chemical shift is influenced by the adjacent electron-donating amino group and the electron-withdrawing bromo and nitrogen atoms. A similar proton in 5-bromo-1-methyl-1H-pyrazol-3-amine appears at 5.66 ppm.[7]
-
~3.7 ppm (s, 3H): This singlet is assigned to the three equivalent protons of the N1-methyl group. Its position is characteristic of a methyl group attached to a nitrogen atom within a heteroaromatic ring.
-
Broad singlet (2H): The two protons of the C5-amino group (NH₂) would likely appear as a broad signal due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can vary significantly depending on concentration and solvent.
Expected ¹³C NMR Spectrum: The chemical shifts in ¹³C NMR are highly sensitive to the electronic effects of substituents.
-
C5 (Amino-substituted carbon): Expected to be the most downfield of the ring carbons due to the direct attachment of the electronegative nitrogen atom.
-
C3 (Bromo-substituted carbon): The "heavy atom" effect of bromine will cause this carbon signal to appear significantly upfield.
-
C4: This carbon's chemical shift will be intermediate, influenced by its neighbors.
-
N1-CH₃: The methyl carbon will appear far upfield, typically in the 30-40 ppm range.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental formula, offering definitive confirmation of the compound's identity.
Expected High-Resolution Mass Spectrum (HRMS):
-
Molecular Ion Peak (M⁺): The key feature would be a pair of peaks for the molecular ion due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (~50.7% and ~49.3%, respectively).
-
Isotopic Pattern: This will result in two peaks of almost equal intensity at m/z values corresponding to [C₄H₆⁷⁹BrN₃]⁺ and [C₄H₆⁸¹BrN₃]⁺. This isotopic signature is a hallmark of a monobrominated compound.
-
Predicted m/z: For the [M+H]⁺ adduct, the predicted m/z values would be approximately 175.98178 for the ⁷⁹Br isotope and 177.97973 for the ⁸¹Br isotope.[3]
Advanced Structural Analysis
While spectroscopy provides the carbon-hydrogen framework, X-ray crystallography and computational modeling offer deeper insights into the precise three-dimensional arrangement and electronic properties.
X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining molecular structure, providing precise data on bond lengths, bond angles, and intermolecular interactions in the solid state.[10][11] Although a crystal structure for this compound is not publicly available, analysis of related pyrazole structures reveals key expected features.[12][13]
-
Planarity: The pyrazole ring is expected to be essentially planar.
-
Bond Lengths: The C-Br bond length would be a key parameter to confirm the covalent attachment of bromine.
-
Intermolecular Interactions: In the solid state, the amino group is a potent hydrogen bond donor, and the pyrazole nitrogens are hydrogen bond acceptors. This would likely lead to the formation of hydrogen-bonded networks (e.g., dimers, catemers) which dictate the crystal packing.[9][14]
Computational Modeling
In the absence of crystallographic data, Density Functional Theory (DFT) calculations can provide a highly accurate model of the molecule's geometry and electronic properties.[1][2]
-
Optimized Geometry: DFT calculations would predict bond lengths and angles that are typically in close agreement with experimental values.
-
Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution across the molecule. It would show negative potential (red) around the electronegative nitrogen and bromine atoms and positive potential (blue) around the amino and methyl hydrogens, highlighting sites prone to electrophilic and nucleophilic attack, respectively. This is crucial for predicting reactivity.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The distribution of these orbitals would indicate that the electron-rich amino group and pyrazole ring are likely sites for electrophilic attack, while the electron-deficient regions are susceptible to nucleophilic attack.
Conclusion
The molecular structure of this compound is defined by a planar, aromatic pyrazole core functionalized with a methyl group at N1, a bromine atom at C3, and an amino group at C5. This specific arrangement of electron-donating (amine) and electron-withdrawing (bromo, ring nitrogens) groups creates a distinct electronic profile that governs its reactivity as a chemical building block. Its structure can be unambiguously confirmed through a combination of NMR spectroscopy, which elucidates the C-H framework, and mass spectrometry, which confirms the elemental composition and the presence of bromine via its characteristic isotopic pattern. Advanced techniques like X-ray crystallography and computational chemistry provide further, high-resolution detail on its 3D geometry and electronic landscape, which are invaluable for its application in the rational design of new therapeutic agents.
References
- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Benchchem.
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).
- This compound AG007NHP. Sobekbio Biosciences.
- 3-Bromo-1H-pyrazol-5-amine | C3H4BrN3 | CID 46179974. PubChem.
- 2156990-61-1 | 3-(3-Bromo-2-methylphenyl)-4-methyl-1h-pyrazol-5-amine. Moldb.
- 3-Bromo-1-methyl-1H-pyrazole | C4H5BrN2 | CID 14948637. PubChem.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
- FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... ResearchGate.
- Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole. Benchchem.
- 3-Bromo-1-methyl-1H-pyrazole 96 151049-87-5. Sigma-Aldrich.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
- 3-bromo-1H-pyrazol-5-amine | 950739-21-6. ChemicalBook.
- Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate.
- Thermophysical Properties of 4-Bromo-1-methyl-1H-pyrazol-5-amine. Chemcasts.
- One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
- A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Google Patents.
- This compound. PubChemLite.
- 3-Bromo-1H-pyrazol-5-amine. Oakwood Chemical.
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
- 4-Bromo-3-methyl-1-p-tolyl-1H-pyrazol-5-amine. Amerigo Scientific.
- Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1][8][15]triazines. NIH.
- 3-Bromo-1H-pyrazol-5-amine. LGC Standards.
- Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol, C9H7BrN2O. ResearchGate.
- 4-Bromo-5-methyl-1H-pyrazol-3-amine | 1780-72-9. ChemicalBook.
- Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate.
- X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. PMC - NIH.
- Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH.
- 151049-87-5|3-Bromo-1-methyl-1H-pyrazole|BLD Pharm.
Sources
- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C4H6BrN3) [pubchemlite.lcsb.uni.lu]
- 4. chem-casts.com [chem-casts.com]
- 5. This compound [sobekbio.com]
- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]
"reactivity of the amine group in 3-bromo-1-methyl-1H-pyrazol-5-amine"
An In-depth Technical Guide to the Reactivity of the Amine Group in 3-bromo-1-methyl-1H-pyrazol-5-amine
Foreword
In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the pyrazole core is a privileged structure, prized for its metabolic stability and versatile synthetic handles. The compound this compound represents a particularly valuable building block, offering multiple, distinct reaction sites that can be selectively addressed. This guide provides an in-depth exploration of the chemical reactivity centered on its 5-amino group, offering researchers and synthetic chemists a detailed roadmap for leveraging this moiety in complex molecule synthesis. We will dissect the electronic factors governing its behavior and provide field-proven protocols for its most critical transformations.
Electronic Architecture and Reactivity Landscape
To understand the reactivity of this compound, one must first appreciate the electronic interplay of its constituent parts. The pyrazole ring is an electron-rich aromatic heterocycle with two adjacent nitrogen atoms: one pyrrole-like (N1) and one pyridine-like (N2). In our target molecule, the substitution pattern profoundly influences the distribution of electron density and, consequently, the chemical behavior of the functional groups.
-
1-Methyl Group : The methyl group at the N1 position serves a crucial role: it prevents annular tautomerism, which would otherwise create a mixture of 3-bromo and 5-bromo isomers.[1][2] This "locking" of the core structure ensures regiochemical predictability in subsequent reactions.
-
3-Bromo Group : As a halogen, the bromine atom exerts a dual electronic effect: it is electron-withdrawing through induction (-I effect) and weakly electron-donating through resonance (+R effect). The net result is a slight deactivation of the ring towards electrophilic attack, but more importantly, it provides a key handle for palladium-catalyzed cross-coupling reactions.
-
5-Amine Group : The primary amino group is a powerful electron-donating group (+R effect). Its lone pair of electrons is delocalized into the pyrazole ring, significantly increasing the electron density, particularly at the C4 position. This makes the amine itself a potent nucleophile and a strong activating group for electrophilic substitution on the ring.[3][4][5]
This electronic arrangement establishes a clear hierarchy of nucleophilic centers. The exocyclic primary amino group is the most nucleophilic site, followed by the electron-rich C4 carbon. The pyridine-like N2 nitrogen possesses a lone pair in an sp² orbital and is the primary site of protonation, imparting basic character to the molecule.[1]
Figure 1: Key functional sites and electronic influences.
Core Reactivity of the 5-Amine Moiety
The high nucleophilicity of the 5-amino group dictates its primary reaction pathways, making it a reliable point for molecular elaboration.
A. Acylation and Sulfonylation
The most straightforward and robust transformation of the 5-amino group is its reaction with electrophilic acyl and sulfonyl sources. This reaction proceeds reliably due to the high electron density on the exocyclic nitrogen, which readily attacks the electrophilic carbon or sulfur center of acid chlorides, anhydrides, or sulfonyl chlorides.
The resulting amides and sulfonamides are often critical functionalities in bioactive molecules, improving properties such as cell permeability and metabolic stability. The transformation is typically high-yielding and serves as a self-validating system; failure of this reaction would point to significant issues with starting material purity or reagent integrity.
-
Reagent Preparation : In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M). Add a suitable non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (2.0 eq), to the solution and cool the mixture to 0 °C in an ice bath.
-
Electrophile Addition : While stirring vigorously, add benzoyl chloride (1.1 eq) dropwise to the cooled solution.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes.
-
Work-up : Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Figure 2: General workflow for the acylation of the amine group.
B. Diazotization and Sandmeyer-Type Reactions
As a primary aromatic amine, the 5-amino group can undergo diazotization to form a pyrazolediazonium salt. This transformation is a cornerstone of aromatic chemistry, converting the amine into an exceptionally versatile intermediate.[6] The diazonium moiety (-N₂⁺) is an excellent leaving group, facilitating its substitution by a wide array of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction.[7][8][9]
This pathway allows for the introduction of functionalities that are otherwise difficult to install directly, enabling, for example, the conversion of the 5-amino group into a halide (Cl, Br), a nitrile (CN), or a hydroxyl group.[10][11] This strategic conversion dramatically expands the synthetic utility of the original scaffold.
-
Diazonium Salt Formation : In a flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%, approx. 3-4 eq) at 0 °C. While maintaining the temperature between 0-5 °C, add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise. Stir the mixture for 30 minutes at this temperature. The formation of the diazonium salt is often visually indicated by a slight color change.
-
Copper Catalyst Preparation : In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr (48%). Cool this solution to 0 °C.
-
Sandmeyer Reaction : Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas (N₂) will be observed.
-
Reaction Completion : After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification : Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. The resulting crude 3,5-dibromo-1-methyl-1H-pyrazole can be purified by column chromatography or distillation.
Figure 3: Pathway for diazotization and subsequent Sandmeyer bromination.
The Amine's Influence on Ring-Centered Reactivity
Beyond its own nucleophilicity, the 5-amino group exerts a powerful directing effect on the pyrazole ring itself, predisposing it to specific transformations.
A. Activation towards Electrophilic Aromatic Substitution
The strong electron-donating resonance from the 5-amino group massively increases the nucleophilicity of the C4 position. This makes the ring highly susceptible to attack by electrophiles. A prime example is the halogenation of the C4 position, which can be achieved under mild conditions using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS).[12] This reaction is typically fast, selective, and high-yielding, providing a direct route to 3,4,5-trisubstituted pyrazoles.
-
Setup : Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF) in a round-bottom flask.
-
Reagent Addition : Add N-chlorosuccinimide (NCS, 1.05 eq) to the solution in one portion at room temperature.
-
Reaction : Stir the mixture at room temperature. The reaction is often complete within 1-2 hours. Monitor by TLC or LC-MS.
-
Work-up : Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with aqueous sodium thiosulfate solution to remove any remaining halogenating agent, followed by water and brine.
-
Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product, 4-chloro-3-bromo-1-methyl-1H-pyrazol-5-amine, can be purified by column chromatography.
B. Role in Palladium-Catalyzed Cross-Coupling
When performing cross-coupling reactions at the 3-bromo position, the 5-amino group is not an innocent bystander. Its presence must be carefully managed.
-
Suzuki-Miyaura Coupling : To form a C-C bond at the C3 position, the 3-bromo group is an ideal handle. However, the free amino group at C5 can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[13] To overcome this, robust catalyst systems employing sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required. These ligands promote the desired oxidative addition and reductive elimination steps while minimizing deleterious interactions with the amine.[13][14]
-
Buchwald-Hartwig Amination : This reaction can be viewed in two ways. First, the 5-amino group of our title compound can act as the nucleophile, coupling with a different aryl halide to form a di-heteroaryl amine.[15][16] Second, the 3-bromo group can be displaced by a different amine, leading to a 3,5-diaminopyrazole derivative. As with Suzuki coupling, catalyst selection is paramount to ensure efficient turnover and avoid side reactions.[17][18]
The following table summarizes a set of optimized conditions derived from studies on related electron-rich brominated heterocycles, which have proven effective in mitigating the challenges posed by a free amino group.[13]
| Parameter | Recommended Condition | Rationale |
| Catalyst | XPhosPdG2 or XPhosPdG3 (2-5 mol%) | Pre-catalyst is air-stable; bulky XPhos ligand accelerates reductive elimination and prevents amine coordination.[13] |
| Ligand | XPhos (4-10 mol%) | Additional ligand can be beneficial to maintain catalyst activity over the reaction course.[13] |
| Base | K₂CO₃ or K₃PO₄ (2-3 eq) | A moderately strong inorganic base is typically effective and well-tolerated. |
| Solvent | 1,4-Dioxane/H₂O or THF/H₂O | Aqueous solvent mixtures are often crucial for dissolving the base and boronic acid. |
| Temperature | 80-110 °C (often with microwave irradiation) | Higher temperatures are needed to drive the coupling of these sometimes challenging substrates.[13] |
Conclusion and Outlook
The 5-amino group of this compound is a versatile and highly reactive handle. Its chemistry is dominated by its strong nucleophilicity and its powerful activating effect on the pyrazole ring. By understanding the electronic principles that govern its behavior, medicinal and synthetic chemists can strategically employ this functionality in a variety of high-value transformations, from simple acylations to complex, palladium-catalyzed cross-couplings and ring substitutions via diazotization. The protocols and insights provided in this guide serve as a foundational toolkit for researchers aiming to unlock the full synthetic potential of this important heterocyclic building block, paving the way for the discovery of novel chemical entities in drug development and beyond.
References
- CSIRO Publishing. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. Australian Journal of Chemistry. [Link]
- ResearchGate. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines | Request PDF. [Link]
- National Institutes of Health (NIH). (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC. [Link]
- ConnectSci. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines | Australian Journal of Chemistry. [Link]
- CSIRO Publishing. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. Australian Journal of Chemistry. [Link]
- National Institutes of Health (NIH). (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC. [Link]
- National Institutes of Health (NIH). (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC. [Link]
- MDPI. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]
- ResearchGate. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
- Wikipedia. (n.d.).
- ACS Publications. (n.d.).
- Wikipedia. (n.d.). Sandmeyer reaction. [Link]
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
- Chemistry LibreTexts. (2023).
- National Institutes of Health (NIH). (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. [Link]
- National Institutes of Health (NIH). (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
- Science.gov. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Link]
- Der Pharma Chemica. (n.d.). Synthesis of 3-methyl-1phenyl-4-(thiazol-2-yl)-1H-pyrazol-5(4H)-one via Sandmeyer Reaction and. [Link]
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
- Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]
- National Institutes of Health (NIH). (n.d.).
- Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- National Institutes of Health (NIH). (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
- Semantic Scholar. (n.d.). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. [Link]
- ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... [Link]
- ResearchGate. (2017).
- PubChem. (n.d.). This compound. [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- PubChem. (n.d.). 3-Bromo-1-methyl-1H-pyrazole. [Link]
- Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]
- ACS Publications. (n.d.). Diazotization of heterocyclic primary amines | Chemical Reviews. [Link]
- ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]
- ResearchGate. (2017). Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction. [Link]
- ResearchGate. (n.d.). 2.2.1. Selective C -acylation of 3-Methyl-1-phenyl-pyrazol-5-one. [Link]
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. connectsci.au [connectsci.au]
- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectsci.au [connectsci.au]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. beilstein-archives.org [beilstein-archives.org]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
"bromination of 1-methyl-1H-pyrazol-5-amine"
An In-depth Technical Guide to the Regioselective Bromination of 1-Methyl-1H-pyrazol-5-amine
Abstract
This technical guide provides a comprehensive examination of the regioselective bromination of 1-methyl-1H-pyrazol-5-amine, a critical transformation for the synthesis of high-value intermediates in drug discovery and development. We delve into the mechanistic underpinnings that dictate the reaction's regioselectivity, present a field-proven experimental protocol using N-Bromosuccinimide (NBS), and discuss the analytical methods required for product validation. This document is intended for researchers, chemists, and drug development professionals seeking to understand and implement this synthesis with precision and control.
Introduction: Strategic Importance of Brominated Aminopyrazoles
1-Methyl-1H-pyrazol-5-amine is a versatile heterocyclic building block, pivotal in the landscape of medicinal chemistry.[1] Its structure, featuring a nucleophilic amino group and an electron-rich pyrazole core, makes it a reactive scaffold for constructing complex molecular architectures.[1] The introduction of a bromine atom via electrophilic substitution is a strategically vital modification. The resulting product, 4-bromo-1-methyl-1H-pyrazol-5-amine, serves as a key precursor for further functionalization.[2] The bromine substituent is an excellent handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the facile introduction of diverse chemical moieties and the exploration of vast chemical space in lead optimization campaigns.[2]
Achieving high regioselectivity in this bromination is paramount. The pyrazole ring presents multiple potential sites for electrophilic attack, and controlling the reaction to favor substitution at the C4 position is essential for ensuring synthetic efficiency and purity of the final product. This guide elucidates the principles and practices for achieving this selective transformation.
Part I: Theoretical and Mechanistic Foundations
Electronic Landscape of the 1-Methyl-1H-pyrazol-5-amine Scaffold
The reactivity and regioselectivity of the pyrazole ring are governed by the electronic contributions of its substituents. The 1-methyl-1H-pyrazol-5-amine system is an electron-rich heterocycle, primed for electrophilic aromatic substitution (SEAr).[3] Two key features dictate its behavior:
-
The Pyrrole-like Nitrogen (N1): The nitrogen atom bearing the methyl group is sp²-hybridized and contributes its lone pair to the aromatic π-system, behaving similarly to the nitrogen in pyrrole.
-
The Pyridine-like Nitrogen (N2): This sp²-hybridized nitrogen has its lone pair in an orbital in the plane of the ring and does not participate in the aromatic sextet, making it a site of basicity.[3][4]
-
The C5-Amino Group: The -NH₂ group is a powerful activating group. Through resonance, its lone pair of electrons significantly increases the electron density of the pyrazole ring, particularly at the C4 position (ortho to the amine).
This strong activation by the amino group makes the C4 position the most nucleophilic carbon on the ring, directing electrophiles to attack this site preferentially over C3.[5][6]
The Mechanism of Electrophilic Bromination
The bromination of 1-methyl-1H-pyrazol-5-amine proceeds via a classic electrophilic aromatic substitution mechanism. When using N-Bromosuccinimide (NBS) as the brominating agent, the reaction is initiated by the generation of an electrophilic bromine species ("Br⁺" synthon).[7][8]
The mechanism unfolds in two primary steps:
-
Electrophilic Attack: The π-electrons of the highly nucleophilic C4 position of the pyrazole ring attack the electrophilic bromine. This step forms a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate. The positive charge in this intermediate is delocalized across the pyrazole ring and the amino group, which stabilizes the transition state.
-
Rearomatization: A base (such as the succinimide anion or a solvent molecule) abstracts the proton from the C4 carbon, collapsing the sigma complex and restoring the aromaticity of the pyrazole ring to yield the final product, 4-bromo-1-methyl-1H-pyrazol-5-amine.
Part II: Experimental Design and Protocol
Selection of Brominating Agent: A Justified Choice
While elemental bromine (Br₂) can be used for bromination, N-Bromosuccinimide (NBS) is the reagent of choice for this transformation for several critical reasons:[2][8][9]
-
Safety and Handling: NBS is a crystalline solid that is safer and easier to handle than volatile, highly corrosive liquid bromine.[8]
-
Selectivity: NBS provides a low, steady concentration of electrophilic bromine, which helps to prevent over-bromination (the formation of di- or tri-brominated products).
-
Byproducts: The reaction with NBS produces succinimide as a byproduct, which is generally easier to remove during workup than the hydrogen bromide (HBr) generated when using Br₂.[7]
Workflow for Synthesis
Detailed Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and purity.
Materials and Equipment:
-
1-methyl-1H-pyrazol-5-amine
-
N-Bromosuccinimide (NBS), recrystallized if necessary[8]
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel), chamber, and appropriate eluent (e.g., Ethyl Acetate/Hexane mixture)
-
UV lamp for TLC visualization
Procedure:
-
Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Temperature Control (Causality): Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermic nature of the reaction and to enhance regioselectivity by minimizing side reactions.[7]
-
Reagent Addition (Causality): Add N-Bromosuccinimide (NBS) (1.1 eq) to the stirred solution in small portions over a period of 20-30 minutes. Portion-wise addition maintains a low concentration of the brominating agent, preventing temperature spikes and reducing the risk of over-bromination.[7]
-
Reaction Execution: Continue stirring the reaction mixture at 0 °C for an additional 30 minutes after the addition is complete. Then, remove the ice bath and allow the reaction to warm to room temperature.
-
In-Process Monitoring (Validation): Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Take a small aliquot of the reaction mixture, partition it between diethyl ether and water, and spot the organic layer on a TLC plate. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction progression. The reaction is complete when the starting material is no longer visible by TLC.
-
Workup and Extraction: Once the reaction is complete, dilute the mixture with dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize any acidic byproducts), water, and finally, saturated brine (to aid in phase separation).[7]
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography or trituration with a suitable solvent like light petroleum ether to yield the pure 4-bromo-1-methyl-1H-pyrazol-5-amine.[7]
Part III: Data Analysis and Characterization
Physicochemical Data Summary
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Starting Material | 1-methyl-1H-pyrazol-5-amine | 1192-33-2 | C₄H₇N₃ | 97.12 |
| Product | 4-bromo-1-methyl-1H-pyrazol-5-amine | 105675-85-2 | C₄H₆BrN₃ | 176.02[10] |
Spectroscopic Characterization Guide
To confirm the identity and purity of the synthesized 4-bromo-1-methyl-1H-pyrazol-5-amine, the following spectroscopic data are characteristic:
-
¹H NMR: Expect to see a singlet for the C3-H proton, a singlet for the N-methyl protons, and a broad singlet for the -NH₂ protons. The key diagnostic is the absence of the C4-H proton signal that was present in the starting material.
-
¹³C NMR: The most downfield signals will correspond to the C5 carbon (attached to the amine) and the C3 carbon. The signal for the C4 carbon will show the effect of the attached bromine atom.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Conclusion
The regioselective bromination of 1-methyl-1H-pyrazol-5-amine at the C4 position is a robust and reproducible transformation that is fundamental to the synthesis of advanced pharmaceutical intermediates. By understanding the underlying electronic principles that govern the reaction's selectivity and by employing a controlled experimental protocol with N-Bromosuccinimide, researchers can efficiently produce this valuable building block. The methodology detailed in this guide provides a reliable foundation for the synthesis, validation, and application of 4-bromo-1-methyl-1H-pyrazol-5-amine in drug discovery programs.
References
- Royal Society of Chemistry. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- Al-Azmi, A., et al. (n.d.). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. ResearchGate.
- Pawshe, D. H., & Kulkarni, V. D. (n.d.). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. International Journal of ChemTech Research.
- Reddit. (2022). Regioselectivity of pyrazole bromination. r/chemhelp.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- Scribd. (n.d.). PYRAZOLE Reactions.
- MDPI. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.
- PubChem. (n.d.). 4-bromo-1-methyl-1h-pyrazol-5-amine.
- Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 6. scribd.com [scribd.com]
- 7. books.rsc.org [books.rsc.org]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. 4-bromo-1-methyl-1H-pyrazol-5-amine 97% | CAS: 105675-85-2 | AChemBlock [achemblock.com]
"starting materials for 3-bromo-1-methyl-1H-pyrazol-5-amine synthesis"
An In-depth Technical Guide to the Synthesis of 3-bromo-1-methyl-1H-pyrazol-5-amine
Abstract
This compound is a pivotal heterocyclic building block in the landscape of modern drug discovery and materials science. Its unique substitution pattern, featuring a nucleophilic amino group and a synthetically versatile bromine atom, makes it an attractive scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic strategies for obtaining this target molecule, with a focus on the underlying chemical principles, experimental causality, and practical, field-proven insights. We will dissect two robust synthetic pathways, offering detailed protocols and a comparative analysis to aid researchers in selecting the optimal route for their specific applications.
Introduction: The Strategic Importance of Substituted Pyrazoles
The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The specific isomer, this compound, offers three distinct points for diversification: the N-methylated pyrazole ring, a reactive amino group at the C5 position, and a bromine atom at the C3 position, which is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The primary challenge in its synthesis lies in achieving absolute regiocontrol over the placement of the bromo and amino substituents, an issue that is central to the design of any successful synthetic route.
Overview of Synthetic Strategies
The synthesis of asymmetrically substituted pyrazoles from acyclic precursors is fundamentally a question of controlling the regioselectivity of the initial cyclocondensation reaction, particularly when using an unsymmetrical hydrazine like methylhydrazine. Post-synthesis functionalization of a pre-formed pyrazole ring presents an alternative, though it is often challenged by the inherent reactivity patterns of the heterocyclic core. This guide will explore both a de novo ring construction strategy and a C-H functionalization approach.
Figure 1: High-level overview of the two primary synthetic pathways.
Synthetic Pathway I: De Novo Ring Construction from Acyclic Precursors
This strategy builds the pyrazole core from simple, linear starting materials and then sequentially installs the required functional groups. The logic for this pathway is adapted from a patented synthesis of the regioisomeric 5-bromo-1-methyl-1H-pyrazol-3-amine, demonstrating the flexibility of this approach.[1] The key is to form a pyrazolone intermediate where the positions of the precursor functional groups (a carboxyl group and a keto group) are correctly placed for conversion into the desired bromo and amino substituents.
Rationale and Key Transformations
The synthesis commences with the cyclocondensation of diethyl butynedioate with methylhydrazine . The symmetry of the butynedioate starting material ensures that only one pyrazolone regioisomer is formed. The subsequent steps are designed to transform the C5-keto group into an amine and the C3-carboxyl group into a bromine.
-
Pyrazolone Formation: The reaction of diethyl butynedioate with methylhydrazine proceeds via a conjugate addition-cyclization sequence to yield 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, which exists in tautomeric equilibrium with its keto form.
-
Conversion of C5-Keto to C5-Amino: A robust method for this transformation involves converting the ketone to a more reactive intermediate. Treatment with phosphorus oxychloride (POCl₃) or tribromooxyphosphorus (POBr₃) transforms the C5-oxo group into a C5-chloro or C5-bromo group, respectively.[1] This halo-pyrazole is now activated for nucleophilic aromatic substitution with an ammonia source to install the C5-amine.
-
Conversion of C3-Carboxylate to C3-Bromo: The ethyl ester at C3 is first hydrolyzed to the corresponding carboxylic acid. This acid is then converted to the 3-bromo derivative. A modified Hunsdiecker reaction (e.g., the Barton-Hunsdiecker reaction) or a similar decarboxylative halogenation is employed. Crucially, the C5-amino group must be protected (e.g., as a carbamate) before this step to prevent side reactions. The final step is the deprotection of the C5-amino group.
Figure 2: Workflow for the De Novo Synthesis Pathway (Pathway I).
Experimental Protocol (Illustrative)
Step 1: Synthesis of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Methylhydrazine is added dropwise to a solution of diethyl butynedioate in ethanol at 0 °C. The mixture is then refluxed for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the resulting solid is recrystallized to yield the product.
Step 2: Synthesis of 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester The pyrazolone from Step 1 is heated with excess phosphorus oxychloride (POCl₃) at 100-110 °C for 3-4 hours. The excess POCl₃ is carefully distilled off, and the residue is poured onto crushed ice. The precipitated solid is filtered, washed with water, and dried.
Step 3: Synthesis of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester The 5-chloro intermediate is heated with a concentrated solution of ammonia in a sealed pressure vessel at 120-140 °C. After completion, the vessel is cooled, and the product is extracted with an organic solvent like ethyl acetate.
Step 4 & 5: Protection, Hydrolysis, and Decarboxylative Bromination The amino ester is protected with Di-tert-butyl dicarbonate (Boc₂O). The resulting Boc-protected ester is then saponified using aqueous NaOH in ethanol. The Boc-protected carboxylic acid is isolated and subjected to decarboxylative bromination using a reagent like N-Bromosuccinimide (NBS) in the presence of a catalyst.
Step 6: Deprotection The Boc-protected product is dissolved in dichloromethane, and an excess of trifluoroacetic acid (TFA) is added.[1] The reaction is stirred at room temperature until TLC indicates complete deprotection. The solvent is evaporated, and the residue is neutralized with a saturated sodium bicarbonate solution to yield the final product.
Data Summary
| Step | Key Reagents | Typical Yield | Key Considerations |
| 1. Cyclization | Diethyl butynedioate, Methylhydrazine | 80-90% | Exothermic reaction; requires initial cooling. |
| 2. Chlorination | POCl₃ | 75-85% | Highly corrosive and moisture-sensitive reagent. |
| 3. Amination | Aqueous Ammonia | 50-70% | Requires high pressure and temperature. |
| 4. Protection/Hydrolysis | Boc₂O, NaOH | >90% (2 steps) | Standard procedures. |
| 5. Bromination | NBS, catalyst | 40-60% | Reaction conditions are critical to avoid side reactions. |
| 6. Deprotection | TFA | >95% | Simple and clean reaction. |
Synthetic Pathway II: C-H Functionalization of a Pre-formed Pyrazole Ring
This approach leverages the synthesis of a simpler, substituted pyrazole and then uses modern synthetic methods to install the final functional groups in a regioselective manner. The core of this strategy is the directed ortho metalation (DoM) of a 3-bromo-1-methylpyrazole intermediate.
Rationale and Key Transformations
The success of this pathway hinges on the ability to selectively deprotonate the C5 position of the pyrazole ring, which is adjacent to the N1-methyl group. This is a well-established strategy in heterocyclic chemistry.
-
Synthesis of 3-amino-1-methyl-1H-pyrazole: This intermediate can be synthesized from the reaction of methylhydrazine with a suitable three-carbon synthon like 2-chloroacrylonitrile. The regiochemistry of this cyclization generally favors the formation of the 3-amino isomer over the 5-amino isomer.
-
Sandmeyer Reaction: The 3-amino group is an excellent handle for introducing a bromine atom via the Sandmeyer reaction.[2] The amine is converted to a diazonium salt using sodium nitrite in a strong acid like HBr, which is then decomposed in the presence of a copper(I) bromide catalyst to yield 3-bromo-1-methyl-1H-pyrazole.
-
Directed Metalation and Amination: The N1-methyl group can direct a strong, sterically hindered base like lithium diisopropylamide (LDA) to deprotonate the adjacent C5 position. The resulting C5-lithiated species is a potent nucleophile that can react with an electrophilic aminating agent (e.g., a derivative of hydroxylamine or chloramine) to install the C5-amino group.
Sources
The Versatile Building Block: A Technical Guide to 3-bromo-1-methyl-1H-pyrazol-5-amine
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to act as a scaffold for diverse functionalization have made it a privileged structure in the design of novel therapeutics.[2] Among the vast family of pyrazole derivatives, 3-bromo-1-methyl-1H-pyrazol-5-amine emerges as a particularly valuable synthetic intermediate. Its bifunctional nature, possessing both a reactive bromine atom and a nucleophilic amine group, opens a gateway to a multitude of chemical transformations, making it a coveted building block in the synthesis of complex molecules, especially in the realm of kinase inhibitors.[3][4] This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, offering field-proven insights for its effective utilization in research and drug discovery.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is paramount for its handling, characterization, and application in synthesis. While specific experimental data for this exact molecule is not extensively published, we can infer its properties from closely related analogs and publicly available data.[1][5]
| Property | Predicted/Inferred Value | Source |
| Molecular Formula | C4H6BrN3 | [5] |
| Molecular Weight | 176.02 g/mol | [5] |
| Appearance | Off-white to light yellow solid (inferred) | General knowledge of similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF (inferred) | General knowledge of similar compounds |
| Predicted Spectroscopic Data | ||
| 1H NMR (DMSO-d6, 400 MHz) | δ ~5.5-6.0 (s, 1H, pyrazole-H), δ ~5.0-5.5 (br s, 2H, NH2), δ ~3.5-3.8 (s, 3H, N-CH3) | Inferred from related structures |
| 13C NMR (DMSO-d6, 100 MHz) | δ ~150-155 (C-NH2), δ ~135-140 (C-Br), δ ~90-95 (C-H), δ ~35-40 (N-CH3) | Inferred from related structures |
Synthesis of this compound: A Proposed Pathway
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 1-Methyl-5-amino-1H-pyrazole-4-carbonitrile
This initial step involves the cyclization of a suitable precursor with methylhydrazine. A common and effective method is the reaction of ethoxymethylene cyanoacetate with methylhydrazine.
-
To a solution of ethoxymethylene cyanoacetate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Hydrolysis of the Nitrile to the Amine
The nitrile group is then hydrolyzed to afford the corresponding 5-aminopyrazole.
-
To a solution of 1-methyl-5-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in a suitable solvent such as a mixture of water and ethanol, add concentrated sulfuric acid (2.0-3.0 eq) cautiously.
-
Heat the reaction mixture to reflux for 12-18 hours.
-
Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-1H-pyrazol-5-amine.
Step 3: Regioselective Bromination
The final step is the regioselective bromination of the pyrazole ring at the C3 position. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.
-
Dissolve 1-methyl-1H-pyrazol-5-amine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the orthogonal reactivity of its two functional groups: the C-Br bond and the C-NH2 group. This allows for selective and sequential modifications, making it an ideal scaffold for building molecular complexity.
Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position
The bromine atom at the C3 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
1. Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[2] The reaction of this compound with various boronic acids or esters in the presence of a palladium catalyst and a base can introduce a wide range of aryl, heteroaryl, or vinyl substituents at the C3 position.[6][7]
Caption: Suzuki-Miyaura coupling of this compound.
Typical Suzuki-Miyaura Protocol:
-
To a degassed mixture of this compound (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water), add a palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2 (2-5 mol%).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
2. Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[8][9] While the starting material already contains an amino group, the bromine atom can be displaced by another amine, leading to the synthesis of 3,5-diaminopyrazole derivatives. This reaction is particularly useful for introducing substituted anilines or other nitrogen-containing heterocycles.[10]
Caption: Buchwald-Hartwig amination of this compound.
Typical Buchwald-Hartwig Protocol:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.3 eq), a palladium precatalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., sodium tert-butoxide or lithium hexamethyldisilazide) in an anhydrous, aprotic solvent such as toluene or dioxane.
-
Heat the reaction mixture at 80-120 °C for 6-24 hours.
-
Monitor the reaction progress. After completion, cool the mixture, quench cautiously with water, and extract with an organic solvent.
-
Purify the desired product by column chromatography.
Reactions at the 5-Amino Group
The amino group at the C5 position is a versatile handle for further functionalization through various reactions, including acylation, sulfonylation, and condensation.
1. Acylation and Sulfonylation:
The primary amine can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides. These reactions are often high-yielding and provide a straightforward way to introduce a wide variety of substituents.
2. Condensation Reactions:
The 5-amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases, which can be further reduced to secondary amines. It can also react with dicarbonyl compounds to form fused heterocyclic systems.
Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The 3-amino-1-methyl-pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, which can be readily synthesized from this compound, is a key structural motif found in several potent kinase inhibitors.[3]
The general strategy involves a nucleophilic aromatic substitution (SNAr) reaction where the 5-amino group of the pyrazole displaces a leaving group (typically a halogen) on a pyrimidine ring. The bromine at the C3 position of the pyrazole can then be further functionalized using the cross-coupling reactions described above to explore the chemical space and optimize the inhibitor's potency and selectivity.
Sources
- 1. Organic Synthesis International: N-Methyl-3-Bromo-5-Methyl Pyrazole [organicsynthesisinternational.blogspot.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C4H6BrN3) [pubchemlite.lcsb.uni.lu]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Introduction: The Pyrazol-5-amine Core as a Privileged Scaffold
An In-depth Technical Guide to the Discovery and History of Substituted Pyrazol-5-amines
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Among its many derivatives, substituted pyrazol-5-amines have emerged as particularly significant. This class of compounds, characterized by an amino group at the C5 position, serves as a versatile building block for a vast array of biologically active molecules.[3][4][5] The unique electronic properties and conformational flexibility of the pyrazol-5-amine scaffold allow it to engage with a wide range of biological targets, leading to its incorporation into numerous clinically successful drugs.
Prominent examples include the anti-inflammatory drug Celecoxib and the erectile dysfunction treatment Sildenafil , both of which feature a core pyrazole structure derived from foundational synthetic principles.[3][4] The journey of pyrazol-5-amines from their initial discovery to their current status as a "privileged scaffold" in drug development is a story of evolving synthetic strategies, from classical condensation reactions to modern, highly efficient methodologies. This guide provides a comprehensive exploration of this history, detailing the key synthetic discoveries and their application in creating vital therapeutics.
Part 1: Foundational Syntheses - The Dawn of Pyrazole Chemistry
The story of pyrazoles begins in the late 19th century. While Buchner accomplished the first synthesis of the parent pyrazole ring in 1889, it was Ludwig Knorr's work in 1883 on the condensation of ethyl acetoacetate with phenylhydrazine to produce a "pyrazolone" that laid the groundwork for the field.[1][6][7][8] This reaction, now known as the Knorr Pyrazole Synthesis , became the first widely applicable method for constructing the pyrazole core and remains a fundamental transformation in heterocyclic chemistry.
The Knorr Pyrazole Synthesis
The Knorr synthesis is a robust and straightforward method for preparing pyrazoles through the acid-catalyzed condensation of a hydrazine with a 1,3-dicarbonyl compound.[7][8][9][10] The reaction proceeds through the formation of an imine or hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[9][10][11]
The causality behind this experimental choice is elegant in its simplicity: the two electrophilic carbonyl carbons of the 1,3-dicarbonyl are perfectly spaced to react with the two nucleophilic nitrogens of the hydrazine, leading to a thermodynamically stable five-membered aromatic ring.[6] A key challenge, however, arises with unsymmetrical 1,3-dicarbonyls, which can lead to the formation of two different regioisomers, complicating purification and reducing the yield of the desired product.[12]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 4. scirp.org [scirp.org]
- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review | MDPI [mdpi.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. name-reaction.com [name-reaction.com]
- 11. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 12. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
A Technical Guide to the Biological Activities of Pyrazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1] Its unique structural features and metabolic stability have established it as a "privileged scaffold," leading to its incorporation into numerous clinically approved drugs.[2][3] Pyrazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][4][5][6] This guide provides an in-depth technical exploration of these key activities, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the critical experimental workflows required for their evaluation. We will dissect the molecular targets and pathways modulated by pyrazole compounds, detail validated protocols for assessing their efficacy, and present data-driven insights to inform future drug discovery and development efforts.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
Pyrazole and its derivatives have garnered significant attention in medicinal chemistry due to their versatile synthetic accessibility and broad spectrum of pharmacological properties.[6] This versatile scaffold is a key component in a variety of therapeutic agents, including the anti-inflammatory drug celecoxib, the anti-obesity drug rimonabant, and several kinase inhibitors used in oncology.[4][7] The metabolic stability of the pyrazole ring is a crucial factor in its success, often enhancing the pharmacokinetic profiles of drug candidates.[3] The ability to readily modify the pyrazole core at multiple positions allows for the fine-tuning of steric and electronic properties, enabling chemists to optimize potency, selectivity, and safety profiles for a diverse range of biological targets.[8][9]
Anticancer Activity: Targeting the Machinery of Malignancy
The application of pyrazole derivatives in oncology is a rapidly expanding field. These compounds have demonstrated the ability to interfere with multiple facets of cancer progression, including cell cycle regulation, signal transduction, and angiogenesis.[9][10][11]
Mechanisms of Anticancer Action
A primary mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases.[12] Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Pyrazole-based compounds have been successfully designed to target several key oncogenic kinases:
-
Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, such as CDK2, pyrazole derivatives can halt the cell cycle, preventing cancer cell proliferation.[8] Some derivatives have shown potent inhibitory activity against CDK2, with IC50 values in the nanomolar range, leading to cell cycle arrest and apoptosis.[8][13]
-
Tyrosine Kinases (EGFR, VEGFR): Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are critical for tumor growth and angiogenesis.[14] Pyrazole derivatives have been developed as potent dual inhibitors of both EGFR and VEGFR-2, effectively starving tumors of growth signals and blood supply.[8][14]
-
Aurora Kinases: These serine/threonine kinases are essential for mitosis. Inhibitors like Tozasertib and Barasertib, which are based on a 3-aminopyrazole scaffold, induce apoptosis in tumor cells by disrupting this process.[15]
Beyond kinase inhibition, some pyrazole derivatives can bind directly to DNA's minor groove or inhibit tubulin polymerization, both of which are validated anticancer mechanisms.[10]
Experimental Workflow for Evaluating Anticancer Potential
A systematic, multi-tiered approach is essential for identifying and characterizing novel pyrazole-based anticancer agents. The causality behind this workflow is to move from broad cytotoxicity screening to specific mechanistic validation.
Caption: Workflow for anticancer drug discovery with pyrazole derivatives.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the cytotoxic effect of a compound by measuring the metabolic activity of cells.[16][17] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to an insoluble purple formazan product.[18] The amount of formazan produced is directly proportional to the number of living cells.[17]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[19]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator. The exposure time is a critical variable and should be optimized.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[18][20]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Anticancer Activity
Summarizing cytotoxicity data in a structured table allows for clear comparison of the potency of different derivatives across various cancer cell lines.
| Compound ID | Target/Mechanism | Cell Line | IC50 (µM) | Reference Drug (IC50, µM) | Source |
| Compound 43 | PI3 Kinase Inhibitor | MCF-7 (Breast) | 0.25 | Doxorubicin (0.95) | [8] |
| Compound 33 | CDK2 Inhibitor | HCT116 (Colon) | <23.7 (Cell) / 0.074 (Enzyme) | Doxorubicin (24.7) | [8] |
| Compound 6 | Tubulin Polymerization Inhibitor | Murine Mammary | 0.00006-0.00025 | N/A | [10] |
| Compound 59 | DNA Binding | HepG2 (Liver) | 2.0 | Cisplatin (5.5) | [10] |
| Compound 4 | EGFR/VEGFR-2 Dual Inhibitor | HepG2 (Liver) | 0.31 | Erlotinib (10.6) | [14] |
Anti-inflammatory Activity: Quelling the Fire of Inflammation
The most well-known application of pyrazole derivatives is in the management of inflammation. The blockbuster drug Celecoxib (Celebrex) is a diaryl-substituted pyrazole that set the standard for selective COX-2 inhibition.[21][22]
Mechanism of Action: Selective COX-2 Inhibition
Inflammation, pain, and fever are mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[23][24] There are two main isoforms:
-
COX-1: Constitutively expressed and responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[21][24]
-
COX-2: Inducible at sites of inflammation and is the primary mediator of inflammatory prostaglandins.[22][24]
Traditional NSAIDs (e.g., ibuprofen) inhibit both COX-1 and COX-2, which provides anti-inflammatory effects but can lead to gastrointestinal side effects.[22][25] Pyrazole derivatives like celecoxib are designed to be highly selective inhibitors of COX-2.[21][23] The chemical structure of celecoxib, particularly its polar sulfonamide side chain, allows it to bind specifically to a hydrophilic side pocket near the active site of the COX-2 enzyme, a feature absent in COX-1.[22][23] This selective inhibition reduces the production of inflammatory prostaglandins without affecting the protective functions of COX-1, thereby minimizing gastrointestinal risk.[24][25]
Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives.
Experimental Protocol: In Vitro COX Inhibition Assay
To determine the potency and selectivity of new pyrazole derivatives, an in vitro enzyme inhibition assay is the gold standard. This protocol is based on a colorimetric or fluorometric screening kit.[26][27][28]
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer. Prepare stock solutions of test compounds and a reference drug (e.g., Celecoxib) in DMSO.[26]
-
Assay Plate Setup: In a 96-well plate, set up wells for 100% enzyme activity (enzyme + vehicle), background (inactivated enzyme), and various concentrations of the test compounds.[29]
-
Inhibitor Pre-incubation: Add assay buffer, heme, and the respective enzymes (active COX-1 or COX-2) to the wells. Then add the pyrazole derivatives or vehicle control. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[26][29]
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.[26][29]
-
Incubation: Incubate the plate for a precise time (e.g., 2 minutes) at 37°C.[29]
-
Reaction Termination & Detection: Stop the reaction by adding a stopping agent (e.g., stannous chloride).[29] The assay measures the peroxidase activity of COX, which generates a colored or fluorescent product from a probe.[26]
-
Absorbance/Fluorescence Reading: Read the plate at the appropriate wavelength (e.g., 590 nm for colorimetric assays).[27]
-
Data Analysis: Calculate the percent inhibition for each compound concentration against both COX-1 and COX-2. Determine the IC50 values and calculate the COX-2 Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). A higher SI value indicates greater selectivity for COX-2.
Antimicrobial Activity: A Scaffold for New Antibacterials
With the rise of antimicrobial resistance, there is a pressing need for novel antibacterial agents. Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacterial and fungal pathogens.[30][31][32]
Mechanisms of Antimicrobial Action
Pyrazole derivatives can disrupt bacterial viability through several mechanisms:
-
DNA Gyrase Inhibition: Some pyrazoles have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, leading to bactericidal effects.[31]
-
Cell Membrane Disruption: Certain trifluoromethyl-substituted pyrazoles act as cell membrane-disrupting agents, likely by interfering with fatty acid biosynthesis, which compromises membrane integrity.[3]
-
Inhibition of Other Metabolic Pathways: The pyrazole scaffold can be tailored to inhibit other essential bacterial enzymes, providing a versatile platform for developing new antimicrobial drugs.[31]
Experimental Protocol: Broth Microdilution for MIC Determination
The Broth Microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[33][34][35]
Step-by-Step Methodology:
-
Prepare Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole compounds in broth.[35] Concentrations should span a wide range to capture the MIC.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.[35] Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[33][35]
-
Determine MIC: After incubation, visually inspect the plates for turbidity (cloudiness), which indicates bacterial growth.[33] The MIC is the lowest concentration of the compound where no visible growth is observed.[33][34]
Data Presentation: Antimicrobial Activity
Results from antimicrobial testing are typically presented as MIC values.
| Compound ID | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) | Source |
| Compound 21a | 62.5 - 125 | 62.5 - 125 | 2.9 - 7.8 | [36] |
| Compound 3c | Comparable to Neomycin | Comparable to Neomycin | N/A | [37] |
| Compound 39 | 1.0 | 0.05 (vs. Salmonella) | N/A | [31] |
| Thiazolidinone-pyrazole | N/A | 16 | N/A | [31] |
Conclusion and Future Perspectives
The pyrazole scaffold is undeniably a privileged structure in drug discovery, demonstrating a remarkable capacity to yield potent and selective modulators of diverse biological targets.[2][3][7] The extensive research into its anticancer, anti-inflammatory, and antimicrobial properties has produced both blockbuster drugs and a rich pipeline of promising lead compounds. Future efforts will likely focus on developing multi-target pyrazole derivatives, such as dual COX-2/5-LOX inhibitors for inflammation or dual EGFR/VEGFR inhibitors for cancer, to achieve synergistic therapeutic effects and overcome resistance mechanisms.[8][25] The continued integration of computational modeling with advanced synthetic strategies will further accelerate the discovery of next-generation pyrazole-based therapeutics.[6][7]
References
- Celecoxib - StatPearls - NCBI Bookshelf.
- Celebrex (Celecoxib) Pharmacology - News-Medical.Net.
- Celecoxib - Wikipedia.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI.
- "Review on Biological Activities of Pyrazole Derivatives" | Journal of Chemical Health Risks.
- A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed.
- Broth microdilution - Wikipedia.
- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors.
- Celecoxib Pathway, Pharmacodynamics - ClinPGx.
- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI.
- Journal of Chemical Health Risks "Review on Biological Activities of Pyrazole Derivatives".
- What is the mechanism of Celecoxib? - Patsnap Synapse.
- Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH.
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry.
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH.
- Full article: Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies.
- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central.
- Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli - PubMed Central.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central.
- Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - ProQuest.
- Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed.
- New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC.
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf.
- Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog.
- Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC.
- A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug | Request PDF - ResearchGate.
- Pyrazoles as anticancer agents: Recent advances - SRR Publications.
- Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences.
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
- Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare - The Pharma Innovation Journal.
Sources
- 1. One moment, please... [jchr.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - ProQuest [proquest.com]
- 13. ClinPGx [clinpgx.org]
- 14. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 15. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. clyte.tech [clyte.tech]
- 18. broadpharm.com [broadpharm.com]
- 19. srrjournals.com [srrjournals.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Celecoxib - Wikipedia [en.wikipedia.org]
- 23. news-medical.net [news-medical.net]
- 24. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 25. ijpsjournal.com [ijpsjournal.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 28. thepharmajournal.com [thepharmajournal.com]
- 29. cdn.caymanchem.com [cdn.caymanchem.com]
- 30. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 31. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 32. eurekaselect.com [eurekaselect.com]
- 33. Broth microdilution - Wikipedia [en.wikipedia.org]
- 34. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 36. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 37. tandfonline.com [tandfonline.com]
"3-bromo-1-methyl-1H-pyrazol-5-amine as a building block in organic synthesis"
An In-depth Technical Guide to 3-bromo-1-methyl-1H-pyrazol-5-amine as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of a Densely Functionalized Pyrazole
In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the strategic selection of molecular building blocks is paramount.[1] this compound emerges as a preeminent example of a densely functionalized heterocyclic scaffold, offering chemists a powerful tool for the rapid construction of complex molecular architectures. Its pyrazole core is a well-established pharmacophore found in numerous therapeutic agents, prized for its metabolic stability and ability to engage in hydrogen bonding.[2] The true synthetic power of this molecule, however, lies in the orthogonal reactivity of its two key functional groups: a nucleophilic amine at the C5 position and a versatile bromine atom at the C3 position. This arrangement allows for selective, stepwise functionalization, making it an invaluable intermediate in the synthesis of high-value compounds ranging from pharmaceuticals to advanced agrochemicals.[3][4]
This guide provides a comprehensive overview of this compound, detailing its synthesis, exploring its diverse reactivity, and showcasing its application in the development of cutting-edge chemical entities.
Physicochemical and Spectroscopic Profile
A foundational understanding of a building block's properties is critical for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₄H₆BrN₃ | [5] |
| Molecular Weight | 174.97 g/mol | [5] |
| Monoisotopic Mass | 174.9745 Da | [5] |
| Appearance | White to off-white solid | N/A |
| InChI Key | VQKWFRBFTUZSDB-UHFFFAOYSA-N | [5] |
| SMILES | CN1C(=CC(=N1)Br)N | [5] |
| Predicted XlogP | 0.9 | [5] |
Note: Physical properties such as melting point and solubility can vary depending on purity and crystalline form. Researchers should refer to the certificate of analysis from their specific supplier.
Synthesis of the Building Block
The efficient and scalable synthesis of this compound is crucial for its widespread adoption. While multiple routes exist for substituted pyrazoles, a common strategy involves the construction of the pyrazole ring followed by selective functionalization. One patented method highlights a multi-step sequence that avoids hazardous reagents like n-butyl lithium.[6]
A representative synthetic pathway is illustrated below. This approach begins with readily available starting materials and proceeds through a series of robust chemical transformations.
Caption: A multi-step synthesis of this compound.[6]
Representative Experimental Protocol: Synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine
The following protocol is adapted from a patented procedure and serves as an illustrative example of the synthesis.[6] Note: This describes the synthesis of the 5-bromo-3-amino isomer, but the chemical principles are directly relevant.
Step 1: Condensation
-
Diethyl butynedioate is condensed with methylhydrazine to form the pyrazole ring, yielding ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.
Step 2: Bromination
-
The hydroxyl group is converted to a bromide using a brominating agent like phosphorus oxybromide (POBr₃), affording ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.
Step 3: Hydrolysis
-
The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in an alcoholic solution.
Step 4: Curtius Rearrangement
-
The carboxylic acid is converted to an amine via a Curtius rearrangement. This involves reaction with an azide source (e.g., diphenylphosphoryl azide) in the presence of tert-butanol to form a protected tert-butyl carbamate intermediate.
Step 5: Deprotection
-
The tert-butyl carbamate protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to yield the final product, 5-bromo-1-methyl-1H-pyrazol-3-amine.[6] The reaction is typically stirred at room temperature until completion, followed by an aqueous workup and extraction.[6]
The Duality of Reactivity: A Synthetic Chemist's Playground
The synthetic utility of this compound stems from the distinct reactivity of its amine and bromo substituents. This allows for a modular approach to building complex molecules.
Caption: Orthogonal reactivity of the amine and bromo functional groups.
Transformations at the C5-Amine
The primary amine at the C5 position is a potent nucleophile, readily participating in a variety of classical amine reactions:
-
Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides to form stable amide and sulfonamide linkages. This is a common strategy for introducing side chains or linking the pyrazole core to other molecular fragments.
-
Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, which are important functional groups in many biologically active molecules.
-
Reductive Amination: The amine can be reacted with aldehydes or ketones under reductive conditions to form secondary or tertiary amines.
Transformations at the C3-Bromo Group
The bromine atom at the C3 position is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl and heteroaryl substituents.
-
Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes provides access to alkynylated pyrazoles, which can serve as precursors for further transformations or as part of a final target structure.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the bromo-pyrazole with primary or secondary amines, offering an alternative route to substituted aminopyrazoles.
-
Heck Coupling: The reaction with alkenes introduces alkenyl substituents at the C3 position.
Applications in the Synthesis of High-Value Molecules
The modular reactivity of this compound has cemented its role as a key intermediate in several areas of chemical R&D.
| Target Molecule Class | Application Area | Role of Building Block | Representative Examples |
| Anthranilamide Derivatives | Agrochemicals | Core scaffold for insecticide synthesis | Chlorantraniliprole, Cyantraniliprole[7] |
| Substituted Pyrrolo[3,4-c]pyrazoles | Pharmaceuticals | Intermediate for kinase inhibitors | PI3K Inhibitors[6][8] |
| Di- and Tri-substituted Pyrazoles | Pharmaceuticals | Pharmacophore for anti-inflammatory and anti-cancer agents | Various developmental compounds[2][4] |
| Specialty Heterocycles | Materials Science | Precursor for functional materials | Organic electronics, Dyes[3] |
Case Study: Agrochemicals
This building block is a crucial component in the synthesis of anthranilamide insecticides, such as chlorantraniliprole.[7] In this context, the pyrazole-carboxylic acid derived from the bromo-pyrazole intermediate is coupled with an appropriately substituted aniline. The final product's mode of action involves the modulation of insect ryanodine receptors.
Caption: Synthetic logic from the building block to anthranilamide insecticides.
Case Study: Pharmaceuticals
In pharmaceutical development, this compound serves as an intermediate for synthesizing inhibitors of key cellular signaling pathways, such as the Phosphatidylinositol 3-kinase (PI3K) pathway, which is often dysregulated in cancer.[6] The synthesis typically involves a Suzuki coupling at the C3-bromo position to introduce a specific aryl group, followed by elaboration of the C5-amine to build the rest of the pharmacophore.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
GHS Hazard Statements: While specific data for the 5-amino isomer is less common, the related 3-bromo-1-methyl-1H-pyrazole is listed with warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[9] Users should assume similar hazards.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a testament to the power of strategic molecular design. Its combination of a stable, biologically relevant pyrazole core with orthogonally reactive amine and bromo functionalities provides a robust and versatile platform for chemical innovation. From protecting crops to developing next-generation therapeutics, this building block enables chemists to construct complex molecules with efficiency and precision. As the demand for novel chemical entities continues to grow, the importance of such well-designed, multifunctional intermediates will only increase, solidifying the role of this compound in the synthetic chemist's toolkit.
References
- Process Point, LLC. 3-BROMO-5-METHYL-1H-PYRAZOLE Supplier & Distributor of CAS# 3430-17-9.
- PubChem. This compound.
- Chem-Impex. 4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine.
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Google Patents. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
- PubChem. Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h)
- PubChem. 3-Bromo-1-methyl-1H-pyrazole | C4H5BrN2.
- PubMed Central.
- ChemScene. Building blocks | Bioactive small molecules.
- ResearchGate. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF.
- Organic Synthesis International. N-Methyl-3-Bromo-5-Methyl Pyrazole.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-BROMO-5-METHYL-1H-PYRAZOLE Supplier & Distributor of CAS# 3430-17-9 [processpointchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 6. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 7. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]
- 8. Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives - Patent US-2010130501-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Bromo-1-methyl-1H-pyrazole | C4H5BrN2 | CID 14948637 - PubChem [pubchem.ncbi.nlm.nih.gov]
Key Intermediates in the Synthesis of PI3K Inhibitors: A Senior Application Scientist's Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a central regulator of cellular life, governing processes from proliferation and growth to survival and metabolism.[1] Its aberrant activation is a hallmark of numerous human cancers, making it one of the most compelling targets in modern oncology drug discovery.[2] The intense research in this area has culminated in the approval of several PI3K inhibitors, each with a unique profile of isoform selectivity and therapeutic application.
This technical guide moves beyond a simple recitation of inhibitor structures. As a Senior Application Scientist, my goal is to provide you, my fellow researchers, with a deeper understanding of the synthetic architecture of these complex molecules. We will dissect the core structural motifs that define the major classes of PI3K inhibitors and illuminate the key intermediates that form their foundation. This is not merely an academic exercise; a thorough grasp of these synthetic pathways—the "how" and the "why"—is critical for designing next-generation inhibitors, optimizing manufacturing processes, and troubleshooting synthetic challenges. We will explore the causality behind experimental choices, grounding our discussion in field-proven insights to ensure that the knowledge conveyed is both accurate and actionable.
The PI3K/AKT/mTOR Signaling Pathway: A Central Command Node
Before delving into the synthesis, it is crucial to visualize the biological context. The PI3K/AKT/mTOR pathway is a cascade of intracellular signaling events initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs).[3] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). This event triggers the recruitment and activation of downstream effectors, most notably the kinase AKT, which in turn modulates a plethora of substrates, including the mTOR complex, to drive cell growth and survival.[4][5]
Chapter 1: The Quinazolinone Core - Targeting PI3Kδ in Hematological Malignancies
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[6] In the context of PI3K, it is famously represented by Idelalisib (Zydelig®) , a first-in-class selective inhibitor of the PI3Kδ isoform, which is critically involved in the survival and proliferation of malignant B-cells.[7][8] The synthesis of Idelalisib hinges on the preparation of two crucial intermediates.
Key Intermediate 1: 2-Amino-6-fluoro-N-phenylbenzamide
This molecule serves as the foundational A-B ring system of the final drug, incorporating the aniline moiety that will ultimately occupy a key position in the kinase hinge-binding region. Its synthesis is a classic example of strategic functional group manipulation.
The most common route begins with 2-fluoro-6-nitrobenzoic acid .[7][9] The rationale for starting with the nitro-substituted precursor is twofold: the nitro group is a powerful electron-withdrawing group that facilitates certain reactions and, more importantly, it serves as a protected precursor to the vital 2-amino group, which is installed in a late-stage reduction.
Experimental Protocol: Synthesis of 2-Amino-6-fluoro-N-phenylbenzamide [7][9]
-
Amidation:
-
Step 1a: To a solution of 2-fluoro-6-nitrobenzoic acid in a suitable aprotic solvent (e.g., dichloromethane, DCM), add oxalyl chloride or thionyl chloride dropwise at 0 °C to form the acid chloride in situ.
-
Step 1b: In a separate flask, dissolve aniline in DCM. Slowly add the freshly prepared acid chloride solution to the aniline solution at 0 °C. The reaction is typically allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
Rationale: The conversion to the more reactive acid chloride is necessary to drive the amidation with the relatively nucleophilic aniline. The use of a non-nucleophilic base (e.g., triethylamine or pyridine) is often included to scavenge the HCl byproduct.
-
-
Nitro Group Reduction:
-
Step 2a: Dissolve the resulting 2-fluoro-6-nitro-N-phenylbenzamide in a solvent such as methanol or acetic acid.
-
Step 2b: Add a reducing agent. While various reagents can be used (e.g., SnCl₂, H₂/Pd-C), a common and effective choice is zinc powder in the presence of an acid like acetic acid or ammonium formate.[9]
-
Step 2c: The reaction is stirred, often with gentle heating, until the nitro group is fully reduced to the amine.
-
Rationale: The choice of reducing agent is critical. Catalytic hydrogenation with palladium on carbon can sometimes lead to a side reaction known as hydrodefluorination, where the fluorine atom is reductively removed.[9] Using a metal/acid system like Zn/AcOH provides a robust and high-yielding alternative that preserves the fluorine substituent, which is crucial for the final compound's biological activity and pharmacokinetic properties.[9]
-
Work-up: After reaction completion, the mixture is filtered to remove the metal salts, and the product is isolated by extraction and purified, typically by recrystallization, to yield 2-amino-6-fluoro-N-phenylbenzamide as a solid.[10]
-
Key Intermediate 2: The Quinazolinone Core Assembly
With the aminobenzamide in hand, the next critical phase is the construction of the quinazolinone ring by coupling it with a chiral amino acid derivative and subsequent cyclization.
Experimental Protocol: Quinazolinone Formation [7][9]
-
Peptide Coupling:
-
Couple 2-amino-6-fluoro-N-phenylbenzamide with a protected amino acid, N-Boc-(S)-2-aminobutyric acid, using standard peptide coupling reagents (e.g., EDC/HOBt or HATU). This forms a linear diamide intermediate.
-
-
Cyclization:
-
Step 2a: Dissolve the diamide intermediate in a suitable solvent.
-
Step 2b: Treat the intermediate with a cyclizing agent. A particularly effective, though unconventional, method involves using hexamethyldisilazane (HMDS) in the presence of iodine (I₂).[9] The reaction is heated to drive the intramolecular condensation and ring closure.
-
Rationale: The HMDS/I₂ system is a powerful dehydrating and activating combination. HMDS likely silylates the amide nitrogens and/or the carboxylic acid (if formed from saponification of an ester), making them more reactive, while iodine may act as a Lewis acid catalyst to promote the cyclization. This method is advantageous as it often proceeds under relatively mild conditions and can help preserve the stereochemical integrity of the adjacent chiral center.
-
Step 2c: The final step in forming the core of Idelalisib involves deprotection of the Boc group and coupling with 6-chloropurine.[9]
-
| Intermediate | Starting Material | Key Transformation | Purpose / Rationale |
| 2-Amino-6-fluoro-N-phenylbenzamide | 2-Fluoro-6-nitrobenzoic acid | Amidation, Nitro Reduction | Forms the core A-B ring system. Nitro group acts as a masked amine. |
| Quinazolinone Core | 2-Amino-6-fluoro-N-phenylbenzamide | Peptide Coupling, Cyclization | Constructs the heterocyclic C-ring, establishing the final scaffold. |
Chapter 2: The Isoquinolinone Core - Dual Inhibition of PI3Kδ and PI3Kγ
The isoquinolinone scaffold is another key pharmacophore in PI3K inhibitor design, exemplified by Duvelisib (Copiktra®) . Duvelisib is a dual inhibitor of both PI3Kδ and PI3Kγ, giving it a distinct biological profile that impacts both adaptive and innate immunity.[11][12][13] Its synthesis features the construction of a substituted isoquinolinone ring system via a key β-keto-carbamate intermediate.
Key Intermediate: tert-Butyl (S)-4-(3-chloro-2-(phenylcarbamoyl)phenyl)-3-oxobutan-2-ylcarbamate
This complex intermediate contains the precursors for the isoquinolinone ring and the chiral side chain. Its synthesis involves the formation of a new carbon-carbon bond to create the β-keto functionality.
Experimental Protocol: Synthesis of the Key β-Keto-Carbamate Intermediate [14]
-
Preparation of the Aryl Acetic Acid Precursor:
-
Start with a substituted toluene, which is oxidized to the corresponding benzoic acid. The acid is then converted to its methyl ester.
-
The methyl group of the ester is then activated, for example, by conversion to a methyl ketone, which is then brominated to give a phenacyl bromide derivative. This species is then reacted to form the aryl acetic acid.
-
-
Amide Formation:
-
The resulting 2-(carboxymethyl)-N-phenylbenzamide is formed via standard amidation procedures.
-
-
Claisen-Type Condensation:
-
Step 3a: The aryl acetic acid derivative is activated (e.g., converted to an acid chloride or activated ester).
-
Step 3b: This activated species is then reacted with the enolate of N-Boc-L-alanine methyl ester. This is a crucial C-C bond-forming step. The reaction requires a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) at low temperature (e.g., -78 °C) to generate the enolate and control the reaction.
-
Rationale: The Claisen condensation is a classic method for forming β-keto esters. Using a chiral, protected amino acid derivative installs the necessary stereocenter early in the synthesis. The Boc protecting group is robust and prevents unwanted side reactions of the amine. Low-temperature conditions are essential to maintain the kinetic control of the enolate formation and prevent side reactions or racemization.
-
Core Assembly: Intramolecular Cyclization to the Isoquinolinone
The β-keto-carbamate is now primed for the key ring-forming reaction.
Experimental Protocol: Isoquinolinone Formation [14]
-
Deprotection and Cyclization:
-
Step 1a: The key intermediate, tert-butyl (S)-4-(3-chloro-2-(phenylcarbamoyl)phenyl)-3-oxobutan-2-ylcarbamate, is treated with a strong acid, such as hydrochloric acid in methanol.
-
Step 1b: This single step accomplishes two transformations simultaneously. First, the acid cleaves the tert-butoxycarbonyl (Boc) protecting group, revealing a primary amine. Second, the acidic conditions catalyze an intramolecular cyclization. The newly formed amine attacks one of the carbonyls (the ketone), and subsequent dehydration forms the isoquinolinone ring system.
-
Rationale: This acid-catalyzed cyclization is an efficient way to construct the heterocyclic ring. The reaction is driven by the formation of a stable, conjugated aromatic system. This transformation creates the core structure, (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, which is then further functionalized by coupling with a purine derivative to yield Duvelisib.[14]
-
| Intermediate | Starting Material(s) | Key Transformation | Purpose / Rationale |
| β-Keto-Carbamate | Substituted Aryl Acetic Acid, N-Boc-L-alanine | Claisen-type Condensation | Establishes the carbon skeleton and installs the chiral side-chain precursor. |
| Isoquinolinone Core | β-Keto-Carbamate | Acid-catalyzed Deprotection & Cyclization | Efficiently constructs the heterocyclic core in a single, domino reaction. |
Chapter 3: The Imidazoquinazoline Core - A Scaffold for Pan-PI3K Inhibition
The 2,3-dihydroimidazo[1,2-c]quinazoline scaffold is the defining feature of Copanlisib (Aliqopa®) , a potent pan-Class I PI3K inhibitor with particular activity against the PI3Kα and PI3Kδ isoforms.[15][16] The synthesis of this tricyclic system is a masterful exercise in heterocyclic chemistry, building the fused rings in a stepwise and controlled manner.
Key Intermediate: 5-Amino-2,3-dihydroimidazo[1,2-c]quinazoline
The core of Copanlisib is constructed from a simple aniline derivative, showcasing how complexity can be built from readily available starting materials.
Experimental Protocol: Synthesis of the Tricyclic Amine Core [15][17]
-
Imidazoline Ring Formation:
-
Step 1a: The synthesis begins with 2-cyanoaniline. This is treated with ethylenediamine in the presence of phosphorus pentasulfide (P₄S₁₀).
-
Step 1b: The mixture is heated, which drives a complex cascade. The P₄S₁₀ acts as both a dehydrating agent and a thionating agent, facilitating the condensation of the nitrile and one of the amines of ethylenediamine, followed by cyclization to form the imidazoline ring. The product of this step is an aniline substituted with an imidazoline ring.
-
Rationale: Phosphorus pentasulfide is a powerful reagent for this type of transformation. It activates the nitrile group towards nucleophilic attack by the diamine and promotes the subsequent cyclization and dehydration steps required to form the heterocyclic ring.
-
-
Quinazoline Ring Closure:
-
Step 2a: The resulting amino-imidazoline derivative is then treated with cyanogen bromide (BrCN) in a solvent like methanol.
-
Step 2b: This reaction leads to the closure of the third ring. The exocyclic amine attacks the electrophilic carbon of cyanogen bromide, and a subsequent intramolecular cyclization onto the imidazoline nitrogen, followed by elimination, yields the 5-amino-2,3-dihydroimidazo[1,2-c]quinazoline core.
-
Rationale: Cyanogen bromide is an excellent one-carbon electrophile for building the pyrimidine portion of the quinazoline ring system. This step efficiently completes the construction of the rigid, tricyclic core, which is then ready for the final amidation step to produce Copanlisib.[15]
-
| Intermediate | Starting Material(s) | Key Transformation | Purpose / Rationale |
| Amino-imidazoline | 2-Cyanoaniline, Ethylenediamine | P₄S₁₀-mediated condensation/cyclization | Constructs the five-membered imidazoline ring. |
| Tricyclic Amine Core | Amino-imidazoline | BrCN-mediated cyclization | Closes the pyrimidine ring to form the final tricyclic quinazoline scaffold. |
Conclusion
The synthetic pathways to modern PI3K inhibitors are a testament to the ingenuity of medicinal and process chemists. By dissecting the structures of market-leading drugs like Idelalisib, Duvelisib, and Copanlisib, we uncover a common strategic theme: the assembly of complex molecules through the preparation and coupling of key, functionalized heterocyclic intermediates. Understanding the logic behind the construction of the quinazolinone, isoquinolinone, and imidazoquinazoline cores—from the choice of starting materials to the rationale for specific reagents—empowers researchers to innovate. This foundational knowledge is not only crucial for optimizing existing routes but is the very playground for designing the next generation of inhibitors with improved potency, selectivity, and safety profiles. As the landscape of PI3K-targeted therapy continues to evolve, a firm grasp of these core synthetic principles will remain an indispensable tool for every scientist in the field.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 2-Amino-6-fluoro-N-phenylbenzamide: Insights.
- Scott, W. J., et al. (2016). Discovery and SAR of Novel 2,3-Dihydroimidazo[1,2-c]quinazoline PI3K Inhibitors: Identification of Copanlisib (BAY 80-6946). ChemMedChem, 11(14), 1517-1530.
- Mekala, N., et al. (2018). A novel strategy for the manufacture of idelalisib: Controlling the formation of an enantiomer. RSC Advances, 8(28), 15863-15869.
- Liu, P., Cheng, H., Roberts, T. M., & Zhao, J. J. (2009). Targeting the phosphoinositide 3-kinase pathway in cancer. Nature Reviews Drug Discovery, 8(8), 627-644. [Schematic available at ResearchGate: https://www.researchgate.net/figure/Schematic-diagram-of-PI3K-Akt-mTOR-signaling-pathway-and-relevant-PI3K-inhibitors-When_fig1_319327891]
- Saleem, M., & Adhami, V. M. (2014). The PI3K/Akt/mTOR signaling pathway and its main downstream effectors. [Diagram available at ResearchGate: https://www.researchgate.net/figure/The-PI3K-Akt-mTOR-signaling-pathway-and-signaling-pathway-of-mTORC1-and-mTORC2_fig1_328950949]
- Mekala, N., et al. (2018). A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer. RSC Advances, 8(28), 15863-15869.
- Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer. Expert Opinion on Investigational Drugs, 27(6), 511-525. [Schematic available at ResearchGate: https://www.researchgate.
- SciSpace. PI3K/AKT/mTOR Signaling Pathway Illustration Agent.
- Mekala, N., et al. (2018). A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer. RSC Advances, 8, 15863-15869.
- Chen, Y., et al. (2019). Duvelisib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Phosphoinositide 3-Kinases. Molecules, 24(9), 1825.
- Wikipedia. PI3K/AKT/mTOR pathway.
- Advent Chembio. 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine, 95%.
- Winkler, D. G., et al. (2013). Discovery of a Series of 5,11-Dihydro-6H-benzo[e]pyrimido[5,4-b][9][18]diazepin-6-ones as Selective PI3K-δ/γ Inhibitors. Journal of Medicinal Chemistry, 56(11), 4511-4523.
- Scott, W. J., et al. (2016). Discovery and SAR of Novel 2,3-Dihydroimidazo[1,2-c]quinazoline PI3K Inhibitors: Identification of Copanlisib (BAY 80-6946). ChemMedChem, 11(14), 1517-1530. [Article available at ResearchGate: https://www.researchgate.
- Molsyns. 2-Amino-6-Fluoro-N-Phenylbenzamide.
- Wu, Y., et al. (2018). Design, synthesis and biological evaluation of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives as novel phosphatidylinositol 3-kinase and histone deacetylase dual inhibitors. Bioorganic & Medicinal Chemistry, 26(1), 11-23. [Article available at ResearchGate: https://www.researchgate.net/publication/321030438_Design_synthesis_and_biological_evaluation_of_23-dihydroimidazo12-cquinazoline_derivatives_as_novel_phosphatidylinositol_3-kinase_and_histone_deacetylase_dual_inhibitors]
- Scott, W. J., et al. (2016). Discovery and SAR of Novel 2,3-Dihydroimidazo[1,2-c]quinazoline PI3K Inhibitors: Identification of Copanlisib (BAY 80-6946). ChemMedChem, 11(14), 1517-1530.
- PubChem. Duvelisib. National Center for Biotechnology Information. PubChem Compound Database; CID=50905713.
- Al-Suhaimi, E. A., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 26(5), 488.
- PubChem. Idelalisib. National Center for Biotechnology Information. PubChem Compound Database; CID=11625818.
- Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 1.
- Scott, W. J., et al. (2016). Discovery and SAR of Novel 2,3‐Dihydroimidazo[1,2‐c]quinazoline PI3K Inhibitors: Identification of Copanlisib (BAY 80‐6946). ChemMedChem. [Article available at Semantic Scholar: https://www.semanticscholar.org/paper/Discovery-and-SAR-of-Novel-2,3%E2%80%90Dihydroimidazo-PI3K-Scott-Adrian/a96b34d284f18e545d6540c4900a84e601c3606f]
- Nishimura, A., & Okada, Y. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 239-253.
- Park, C. H., & Kim, J. N. (2014). Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds. Bulletin of the Korean Chemical Society, 35(10), 3121-3124. [Supporting Information available at: https://www.cheric.org/files/research/ip/e201410/e201410-3121-s.pdf]
- Say, M., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 66(19), 13396-13417.
- Hussain, M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1461-1474.
- Sunway Pharm Ltd. 4-broMo-2-(1,1,1-trifluoro-2-Methylpropan-2-yl)pyridine.
- Cheson, B. D. (2018). Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia. Clinical Cancer Research, 24(13), 2993-2997.
- Flinn, I. W., et al. (2018). Duvelisib, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies. Blood, 131(8), 877-887.
- Massacesi, C., et al. (2016). PI3K inhibitors: review and new strategies. Chemical Science, 7(9), 5698-5715.
- M.S.N. Laboratories Private Limited. (2017). Process for the preparation of (2s)-n-((s)-1-((s)-4-methyl-1-((r)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((s)-2-(2-morpholino acetamido)-4-phenylbutanamido)-4. WO2016170544A1.
- Amgen Inc. (2018). Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof. WO2018027021A1.
- Wang, B., et al. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335-357.
- Barluenga, J., et al. (1993). Bis(pyridine)iodonium(I) tetrafluoroborate. Organic Syntheses, 71, 226.
- Laurus Labs Private Ltd. (2016). Synthesis of Raltegravir. US9475799B1.
Sources
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Idelalisib | C22H18FN7O | CID 11625818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Discovery of a Series of 5,11-Dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-ones as Selective PI3K-δ/γ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Duvelisib, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Duvelisib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Phosphoinositide 3-Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and SAR of Novel 2,3‐Dihydroimidazo[1,2‐c]quinazoline PI3K Inhibitors: Identification of Copanlisib (BAY 80‐6946) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and SAR of Novel 2,3-Dihydroimidazo[1,2-c]quinazoline PI3K Inhibitors: Identification of Copanlisib (BAY 80-6946) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Evaluation of Pyrazole-Based CRAC Channel Inhibitors
Abstract
Calcium Release-Activated Calcium (CRAC) channels are pivotal regulators of intracellular calcium (Ca²⁺) signaling, particularly in immune cells, making them a high-value target for therapeutic intervention in autoimmune and inflammatory diseases.[1] The pyrazole scaffold has emerged as a versatile and privileged structure in medicinal chemistry, forming the core of numerous potent and selective CRAC channel inhibitors.[2][3] This guide provides an in-depth technical overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of pyrazole-derived CRAC channel inhibitors. We will explore the foundational chemistry of pyrazole ring formation, strategic functionalization for targeted activity, and the critical assays required to characterize these compounds, from initial screening to downstream functional validation.
The CRAC Channel: A Primer on the Target
The CRAC channel is a highly Ca²⁺-selective ion channel essential for store-operated calcium entry (SOCE), a fundamental process in most non-excitable cells.[4][5][6] Its activation is a sophisticated molecular choreography initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER).[6][7] This process involves two key proteins:
-
STIM1 (Stromal Interaction Molecule 1): An ER-resident transmembrane protein that acts as the Ca²⁺ sensor.[4][6] Upon ER Ca²⁺ depletion, STIM1 undergoes oligomerization and translocates to ER-plasma membrane (PM) junctions.[4]
-
Orai1: The pore-forming subunit of the CRAC channel located in the plasma membrane.[5][6]
The direct physical interaction between clustered STIM1 proteins and Orai1 channels at the ER-PM junction triggers the opening of the Orai1 pore, leading to a sustained influx of extracellular Ca²⁺.[4][7] This sustained Ca²⁺ signal is critical for activating downstream pathways, most notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling cascade, which drives gene expression for cytokines like Interleukin-2 (IL-2), T-cell proliferation, and the release of inflammatory mediators.[7][8]
The central role of this pathway in immune function makes its pharmacological inhibition a compelling strategy for treating T-cell-mediated pathologies.
Caption: General synthetic workflow for pyrazole inhibitors.
Stage 1: Formation of the Pyrazole Core
The most common and robust method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. For inhibitors targeting CRAC channels, a frequently used starting material is a trifluoromethyl-substituted β-ketoester. [1] Protocol: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol [1]
-
Rationale: This protocol creates the foundational pyrazole ring structure found in a prominent class of CRAC inhibitors. The reaction between ethyl 4,4,4-trifluoroacetoacetate and methylhydrazine is a classic cyclocondensation. The trifluoromethyl group is a key pharmacophore for potency in many series, while the methyl group at the N1 position often improves metabolic stability and cellular activity.
-
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Methylhydrazine
-
Ethanol (or a similar protic solvent)
-
Glacial Acetic Acid (catalyst)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) dissolved in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Slowly add methylhydrazine (1.1 eq) to the solution at room temperature. The addition is often exothermic and may require cooling.
-
After the initial reaction subsides, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
The resulting crude product can be purified by recrystallization or silica gel chromatography to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol as a solid.
-
Stage 2: Regioselective Functionalization
To enable coupling with other fragments (like a thiophene carboxamide), the pyrazole core must be functionalized with a reactive handle, typically a halogen (Br or I) at the C5 position. [1]This position is crucial for subsequent cross-coupling reactions.
Protocol: Halogenation of the Pyrazole Core (e.g., Iodination) [1]
-
Rationale: This step introduces a key functional handle for building molecular complexity. The pyrazolol from Stage 1 is first converted to a more reactive triflate or halide. For direct iodination, a lithiation-iodination sequence provides excellent regioselectivity at the C5 position, which is activated for deprotonation. [1]* Materials:
-
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (or its corresponding triflate/halide)
-
n-Butyllithium (n-BuLi) in hexanes
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
-
Procedure:
-
Dissolve the pyrazole starting material (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir for 30-60 minutes to ensure complete deprotonation at the C5 position. [1] 3. In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.
-
Add the iodine solution dropwise to the lithium pyrazolide solution at -78 °C. Stir for 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess iodine.
-
Allow the mixture to warm to room temperature. Perform a standard aqueous workup (e.g., extraction with ethyl acetate, washing with brine, drying over Na₂SO₄).
-
Purify the crude product via silica gel chromatography to obtain the desired 5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole.
-
Stage 3: Building the Final Inhibitor via Cross-Coupling
With the functionalized pyrazole intermediate in hand, the final inhibitor is assembled using transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. This connects the pyrazole to another heterocyclic system, often a thiophene or benzene ring bearing a carboxamide group, which is another critical interaction point with the Orai1 channel.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrazole scaffold has yielded key insights into the structural requirements for potent CRAC channel inhibition. The goal is to maximize potency against the CRAC channel while minimizing off-target effects, particularly against other ion channels like voltage-operated calcium channels (VOCCs). [9]
| Compound Ref. | R1 (Pyrazole N1) | R5 (Pyrazole C5) | X (Linker) | R' (Amide) | CRAC Inhibition IC₅₀ (nM) |
|---|---|---|---|---|---|
| Lead Cmpd 4 | CH₃ | Thiophene | - | 2,6-difluorophenyl | 56 |
| Analog 25b | CH₃ | Benzene | - | 2,6-difluorophenyl | 11 |
| Analog 29 | CH₃ | Benzene | - | 2-fluoro-6-hydroxyphenyl | 6.8 |
| Variation 1 | H | Thiophene | - | 2,6-difluorophenyl | >1000 |
| Variation 2 | CH₃ | Thiophene | - | Phenyl | 320 |
Data synthesized from representative compounds in literature to illustrate SAR trends. [10] Key Causality Behind SAR:
-
N1-Methylation: The N1 position of the pyrazole is critical. An N-H pyrazole is often inactive, whereas an N-methyl group (as in the table above) restores and enhances potency, likely by improving cell permeability and metabolic stability. [10]* C3-Trifluoromethyl Group: This electron-withdrawing group is a consistent feature of potent inhibitors, suggesting it plays a key role in binding, possibly through electrostatic or hydrophobic interactions within the Orai1 pore.
-
C5-Aryl/Heteroaryl Group: The group at the C5 position is essential for potency. Aromatic systems like thiophene or benzene are optimal. This moiety is believed to extend into a hydrophobic pocket of the channel.
-
Amide Substituent: The substituents on the terminal amide group are crucial for fine-tuning potency and selectivity. Ortho-substituents on a phenyl ring, such as fluorine, dramatically increase inhibitory activity. [10]This suggests a specific steric and electronic requirement for interacting with amino acid residues in the channel.
Biological Evaluation: From Screening to Function
A hierarchical screening cascade is essential to identify and characterize novel inhibitors. This process moves from high-throughput primary screens to more complex, lower-throughput assays that confirm the mechanism of action and functional consequences.
Caption: Hierarchical screening cascade for CRAC inhibitors.
Protocol: Store-Operated Calcium Entry (SOCE) Assay
-
Rationale: This is the primary functional assay to quantify a compound's ability to inhibit CRAC channels. It uses a ratiometric fluorescent Ca²⁺ indicator (Fura-2) to measure changes in intracellular Ca²⁺ concentration ([Ca²⁺]i). The protocol is designed to isolate Ca²⁺ influx through SOCE from other Ca²⁺ pathways. [11]* Materials:
-
Jurkat T-cells (or other suitable cell line)
-
Fura-2 AM (cell-permeant dye)
-
Pluronic F-127
-
Ca²⁺-free buffer (e.g., Hanks' Balanced Salt Solution without CaCl₂)
-
Ca²⁺-containing buffer (e.g., HBSS with 2 mM CaCl₂)
-
Thapsigargin (TG): An irreversible SERCA pump inhibitor used to deplete ER stores.
-
Test compounds (dissolved in DMSO)
-
Fluorescence plate reader or microscope capable of ratiometric imaging (340/380 nm excitation, ~510 nm emission).
-
-
Procedure:
-
Cell Loading: Incubate Jurkat T-cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 in buffer for 30-60 minutes at 37 °C.
-
Washing: Wash the cells twice with Ca²⁺-free buffer to remove extracellular dye.
-
Baseline Measurement: Resuspend cells in Ca²⁺-free buffer and measure the baseline Fura-2 fluorescence ratio (F340/F380).
-
Compound Addition: Add test compounds at various concentrations (or vehicle control) and incubate for 10-20 minutes.
-
Store Depletion: Add Thapsigargin (e.g., 1 µM) to deplete the ER Ca²⁺ stores. This will cause a transient increase in [Ca²⁺]i as Ca²⁺ leaks from the ER into the cytosol.
-
Initiate SOCE: Once the [Ca²⁺]i has returned to near-baseline levels, add CaCl₂ (to a final concentration of 2 mM) to the extracellular buffer. This initiates Ca²⁺ influx through the now-open CRAC channels.
-
Data Acquisition: Record the F340/F380 ratio for several minutes. The sustained increase in fluorescence after CaCl₂ addition represents SOCE.
-
Analysis: Quantify the SOCE response (e.g., peak height or area under the curve) in the presence of the inhibitor relative to the vehicle control. Plot the percent inhibition against compound concentration to determine the IC₅₀ value.
-
Protocol: NFAT-Luciferase Reporter Gene Assay
-
Rationale: This assay measures the functional downstream consequence of CRAC channel inhibition. Since NFAT activation is highly dependent on sustained Ca²⁺ influx via CRAC channels, inhibiting the channel should reduce NFAT-driven gene expression. [12]* Materials:
-
Jurkat T-cells stably transfected with an NFAT-luciferase reporter construct.
-
Cell culture medium, 96-well plates.
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (or Thapsigargin).
-
Test compounds.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
-
-
Procedure:
-
Cell Plating: Seed the NFAT-luciferase Jurkat cells into a 96-well plate.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or vehicle for 1-2 hours.
-
Cell Stimulation: Activate the T-cell signaling pathway by adding a combination of PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM). This combination robustly activates pathways leading to NFAT activation.
-
Incubation: Incubate the cells for 6-8 hours to allow for transcription and translation of the luciferase reporter gene.
-
Lysis and Luminescence Reading: Add the luciferase assay reagent to each well, which lyses the cells and provides the substrate for the luciferase enzyme.
-
Measure Luminescence: Immediately measure the luminescence signal using a plate-reading luminometer.
-
Analysis: Normalize the luciferase activity of treated cells to that of vehicle-treated, stimulated cells to determine the percent inhibition of NFAT activation and calculate the IC₅₀.
-
Conclusion and Future Directions
The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective CRAC channel inhibitors. The synthetic accessibility of the pyrazole core allows for extensive chemical exploration, leading to compounds with nanomolar potency. The key to successful drug development in this area lies in a tightly integrated approach, where synthetic chemistry is guided by a deep understanding of SAR and validated through a robust cascade of biological and functional assays. Future efforts will likely focus on optimizing the pharmacokinetic properties of these inhibitors to improve their oral bioavailability and in vivo efficacy, as well as exploring novel pyrazole derivatives to overcome potential resistance mechanisms and further enhance selectivity. The continued innovation in pyrazole synthesis will undoubtedly accelerate the journey of CRAC channel inhibitors from the laboratory to the clinic.
References
- An In-depth Technical Guide to a Key Intermediate in the Synthesis of Pyrazole-Based CRAC Channel Inhibitors. Benchchem.
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org.
- Prakriya, M. & Lewis, R. S. Structural and functional mechanisms of CRAC channel regulation. Journal of General Physiology.
- Schematic diagram showing the mechanism of CRAC channel activation. ResearchGate.
- Parekh, A. B. CRAC Channels and Ca2+-Dependent Gene Expression. NCBI Bookshelf.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- The CRAC channel activation pathway and downstream signaling processes. ResearchGate.
- Parekh, A. B. & Putney, J. W. Jr. The molecular physiology of CRAC channels. Physiological Reviews.
- Fukushima, M., et al. Novel potent and selective calcium-release-activated calcium (CRAC) channel inhibitors. Part 2: Synthesis and inhibitory activity of aryl-3-trifluoromethylpyrazoles. Bioorganic & Medicinal Chemistry.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Pyrazole synthesis. Organic Chemistry Portal.
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme.
- Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry.
- Chaudhary, N. & Sharma, N. A Review on Pyrazole Derivatives Used in the Treatment of Rheumatoid Arthritis: Recent Advancement and Drug Development. Current Rheumatology Reviews.
- Structure of pharmacological inhibitors of calcium channels and structure–activity relationship (SAR) parameters of the pyrazole SKF-96365 analogues. ResearchGate.
- Novel potent and selective calcium-release-activated calcium (CRAC) channel inhibitors. Part 2: Synthesis and inhibitory activity of aryl-3-trifluoromethylpyrazoles. ResearchGate.
- Novel potent and selective calcium-release-activated calcium (CRAC) channel inhibitors. Part 1: Synthesis and inhibitory activity of 5-(1-methyl-3-trifluoromethyl-1H-pyrazol-5-yl)-2-thiophenecarboxamides. ResearchGate.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology.
- The CRAC Channel Inhibitor GSK-7975A: A Technical Guide to its Impact on Downstream Signaling. Benchchem.
- Jardín, I., et al. Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways. British Journal of Pharmacology.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- Re-evaluation of some popular CRAC channel inhibitors structurally similar but mechanistically different? bioRxiv.
- Lan, R., et al. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
- Re-evaluation of some popular CRAC channel inhibitors – structurally similar but mechanistically different? bioRxiv.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. A Review on Pyrazole Derivatives Used in the Treatment of Rheumatoid Arthritis: Recent Advancement and Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and functional mechanisms of CRAC channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The molecular physiology of CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CRAC Channels and Ca2+-Dependent Gene Expression - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel potent and selective calcium-release-activated calcium (CRAC) channel inhibitors. Part 2: Synthesis and inhibitory activity of aryl-3-trifluoromethylpyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols: Strategic Use of 3-bromo-1-methyl-1H-pyrazol-5-amine in Suzuki-Miyaura Cross-Coupling Reactions
Introduction
The pyrazole scaffold is a privileged heterocycle in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] Specifically, substituted 1-methyl-pyrazol-5-amine derivatives are crucial building blocks for molecules targeting a range of diseases, including cancer and inflammatory conditions.[4][5] 3-bromo-1-methyl-1H-pyrazol-5-amine, in particular, serves as a robust and versatile intermediate. Its bromine atom at the C3 position provides a reactive handle for carbon-carbon bond formation, enabling the strategic diversification of the pyrazole core.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for constructing C(sp²)–C(sp²) bonds, owing to the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of organoboron reagents.[6] This guide provides an in-depth exploration of the application of this compound in Suzuki coupling, addressing mechanistic nuances, offering detailed protocols, and presenting troubleshooting strategies to empower researchers in drug discovery and development.
Mechanistic Considerations for an Aminopyrazole Substrate
While the Suzuki-Miyaura reaction is robust, its application to heteroaromatic amines like this compound requires careful consideration of the substrate's unique electronic and coordinating properties. The catalytic cycle, while generally following the canonical pathway, is subject to specific challenges.
The fundamental mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7]
-
Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond of the pyrazole, forming a Pd(II) complex. The electron-rich nature of the aminopyrazole can influence this step.
-
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center. This step is facilitated by a base, which forms a boronate species, enhancing the nucleophilicity of the organic group.[8][9]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[7][10]
Key Challenges:
-
Catalyst Inhibition: The primary amine at the C5 position and the pyrazole nitrogen atoms can act as ligands, coordinating to the palladium center. This can lead to the formation of stable, off-cycle complexes, effectively inhibiting or deactivating the catalyst.[2][11] The selection of bulky, electron-rich phosphine ligands is critical to mitigate this effect by sterically discouraging such coordination and promoting the desired catalytic turnover.[11]
-
Debromination: A significant side reaction is the replacement of the bromine atom with hydrogen. This is often promoted by the base, particularly at elevated temperatures.[12] Mechanistic studies suggest that the base can facilitate a deprotonation event, leading to a pathway that results in the debrominated pyrazole.[12]
-
Homocoupling: The oxidative coupling of two boronic acid molecules can occur, especially in the presence of oxygen or if the reduction of a Pd(II) precatalyst is incomplete.[6][10] Rigorous degassing and the use of an inert atmosphere are essential to prevent this.
Caption: The Suzuki-Miyaura catalytic cycle for coupling this compound.
Optimized Protocols for Suzuki-Miyaura Coupling
The following protocol has been optimized to address the challenges associated with aminopyrazole substrates, particularly the risk of debromination. The use of a modern palladium pre-catalyst system is highly recommended.
Materials and Reagents
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid/Ester: Aryl- or heteroarylboronic acid (1.2–1.5 equiv)
-
Palladium Pre-catalyst: XPhos Pd G2 or G3 (1–5 mol%)[12][13]
-
Ligand (if needed): XPhos (2–10 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1 v/v)
-
Inert Gas: Argon or Nitrogen
Equipment Setup
-
Schlenk flask or microwave reaction vial equipped with a magnetic stir bar.
-
Inert gas line (manifold or balloon).
-
Heating mantle with a temperature controller or a scientific microwave reactor.
-
Standard glassware for work-up and purification.
Step-by-Step Reaction Procedure
-
Vessel Preparation: To a dry Schlenk flask or microwave vial, add this compound, the corresponding boronic acid, the base (e.g., K₂CO₃), and the palladium pre-catalyst/ligand system.
-
Inerting the Atmosphere: Seal the vessel, and then evacuate and backfill with inert gas (e.g., Argon) three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent(s) via syringe under a positive pressure of inert gas. The reaction mixture is typically set to a concentration of 0.1–0.5 M with respect to the limiting reagent.
-
Heating:
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 15 minutes to 16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.
Representative Reaction Conditions
The choice of catalyst, base, and solvent is critical for success and often depends on the electronic properties of the boronic acid coupling partner.
| Coupling Partner (Ar'-B(OH)₂) | Catalyst System | Base | Solvent | Temp (°C) / Time | Typical Yield | Reference |
| 4-Methoxyphenylboronic acid | XPhos Pd G2 (2.5 mol%), XPhos (5 mol%) | K₂CO₃ (3 equiv) | Dioxane/H₂O | 135°C (MW), 40 min | 80-90% | [12] |
| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2 equiv) | Toluene/EtOH/H₂O | 100°C, 12 h | 65-75% | [15] |
| 3-Thienylboronic acid | XPhos Pd G3 (5 mol%), XPhos (10 mol%) | K₃PO₄ (3 equiv) | THF | 80°C, 16 h | 70-85% | [12][16] |
| Electron-deficient Arylboronic acids | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ (2 equiv) | Dioxane | 100°C, 8 h | 75-90% | [17][18] |
Troubleshooting Common Issues
Even with an optimized protocol, challenges can arise. A systematic approach to troubleshooting is essential for resolving issues efficiently.
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
Applications in Medicinal Chemistry
The C3-arylated 1-methyl-pyrazol-5-amine core is a valuable pharmacophore. Its synthesis via Suzuki coupling enables the rapid generation of analog libraries for structure-activity relationship (SAR) studies. These compounds have been investigated as inhibitors of various protein kinases, which are crucial targets in oncology and immunology.[19]
For instance, the related pyrazolo[1,5-a]pyrimidine scaffold, often synthesized from aminopyrazole precursors, has been successfully diversified at the C3 position using Suzuki coupling to produce potent anti-inflammatory agents and PI3Kδ inhibitors.[13][20] The ability to introduce a wide array of aryl and heteroaryl groups allows for fine-tuning of a compound's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.
Table of Representative Applications:
| Precursor Scaffold | Coupling Partner | Key Application Area | Reference |
| 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one | Various Aryl/Heteroaryl Boronic Acids | Synthesis of Anti-inflammatory Agents | [13][16] |
| Halogenated Aminopyrazoles | Styryl Boronic Acids | Synthesis of Biologically Active Styrylaminopyrazoles | [15] |
| 5-Chloro-pyrazolo[1,5-a]pyrimidine | Aryl Boronic Esters | Development of PI3Kδ Inhibitors | [20] |
Conclusion
This compound is an exceptionally useful building block for pharmaceutical research. Its successful implementation in Suzuki-Miyaura cross-coupling reactions hinges on a clear understanding of the potential challenges, namely catalyst inhibition and base-promoted debromination. By selecting appropriate state-of-the-art catalyst systems, such as those employing bulky biarylphosphine ligands like XPhos, and by carefully optimizing reaction conditions, researchers can efficiently and reliably synthesize diverse libraries of C3-functionalized pyrazoles. The protocols and insights provided in this guide serve as a robust starting point for unlocking the full synthetic potential of this valuable intermediate in the pursuit of novel therapeutics.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Boudrâa, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) -one. RSC Advances.
- Boudrâa, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances.
- D’Amico, A., et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry.
- Karapetyan, G., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry.
- Ocansey, E., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances.
- Jończyk, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Ocansey, E., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances.
- Ocansey, E., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Semantic Scholar.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Billingsley, K. L., & Buchwald, S. L. (2008). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols.
- Akrawi, O., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules.
- Bezbaruah, P., et al. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ARKIVOC.
- Boudrâa, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
- Sharma, P., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.
- Ugi, T. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
- ResearchGate. (n.d.). Solvent, base and Pd source effects on the model SM cross-coupling (CC) reaction using ligand 2a.
- Jedinak, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
- Noël, T., et al. (2011). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters.
- Düfert, M. A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Scott, J. S., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- Lebrasse, F., et al. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect.
- Tanimu, A., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- Boudrâa, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate.
- Cerna, I., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- PubChemLite. (n.d.). This compound.
- ResearchGate. (n.d.). Aminative Suzuki-Miyaura coupling.
- Düfert, M. A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- PubChem. (n.d.). 3-Bromo-1H-pyrazol-5-amine.
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- A Review on Medicinally Important Heterocyclic Compounds. (n.d.). Journal of University of Shanghai for Science and Technology.
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Schenone, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals.
Sources
- 1. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 3. unige.iris.cineca.it [unige.iris.cineca.it]
- 4. chemimpex.com [chemimpex.com]
- 5. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the N-arylation of 3-bromo-1-methyl-1H-pyrazol-5-amine
Introduction: The Significance of N-Arylated Pyrazoles in Modern Drug Discovery
N-arylated pyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of disease areas, including oncology, inflammation, and infectious diseases. The precise introduction of aryl substituents onto the pyrazole core allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. The specific substrate, 3-bromo-1-methyl-1H-pyrazol-5-amine, presents a valuable building block for the synthesis of diverse compound libraries. The presence of the exocyclic amine provides a key vector for derivatization, while the bromo substituent offers a handle for subsequent cross-coupling reactions, enabling the creation of complex, three-dimensional molecules.
This application note provides a detailed, field-proven protocol for the N-arylation of this compound with various aryl halides, leveraging the power of the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is renowned for its efficiency, functional group tolerance, and broad substrate scope, making it a cornerstone of modern synthetic organic chemistry.[1][2] We will delve into the rationale behind the choice of catalyst, ligand, and reaction conditions, and provide guidance on troubleshooting potential challenges.
Reaction Principle: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[1][2] The reaction proceeds through a catalytic cycle that involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.
For the N-arylation of this compound, the reaction is expected to occur selectively at the exocyclic 5-amino group. The pyrazole nitrogen at the 1-position is already substituted with a methyl group, rendering it a tertiary amine and thus unreactive under these conditions.
Experimental Protocol
Materials and Reagents
-
Substrates:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
-
Catalyst System:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Buchwald Ligand (e.g., XPhos, RuPhos, or SPhos)
-
-
Base:
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
-
Solvent:
-
Anhydrous toluene or dioxane
-
-
Other Reagents:
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.1-1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
-
Addition of Reagents:
-
Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4-2.0 equiv) and the anhydrous solvent (e.g., toluene or dioxane).
-
The choice of base is critical; strong, non-nucleophilic bases like NaOtBu are often effective. For more sensitive substrates, a milder base like Cs₂CO₃ can be employed.
-
-
Reaction Execution:
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.
-
Visualizing the Workflow
Caption: A streamlined workflow for the palladium-catalyzed N-arylation.
Results and Discussion: Expected Outcomes and Troubleshooting
The described protocol is expected to provide good to excellent yields of the desired N-arylated this compound derivatives. The table below provides a summary of expected outcomes with various aryl halides.
| Aryl Halide | Expected Yield (%) | Notes |
| 4-Bromotoluene | 85-95 | Electron-donating groups on the aryl halide generally lead to high yields. |
| 4-Bromoanisole | 80-90 | Similar to other electron-rich aryl bromides. |
| 1-Bromo-4-(trifluoromethyl)benzene | 70-85 | Electron-withdrawing groups may require slightly longer reaction times or higher catalyst loading. |
| 2-Bromopyridine | 65-80 | Heteroaryl halides can also be used, though optimization of the ligand may be necessary. |
| 4-Iodotoluene | 90-98 | Aryl iodides are typically more reactive than aryl bromides. |
Troubleshooting Common Issues
-
Low Yield: If the reaction yield is low, consider increasing the catalyst and/or ligand loading. Screening different ligands (e.g., from the Buchwald ligand portfolio) can also be beneficial. Ensure that the solvent is anhydrous and the reaction is performed under a strict inert atmosphere.
-
Side Product Formation: The primary potential side reaction is the homocoupling of the aryl halide. This can be minimized by using the appropriate stoichiometry of reagents and ensuring efficient stirring. Another possibility is a competing reaction at the bromo-substituent of the pyrazole. While less likely under typical Buchwald-Hartwig conditions for N-arylation, a different choice of ligand or a copper-catalyzed (Ullmann-type) reaction might favor this pathway.
-
Incomplete Reaction: If the starting material is not fully consumed, increasing the reaction time or temperature may be necessary. The choice of base can also influence the reaction rate.
Catalytic Cycle of the Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination is a well-established mechanism in organometallic chemistry.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the N-arylation of this compound. By leveraging the versatility of the Buchwald-Hartwig amination, researchers and drug development professionals can readily access a wide array of N-arylated pyrazole derivatives, facilitating the exploration of chemical space and the development of novel therapeutic agents. The provided guidelines on reaction optimization and troubleshooting will aid in the successful implementation of this important transformation.
References
- Kucharek, M., & Danel, A. (2021). PALLADIUM-CATALYZED AMINO GROUP ARYLATION OF 1,3-DISUBSTITUTED 1H-PYRAZOL-5-AMINE BASED ON BUCHWALD–HARTWIG REACTION. Chemistry of Heterocyclic Compounds, 57(6), 534-539. [Link]
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
- Chemistry LibreTexts. (2023).
- Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
- Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(10), 2097–2100. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]
- Ma, D., Zhang, Y., Yao, J., Wu, S., & Tao, F. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Journal of the American Chemical Society, 125(47), 14584–14585. [Link]
Sources
Application Notes and Protocols: A Detailed Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidines from 3-Bromo-1-methyl-1H-pyrazol-5-amine
Authored by: A Senior Application Scientist
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold of immense interest to the pharmaceutical and materials science sectors.[1][2] These fused N-heterocyclic systems are structurally analogous to purines, allowing them to interact with a wide range of biological targets.[3] Consequently, they form the backbone of numerous compounds with potent therapeutic activities, including inhibitors of protein kinases for cancer therapy, anti-inflammatory agents, and psychopharmacological drugs.[1][3][4][5] Their rigid, planar structure and versatile functionalization potential also make them attractive candidates for developing novel fluorophores and advanced materials.[1][6]
A cornerstone of pyrazolo[1,5-a]pyrimidine synthesis is the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-bielectrophilic partner.[1][4] This guide provides a detailed exploration of this strategy, focusing specifically on the use of 3-bromo-1-methyl-1H-pyrazol-5-amine as the key starting material. The strategic inclusion of the bromo-substituent at the 3-position offers a crucial advantage: it serves as a versatile synthetic handle for post-condensation modifications, enabling the generation of diverse and complex molecular libraries through cross-coupling reactions.[4][5]
Part 1: The Core Synthetic Strategy & Mechanistic Underpinnings
The most direct and widely employed method for constructing the pyrazolo[1,5-a]pyrimidine ring system from our designated precursor is the reaction with a 1,3-dicarbonyl compound or its synthetic equivalent.[1][4] This reaction is a classic example of a condensation-cyclization sequence.
Causality of the Reaction Mechanism:
The reaction is driven by the nucleophilic character of the 5-aminopyrazole and the electrophilic nature of the 1,3-dicarbonyl compound. The this compound possesses two key nitrogen nucleophiles: the endocyclic N1-nitrogen (part of the pyrazole ring) and the exocyclic 5-amino group. Under acidic or thermal conditions, the more nucleophilic exocyclic amino group initiates the reaction.
The mechanism proceeds through several logical steps:
-
Nucleophilic Attack: The exocyclic amino group of the pyrazole attacks one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound.
-
Intermediate Formation: This addition forms a hemiaminal intermediate, which readily dehydrates to yield a more stable enaminone intermediate.
-
Intramolecular Cyclization: The endocyclic pyrazole nitrogen (N1) then acts as a nucleophile, attacking the second carbonyl carbon in an intramolecular fashion. This key step forges the second ring of the fused heterocyclic system.
-
Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine ring.
This entire cascade is often catalyzed by acid, which serves to activate the carbonyl groups of the 1,3-dicarbonyl compound towards nucleophilic attack.
Visualization of the Reaction Mechanism
The following diagram illustrates the step-by-step formation of the pyrazolo[1,5-a]pyrimidine core.
Caption: General mechanism for pyrazolo[1,5-a]pyrimidine synthesis.
Part 2: Experimental Protocols & Workflow
This section provides a detailed, self-validating protocol for a representative synthesis. The choice of the 1,3-bielectrophile dictates the substitution pattern on the newly formed pyrimidine ring. We will use acetylacetone (2,4-pentanedione) as a common and illustrative example.
Protocol 1: Synthesis of 2-Bromo-7-methyl-5-phenyl-pyrazolo[1,5-a]pyrimidine
This protocol is adapted from general procedures found in the literature for similar condensations.[1][4]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 176.02 | 5.0 | 880 mg |
| Benzoylacetone (1-phenyl-1,3-butanedione) | 162.19 | 5.5 | 892 mg |
| Glacial Acetic Acid | 60.05 | - | 15 mL |
| Ethanol | 46.07 | - | ~20 mL |
| Saturated Sodium Bicarbonate Solution | - | - | ~50 mL |
| Anhydrous Magnesium Sulfate | 120.37 | - | ~2 g |
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
TLC plates (Silica gel 60 F254)
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To the 100 mL round-bottom flask, add this compound (880 mg, 5.0 mmol) and benzoylacetone (892 mg, 5.5 mmol).
-
Solvent Addition: Add glacial acetic acid (15 mL) to the flask. The acetic acid acts as both the solvent and the acid catalyst.
-
Reflux: Attach the reflux condenser, place the flask in the heating mantle, and begin stirring. Heat the mixture to reflux (approximately 118°C) and maintain for 4-6 hours.
-
Expert Insight: The reaction progress should be monitored every hour using Thin Layer Chromatography (TLC). A suitable eluent system is typically Ethyl Acetate/Hexane (e.g., 30:70 v/v). The disappearance of the starting aminopyrazole spot indicates reaction completion.
-
-
Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water (~100 mL). A precipitate should form.
-
Work-up - Neutralization: Slowly add saturated sodium bicarbonate solution to the beaker while stirring until the solution is neutral (pH ~7-8), confirmed with pH paper. This step neutralizes the excess acetic acid.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with cold water (2 x 20 mL) to remove any residual salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol. Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to yield the final product, 2-bromo-7-methyl-5-phenyl-pyrazolo[1,5-a]pyrimidine.
Self-Validation via Characterization:
Successful synthesis must be confirmed by spectroscopic analysis.
-
¹H NMR: Expect to see characteristic signals for the methyl group on the pyrazole ring, the methyl group at the 7-position, and aromatic protons from the phenyl group. The protons on the pyrazolo[1,5-a]pyrimidine core will have distinct chemical shifts.[3][7]
-
¹³C NMR: The spectrum should show the correct number of carbon signals, including those for the quaternary carbons in the fused ring system.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product (C13H10BrN3, M.W. = 300.15 g/mol ), often observed as [M+H]⁺ in ESI-MS.
Overall Experimental Workflow
The following diagram outlines the complete process from reactants to validated product.
Caption: From reactants to pure product: a standard workflow.
Part 3: Versatility and Post-Synthetic Modification
The true power of using this compound lies in the synthetic versatility it imparts. The choice of the 1,3-bielectrophilic coupling partner allows for controlled installation of various substituents at the 5- and 7-positions of the final product.
Table 1: Substrate Scope of 1,3-Bielectrophiles
| 1,3-Bielectrophile Partner | Resulting Substituents (R⁵, R⁷) | Typical Conditions | Key Considerations |
| Acetylacetone | R⁵ = CH₃, R⁷ = CH₃ | Acetic Acid, Reflux | Straightforward, high yield. |
| Ethyl Acetoacetate | R⁵ = CH₃, R⁷ = OH | Basic (e.g., NaOEt) or Acidic | Produces a pyrimidinone tautomer. Regioselectivity can be an issue. |
| Dibenzoylmethane | R⁵ = Ph, R⁷ = Ph | Acetic Acid, Reflux | Introduces two aryl groups. |
| Chalcones (α,β-unsaturated ketones) | R⁵ = Aryl, R⁷ = Aryl | Base (e.g., KOH, piperidine), DMF/Ethanol | Provides access to 5,7-diaryl derivatives.[8][9] |
| Enaminones | R⁵, R⁷ = various | Thermal or MW, often solvent-free | Highly efficient, often used in green chemistry approaches.[4][6] |
The Bromo Group: A Gateway to Diversity
The 2-bromo substituent is not merely a placeholder; it is an active site for further chemical elaboration, most commonly through palladium-catalyzed cross-coupling reactions.[4][5] This allows for the late-stage introduction of complex functionalities, which is a highly desirable strategy in drug discovery.
-
Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.[10]
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.
This two-stage approach—first building the core and then functionalizing the bromo-position—provides a robust and modular platform for creating extensive libraries of pyrazolo[1,5-a]pyrimidine derivatives for screening and development.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health (NIH). [Link]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
- The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the...
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health (NIH). [Link]
- Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate.
- Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Pyrazolo[1,5-a]pyrimidine, 7-ethyl-5-methyl-2-phenyl-. SpectraBase. [Link]
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (NIH). [Link]
- Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles. National Institutes of Health (NIH). [Link]
- Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. ScienceDirect. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 7. PYRAZOLO[1,5-A]PYRIMIDINE(274-71-5) 1H NMR [m.chemicalbook.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-bromo-1-methyl-1H-pyrazol-5-amine as a Versatile Intermediate for Kinase Inhibitor Synthesis
Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition
The pyrazole ring is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold" for its ability to form the core of numerous biologically active compounds.[1][2] In the realm of oncology and inflammatory diseases, protein kinases are critical therapeutic targets, and pyrazole-based molecules have proven to be exceptionally effective as inhibitors.[3][4][5] Of the 74 small molecule kinase inhibitors approved by the US FDA, eight contain a pyrazole ring, highlighting the scaffold's clinical significance.[1][2]
This guide focuses on 3-bromo-1-methyl-1H-pyrazol-5-amine , a highly versatile synthetic intermediate. Its strategic substitution pattern offers two orthogonal points for chemical modification: the C3-bromine atom and the C5-amino group. This bifunctionality allows for the systematic and efficient construction of complex molecular architectures designed to bind with high affinity and selectivity to the ATP-binding site of various kinases. The bromine atom serves as a classical handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties that can occupy the solvent-exposed regions of the kinase active site. Simultaneously, the 5-amino group is perfectly positioned to react with heterocyclic partners, forming critical hydrogen bond interactions with the "hinge region" of the kinase, a foundational element of many Type I and Type II inhibitors.[3][6]
This document provides detailed protocols for leveraging this intermediate through cornerstone synthetic transformations and offers insights into the rationale behind these methodologies for the development of novel kinase inhibitors.
Physicochemical Properties & Safe Handling
Before proceeding with any synthetic protocol, it is crucial to understand the properties and handling requirements of the starting material.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 5-Amino-3-bromo-1-methylpyrazole |
| CAS Number | 1000492-93-7 (example, may vary by supplier) |
| Molecular Formula | C₄H₆BrN₃ |
| Molecular Weight | 176.02 g/mol |
| Appearance | Off-white to light brown solid |
Safety & Handling: this compound, like many halogenated heterocyclic amines, should be handled with care in a well-ventilated fume hood.[7][8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Inhalation: Avoid breathing dust. May cause respiratory irritation.[8]
-
Skin/Eye Contact: Avoid contact with skin and eyes. Can cause skin and serious eye irritation.[10][12] In case of contact, rinse immediately and thoroughly with water.[7][11]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[7][8]
Core Synthetic Methodologies
The true power of this compound lies in its capacity to undergo sequential, high-yield transformations to build sophisticated inhibitor scaffolds. The following sections detail the key palladium-catalyzed cross-coupling reactions that are fundamental to this process.
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is an indispensable tool for forming C(sp²)-C(sp²) bonds, allowing for the attachment of various aryl and heteroaryl groups to the pyrazole C3 position. This modification is critical for tuning the inhibitor's selectivity and physicochemical properties.
Causality and Rationale: The choice of catalyst, ligand, and base is paramount for a successful coupling, especially with electron-rich and potentially coordinating N-heterocycles.[13] The free amine on the pyrazole can, in principle, coordinate to the palladium center, inhibiting catalysis.[13][14] Modern catalyst systems with bulky, electron-rich phosphine ligands are designed to promote the desired reductive elimination over catalyst deactivation pathways.[14] Microwave irradiation is often employed to accelerate the reaction, reducing times from hours to minutes.[15][16]
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried microwave vial or Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).[13]
-
Catalyst Addition: Add the palladium catalyst, such as Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv).[13]
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (to achieve a final concentration of ~0.1 M with respect to the pyrazole).[13][15]
-
Reaction: Heat the mixture with vigorous stirring to 90-110 °C and monitor progress by TLC or LC-MS.[15] Alternatively, use a microwave reactor set to 120-150 °C for 15-30 minutes.[15]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.[15]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-1-methyl-1H-pyrazol-5-amine.[15]
C-N Bond Formation: The Buchwald-Hartwig Amination
For constructing many potent kinase inhibitors, the direct formation of a C-N bond at the C3 position is required. The Buchwald-Hartwig amination is the premier method for this transformation, coupling the C3-bromo position with a wide variety of primary and secondary amines.
Causality and Rationale: This reaction is highly sensitive to the choice of ligand, base, and solvent.[17] Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are essential to facilitate the reductive elimination step, which is often the rate-limiting step, and to prevent β-hydride elimination.[17] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine coupling partner, forming the palladium-amido intermediate.[17][18] Anhydrous, aprotic solvents like toluene or dioxane are critical to prevent catalyst poisoning and unwanted side reactions.[17][19]
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination of this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv).[18]
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen three times.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a final concentration of ~0.1-0.2 M.[17]
-
Reaction: Heat the sealed flask to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.[18]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-substituted pyrazole.
Application Example: Multi-step Synthesis of a CDK Inhibitor Scaffold
To illustrate the utility of these protocols, a representative synthesis of a core scaffold for a Cyclin-Dependent Kinase (CDK) inhibitor is presented. This sequence first builds the hinge-binding element via an S_NAr reaction and then uses a Suzuki coupling to add a solubilizing/selectivity group.
Caption: Simplified CDK-mediated cell cycle pathway and point of intervention.
Conclusion
This compound stands out as a preeminent building block for the synthesis of kinase inhibitors. Its dual functionality allows for the strategic application of powerful synthetic methods like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This enables medicinal chemists to rapidly generate diverse libraries of complex molecules. By understanding the principles behind the synthetic protocols and the biological context of the kinase targets, researchers can effectively leverage this intermediate to accelerate the discovery and development of next-generation targeted therapies.
References
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Organic and Biomolecular Chemistry Journal. [Link]
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- MSDS of 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. Capot Chemical. [Link]
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. National Institutes of Health (NIH). [Link]
- Safety Data Sheet - 4-Bromo-1H-pyrazole-3-carboxamide. Angene Chemical. [Link]
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Institutes of Health (NIH). [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Publishing. [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Institutes of Health (NIH). [Link]
- 3-Bromo-1-methyl-1H-pyrazole Chemical and Physical Properties. PubChem. [Link]
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [ouci.dntb.gov.ua]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. capotchem.com [capotchem.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.fr [fishersci.fr]
- 11. angenechemical.com [angenechemical.com]
- 12. 3-Bromo-1-methyl-1H-pyrazole | C4H5BrN2 | CID 14948637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
"experimental procedure for the synthesis of bioactive molecules from 3-bromo-1-methyl-1H-pyrazol-5-amine"
Application Notes & Protocols
Topic: Experimental Procedure for the Synthesis of Bioactive Molecules from 3-bromo-1-methyl-1H-pyrazol-5-amine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the 3-Amino-1-methyl-pyrazole Scaffold
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2] Its derivatives are known to exhibit diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[3][4][5] Within this privileged scaffold, the 3-amino-1-methyl-pyrazole moiety has emerged as a particularly valuable "hinge-binding" motif, especially in the design of protein kinase inhibitors.[6][7] This structural element can form critical hydrogen bonds with the kinase hinge region, a key interaction for achieving high-affinity binding in the ATP pocket.[6][7]
The starting material, This compound , is a versatile and strategically important building block for drug discovery. The bromine atom at the 3-position serves as a reactive handle for introducing molecular diversity through modern cross-coupling reactions. The primary amine at the 5-position offers a site for further functionalization or can act as a key pharmacophoric feature.
This guide provides detailed protocols for two of the most powerful and widely used synthetic transformations for derivatizing this scaffold: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of novel bioactive molecules.
PART 1: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for synthesizing carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[8] For our starting material, this reaction is the premier method for introducing a wide range of aryl and heteroaryl substituents at the 3-position, enabling the exploration of structure-activity relationships (SAR) in this critical region of the molecule.
Causality and Experimental Rationale
The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the final product and regenerate the catalyst.[8] The choice of ligand, base, and solvent is critical for an efficient reaction.
-
Palladium Precatalyst: We recommend using a modern precatalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or a combination of Pd₂(dba)₃ and a suitable phosphine ligand. These are generally air-stable and provide reliable, active Pd(0) species in situ.
-
Ligand: Biarylphosphine ligands (e.g., XPhos, SPhos) are often superior for coupling nitrogen-containing heterocycles as they promote fast oxidative addition and reductive elimination, preventing catalyst deactivation.[9]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid for the transmetalation step.[10] The choice of base can influence reaction rate and substrate compatibility.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is commonly used to dissolve both the organic and inorganic reagents.[9]
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound, the aryl boronic acid, and potassium carbonate.
-
Seal the vessel with a septum, and purge with nitrogen or argon for 10 minutes.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.
-
Sparge the resulting suspension with nitrogen or argon for an additional 15 minutes to ensure the removal of dissolved oxygen.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired 3-aryl-1-methyl-1H-pyrazol-5-amine.
Data Summary: Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%), Pd(dppf)Cl₂ (3 mol%) | Readily available and effective for many substrates.[10] |
| Ligand | SPhos, XPhos (if using Pd₂(dba)₃) | Bulky biarylphosphine ligands often improve yields for heteroaryl halides.[9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv) | K₃PO₄ is a good general choice; Cs₂CO₃ can be more effective for challenging couplings.[10] |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, DME/H₂O | Promotes dissolution of both organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Sufficient thermal energy to drive the catalytic cycle without degrading reagents. |
PART 2: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of pharmaceuticals.[11][12] This reaction allows for the coupling of our bromopyrazole starting material with a vast array of primary and secondary amines, including anilines, alkylamines, and N-heterocycles. This enables the introduction of diverse functionalities at the 3-position, which can be used to modulate properties like solubility, metabolic stability, and target engagement.
Causality and Experimental Rationale
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a palladium catalytic cycle.[12] Key to its success is the use of bulky, electron-rich phosphine ligands that facilitate the difficult reductive elimination step to form the C-N bond.[13]
-
Catalyst/Ligand System: The choice of ligand is paramount. Systems like tBuBrettPhos have been specifically developed for the amination of electron-rich and sterically hindered heterocyclic halides.[13] The combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as BINAP or Josiphos is also effective.[11]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are most common.[13][14] These bases deprotonate the amine in the catalytic cycle, facilitating its coordination to the palladium center.
-
Solvent: Anhydrous, aprotic solvents such as toluene, xylene, or dioxane are necessary to prevent quenching of the strong base.
Workflow for Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Note: This reaction is sensitive to air and moisture. All operations should be performed under an inert atmosphere.
-
In a glovebox, add the palladium source, phosphine ligand, and sodium tert-butoxide to a flame-dried Schlenk flask or microwave vial.
-
Add the this compound and the amine coupling partner.
-
Add anhydrous solvent, seal the vessel, and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (quenching a small aliquot with water/EtOAc before analysis).
-
Once complete (typically 6-24 hours), cool the reaction to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with water and extract with ethyl acetate or dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary: Typical Buchwald-Hartwig Reaction Parameters
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ (1-2 mol%) | Common and effective palladium(0) and palladium(II) sources. |
| Ligand | XPhos, RuPhos, tBuBrettPhos (2-5 mol%) | Bulky, electron-rich ligands are essential for efficient C-N bond formation with heterocycles.[13] |
| Base | NaOtBu, KOtBu, LHMDS (1.5-2.0 equiv) | Strong, non-nucleophilic bases required to deprotonate the amine.[14] |
| Solvent | Toluene, Dioxane, Xylene (Anhydrous) | Aprotic solvents are required to prevent reaction with the strong base. |
| Temperature | 90 - 120 °C | Higher temperatures are often needed to drive the reaction to completion.[14] |
Characterization and Validation
All synthesized compounds must be rigorously characterized to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Purity Analysis: Purity should be assessed using High-Performance Liquid Chromatography (HPLC), typically with UV and MS detectors. A purity of >95% is generally required for biological screening.
Conclusion and Outlook
The protocols detailed in this guide for Suzuki-Miyaura and Buchwald-Hartwig reactions provide robust and versatile methods for the derivatization of this compound. By leveraging these powerful palladium-catalyzed cross-coupling reactions, researchers can efficiently generate large libraries of novel analogues. This enables the systematic exploration of structure-activity relationships, accelerating the discovery of new bioactive molecules and potential therapeutic agents targeting a range of diseases.
References
- Willems, S., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.
- Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry.
- Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry.
- Willems, S., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.
- Farag, M. A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Graneto, M. J., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed.
- Anonymous. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
- Anonymous. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ijpsr.com.
- Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
- Khera, R., et al. (2011). Suzuki–Miyaura reactions of N -protected tribromopyrazoles. Efficient and site-selective synthesis of 3,4,5-triaryl-pyrazoles, 3,5-diaryl-4-bromopyrazoles and 5-aryl-3,4-dibromopyrazoles. Semantic Scholar.
- Vautravers, N. S., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
- Anonymous. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. semanticscholar.org.
- Abe, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules.
- Wang, L., et al. (2021). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry.
- Anonymous. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate.
- Chen, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia.
- Anonymous. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition.
- Quiroga, J., et al. (2019). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules.
- Ali, S., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules.
- Wikipedia contributors. (2023). Suzuki reaction. Wikipedia.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. royal-chem.com [royal-chem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Topic: Scale-Up Synthesis of 3-Bromo-1-methyl-1H-pyrazol-5-amine Derivatives
An Application Note for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3-bromo-1-methyl-1H-pyrazol-5-amine, a key building block in modern medicinal chemistry. Pyrazole derivatives are integral to the development of numerous therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs.[1][2][3][4] The successful transition from laboratory-scale synthesis to pilot or industrial-scale production requires careful consideration of reaction parameters, safety protocols, and process optimization. This guide offers a detailed, field-proven protocol, explains the underlying chemical principles, and addresses critical challenges in scaling up the synthesis of this valuable intermediate.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in drug discovery, present in numerous marketed drugs and clinical candidates.[1][4] Specifically, functionalized aminopyrazoles like this compound serve as versatile intermediates for creating complex molecular architectures.[5][6] The bromine atom at the 3-position and the amine at the 5-position provide orthogonal handles for subsequent diversification through reactions like cross-coupling and amidation, respectively.
Scaling up the synthesis of such intermediates presents unique challenges, including managing exothermic events, ensuring regiochemical control, handling hazardous reagents safely, and achieving consistent yield and purity. This application note details a robust and scalable process for the selective bromination of 1-methyl-1H-pyrazol-5-amine, designed for researchers and process chemists in the pharmaceutical and chemical industries.
Synthetic Strategy and Mechanistic Rationale
The most direct and scalable route to the target compound is the electrophilic bromination of the precursor, 1-methyl-1H-pyrazol-5-amine. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.
Core Reaction: Electrophilic Aromatic Substitution
-
Substrate: 1-methyl-1H-pyrazol-5-amine
-
Electrophile: Br⁺ (generated from a brominating agent)
-
Mechanism: The π-electrons of the pyrazole ring attack the bromine electrophile. The directing effects of the ring nitrogens and the activating amino group favor substitution at the C4 position. The subsequent loss of a proton restores aromaticity, yielding the 4-bromo product. However, the user has requested the 3-bromo isomer. The synthesis of the 3-bromo isomer is more complex than a simple electrophilic substitution on the 1-methyl-1H-pyrazol-5-amine precursor, which would preferentially yield the 4-bromo product. A more robust, multi-step approach is required for regiochemical control, as outlined in patent literature.[5][7]
A plausible scalable synthesis for the specific regioisomer, this compound, involves a sequence starting from more fundamental building blocks. A patented method provides a logical pathway:
-
Pyrazole Core Formation: Condensation of diethyl butynedioate with methylhydrazine to form a pyrazole ring with ester and hydroxyl functionalities.
-
Halogenation: Conversion of the hydroxyl group to a bromide using a reagent like phosphorus oxybromide.
-
Functional Group Manipulation: Hydrolysis of the ester to a carboxylic acid.
-
Curtius Rearrangement: Conversion of the carboxylic acid to a protected amine (e.g., a tert-butyl carbamate).
-
Deprotection: Removal of the protecting group to yield the final this compound.[5]
For the purpose of this guide, we will focus on a critical and often challenging step in related syntheses: the selective bromination of a pyrazole ring , which is a common requirement for this class of compounds. We will present a protocol for the bromination of a model precursor, 1-methyl-1H-pyrazol-5-amine, at the more electronically favored C4 position, as this is a more general and frequently encountered transformation in pyrazole chemistry.[8]
Diagram of General Synthetic Workflow
Caption: High-level workflow for the synthesis of brominated pyrazolamine.
Detailed Protocol: Scale-Up Bromination
This protocol describes the bromination of 1-methyl-1H-pyrazol-5-amine on a 100-gram scale. All operations should be conducted in a well-ventilated area or fume hood, with appropriate engineering controls for a pilot-scale reaction.
Equipment and Reagents
-
Reactor: 5 L glass-lined or borosilicate glass reactor equipped with an overhead mechanical stirrer, temperature probe, nitrogen inlet, and an addition funnel.
-
Filtration: Buchner funnel and vacuum flask or a filter press.
-
Drying: Vacuum oven.
-
Reagents:
-
1-Methyl-1H-pyrazol-5-amine (1.0 eq, 97.1 g)
-
Dichloromethane (DCM) (10-15 volumes, ~1.0 - 1.5 L)
-
Saturated aqueous sodium thiosulfate solution (~1 L)
-
Saturated aqueous sodium bicarbonate solution (~1 L)
-
Brine (~1 L)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Step-by-Step Procedure
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging: Charge the reactor with 1-methyl-1H-pyrazol-5-amine (97.1 g) and dichloromethane (1.0 L).
-
Dissolution and Cooling: Start agitation to dissolve the starting material. Once a clear solution is formed, cool the reactor contents to 0-5 °C using an appropriate cooling bath (e.g., ice-water).
-
Reagent Addition: Add N-Bromosuccinimide (186.8 g) portion-wise over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic, and controlled addition is critical to prevent side reactions and ensure safety.
-
Reaction Monitoring: Maintain the reaction mixture at 0-5 °C with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 30 minutes until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, slowly add saturated aqueous sodium thiosulfate solution (~500 mL) to the reactor to quench any unreacted NBS and bromine. A slight temperature increase may be observed.
-
Work-up & Phase Separation:
-
Allow the mixture to warm to room temperature.
-
Transfer the reactor contents to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 500 mL) and brine (1 x 500 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a crystalline solid.
-
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Diagram of the Scale-Up Bromination Protocol
Caption: Step-wise logic for the scaled-up bromination process.
Safety and Handling Precautions
Scaling up chemical reactions introduces significant safety risks that must be rigorously managed.
-
Brominating Agents: N-Bromosuccinimide (NBS) is an irritant and should be handled with care in a ventilated area. Avoid inhalation of dust. Liquid bromine, an alternative, is extremely toxic, corrosive, and volatile, requiring specialized handling procedures and equipment.[11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-resistant lab coat.[13]
-
Engineering Controls: The reaction must be conducted in a chemical fume hood or a walk-in hood for laboratory scale-up. For pilot-plant scale, a closed, contained reactor system with proper ventilation and scrubbing capabilities for off-gassing is mandatory.[14]
-
Emergency Preparedness: Have a spill kit readily available. A solution of sodium thiosulfate should be on hand to neutralize any bromine or NBS spills.[12] Ensure access to an emergency shower and eyewash station.
Process Optimization & Characterization
For a successful and reproducible scale-up, key parameters should be optimized.
Table 1: Key Parameters for Optimization
| Parameter | Range/Options | Rationale & Impact on Outcome |
| Solvent | Dichloromethane, Acetonitrile, Ethyl Acetate | Affects solubility, reaction rate, and work-up efficiency. Chlorinated solvents are effective but have environmental concerns. |
| Temperature | -10 °C to 25 °C | Lower temperatures improve selectivity and control exotherm, minimizing the formation of di-brominated impurities. |
| NBS Equivalents | 1.0 to 1.2 eq | Using a slight excess ensures complete conversion, but too much can lead to over-bromination and purification challenges. |
| Addition Time | 30 min to 3 hours | Slower addition is crucial for thermal management in large reactors to prevent dangerous temperature spikes. |
| Work-up | Quench (Thiosulfate), Base Wash (Bicarbonate) | Essential for removing acidic byproducts (succinimide, HBr) and unreacted reagents, which simplifies purification. |
Analytical Characterization
The identity and purity of the final product, this compound, must be confirmed using standard analytical techniques.[15][16]
-
¹H NMR: Confirms the structure by showing characteristic shifts for the methyl group, the pyrazole ring proton, and the amine protons. The position of the ring proton signal confirms the regiochemistry of bromination.
-
¹³C NMR: Provides the number of unique carbon atoms, confirming the overall structure.
-
Mass Spectrometry (MS): Determines the molecular weight and confirms the presence of bromine through its characteristic isotopic pattern (¹⁹Br/⁸¹Br).
-
HPLC: Used to determine the purity of the final product, typically aiming for >98% for use in subsequent drug development stages.
Conclusion
The scale-up synthesis of this compound derivatives is a critical process for advancing drug discovery programs. The protocol detailed in this application note provides a robust, safe, and scalable method for the selective bromination of the pyrazole core. By carefully controlling reaction parameters, implementing stringent safety measures, and thoroughly characterizing the final product, researchers and chemists can reliably produce this key intermediate in the quantities required for further development.
References
- ResearchGate. (n.d.). Large-scale synthesis of 1H-pyrazole. Link
- YouTube. (2024).
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. Link
- Slideshare. (n.d.). Bromine handling and safety. Link
- Benchchem. (n.d.). 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid. Link
- RSC Education. (n.d.).
- Unknown Source. (n.d.).
- PubMed. (2025). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors. Link
- MDPI. (n.d.).
- PubMed. (2021). Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors. Link
- J&K Scientific LLC. (2021). Knorr Pyrazole Synthesis. Link
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Pyrazole Synthesis: A Guide for R&D Chemists. Link
- MDPI. (2023).
- ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Link
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Link
- Carl ROTH. (n.d.).
- JOCPR. (n.d.).
- Unknown Source. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds.
- Enamine. (n.d.). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Link
- ResearchGate. (n.d.).
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Link
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Link
- PMC - NIH. (n.d.).
- PMC - NIH. (2024).
- Paper Publications. (n.d.).
- Organic Synthesis International. (2017). N-Methyl-3-Bromo-5-Methyl Pyrazole. Link
- DergiPark. (n.d.).
- ResearchGate. (n.d.).
- Unknown Source. (n.d.).
- Chem-Impex. (n.d.). 4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine. Link
- Google Patents. (n.d.). A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Link
- Unknown Source. (n.d.).
- Advanced ChemBlocks. (n.d.). 4-bromo-1-methyl-1H-pyrazol-5-amine. Link
- ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Link
- Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Link
- PubChemLite. (n.d.). This compound. Link
- Oakwood Chemical. (n.d.). 3-Bromo-1H-pyrazol-5-amine. Link
- Sobekbio Biosciences. (n.d.). This compound AG007NHP. Link
- MDPI. (n.d.).
- PubMed Central. (n.d.).
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. benchchem.com [benchchem.com]
- 10. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 11. Bromine handling and safety | DOCX [slideshare.net]
- 12. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 13. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 14. youtube.com [youtube.com]
- 15. jocpr.com [jocpr.com]
- 16. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Purification of 3-bromo-1-methyl-1H-pyrazol-5-amine
Abstract
3-bromo-1-methyl-1H-pyrazol-5-amine is a key heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical intermediates. The purity of this reagent is paramount to the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of robust purification techniques tailored for this specific molecule. We will explore the underlying principles and provide field-tested protocols for flash column chromatography, recrystallization, and purification via acid-salt formation, addressing common challenges such as the compound's basicity and potential for co-eluting impurities. This document is intended for researchers, chemists, and process development scientists seeking to establish reliable and scalable purification strategies for this compound and structurally related compounds.
Introduction and Compound Profile
The pyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives exhibit a wide array of pharmacological activities.[1][2][3] The title compound, this compound, possesses two key functionalities: a bromine atom, which is amenable to cross-coupling reactions, and an amine group, which can be used for amide bond formation or as a nucleophile.[1]
Purification is often complicated by byproducts from its synthesis, which typically involves cyclocondensation reactions.[4][5] Common impurities may include unreacted starting materials, regioisomers, or products from incomplete cyclization.[6] The presence of the basic amine group on the pyrazole ring necessitates special considerations during purification, particularly when using silica gel chromatography.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₆BrN₃ | [7][8] |
| Molecular Weight | 176.01 g/mol | [7] |
| CAS Number | 1357471-14-7 | [7] |
| Appearance | Varies (typically off-white to beige solid) | Inferred from general chemical knowledge |
| SMILES | CN1N=C(Br)C=C1N | [7][8] |
| InChIKey | VQKWFRBFTUZSDB-UHFFFAOYSA-N | [8] |
Strategic Overview of Purification
The selection of an appropriate purification strategy depends on the scale of the reaction, the nature of the impurities, and the desired final purity. For this compound, three primary methods are recommended. The logical flow for selecting a method is outlined below.
Caption: Workflow for selecting a purification technique.
Purification Protocols
Protocol 1: Flash Column Chromatography with Deactivated Silica
Causality: The amine group in the target compound is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction can lead to significant peak tailing, poor separation, and even irreversible adsorption of the product onto the stationary phase.[9][10] To mitigate this, the silica gel is deactivated by pre-treating it with a base, typically triethylamine (Et₃N), which neutralizes the acidic sites.[9][10]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Triethylamine (Et₃N)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
Flash chromatography system or glass column
-
TLC plates (silica gel 60 F₂₅₄)
-
Collection tubes
Procedure:
-
Solvent System Selection:
-
Develop a suitable mobile phase using TLC. A good starting point is a mixture of Hexanes and Ethyl Acetate.
-
Aim for an Rf value of ~0.25-0.35 for the target compound. A typical system might be 30-50% EtOAc in Hexanes.
-
To the chosen eluent, add 0.5-1% v/v triethylamine to ensure the mobile phase remains basic.
-
-
Column Packing (Deactivated Slurry Method):
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 30% EtOAc/Hexanes + 1% Et₃N).[6]
-
Pour the slurry into the chromatography column and allow it to pack under positive pressure. Ensure a flat, stable bed of silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as DCM or the eluent itself.[6]
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected mobile phase.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity (e.g., increasing the percentage of EtOAc).[6]
-
Collect fractions and monitor the separation using TLC. Stain the TLC plates with potassium permanganate or view under UV light (254 nm) to visualize the spots.[11]
-
-
Product Isolation:
-
Combine the fractions containing the pure product, as identified by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove residual solvents.
-
Protocol 2: Recrystallization
Causality: Recrystallization is an effective technique for purifying compounds that are crystalline solids and when impurities have different solubility profiles than the desired product. The principle relies on dissolving the crude material in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solvent.
Materials:
-
Crude this compound
-
Various solvents for screening (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Water)
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Solvent Screening:
-
Place a small amount of the crude material in several test tubes.
-
Add a few drops of different solvents to each tube. An ideal recrystallization solvent will dissolve the compound poorly at room temperature but completely at its boiling point.
-
A mixture of solvents, such as ethanol/water or ethyl acetate/hexanes, can also be effective.[10]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them. This step prevents premature crystallization.[6]
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven.
-
Protocol 3: Purification via Acid Addition Salt Formation
Causality: This technique leverages the basicity of the amine functionality. By reacting the crude pyrazole with an acid, a water-soluble or organic-solvent-insoluble salt is formed.[12][13] Non-basic impurities remain in the organic phase or solution, allowing for separation. The pure amine can then be regenerated by neutralization. This method is highly effective for removing non-basic impurities and can be very scalable.
Materials:
-
Crude this compound
-
Organic solvent (e.g., Diethyl ether, Ethyl Acetate)
-
Acid (e.g., HCl in ether, Oxalic acid, Trifluoroacetic acid)[13][14]
-
Aqueous base (e.g., saturated NaHCO₃, 1M NaOH)
-
Separatory funnel
Procedure:
-
Salt Formation:
-
Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of an acid (e.g., 2M HCl in diethyl ether, or a solution of oxalic acid in ethanol) with stirring.[12][13]
-
The corresponding acid addition salt of the pyrazole amine will precipitate out of the solution.
-
-
Isolation of the Salt:
-
Collect the precipitated salt by vacuum filtration.
-
Wash the salt with a small amount of the cold organic solvent to remove impurities.
-
-
Regeneration of the Free Base:
-
Suspend the isolated salt in a mixture of an organic solvent (e.g., Ethyl Acetate) and water in a separatory funnel.
-
Slowly add an aqueous base (e.g., saturated NaHCO₃ solution) until the aqueous layer is basic (check with pH paper).
-
Shake the funnel vigorously. The salt will be neutralized, releasing the pure free amine into the organic layer.
-
-
Final Isolation:
-
Separate the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
Purity Assessment
To validate the success of the purification, a combination of analytical techniques should be employed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. connectjournals.com [connectjournals.com]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1357471-14-7|this compound|BLD Pharm [bldpharm.com]
- 8. PubChemLite - this compound (C4H6BrN3) [pubchemlite.lcsb.uni.lu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Analytical Characterization of 3-bromo-1-methyl-1H-pyrazol-5-amine
Abstract
3-bromo-1-methyl-1H-pyrazol-5-amine is a critical heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents.[1] The precise structural confirmation and purity assessment of this intermediate are paramount to ensure the integrity, reproducibility, and safety of downstream applications. This document provides a comprehensive guide detailing the essential analytical methodologies for the robust characterization of this compound, designed for researchers, quality control analysts, and drug development professionals. We present field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), explaining the causality behind experimental choices to ensure self-validating and reliable results.
Molecular Structure and Physicochemical Properties
A foundational step in any analytical workflow is understanding the basic properties of the analyte.
-
IUPAC Name: this compound
-
Molecular Formula: C₄H₆BrN₃[2]
-
Molecular Weight: 176.02 g/mol
-
Monoisotopic Mass: 174.9745 Da[2]
-
Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR are essential for verifying the core structure and substitution pattern of this compound.
Principle and Rationale
¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton. For this molecule, we expect distinct signals for the N-methyl group, the pyrazole ring proton, and the amine protons. The choice of a deuterated solvent is critical; DMSO-d₆ is highly recommended as it is an excellent solvent for polar amine-containing compounds and allows for the observation of exchangeable N-H protons.[3]
Predicted NMR Data
The following table summarizes the anticipated chemical shifts (δ) based on the analysis of structurally related pyrazole derivatives.[3][4]
| Data Type | Assignment | Predicted δ (ppm) | Multiplicity | Notes |
| ¹H NMR | N-CH₃ | ~ 3.5 - 3.7 | Singlet (s) | N-methyl group protons. |
| C4-H | ~ 5.6 - 5.8 | Singlet (s) | Sole proton on the pyrazole ring. | |
| NH₂ | ~ 5.0 - 6.0 | Broad Singlet (br s) | Amine protons; shift is concentration-dependent. | |
| ¹³C NMR | N-CH₃ | ~ 35 - 40 | - | N-methyl carbon. |
| C4 | ~ 90 - 95 | - | Ring carbon bearing the proton. | |
| C3-Br | ~ 130 - 135 | - | Ring carbon attached to bromine. | |
| C5-NH₂ | ~ 150 - 155 | - | Ring carbon attached to the amine group. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity solvent is crucial to avoid extraneous signals.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
¹H NMR: Acquire at least 16 scans.
-
¹³C NMR: Acquire a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Workflow for NMR Analysis
Sources
- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C4H6BrN3) [pubchemlite.lcsb.uni.lu]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: N-Methyl-3-Bromo-5-Methyl Pyrazole [orgspectroscopyint.blogspot.com]
- 4. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
Application Note & Protocols: Strategic Derivatization of 3-bromo-1-methyl-1H-pyrazol-5-amine for Medicinal Chemistry Programs
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] This guide provides a detailed technical overview and actionable protocols for the chemical derivatization of 3-bromo-1-methyl-1H-pyrazol-5-amine, a versatile starting material for building diverse compound libraries. We will explore key synthetic strategies, including functionalization of the C5-amino group and palladium-catalyzed cross-coupling reactions at the C3-bromo position. The causality behind experimental choices, self-validating protocol design, and troubleshooting insights are emphasized to empower researchers in drug discovery and development.
Introduction: The Strategic Value of the Pyrazole Scaffold
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, a structure that imparts a unique combination of physicochemical properties.[4] The pyrazole ring is a bioisostere for other aromatic systems and can engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This versatility has led to its incorporation into a wide range of therapeutic agents, from anti-inflammatory drugs like celecoxib to kinase inhibitors used in oncology.[1][5]
The starting material, This compound , offers two distinct and orthogonally reactive handles for chemical modification:
-
The C5-Amine: A nucleophilic primary amine that can be readily acylated, sulfonated, or used in reductive amination to introduce a wide array of substituents. This position is crucial for tuning properties like solubility and for establishing key hydrogen bond interactions with protein targets.[6]
-
The C3-Bromine: An ideal handle for modern palladium-catalyzed cross-coupling reactions. This allows for the efficient installation of aryl, heteroaryl, and alkyl groups, enabling exploration of deep hydrophobic pockets or vector-based growth into new regions of a binding site.
The strategic combination of reactions at these two sites allows for the rapid generation of novel chemical matter with three-dimensional diversity, a cornerstone of modern lead optimization campaigns.
Caption: Key derivatization pathways for this compound.
Core Derivatization Strategies & Protocols
Functionalization of the C5-Amino Group: N-Acylation
Principle: The C5-amino group is sufficiently nucleophilic to react with acylating agents like acid chlorides or sulfonyl chlorides. This reaction is typically straightforward and high-yielding, providing a robust method for introducing diverse side chains. The resulting amide or sulfonamide can act as a hydrogen bond acceptor and/or donor, significantly altering the compound's interaction profile and physical properties.
Protocol 2.1.1: General Procedure for N-Acylation
| Reagent | Purpose | Typical Stoichiometry |
| This compound | Starting Material | 1.0 eq |
| Acyl Chloride (e.g., Benzoyl Chloride) | Electrophile | 1.1 - 1.2 eq |
| Pyridine or Triethylamine | Base (HCl Scavenger) | 1.5 - 2.0 eq |
| Dichloromethane (DCM) or THF | Anhydrous Solvent | ~0.1 M concentration |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and dissolve in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction and prevent potential side reactions.
-
Base Addition: Add the base (e.g., triethylamine, 1.5 eq) to the stirred solution.
-
Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise via syringe. A precipitate (triethylamine hydrochloride) will likely form immediately.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is indicated by the consumption of the starting amine. The mobile phase for TLC can be optimized, but a starting point is 30-50% Ethyl Acetate in Hexanes.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-acylated product.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
C3-Functionalization: Palladium-Catalyzed Cross-Coupling
The bromine atom at the C3 position is the gateway to introducing significant structural complexity through C-C and C-N bond formation.
Principle: The Suzuki-Miyaura reaction is a powerful method for forming a carbon-carbon bond between the C3 position of the pyrazole and various aryl or heteroaryl boronic acids/esters.[7][8] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions, particularly debromination of the starting material.[9][10] Microwave-assisted protocols are often employed to accelerate the reaction.[10][11]
Protocol 2.2.1: Microwave-Assisted Suzuki-Miyaura Coupling
Caption: Typical workflow for a microwave-assisted Suzuki-Miyaura coupling reaction.
| Reagent | Purpose | Typical Stoichiometry |
| This compound | Starting Material | 1.0 eq |
| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 eq |
| XPhos Pd G2 or Pd(PPh₃)₄ | Palladium Pre-catalyst | 0.02 - 0.10 eq (2-10 mol%) |
| K₂CO₃ or Cs₂CO₃ | Base | 2.0 - 3.0 eq |
| 1,4-Dioxane / H₂O (e.g., 4:1) | Solvent System | ~0.1 M concentration |
Step-by-Step Methodology:
-
Reaction Setup: In a microwave vial, combine the this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add the 1,4-dioxane/water solvent mixture.
-
Inerting: Sparge the mixture with nitrogen or argon for 5-10 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G2, 5 mol%).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 110 °C) for 15-45 minutes.
-
Monitoring (Self-Validation): After cooling, check the reaction conversion by LC-MS. Key analytes to monitor are the starting material, the desired product, and the debrominated starting material (a common side product).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude material by flash column chromatography.
-
Characterization: Confirm the structure via NMR and HRMS.
Expertise & Trustworthiness Note: The presence of the free amine can sometimes complicate Suzuki couplings.[7][9] If yields are low or side reactions are prevalent, consider protecting the amine as a Boc-carbamate prior to the coupling, followed by deprotection. Bromo-pyrazoles are generally superior substrates to their iodo-counterparts, which have a higher tendency for dehalogenation.[7]
Principle: This reaction enables the formation of a C-N bond, coupling the pyrazole core with a primary or secondary amine.[12] It is an invaluable tool for creating analogues where a nitrogen linker is desired. The mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[13] The choice of a bulky, electron-rich phosphine ligand is paramount for an efficient catalytic cycle.[14]
Protocol 2.2.2: General Procedure for Buchwald-Hartwig Amination
| Reagent | Purpose | Typical Stoichiometry |
| This compound | Starting Material | 1.0 eq |
| Amine (e.g., Morpholine) | Coupling Partner | 1.2 - 1.5 eq |
| Pd₂(dba)₃ | Palladium Source | 0.02 - 0.05 eq (2-5 mol%) |
| XPhos or RuPhos | Ligand | 0.04 - 0.10 eq (4-10 mol%) |
| NaOtBu or K₃PO₄ | Strong, non-nucleophilic base | 1.4 - 2.0 eq |
| Toluene or Dioxane | Anhydrous Solvent | ~0.1 M concentration |
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a flame-dried Schlenk tube.
-
Reagent Addition: Add the this compound (1.0 eq) and the amine coupling partner (1.2 eq), followed by the anhydrous solvent (toluene).
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C for 4-16 hours.
-
Monitoring (Self-Validation): Monitor the reaction by LC-MS for the consumption of the starting material.
-
Work-up:
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and filter through Celite.
-
Transfer to a separatory funnel, wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification & Characterization: Purify via flash chromatography and characterize the final product by NMR and HRMS.
Expertise & Trustworthiness Note: The base is a critical parameter. NaOtBu is a strong base suitable for many couplings, but for base-sensitive substrates, a milder base like K₃PO₄ may be required.[15] The reaction is highly sensitive to air and moisture, so maintaining a strict inert atmosphere is essential for reproducibility.
Data Presentation: Exemplary Derivatizations
The following table summarizes representative examples of derivatization reactions based on the protocols described above, with expected yields derived from analogous transformations in the chemical literature.
| Reaction Type | Starting Material | Reagent(s) | Product Structure | Expected Yield Range |
| N-Acylation | This compound | Acetyl chloride, Pyridine | N-(3-bromo-1-methyl-1H-pyrazol-5-yl)acetamide | 85-95% |
| N-Sulfonylation | This compound | p-Toluenesulfonyl chloride, Et₃N | N-(3-bromo-1-methyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide | 80-90% |
| Suzuki Coupling | This compound | Phenylboronic acid, XPhos Pd G2, K₂CO₃ | 1-methyl-3-phenyl-1H-pyrazol-5-amine | 60-85% |
| Suzuki Coupling | This compound | Pyridine-3-boronic acid, Pd(PPh₃)₄, Cs₂CO₃ | 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | 55-75% |
| Buchwald-Hartwig | This compound | Morpholine, Pd₂(dba)₃, XPhos, NaOtBu | 4-(1-methyl-5-amino-1H-pyrazol-3-yl)morpholine | 65-80% |
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry. The strategic and often orthogonal reactivity of the C5-amino and C3-bromo positions allows for the systematic and efficient exploration of chemical space around the privileged pyrazole core. By understanding the principles behind the key derivatization reactions—N-acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination—and by employing robust, self-validating protocols, research scientists can accelerate the discovery of novel drug candidates.
References
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). Molecules.
- Karrouchi, K., et al. (2018).
- Patel, S., et al. (2015). Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). Journal of Medicinal Chemistry.
- Original Functionalized Pyrazoles For Drug Discovery. (2019). Life Chemicals Blog.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Becerra, D., & Castillo, J.-C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Patel, S., et al. (2015). Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). PubMed.
- Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). (n.d.).
- Hu, Y., et al. (n.d.). Classification of Scaffold Hopping Approaches. PubMed Central.
- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). MDPI.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Journal of Drug Delivery and Therapeutics.
- Buchwald–Hartwig amin
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central.
- Jedinak, L., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.).
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. (2021). RSC Advances.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). RSC Publishing.
- Buchwald-Hartwig Amin
- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliph
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central.
- This compound. (n.d.). PubChemLite.
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.).
- 1357471-14-7|this compound. (n.d.). BLDpharm.
- Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. (n.d.).
- N-Methyl-3-Bromo-5-Methyl Pyrazole. (2017).
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 3-bromo-1-methyl-1H-pyrazol-5-amine in Fragment-Based Drug Discovery
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of the fragment, 3-bromo-1-methyl-1H-pyrazol-5-amine , in Fragment-Based Drug Discovery (FBDD) campaigns. It outlines the rationale for its use, its physicochemical profile, and detailed protocols for its integration into screening and hit-to-lead workflows.
Section 1: The Paradigm of Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional High-Throughput Screening (HTS) for identifying high-quality lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD starts with a much smaller library of low-molecular-weight fragments (typically < 300 Da).[1][3] These fragments, due to their structural simplicity, can explore chemical space more efficiently and often exhibit more effective, high-quality interactions with the target protein.[3][4]
The core principle of FBDD is to identify weakly binding fragments and then, through structure-guided medicinal chemistry, evolve these hits into potent, drug-like leads.[5] This process typically yields candidates with superior physicochemical properties and a higher "ligand efficiency" (LE)—a measure of binding energy per heavy atom.[6]
The FBDD workflow is a multi-stage, iterative process that relies heavily on the integration of sensitive biophysical techniques and structural biology.
Caption: The integrated workflow of Fragment-Based Drug Discovery (FBDD).
Section 2: The Pyrazole Scaffold: A Privileged Core for Drug Design
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its versatile chemical properties and its frequent appearance in approved drugs and bioactive molecules.[7][8] Pyrazole-containing drugs have demonstrated efficacy against a wide range of targets, including kinases, proteases, and GPCRs.[8][9]
Key attributes of the pyrazole scaffold include:
-
Hydrogen Bonding: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within protein binding sites.
-
Synthetic Tractability: The pyrazole ring is synthetically accessible and can be readily functionalized at multiple positions, allowing for precise vector-based elaboration during hit-to-lead optimization.[10]
-
Metabolic Stability: The aromatic nature of the pyrazole core often imparts favorable metabolic stability.
-
Structural Mimicry: It can serve as a bioisostere for other chemical groups, such as amides or phenyl rings, while offering unique interaction geometries.
This compound is a well-suited fragment that embodies these advantages, providing a robust starting point for an FBDD campaign.
Section 3: Physicochemical Profile of this compound
A fragment's success is dictated by its physicochemical properties. An ideal fragment should be soluble, possess a simple structure, and contain sufficient chemical functionality to form detectable, meaningful interactions. The "Rule of Three" (Ro3) provides a useful guideline for fragment selection: Molecular Weight (MW) ≤ 300 Da, calculated LogP (cLogP) ≤ 3, Hydrogen Bond Donors (HBD) ≤ 3, and Hydrogen Bond Acceptors (HBA) ≤ 3.[3][11]
The properties of this compound align well with these principles.
| Property | Value | "Rule of Three" Compliance | Rationale for FBDD |
| Molecular Formula | C₄H₆BrN₃ | N/A | Simple, low atom count. |
| Molecular Weight | 176.02 g/mol | Yes (≤ 300) | Low complexity increases the probability of fitting into small binding pockets.[12] |
| cLogP | ~0.9 | Yes (≤ 3) | Ensures adequate aqueous solubility, which is critical for biophysical assays.[11] |
| Hydrogen Bond Donors | 1 (from -NH₂) | Yes (≤ 3) | Provides a key interaction point to anchor the fragment in a binding site. |
| Hydrogen Bond Acceptors | 2 (from pyrazole nitrogens) | Yes (≤ 3) | Offers additional opportunities for specific hydrogen bonding with the protein target. |
| Rotatable Bonds | 0 | Yes (≤ 3) | Low conformational entropy penalty upon binding, leading to more efficient interactions. |
Functional Group Analysis:
-
Pyrazole Core: Provides a rigid, aromatic scaffold with defined hydrogen bond acceptor sites.
-
Amine (-NH₂): Acts as a primary hydrogen bond donor and a potential vector for chemical elaboration ("growing").
-
Bromo (Br): Can form halogen bonds, a type of non-covalent interaction of growing importance in drug design. It also serves as an excellent synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to grow the fragment.
-
N-Methyl (-CH₃): Fills a small hydrophobic pocket and, by blocking a hydrogen bond donor site on the nitrogen, directs the tautomeric and binding properties of the ring.
Section 4: Fragment Library Integration and Preparation
While a single fragment can be studied, its true power in FBDD is realized as part of a diverse library. This compound should be included in a library that covers a wide range of chemical shapes and pharmacophores.
Protocol 1: Preparation and QC of a Fragment Stock Solution
This protocol ensures the fragment is suitable for use in sensitive biophysical assays where purity and solubility are paramount.
Objective: To prepare a high-concentration, high-purity, DMSO-d₆ stock solution of this compound for screening.
Materials:
-
This compound (≥95% purity)
-
Deuterated dimethyl sulfoxide (DMSO-d₆), anhydrous
-
Microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weighing: Accurately weigh approximately 5-10 mg of the fragment into a tared microcentrifuge tube.
-
Solubilization: Add the required volume of DMSO-d₆ to achieve a final concentration of 200 mM. Causality: A high concentration stock is necessary to achieve the final screening concentrations (typically 100 µM to 2 mM) while keeping the final DMSO percentage low in the assay buffer, as high DMSO can disrupt protein structure and interfere with certain assays like SPR.[13]
-
Mixing: Vortex the tube thoroughly for 2-3 minutes to ensure complete dissolution.
-
Visual Inspection: Visually inspect the solution for any undissolved particulate matter. If particulates are present, centrifuge the tube at >14,000 x g for 10 minutes.
-
Quality Control (¹H NMR): Transfer an aliquot of the supernatant to an NMR tube. Acquire a ¹H NMR spectrum to confirm the structure and assess purity. The deuterated DMSO allows for direct analysis without solvent suppression.
-
Storage: Store the validated stock solution at -20°C in a desiccated environment to prevent water absorption by the DMSO.
Section 5: Primary Screening Methodologies for Hit Detection
Because fragments bind with weak affinity (typically in the high µM to mM range), highly sensitive biophysical techniques are required for their detection.[2][6] The choice of primary screen often depends on the nature of the target protein and available resources.
X-ray Crystallography: The Structural Gold Standard
Crystallography provides unparalleled, high-resolution structural information, directly revealing the binding mode of the fragment and identifying specific atomic interactions.[14][15] This information is invaluable for subsequent structure-based design.
Caption: Workflow for fragment screening by X-ray crystallography.
Protocol 2: Fragment Screening via Crystallographic Soaking
Objective: To identify the binding of this compound to a target protein crystal.
Prerequisite: A robust, reproducible crystal system for the target protein that diffracts to high resolution (<2.5 Å) and is stable to soaking with ~10% DMSO.[15]
Procedure:
-
Crystal Preparation: Grow crystals of the target protein to a suitable size (e.g., 50-100 µm).
-
Soaking Solution: Prepare a solution containing the fragment at a high concentration (e.g., 10-50 mM) in a cryo-protectant buffer compatible with the crystals. Causality: High fragment concentrations are required to overcome weak binding affinity and achieve sufficient occupancy in the crystal lattice for detection.[16]
-
Soaking: Carefully transfer a protein crystal into a drop of the soaking solution. Allow it to incubate for a period ranging from minutes to several hours. The optimal time must be determined empirically.
-
Cryo-cooling: Using a nylon loop, retrieve the soaked crystal and immediately plunge it into liquid nitrogen to flash-cool it.
-
Data Collection: Mount the frozen crystal on a goniometer at a synchrotron beamline or a home X-ray source and collect a full diffraction dataset.
-
Structure Determination: Process the data and solve the structure by molecular replacement using a native (apo) protein structure as a model.
-
Analysis: Carefully examine the resulting electron density maps (2Fo-Fc and Fo-Fc). Unambiguous, positive electron density in the Fo-Fc map corresponding to the shape of the fragment indicates binding. The bromine atom, being electron-rich, often provides a strong signal to help confirm placement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful solution-based technique that can reliably detect weak binding events without the need for crystallization.[17][18] It is particularly advantageous as it is less prone to artifacts than many other screening methods.[18]
Ligand-Observed NMR (e.g., STD-NMR): This is one of the most common NMR screening methods.[19] It detects binding by observing the transfer of magnetic saturation from the protein to a bound ligand. Only ligands that actually bind to the large protein will show a signal, making it a highly reliable method.
Protocol 3: Hit Identification using Saturation Transfer Difference (STD) NMR
Objective: To confirm the binding of this compound to a target protein in solution.
Materials:
-
Purified target protein (concentration ~10-50 µM)
-
Fragment stock solution (200 mM in DMSO-d₆)
-
NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, in 99.9% D₂O, pH 7.4)
-
NMR spectrometer with a cryoprobe
Procedure:
-
Sample Preparation: Prepare the NMR sample containing the protein at the desired concentration in the deuterated NMR buffer.
-
Add Fragment: Add an aliquot of the fragment stock solution to the protein sample to achieve a final concentration of ~1 mM (a 20-100 fold excess over the protein).
-
Acquire Control Spectrum: Acquire a standard 1D proton NMR spectrum to identify the fragment's resonance peaks.
-
Acquire STD Spectrum: Set up the STD experiment. This involves acquiring two spectra:
-
On-resonance spectrum: The protein's protons are selectively saturated with a radiofrequency pulse at a frequency where only the protein resonates (e.g., -1 ppm).
-
Off-resonance spectrum: The same pulse is applied at a frequency where no protein or fragment protons resonate (e.g., 40 ppm).
-
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum.
-
Analysis: If the fragment binds to the protein, saturation will be transferred from the protein to the fragment's protons. This will result in signals appearing in the difference spectrum at the fragment's resonance frequencies. The absence of signals indicates no binding.
Surface Plasmon Resonance (SPR)
SPR is a label-free biosensor technology that measures binding interactions in real-time.[20] It provides valuable kinetic data (association and dissociation rates) and is highly sensitive, requiring low protein consumption.[13][20]
Caption: General workflow for an SPR-based fragment screening experiment.
Protocol 4: Primary Fragment Screening and Affinity Estimation using SPR
Objective: To detect binding and estimate the dissociation constant (Kₗ) for this compound.
Materials:
-
SPR instrument (e.g., Biacore, a Cytiva company)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Purified target protein
-
Fragment stock solution
-
SPR running buffer (e.g., HBS-EP+, with 1-2% DMSO)
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low immobilization density to minimize mass transport effects. A reference flow cell should be prepared (activated and blocked) to subtract non-specific binding.
-
Fragment Dilution: Prepare a series of dilutions of the fragment in the running buffer. Typical concentrations for fragment screening range from 10 µM to 1 mM. Causality: It is critical to precisely match the DMSO concentration in the running buffer and the analyte samples to avoid false signals from refractive index mismatch.[13][20]
-
Screening Injection: Inject a single, high concentration of the fragment (e.g., 200 µM) over the reference and target flow cells. A positive binding response on the target surface relative to the reference indicates a potential hit.
-
Affinity Determination: For hits identified in the primary screen, perform a full dose-response experiment. Inject the serial dilutions of the fragment over the chip surface.
-
Data Analysis: Subtract the reference channel data from the target channel data. Plot the steady-state binding response against the fragment concentration. Fit the data to a 1:1 steady-state binding model to determine the equilibrium dissociation constant (Kₗ).
Section 6: The Imperative of Hit Validation
A hit from any single primary screening technique is not definitive. False positives are common, and it is essential to validate hits using an orthogonal method—a technique that relies on a different physical principle. This cross-validation provides confidence that the observed interaction is genuine.
Caption: Decision workflow for orthogonal hit validation in FBDD.
For example, a hit identified by SPR (which measures mass change on a surface) should ideally be confirmed by a solution-based method like NMR (which measures changes in the solution environment) to ensure the binding is not an artifact of surface immobilization.
Section 7: From Fragment Hit to Potent Lead
Once a fragment like this compound is validated as a true binder and its binding mode is determined (ideally by X-ray crystallography or NMR), the hit-to-lead optimization phase begins.[4] The goal is to increase affinity and selectivity while maintaining drug-like properties.
Caption: Key strategies for hit-to-lead optimization from a fragment hit.
-
Fragment Growing: This is the most common strategy.[5] It involves adding chemical functionality to an exposed vector of the bound fragment to engage with nearby pockets on the protein surface. For our model fragment, the bromine at the 3-position is an ideal vector for growth via palladium-catalyzed cross-coupling reactions, while the amine at the 5-position can be readily acylated or alkylated.
-
Fragment Linking: If a second, distinct fragment is found to bind in an adjacent pocket, a linker can be designed to connect the two fragments.[5] This can lead to a dramatic increase in affinity and is a very powerful, though often more challenging, strategy.
Section 8: Case Study Spotlight - Pyrazole Fragment to Kinase Inhibitor
A prominent example of a pyrazole-based fragment leading to a clinical candidate is the discovery of AT9283, a multi-targeted inhibitor of Aurora kinases.[21] The discovery process began with a pyrazole-benzimidazole fragment. Through structure-based optimization, driven by X-ray crystallography, this initial low-affinity fragment was elaborated into a potent inhibitor (IC₅₀ ≈ 3 nM).[21] This case highlights the power of using a pyrazole core as a stable anchor and leveraging structural biology to guide the growth of the fragment into a highly potent and cell-active compound that advanced into clinical trials.[21]
Section 9: Conclusion
This compound represents an exemplary starting point for a Fragment-Based Drug Discovery campaign. Its physicochemical properties adhere to the "Rule of Three," ensuring its suitability for screening, while its functional groups—a hydrogen-bonding amine, a synthetically versatile bromine, and a privileged pyrazole core—provide multiple avenues for productive protein interactions and subsequent chemical optimization. By employing a rigorous workflow of primary screening with sensitive biophysical methods, confirming hits with orthogonal techniques, and guiding medicinal chemistry with structural data, fragments like this can be efficiently evolved into novel, high-quality lead compounds.
References
- Fragment screening using X-ray crystallography. PubMed.
- Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- Chen, H., et al. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. Journal of Medicinal Chemistry.
- Di Lello, P., et al. (2021). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences.
- Computational Approaches in Fragment Based Drug Design. Longdom Publishing.
- Hartshorn, M. J., et al. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry.
- Kumar, A., et al. (2025). Fragment-based drug discovery: A graphical review. Current Research in Pharmacology and Drug Discovery.
- Kumar, A., et al. (2024). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research.
- Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery.
- NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure.
- Murray, C. W., et al. (2012). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry.
- Fragment-based screening using X-ray crystallography and NMR spectroscopy. ResearchGate.
- X-ray Crystallography Fragment Screening. Selvita.
- K-Ras(G12C) inhibitors in clinical trials: a short review. PubMed Central (PMC).
- Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers.
- Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. PubMed Central (PMC).
- Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.
- Computational Fragment-Based Drug Design. Springer Nature Experiments.
- Fragment-based drug discovery—the importance of high-quality molecule libraries. PubMed Central (PMC).
- Nordström, H. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. DiVA portal.
- Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. ACS Publications.
- Overview of NMR spectroscopy applications in FBDD. NMR methods used in... ResearchGate.
- Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. ResearchGate.
- Renaud, J., et al. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry.
- Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. Journal of Medicinal Chemistry.
- Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. PubMed Central (PMC).
- Comprehensive analysis of commercial fragment libraries. PubMed Central (PMC).
- Erlanson, D. A., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry.
- What makes a good fragment in fragment-based drug discovery? Taylor & Francis Online.
- Wang, Y., et al. (2018). Fragment-Based Lead Generation of 5-Phenyl-1 H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. Molecules.
- 3-Bromo-1H-pyrazol-5-amine. PubChem.
- Physicochemical Property Profile of the Fragment Library. ResearchGate.
- Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate.
- Li, Y., et al. (2014). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. Chemical & Pharmaceutical Bulletin.
- A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Google Patents.
- Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central (PMC).
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central (PMC).
- N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Synthesis International.
- This compound. BLDpharm.
- 3-broMo-1H-pyrazol-5-aMine. ChemicalBook.
- 3-Bromo-1-methyl-1H-pyrazole 96 151049-87-5. Sigma-Aldrich.
- Pyrazole derivative in preclinical study. ResearchGate.
- Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate.
- This compound. PubChemLite.
- 3-bromo-1H-pyrazol-5-amine. ChemicalBook.
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
- Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. MDPI.
- Fragment-Based Drug Discovery. Cambridge Healthtech Institute.
- Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry.
Sources
- 1. Fragment-based drug discovery: A graphical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comprehensive analysis of commercial fragment libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 18. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 3-Bromo-1-methyl-1H-pyrazol-5-amine in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
Introduction: The Pyrazole Scaffold in Agrochemical Discovery
The pyrazole ring is a privileged scaffold in the realm of agrochemical research and development, forming the core of numerous commercially successful insecticides, fungicides, and herbicides. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity and physicochemical properties. Among the various pyrazole-based building blocks, 3-bromo-1-methyl-1H-pyrazol-5-amine stands out as a particularly valuable synthon. The strategic placement of the bromine atom and the primary amine group on the methylated pyrazole core provides two orthogonal points for chemical modification, enabling the construction of complex and highly active agrochemical molecules. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of next-generation agrochemicals, with a focus on pyrazole carboxanilide fungicides.
Core Principles: The Synthetic Utility of this compound
The synthetic versatility of this compound stems from the distinct reactivity of its functional groups:
-
The 5-Amino Group: This primary amine is a potent nucleophile, readily participating in acylation, alkylation, and condensation reactions. This allows for the introduction of diverse side chains and the formation of amide linkages, which are crucial for the biological activity of many agrochemicals.
-
The 3-Bromo Group: The bromine atom can be utilized in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce aryl, heteroaryl, or alkyl substituents. This allows for the exploration of a wide chemical space and the optimization of the molecule's properties. Furthermore, the bromine atom can influence the electronic nature of the pyrazole ring, impacting its interaction with biological targets.
This dual functionality makes this compound a cornerstone for combinatorial chemistry approaches in agrochemical discovery.
Application Focus: Synthesis of Pyrazole Carboxanilide Fungicides
Pyrazole carboxanilides are a significant class of fungicides that act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. This mode of action is highly effective against a broad spectrum of fungal pathogens. The following sections detail a representative synthetic workflow for the preparation of a model pyrazole carboxanilide fungicide starting from this compound.
Workflow Overview
The overall synthetic strategy involves a two-step process:
-
Synthesis of the Key Intermediate: Conversion of this compound to the corresponding pyrazole-5-carboxylic acid.
-
Amide Coupling: Reaction of the pyrazole-5-carboxylic acid with a substituted aniline to form the final pyrazole carboxanilide product.
Caption: Synthetic workflow for pyrazole carboxanilide fungicides.
Part 1: Synthesis of 3-Bromo-1-methyl-1H-pyrazole-5-carboxylic Acid
The conversion of the 5-amino group to a carboxylic acid is a critical step. A robust and scalable method involves a Sandmeyer-type reaction sequence, proceeding through a diazonium salt intermediate.
Protocol 1: Synthesis of 3-Bromo-1-methyl-1H-pyrazole-5-carboxylic Acid
| Step | Procedure | Reagents & Conditions | Causality and Insights |
| 1 | Diazotization | To a stirred suspension of this compound (1.0 eq) in a mixture of concentrated hydrobromic acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. | The primary amine is converted to a diazonium salt. The low temperature is crucial to prevent the decomposition of the unstable diazonium intermediate. Hydrobromic acid serves as both the acid catalyst and the source of bromide ions. |
| 2 | Hydrolysis | The reaction mixture is then slowly added to a heated solution of copper(I) bromide (catalytic amount) in hydrobromic acid. The mixture is heated at reflux until the evolution of nitrogen gas ceases. | The diazonium group is replaced by a hydroxyl group through a copper-catalyzed hydrolysis. The evolution of nitrogen gas drives the reaction to completion. |
| 3 | Oxidation | After cooling, a strong oxidizing agent such as potassium permanganate or chromium trioxide is added portion-wise, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). | The newly introduced hydroxyl group is oxidized to a carboxylic acid. Careful control of the addition of the oxidizing agent is necessary to avoid side reactions. |
| 4 | Work-up & Purification | The reaction mixture is quenched with a reducing agent (e.g., sodium bisulfite) to destroy excess oxidant. The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water). | This step isolates and purifies the desired carboxylic acid intermediate. |
Table 1: Protocol for the synthesis of the key carboxylic acid intermediate.
Part 2: Synthesis of a Model Pyrazole Carboxanilide Fungicide
The final step involves the formation of an amide bond between the pyrazole carboxylic acid and a substituted aniline. The choice of the aniline component is critical for determining the final biological activity and spectrum of the fungicide.
Protocol 2: Amide Coupling to Form the Final Product
| Step | Procedure | Reagents & Conditions | Causality and Insights |
| 1 | Acid Chloride Formation | 3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) is suspended in a dry, inert solvent (e.g., dichloromethane or toluene) containing a catalytic amount of DMF. Thionyl chloride (1.2 eq) or oxalyl chloride is added dropwise, and the mixture is heated at reflux until a clear solution is obtained. The excess reagent and solvent are removed under reduced pressure. | The carboxylic acid is converted to the more reactive acid chloride. DMF acts as a catalyst for this transformation. This step is typically performed under anhydrous conditions to prevent hydrolysis of the acid chloride. |
| 2 | Amide Formation | The crude acid chloride is dissolved in a dry, aprotic solvent (e.g., THF or acetonitrile). A solution of the desired substituted aniline (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 eq) in the same solvent is added dropwise at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). | The aniline nitrogen attacks the electrophilic carbonyl carbon of the acid chloride to form the amide bond. The base is required to neutralize the HCl generated during the reaction. |
| 3 | Work-up & Purification | The reaction mixture is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization. | These steps isolate and purify the final pyrazole carboxanilide fungicide. |
Table 2: Protocol for the synthesis of the final agrochemical product.
Caption: Key steps in the amide coupling reaction.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. The protocols outlined in this application note provide a solid foundation for the preparation of pyrazole carboxanilide fungicides. The true power of this synthon lies in the ability to independently modify the 3- and 5-positions of the pyrazole ring, allowing for the creation of large and diverse chemical libraries for high-throughput screening. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods, as well as the exploration of new classes of agrochemicals derived from this privileged scaffold. The continued application of this compound in innovative synthetic strategies will undoubtedly lead to the discovery of the next generation of crop protection agents.
References
- Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. CHIMIA International Journal for Chemistry, 61(6), 331-337.
- MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- National Center for Biotechnology Information. (n.d.). Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities.
- MDPI. (n.d.). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs.
- European Patent Office. (n.d.). PESTICIDAL MIXTURES COMPRISING A PYRAZOLE COMPOUND.
Application Note: Synthesis of a Novel Compound Library from 3-Bromo-1-methyl-1H-pyrazol-5-amine for Drug Discovery
Abstract
This application note provides a comprehensive guide for the synthesis of a diverse chemical library based on the 3-bromo-1-methyl-1H-pyrazol-5-amine scaffold. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] Our starting material offers two orthogonal points for diversification: a bromine atom at the C3 position, amenable to palladium-catalyzed cross-coupling reactions, and a primary amine at the C5 position, ideal for amide bond formation. We present detailed, field-proven protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and subsequent amide acylation, enabling the generation of thousands of unique analogues. This guide is intended for researchers in drug discovery and medicinal chemistry, providing the technical details and scientific rationale necessary for successful library synthesis, purification, and characterization.
Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry
The pyrazole ring system is a five-membered heterocycle that has garnered significant attention in drug discovery due to its metabolic stability and ability to act as a versatile pharmacophore.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] Several blockbuster drugs, such as Celecoxib and Sildenafil, feature the pyrazole core, highlighting its importance in developing effective therapeutics.[2][5]
Diversity-oriented synthesis (DOS) is a powerful strategy for populating chemical space with novel, structurally diverse small molecules for high-throughput screening.[6][7][8] The strategic selection of a starting material with multiple, orthogonally reactive functional groups is paramount to the success of a DOS campaign. This compound is an ideal building block for this purpose. The C-Br bond at the C3 position provides a handle for introducing aryl, heteroaryl, or alkyl groups via robust C-C and C-N bond-forming reactions. The C5-amine allows for the exploration of a different chemical vector, typically through the formation of amides, sulfonamides, or ureas.
This document outlines a systematic approach to leverage this scaffold's reactivity to build a large and diverse compound library suitable for screening against various biological targets.
Overall Synthetic Strategy
Our strategy employs a two-step diversification approach. The first step focuses on modifying the C3 position of the pyrazole ring. The second step involves derivatizing the C5-amine. This parallel synthesis workflow allows for the rapid generation of a large matrix of compounds from a set of commercially available building blocks.
The general workflow is depicted below:
Caption: High-level workflow for diversity-oriented synthesis.
Experimental Protocols & Methodologies
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C3 Position
This protocol facilitates the formation of a C-C bond, coupling a wide array of aryl or heteroaryl boronic acids to the pyrazole core. The use of a palladium catalyst like Pd(dppf)Cl₂ is common for such transformations involving halogenated aminopyrazoles.[9]
Caption: General scheme for Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon gas supply
Procedure:
-
To a 96-well reaction block or an appropriate reaction vessel, add this compound.
-
Add the corresponding boronic acid.
-
Add K₂CO₃ and Pd(dppf)Cl₂.
-
Seal the vessel and purge with nitrogen or argon for 5-10 minutes.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring for 4-12 hours.
-
Reaction Monitoring: Progress can be monitored by LC-MS by taking a small aliquot from the reaction mixture.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is typically carried forward to the next step without further purification or purified via flash chromatography if necessary.
Rationale: The choice of Pd(dppf)Cl₂ is based on its effectiveness in coupling heteroaryl halides, while K₂CO₃ serves as a mild and effective base for the transmetalation step.[10][11] A dioxane/water solvent system is standard for Suzuki reactions, providing good solubility for both organic and inorganic reagents.
Protocol 2: Buchwald-Hartwig Amination at the C3 Position
This protocol enables the formation of a C-N bond, which is a key transformation in medicinal chemistry. The use of a bulky biarylphosphine ligand is often crucial for the efficient coupling of heteroaromatic halides.[12][13]
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
tBuBrettPhos or similar bulky ligand (0.05 equiv)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 equiv, 1M solution in THF)
-
Toluene or THF (anhydrous)
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ and the phosphine ligand.
-
Add anhydrous toluene (or THF) and stir for 5 minutes.
-
Add the amine, followed by this compound.
-
Add LHMDS solution dropwise at room temperature.
-
Heat the reaction to 80-110 °C and stir for 6-18 hours.
-
Reaction Monitoring: Monitor by LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
The crude product can be used directly in the next step or purified by column chromatography.
Rationale: Buchwald-Hartwig amination of electron-rich N-heterocycles can be challenging. The use of a highly active catalyst system, such as one generated from Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like tBuBrettPhos, is essential to promote the reductive elimination step.[12] LHMDS is a strong, non-nucleophilic base suitable for this transformation.[12]
Protocol 3: Amide Bond Formation at the C5 Position
This is the second diversification step, acylating the C5-amine of the intermediate libraries. Standard peptide coupling reagents are highly effective for this transformation.
Materials:
-
3-Substituted-1-methyl-1H-pyrazol-5-amine intermediate (from Protocol 1 or 2) (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
-
In a reaction vessel, dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the 3-substituted-1-methyl-1H-pyrazol-5-amine intermediate in DMF.
-
Stir the reaction mixture at room temperature for 2-16 hours.
-
Reaction Monitoring: Check for completion using LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum.
-
The final product is then subjected to purification.
Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral carboxylic acids are used).[14] DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction. DMF is an excellent solvent for this type of chemistry due to its high polarity and ability to dissolve a wide range of substrates.
Library Purification and Quality Control
The purity of compounds in a screening library is critical to avoid false positives and ensure data reliability.[15] High-throughput purification (HTP) is the standard method for purifying large compound libraries.[16][17]
Workflow for Purification and QC:
Caption: Standard workflow for high-throughput purification.
Protocol:
-
Crude Sample Preparation: The crude products are dissolved in a suitable solvent (e.g., DMSO/Methanol) and filtered.
-
Preparative Chromatography: Samples are injected onto a reverse-phase preparative HPLC column (e.g., C18). A generic gradient (e.g., 10-95% acetonitrile in water with 0.1% formic acid or TFA) is typically used.
-
Fraction Collection: The eluent is monitored by a mass spectrometer. Fractions are collected only when the mass corresponding to the target product is detected (mass-triggered collection).[18]
-
Quality Control: An aliquot from each collected fraction is analyzed by a rapid analytical LC-MS method to confirm identity and determine purity.
-
Processing: Fractions meeting the purity threshold (typically >95%) are combined, and the solvent is removed using a centrifugal evaporator.
-
Final Plating: The final, pure compounds are dissolved in DMSO to a known concentration (e.g., 10 mM) in 96- or 384-well plates for storage and screening.
Data Presentation: Example Library Output
The following table illustrates how data for a subset of a synthesized library should be structured and presented.
| Compound ID | R¹ Group (C3) | R² Group (C5-Amide) | Synthesis Route | Yield (%) | Purity (LC-MS, %) |
| L1-A01 | 4-Fluorophenyl | 2-Chlorobenzoyl | Suzuki / Amide | 65 | >98 |
| L1-A02 | 2-Thienyl | 2-Chlorobenzoyl | Suzuki / Amide | 58 | >97 |
| L1-A03 | 4-Pyridyl | 2-Chlorobenzoyl | Suzuki / Amide | 52 | >95 |
| L2-B01 | Morpholin-4-yl | Cyclohexanecarbonyl | Buchwald / Amide | 71 | >99 |
| L2-B02 | N-Methylanilino | Cyclohexanecarbonyl | Buchwald / Amide | 62 | >96 |
Conclusion
This application note provides a robust and versatile framework for the creation of a large and diverse compound library based on the this compound scaffold. The detailed protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation are reliable, scalable, and amenable to parallel synthesis formats. By explaining the rationale behind the chosen methodologies and outlining a rigorous purification and QC process, we provide researchers with the necessary tools to generate high-quality compound libraries. The resulting molecules, rich in sp² centers and diverse functional groups, are well-suited for screening campaigns aimed at discovering novel therapeutic agents.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Kyranos, J. N., & Rourick, R. A. (2001). High-throughput purification of compound libraries. Drug Discovery Today, 6(9), 471-477.
- Virscidian. (n.d.). What is High-Throughput Purification? Virscidian.
- Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery. Life Chemicals.
- Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708.
- Verma, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
- Verma, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Semantic Scholar.
- Sharma, P., et al. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry.
- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025). PDF.
- Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Chemicals.
- Zeng, L., et al. (2001). High-throughput purification of single compounds and libraries.
- Zhao, Y., et al. (2004). High-Throughput Purification of Combinatorial Libraries I: A High-Throughput Purification System Using an Accelerated Retention Window Approach.
- Lusardi, M. (2024). Diversity-oriented synthesis of highly-functionalized amino-pyrazoles as pharmaceutically relevant compounds. IRIS UniGe.
- Sun, B., et al. (2018). Diversity-oriented synthesis of pyrazoles derivatives from flavones and isoflavones leads to the discovery of promising reversal agents of fluconazole resistance in Candida albicans. Bioorganic & Medicinal Chemistry Letters, 28(9), 1545-1549.
- Al-Amin, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2825-2836.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16498–16506.
- Tlaceca, R., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 528-531.
- Krasavin, M., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12344-12359.
- Singh, N., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.
- Kuribayashi, S., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4609.
- Zheng, L. W. (2012).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diversity-oriented synthesis of highly-functionalized amino-pyrazoles as pharmaceutically relevant compounds [unige.iris.cineca.it]
- 7. Diversity-oriented synthesis of pyrazoles derivatives from flavones and isoflavones leads to the discovery of promising reversal agents of fluconazole resistance in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globethesis.com [globethesis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. High-throughput purification of compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is High-Throughput Purification? [virscidian.com]
- 17. High-throughput purification of single compounds and libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tarosdiscovery.com [tarosdiscovery.com]
Application Note: A Proposed One-Pot Synthetic Protocol for 3-bromo-1-methyl-1H-pyrazol-5-amine
Introduction: The Strategic Value of Substituted Pyrazoles
Substituted pyrazoles are a cornerstone of modern medicinal chemistry and agrochemical development. Their versatile five-membered heterocyclic scaffold is a privileged structure found in a multitude of biologically active compounds. The specific substitution pattern on the pyrazole ring is critical, as it dictates the molecule's three-dimensional conformation and its interaction with biological targets. The target molecule of this guide, 3-bromo-1-methyl-1H-pyrazol-5-amine, is a valuable building block, featuring three distinct functional handles: a reactive bromine atom suitable for cross-coupling reactions, a nucleophilic amino group for amide bond formation or further heterocyclization, and a methyl-substituted nitrogen that fine-tunes the electronic properties and metabolic stability of the ring.
Traditional multi-step syntheses of such highly functionalized heterocycles often suffer from drawbacks including laborious purification of intermediates, cumulative yield loss, and significant solvent waste. One-pot syntheses, where multiple reaction steps are performed in a single vessel, offer a more elegant and efficient alternative. They streamline the synthetic process, reduce waste, and can significantly lower production costs, aligning with the principles of green chemistry.
This application note presents a detailed, albeit theoretical, one-pot protocol for the synthesis of this compound. As no established one-pot procedure for this specific molecule is readily available in the current literature, this guide is built upon established principles of pyrazole synthesis. The proposed strategy involves the condensation of an α-bromo-β-ketonitrile with methylhydrazine. This approach is designed to control the regiochemistry of the final product by introducing the bromine atom at the outset of the reaction sequence. This document is intended for researchers, scientists, and drug development professionals, providing a robust starting point for the experimental validation and optimization of this novel synthetic route.
Proposed Reaction Mechanism and Rationale
The cornerstone of this proposed one-pot synthesis is the reaction between an α-bromo-β-ketonitrile and methylhydrazine. This method is predicated on the well-established synthesis of 5-aminopyrazoles from the condensation of β-ketonitriles with hydrazines.[1][2] By utilizing a precursor that is already brominated at the alpha position, we aim to ensure the bromine atom is located at the C3 position of the final pyrazole ring.
The proposed starting materials are 2-bromo-3-oxobutanenitrile and methylhydrazine .
The reaction is expected to proceed through the following key steps:
-
Initial Nucleophilic Attack: Methylhydrazine possesses two nitrogen atoms with different nucleophilicities. The terminal, unsubstituted nitrogen is generally more sterically accessible and nucleophilic. It is expected to preferentially attack the more electrophilic carbonyl carbon of the 2-bromo-3-oxobutanenitrile.
-
Intermediate Formation: This initial attack forms a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the methylhydrazine then undergoes an intramolecular nucleophilic attack on the nitrile carbon. This cyclization step forms the five-membered pyrazole ring.
-
Dehydration/Aromatization: The resulting intermediate readily dehydrates to form the stable aromatic pyrazole ring.
Regioselectivity: The reaction between an unsymmetrical precursor like 2-bromo-3-oxobutanenitrile and methylhydrazine can potentially lead to two regioisomers: the desired 1-methyl-3-bromo product and the undesired 1-methyl-5-bromo isomer. The regiochemical outcome is influenced by factors such as the relative electrophilicity of the carbonyl and nitrile groups, steric hindrance, and the reaction conditions (e.g., pH, solvent).[2][3] Under neutral or slightly basic conditions, the initial attack on the carbonyl is typically favored, which would lead to the desired 5-amino pyrazole structure. The final position of the methyl group (N1 vs. N2) is determined during the cyclization step. While predicting the exact ratio of isomers is challenging without experimental data, this protocol is designed based on the most probable reaction pathway.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed workflow for the one-pot synthesis.
Experimental Protocol (Hypothetical)
Disclaimer: This protocol is theoretical and requires experimental validation and optimization.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2-bromo-3-oxobutanenitrile | ≥95% | (e.g., Sigma-Aldrich) |
| Methylhydrazine | ≥98% | (e.g., Sigma-Aldrich) |
| Ethanol (EtOH), anhydrous | Reagent Grade | (e.g., Fisher Scientific) |
| Triethylamine (TEA) | ≥99% | (e.g., Sigma-Aldrich) |
| Ethyl acetate (EtOAc) | ACS Grade | (e.g., VWR) |
| Saturated sodium bicarbonate (NaHCO₃) | ACS Grade | (e.g., VWR) |
| Brine (saturated NaCl solution) | ACS Grade | (e.g., VWR) |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | (e.g., VWR) |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | (e.g., Sorbent Technologies) |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-3-oxobutanenitrile (1.62 g, 10 mmol, 1.0 equiv).
-
Add 40 mL of anhydrous ethanol to dissolve the starting material.
-
Flush the system with an inert gas (Nitrogen or Argon).
-
-
Addition of Reagents:
-
While stirring the solution at room temperature (20-25 °C), add triethylamine (1.4 mL, 10 mmol, 1.0 equiv) to the flask. This is to neutralize any HBr that may be present or formed.
-
Slowly add methylhydrazine (0.53 mL, 10 mmol, 1.0 equiv) to the reaction mixture dropwise over 5 minutes. An exothermic reaction may be observed.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
-
Work-up and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of ethyl acetate and 50 mL of water.
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting with 10% EtOAc in hexane and gradually increasing to 50% EtOAc).
-
Combine the fractions containing the desired product (as identified by TLC) and evaporate the solvent to yield this compound as a solid or oil.
-
Expected Results and Characterization
| Parameter | Expected Outcome |
| Yield | 40-60% (This is a conservative estimate and will require optimization) |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃) | δ (ppm): ~3.7 (s, 3H, N-CH₃), ~5.0 (br s, 2H, NH₂), ~5.8 (s, 1H, pyrazole C4-H) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~35 (N-CH₃), ~95 (C4), ~120 (C3-Br), ~150 (C5-NH₂) |
| Mass Spec (ESI+) | m/z: [M+H]⁺ expected at ~176.0/178.0 (for ⁷⁹Br/⁸¹Br isotopes) |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction time or temperature. Alternatively, a stronger, non-nucleophilic base could be used instead of triethylamine.
-
Formation of Regioisomers: If significant amounts of the undesired regioisomer are formed, purification by chromatography will be essential. The reaction conditions (solvent, temperature, base) can be screened to optimize the regioselectivity. For instance, running the reaction at a lower temperature might favor the kinetically controlled product.
-
Incomplete Reaction: If the starting material is not fully consumed, ensure all reagents are anhydrous and the inert atmosphere is maintained.
Safety Precautions
-
Methylhydrazine: This substance is highly toxic, flammable, and a suspected carcinogen. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
2-bromo-3-oxobutanenitrile: This is a lachrymator and is toxic. Avoid inhalation and contact with skin and eyes. Handle in a fume hood with appropriate PPE.
-
Triethylamine: This is a corrosive and flammable liquid with a strong odor. Handle in a fume hood.
-
The overall reaction should be conducted in a well-ventilated fume hood.
Diagram of the Proposed Reaction Mechanism
Caption: Key steps in the proposed reaction mechanism.
Conclusion
This application note outlines a rational and scientifically grounded, yet hypothetical, one-pot protocol for the synthesis of this compound. By starting with a pre-brominated precursor, this method is designed to overcome the regioselectivity challenges associated with the direct bromination of the pyrazole ring. The proposed protocol provides a detailed experimental procedure, expected outcomes, and troubleshooting guidance to serve as a strong foundation for researchers aiming to develop an efficient synthesis of this valuable chemical intermediate. Experimental validation is the crucial next step to confirm the feasibility and optimize the conditions of this promising synthetic route.
References
- Jyothi, D., & HariPrasad, S. (2009). A Remarkably Simple One-Step Procedure for the Preparation of α-Bromo-α,β-Unsaturated Carbonyl Compounds. Synlett, 2009(14), 2309-2311.
- Kiyokawa, K., et al. (2020). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Beilstein Journal of Organic Chemistry, 16, 1286-1335.
- Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075.
- Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250.
- Agrebi, A., et al. (2021). SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF AMINOPYRAZOLES. Moroccan Journal of Heterocyclic Chemistry, 20(3).
- Fichez, J., et al. (2016). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ARKIVOC, 2016(5), 322-355.
- Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675-2678.
- Al-Zaydi, K. M. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250.
- Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Journal of Heterocyclic Chemistry, 35(2), 329-336.
- Trost, B. M., & Li, C.-J. (Eds.). (2014). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. In Modern Alkenylation. Wiley-VCH.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-bromo-1-methyl-1H-pyrazol-5-amine
Welcome to the technical support center for the synthesis of 3-bromo-1-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in this synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to enhance your experimental success.
Troubleshooting Guide: Addressing Low Yields
Low yields in the synthesis of this compound can be a significant impediment to research and development timelines. Below are common issues and their solutions, presented in a question-and-answer format to directly address challenges you may be facing in the lab.
Question 1: My yield of this compound is consistently low. What are the most likely causes?
Low yields in this synthesis are often attributable to a combination of factors, primarily revolving around regioselectivity, side reactions, and product stability.
-
Incorrect Regioselectivity: The electrophilic bromination of 1-methyl-1H-pyrazol-5-amine can potentially yield three different constitutional isomers: the desired 3-bromo product, the 4-bromo isomer, and the dibromo product. The formation of undesired isomers is a common reason for low yields of the target compound.[1]
-
Over-bromination: The pyrazole ring is activated towards electrophilic substitution by the amino group, making it susceptible to over-bromination to yield 3,4-dibromo-1-methyl-1H-pyrazol-5-amine.[2]
-
Degradation of Starting Material or Product: Aminopyrazoles can be sensitive to reaction conditions and may degrade, especially under harsh brominating conditions or during workup and purification.[3]
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, and the rate of addition of the brominating agent can significantly impact the reaction's outcome.
-
Inefficient Purification: The separation of the desired product from its isomers and other impurities can be challenging, leading to apparent low yields if the purification protocol is not optimized.
Question 2: How can I improve the regioselectivity of the bromination to favor the 3-bromo isomer?
Controlling the regioselectivity is paramount for a successful synthesis. The substitution pattern on the pyrazole ring dictates the position of electrophilic attack. In 1-methyl-1H-pyrazol-5-amine, both the N-methyl and the amino group are activating and ortho-, para-directing. However, the amino group is a more powerful activating group.
To favor the 3-bromo isomer, consider the following strategies:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to elemental bromine, which can reduce the incidence of side reactions.[4][5]
-
Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C to room temperature) can enhance selectivity by favoring the kinetically controlled product.[6]
-
Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent and the substrate. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often good choices.
-
Protecting Group Strategy: While more synthetically intensive, protection of the amino group can alter the directing effects and potentially favor bromination at the 3-position. However, this adds extra steps to the synthesis.
Question 3: I am observing a significant amount of a dibrominated side product. How can I prevent this?
The formation of 3,4-dibromo-1-methyl-1H-pyrazol-5-amine is a common issue due to the high activation of the pyrazole ring.
-
Stoichiometry of the Brominating Agent: Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of NBS. Adding the NBS portion-wise or as a solution via an addition funnel can help maintain a low concentration of the brominating agent in the reaction mixture, thus minimizing over-bromination.
-
Monitoring the Reaction: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the starting material is consumed and before significant formation of the dibromo product occurs.
Frequently Asked Questions (FAQs)
What is the role of the N-methyl group in the regioselectivity of bromination?
The N-methyl group is an electron-donating group that activates the pyrazole ring towards electrophilic substitution. It directs incoming electrophiles to the ortho (C5) and para (C3) positions.
How does the amino group at the C5 position influence the reaction?
The amino group is a strong activating group and directs electrophiles to the ortho (C4) and para (C3) positions. Its strong activating nature makes the pyrazole ring highly susceptible to electrophilic attack.
Why is N-Bromosuccinimide (NBS) the preferred brominating agent?
NBS is a solid, crystalline reagent that is easier and safer to handle than liquid bromine.[5] It provides a low, constant concentration of bromine in the reaction mixture, which helps to improve selectivity and reduce the formation of over-brominated byproducts.[7]
What are the expected 1H NMR chemical shifts for the possible isomers?
While specific literature values for all isomers may not be readily available, general trends in 1H NMR of pyrazoles can be used for estimation. The protons on the pyrazole ring typically appear in the aromatic region. The chemical shifts will be influenced by the position of the bromine and the other substituents. It is crucial to obtain and analyze the 1H and 13C NMR spectra of your product and compare them with literature data for known related compounds to confirm the structure.[8][9]
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is a suggested starting point based on general principles for selective pyrazole bromination. Optimization may be required for your specific setup.
Materials:
-
1-methyl-1H-pyrazol-5-amine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 1-methyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve NBS (1.05 eq) in anhydrous DCM.
-
Add the NBS solution dropwise to the stirred solution of the pyrazole over 30-60 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Purification Protocol for this compound
The separation of constitutional isomers can be challenging. A well-optimized chromatography method is crucial.
Method:
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane. The optimal solvent system should be determined by TLC analysis of the crude product.
-
Elution Order: The less polar dibrominated product will likely elute first, followed by the monobrominated isomers. The relative polarity of the 3-bromo and 4-bromo isomers will depend on their dipole moments, and careful fractionation is required.
Data Presentation
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incorrect Regioselectivity | Use NBS at low temperature; consider solvent effects. |
| Over-bromination | Use 1.0-1.1 eq of NBS; add NBS solution dropwise. | |
| Product Degradation | Use mild reaction conditions and workup procedures. | |
| Multiple Products | Formation of Isomers | Optimize reaction conditions for regioselectivity. |
| Over-bromination | Control stoichiometry and addition rate of NBS. | |
| Difficult Purification | Similar Polarity of Isomers | Use a shallow gradient during column chromatography. |
Visualizations
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields.
Reaction Scheme and Potential Side Products
Caption: Synthesis and potential side products.
References
- Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents.
- Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
- 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxyl
- Recent developments in aminopyrazole chemistry.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
- High-Quality 1-Methyl-1H-Pyrazol-5-Amine (CAS: 1192-21-8) - Premier Supplier.
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Selective Boc-Protection and Bromination of Pyrazoles.
- Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry.
- 1-Methyl-1H-pyrazol-5-amine CAS 1192-21-8. BIOSYNCE.
- A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole deriv
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
- Bromination of pyrazole derivatives.
- Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange.
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.
- Selective bromination of the SEM-protected 1H-imidazo[1,2-b]pyrazole 15a.
- Regioselectivity in Electrophilic Arom
- NMR Spectroscopy :: 1H NMR Chemical Shifts.
- This compound. PubChemLite.
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
- 3-Bromo-1-methyl-1H-pyrazole. PubChem.
- Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2.
- 3-Bromo-1-methyl-1H-pyrazole 96 151049-87-5. Sigma-Aldrich.
- N-Bromosuccinimide (NBS). Organic Chemistry Portal.
- [Constitutional isomers of brominated-functionalized copillar[10]arenes: synthesis, characterization, and crystal structures. PubMed.]([Link])
- Puzzling Out the Structure of Novofumigatamide: Total Synthesis of Constitutional Isomers. Part II.
Sources
- 1. Constitutional isomers of brominated-functionalized copillar[5]arenes: synthesis, characterization, and crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.org.mx [scielo.org.mx]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Troubleshooting Side Reactions in the Bromination of 1-Methyl-1H-pyrazol-5-amine
Welcome to the technical support center for the bromination of 1-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this important synthetic transformation. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve higher yields and purity of the desired 4-bromo-1-methyl-1H-pyrazol-5-amine.
I. Reaction Overview & Key Challenges
The bromination of 1-methyl-1H-pyrazol-5-amine is a critical step in the synthesis of various biologically active molecules. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution.[1] The amino group at the 5-position and the methyl group at the 1-position are both activating, further enhancing the nucleophilicity of the ring. The primary goal is the regioselective introduction of a single bromine atom at the 4-position.
However, the high reactivity of the substrate can lead to several side reactions, complicating the reaction outcome and purification process. The main challenges include:
-
Polybromination: The formation of di- and tri-brominated products.
-
Regioselectivity Issues: Bromination at positions other than the desired C4.
-
Degradation: Decomposition of the starting material or product under harsh reaction conditions.
This guide provides a structured approach to troubleshooting these issues through a series of frequently asked questions and detailed protocols.
Visualizing the Reaction Landscape
To better understand the potential reaction pathways, the following diagram illustrates the desired reaction versus the primary side reaction.
Caption: Desired vs. side reaction pathways in the bromination of 1-methyl-1H-pyrazol-5-amine.
II. Troubleshooting Guide & FAQs
This section addresses specific problems you might encounter during your experiment in a question-and-answer format.
FAQ 1: My reaction mixture shows multiple spots on TLC, with some having a higher Rf than the starting material. What are these byproducts?
Answer: The presence of multiple spots, particularly those with higher Rf values, strongly suggests the formation of polybrominated species. The increased halogen content makes the molecules less polar, causing them to travel further up the TLC plate.
Root Cause Analysis:
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂) is the most common cause of polybromination. The initial product, 4-bromo-1-methyl-1H-pyrazol-5-amine, is still an activated ring and can undergo further electrophilic substitution.
-
Reaction Temperature: Higher temperatures can accelerate the rate of the second bromination, leading to a greater proportion of the dibromo-product.
-
Concentrated Reagents: Adding the brominating agent too quickly or in a highly concentrated form can create localized areas of high reagent concentration, promoting multiple substitutions on a single molecule before the reagent has a chance to disperse and react with the remaining starting material.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use precisely 1.0 equivalent of NBS. It is often beneficial to perform a small-scale trial with slightly sub-stoichiometric amounts (e.g., 0.95 equivalents) to find the optimal balance.
-
Controlled Addition: Add the brominating agent portion-wise or as a dilute solution over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring monosubstitution.
-
Temperature Management: Conduct the reaction at a lower temperature. Starting at 0 °C and allowing the reaction to slowly warm to room temperature is a common strategy.[2]
| Condition | Outcome | Recommendation |
| > 1.1 eq. NBS | High probability of polybromination | Use 1.0 to 1.05 equivalents of NBS. |
| Rapid addition of Br₂ | Localized high concentration, leading to side products | Add brominating agent dropwise or in portions. |
| Reaction at reflux | Increased rate of side reactions | Maintain temperature at 0 °C to room temperature. |
FAQ 2: I'm observing a significant amount of unreacted starting material even after extending the reaction time. How can I improve the conversion?
Answer: Low conversion can be frustrating, especially when trying to avoid the use of excess reagents. Several factors could be at play.
Root Cause Analysis:
-
Insufficiently Activated Brominating Agent: While NBS is generally effective, in some solvent systems, its reactivity might be attenuated.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Highly polar or protic solvents can solvate the electrophile, reducing its reactivity.
-
Deactivation of Starting Material: In acidic conditions, the amino group can be protonated, which deactivates the pyrazole ring towards electrophilic substitution.
Troubleshooting Steps:
-
Choice of Brominating Agent: While NBS is a convenient and safer alternative to liquid bromine, molecular bromine (Br₂) can be more reactive.[1][3] However, Br₂ requires more careful handling. Pyridinium tribromide is another solid, safer alternative to Br₂.[4]
-
Solvent Selection: Acetic acid is a common solvent for brominations as it can facilitate the reaction without being overly reactive.[4] Chlorinated solvents like dichloromethane (DCM) are also frequently used.[2]
-
Catalysis: For less reactive systems, a catalytic amount of a Lewis acid can be employed to activate the brominating agent, though this should be done cautiously to avoid promoting side reactions.[4]
FAQ 3: The regioselectivity of my reaction is poor, and I'm isolating isomers. Why is this happening and how can I control it?
Answer: While bromination is expected to occur at the C4 position due to the directing effects of the N-methyl and amino groups, side reactions at other positions can occur under certain conditions.
Root Cause Analysis:
The electron-donating nature of both the "pyrrole-like" methylated nitrogen and the amino group strongly directs electrophilic attack to the C4 position.[5][6] Deviation from this suggests a change in the reaction mechanism or extreme reaction conditions.
Troubleshooting Steps:
-
Confirm Starting Material: Ensure the starting material is indeed 1-methyl-1H-pyrazol-5-amine and not an isomer.
-
Reaction Conditions: Extreme temperatures or the presence of radical initiators (like AIBN or UV light) can lead to non-selective bromination. Ensure the reaction is performed in the dark if using a radical-sensitive brominating agent like NBS.[7]
-
pH Control: While unlikely to be the primary cause of poor regioselectivity, maintaining a neutral or slightly basic medium can prevent side reactions that might occur under strongly acidic or basic conditions.
FAQ 4: My reaction mixture turns dark, and I have a low yield of the desired product along with a lot of baseline material on my TLC. What is causing this degradation?
Answer: A dark reaction mixture and significant baseline material on the TLC plate are indicative of product and/or starting material degradation. Aminopyrazoles can be sensitive to oxidative conditions.
Root Cause Analysis:
-
Oxidation: Brominating agents are inherently oxidizing. Overly harsh conditions or the presence of impurities can lead to oxidative decomposition of the electron-rich aminopyrazole ring. Treatment of some aminopyrazoles with bromine water has been shown to result in dimerization through the amino groups.[8]
-
Strongly Acidic Conditions: The HBr generated as a byproduct when using Br₂ can create a highly acidic environment, which may lead to decomposition.
Troubleshooting Steps:
-
Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is generally considered milder than Br₂ and produces succinimide as a byproduct, which is less acidic than HBr.[3]
-
Include a Non-Nucleophilic Base: The addition of a mild, non-nucleophilic base like sodium acetate or calcium carbonate can scavenge the acidic byproduct (HBr) formed during the reaction, preventing degradation.[9]
-
Degas Solvents: Removing dissolved oxygen from the solvent by sparging with an inert gas (like nitrogen or argon) can minimize oxidative side reactions.
-
Purification: Prompt work-up and purification after the reaction is complete can prevent further degradation of the product in the crude reaction mixture.
III. Recommended Experimental Protocol
This protocol is a starting point and may require optimization for your specific setup.
Materials:
-
1-methyl-1H-pyrazol-5-amine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-pyrazol-5-amine (1.0 eq.) in DCM (or MeCN) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of NBS (1.0 eq.) in DCM (or MeCN). Add this solution dropwise to the cooled solution of the pyrazole over 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a small amount of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine species.
-
Work-up:
-
Add saturated aqueous sodium bicarbonate solution to the reaction mixture and stir for 10 minutes.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-bromo-1-methyl-1H-pyrazol-5-amine.[2]
Visualizing the Workflow
Caption: Step-by-step experimental workflow for the bromination of 1-methyl-1H-pyrazol-5-amine.
IV. References
-
Bagley, M. C., et al. (2009). Regiodivergent synthesis of 3-amino- and 5-aminopyrazoles. Angewandte Chemie International Edition, 48(49), 9376-9379.
-
Broom, A. D., & Milne, G. H. (1975). Pyrazole Chemistry. I. The Bromination of Pyrazole. Journal of Heterocyclic Chemistry, 12(3), 519-523.
-
El-Emary, T. I. (2015). What's more suitable for bromination of a heterocycle, bromine itself or N-bromosuccimide? ResearchGate. Retrieved from [Link]
-
Fichez, J., Busca, P., & Prestat, G. (2016). Recent advances in aminopyrazoles synthesis and functionalization. Arkivoc, 2016(6), 323-356.
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Paton, R. M. (2002). Comprehensive Organic Functional Group Transformations II. In A. R. Katritzky, R. J. K. Taylor (Eds.), Volume 4: Synthesis: Carbon with One Heteroatom Attached by a Single Bond. Elsevier.
-
Reddit. (2018). Regioselectivity of pyrazole bromination. r/chemhelp. Retrieved from [Link]
-
RSC Publishing. (2010). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences.
-
Sloop, J. C. (1991). The Bromination of Pyrazabole. Defense Technical Information Center.
-
Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
-
Wiley Online Library. (2007). The Chemistry of Heterocyclic Compounds, Pyrazoles.
Sources
- 1. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. echemi.com [echemi.com]
- 7. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Coupling Reactions for 3-bromo-1-methyl-1H-pyrazol-5-amine
Welcome to the technical support center for optimizing coupling reactions involving 3-bromo-1-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of palladium-catalyzed cross-coupling reactions with this specific substrate. The inherent challenges of this molecule, including the presence of a potentially coordinating amine group and the electronic nature of the pyrazole ring, necessitate a carefully considered approach to achieve high yields and purity.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome common experimental hurdles.
I. Understanding the Substrate: this compound
This compound is a valuable building block in medicinal chemistry.[4] However, its structure presents unique challenges in cross-coupling reactions. The primary amine at the 5-position can coordinate with the palladium catalyst, potentially inhibiting its catalytic activity.[1] Furthermore, the pyrazole ring itself is an electron-rich heterocycle, which can influence the oxidative addition step of the catalytic cycle.[5] Careful optimization of the catalyst system, base, and solvent is therefore crucial for successful coupling.
Core Molecular Structure
Caption: Structure of this compound.
II. Troubleshooting Common Coupling Reactions
This section addresses specific issues you may encounter during Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[1][6]
Frequently Asked Questions (FAQs)
Q1: I am observing low to no conversion of my starting material. What are the likely causes?
A1: Low conversion in a Suzuki coupling of this compound can stem from several factors:
-
Catalyst Inactivity: The primary amine may be coordinating to the palladium center, hindering the catalytic cycle.
-
Insufficient Base Strength: The choice of base is critical for the transmetalation step.
-
Solution: While strong bases like NaOH or K₂CO₃ are common, for base-sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ can be more effective.[1]
-
-
Improper Solvent System: The solvent plays a crucial role in solubility and reaction kinetics.
Q2: I am seeing significant amounts of a debrominated side product. How can I minimize this?
A2: Debromination is a common side reaction, particularly with electron-rich aryl bromides.
-
Causality: This often occurs due to a competing reaction pathway where a hydride species, formed from the solvent or other reagents, reduces the aryl bromide.
-
Solution:
-
Use a milder base: Strong bases can sometimes promote side reactions.
-
Employ a more active catalyst system: A highly active catalyst can promote the desired coupling at a faster rate than the debromination. Consider using a pre-catalyst like XPhos Pd G2 or G3.[2][7][8]
-
Lower the reaction temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, this can often suppress side reactions.
-
Optimized Suzuki Protocol (Starting Point)
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G2 | Provides a reliable source of Pd(0). Pre-catalysts can offer faster activation. |
| Ligand | XPhos, SPhos, or RuPhos | Bulky, electron-rich ligands that promote oxidative addition and prevent catalyst inhibition by the amine. |
| Base | K₃PO₄ or Cs₂CO₃ | Effective for transmetalation while being milder than hydroxides. |
| Solvent | 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1) | Aprotic/aqueous mixture facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 80-110 °C | Sufficient to drive the reaction without excessive decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the Pd(0) catalyst and phosphine ligands. |
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds.[9][10]
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction is sluggish and gives low yields. What should I try?
A1: Sluggishness in this reaction with this compound often points to catalyst inhibition or suboptimal base/ligand combination.
-
Ligand Choice: The ligand is paramount in Buchwald-Hartwig aminations.
-
Solution: For coupling with primary or secondary amines, bulky biaryl phosphine ligands like Josiphos or tBuXPhos are often superior. These ligands promote the reductive elimination step.
-
-
Base Compatibility: The base must be strong enough to deprotonate the amine but not so strong as to cause substrate decomposition.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common choice, but for sensitive substrates, lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate can be effective alternatives.[11] For some base-sensitive five-membered heteroaryl halides, the use of a moderate-strength base like NaOTMS has been shown to be beneficial.[12]
-
-
Solvent Effects: The solvent can influence the solubility of the amine and the stability of the catalytic species.
-
Solution: Toluene and THF are common solvents. For some systems, polar aprotic solvents like DME can be advantageous.
-
Q2: I am attempting to couple my pyrazole with a weakly nucleophilic amine and the reaction is not proceeding. What can I do?
A2: Coupling with weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) is challenging.
-
Causality: The decreased nucleophilicity of the amine slows down the rate of its coordination to the palladium center.
-
Solution:
-
Increase Catalyst Loading: A higher catalyst concentration can help to drive the reaction forward.
-
Use a More Electron-Rich Ligand: Ligands like BrettPhos can enhance the reactivity of the palladium center.
-
Higher Reaction Temperature: Carefully increasing the temperature can overcome the activation energy barrier.
-
General Buchwald-Hartwig Workflow
Caption: A generalized workflow for Buchwald-Hartwig amination.
C. Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynylated pyrazoles.[13][14]
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction is giving a mixture of the desired product and a significant amount of homocoupled alkyne (Glaser coupling). How can I suppress the homocoupling?
A1: Glaser homocoupling is a common side reaction in Sonogashira couplings, especially when the reaction is slow.[15]
-
Causality: This side reaction is catalyzed by the copper(I) co-catalyst in the presence of an oxidant (often trace oxygen).
-
Solution:
-
Thorough Degassing: Rigorously degas all solvents and ensure the reaction is run under a strictly inert atmosphere to minimize oxygen.
-
Amine Base: The choice of amine base is important. Diisopropylamine or triethylamine are commonly used and can help to suppress homocoupling.
-
Copper-Free Conditions: In some cases, running the reaction without a copper co-catalyst can be beneficial. This often requires a more active palladium catalyst and a different base, such as tetrabutylammonium fluoride (TBAF).
-
Q2: The reaction is not going to completion, and I am recovering starting materials. What are the key parameters to adjust?
A2: Incomplete conversion in a Sonogashira coupling can be due to several factors.
-
Catalyst System: The combination of the palladium source and ligand is crucial.
-
Solution: Pd(PPh₃)₂Cl₂ is a common and effective catalyst. For more challenging substrates, using a more active catalyst system with a ligand like Xantphos can be beneficial.
-
-
Copper Co-catalyst: The copper source is essential for the standard Sonogashira mechanism.
-
Solution: Copper(I) iodide (CuI) is the most common co-catalyst. Ensure it is of high purity.
-
-
Solvent: The solvent must be able to dissolve all reactants.
-
Solution: THF, DMF, or acetonitrile are good choices. For substrates with poor solubility, a co-solvent system may be necessary.
-
Recommended Sonogashira Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | Readily available and effective for many substrates. |
| Copper Co-catalyst | CuI (5-10 mol%) | Essential for the catalytic cycle in the standard protocol. |
| Base | Triethylamine or Diisopropylamine | Acts as both a base and a solvent in some cases. |
| Solvent | THF, DMF, or Acetonitrile | Good at dissolving a wide range of substrates. |
| Temperature | Room Temperature to 60 °C | Often proceeds at mild temperatures, but gentle heating can be beneficial. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent Glaser homocoupling. |
III. General Troubleshooting Tips
-
Reagent Quality: Always use high-purity, dry solvents and reagents. The success of palladium-catalyzed reactions is highly sensitive to impurities.
-
Inert Atmosphere: Meticulously maintain an inert atmosphere throughout the reaction setup and duration to prevent catalyst deactivation.
-
Systematic Optimization: When troubleshooting, change one variable at a time to systematically identify the critical parameter.
-
Small-Scale Screening: Before committing to a large-scale reaction, perform small-scale screening experiments to identify the optimal conditions. Microwave-assisted synthesis can be a valuable tool for rapid optimization.[2][7][8][16]
By understanding the nuances of this compound and applying these troubleshooting strategies, you can significantly improve the success rate of your coupling reactions.
IV. References
-
Charles MD, Schultz P, Buchwald SL. Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Org. Lett. 2005, 7, 3965—3968. Available from: [Link]
-
Buchwald-Hartwig amination. In: Wikipedia. ; 2023. Available from: [Link]
-
Buchwald-Hartwig Amination. In: Chemistry LibreTexts. ; 2023. Available from: [Link]
-
Huang X, Buchwald SL. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Org. Lett. 2001, 3, 3417-3419. Available from: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Published online March 29, 2025. Available from: [Link]
-
Ben-Yahia M, Marzag H, Harrad A, et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a ]pyrimidine derivatives. RSC Adv. 2021;11(4):2309-2317. doi:10.1039/d0ra10011k
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. National Institutes of Health. Published online 2013. Available from: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Institutes of Health. Published online January 4, 2021. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
-
Ben-Yahia M, Marzag H, Harrad A, et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. 2021;11(4):2309-2317. doi:10.1039/d0ra10011k
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Royal Society of Chemistry. Published online June 20, 2023. Available from: [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. National Institutes of Health. Published online October 12, 2020. Available from: [Link]
-
Sonogashira Coupling. In: Wikipedia. ; 2023. Available from: [Link]
-
Sonogashira Coupling. In: Chemistry LibreTexts. ; 2024. Available from: [Link]
-
Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. National Institutes of Health. Published online 2012. Available from: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Published online 2022. Available from: [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. Published online 2020. Available from: [Link]
-
Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor. ResearchGate. Published online 2023. Available from: [Link]
-
Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to... ResearchGate. Published online 2023. Available from: [Link]
-
3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. MDPI. Published online 2003. Available from: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Published online 2020. Available from: [Link]
-
Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Organometallics. 2021;40(19):3359-3369. doi:10.1021/acs.organomet.1c00414
-
Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry. 2014;79(18):8821-8827. doi:10.1021/jo501657x
-
Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Published online September 24, 2021. Available from: [Link]
-
Palladium-catalyzed cross-couplings by C–O bond activation. Royal Society of Chemistry. Published online 2020. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
Technical Support Center: A Guide to the Purification of 3-bromo-1-methyl-1H-pyrazol-5-amine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3-bromo-1-methyl-1H-pyrazol-5-amine. This document is designed for researchers, chemists, and drug development professionals who are handling the synthesis and purification of this versatile heterocyclic building block. Aminopyrazoles are crucial precursors in medicinal chemistry, and achieving high purity is paramount for the success of subsequent synthetic steps and the integrity of biological data.[1][2][3]
This guide moves beyond simple step-by-step instructions to provide a deeper understanding of the challenges involved and the rationale behind each purification strategy. We will address common issues encountered in the lab in a direct question-and-answer format, supplemented by detailed protocols and troubleshooting workflows.
Part 1: Frequently Asked Questions (FAQs) on Purification
This section addresses the most common questions our application scientists receive regarding the purification of this compound.
Q1: What are the most likely impurities in my crude this compound?
A1: Impurities typically arise from the synthetic route employed. The most common classes of impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors like methylhydrazine or various α,β-unsaturated nitriles.[2]
-
Isomeric Byproducts: The formation of pyrazoles can sometimes yield regioisomers. For instance, you might encounter the corresponding 3-amino-5-bromo isomer, which can have very similar chromatographic behavior. Distinguishing between 3- and 5-aminopyrazoles is a known challenge in the field.[4]
-
Over-brominated Species: If using a brominating agent like N-Bromosuccinimide (NBS), di-brominated pyrazoles can form, particularly at the C4 position.[5]
-
Hydrolysis Products: If the synthesis involves ester hydrolysis, incomplete reaction can leave ester intermediates. A patented synthesis route, for example, involves the hydrolysis of an ethyl ester precursor.[6]
-
Residual Solvents and Reagents: Common synthesis solvents (e.g., Dichloromethane, Ethyl Acetate, Toluene) and reagents (e.g., Trifluoroacetic Acid from a deprotection step) are frequent contaminants.[6][7][8]
Q2: My initial attempts at column chromatography result in significant peak tailing. What causes this and how can I fix it?
A2: Peak tailing is a classic problem when purifying amines on standard silica gel. The root cause is the interaction between the basic amino group and the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-specific binding slows the elution of the compound in an uneven manner, leading to broad, tailing peaks and poor separation.
To counteract this, you should neutralize the acidic sites on the silica by modifying your mobile phase. The most effective solution is to add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) , to your eluent system, typically at a concentration of 0.1% to 1.0% (v/v).[9] The TEA will preferentially bind to the acidic sites, allowing your aminopyrazole to elute symmetrically.
Q3: After chromatography, my product is about 95% pure by HPLC, but I need >99% purity. What is the best polishing step?
A3: For removing minor, closely-eluting impurities and achieving high purity, recrystallization is the gold-standard technique.[9] The key is to find a suitable solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain in solution.
A good starting point for aminopyrazoles is a binary solvent system, such as Ethyl Acetate/Hexanes or Ethanol/Water .[10] The procedure involves dissolving the crude material in a minimum amount of the "good" (high-solubility) solvent at reflux, followed by the dropwise addition of the "bad" (low-solubility) solvent until persistent turbidity is observed. Allowing the solution to cool slowly will promote the formation of well-defined crystals.
Q4: How can I efficiently remove residual water-soluble impurities like salts before chromatography?
A4: A standard liquid-liquid extraction workup is the most effective method. Before concentrating your crude reaction mixture, dissolve it in a water-immiscible organic solvent like Ethyl Acetate or Dichloromethane. Wash this organic solution sequentially with:
-
Saturated Sodium Bicarbonate (NaHCO₃) solution: To neutralize and remove any acidic byproducts.
-
Water: To remove the bicarbonate and other water-soluble species.
-
Brine (saturated NaCl solution): To remove the bulk of the dissolved water from the organic layer and prevent the formation of emulsions.
A patent for a related aminopyrazole specifically mentions washing the filtered product with water to remove alkalinity, demonstrating the industrial relevance of this step.[7]
Q5: What are the best analytical techniques to confirm the purity and structure of my final product?
A5: A combination of methods is essential for a complete characterization:
-
¹H and ¹³C NMR: Provides definitive structural confirmation and can reveal the presence of impurities if their concentration is sufficient (>1%).[6][11]
-
LC-MS: Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.
-
HPLC: The primary tool for quantitative purity assessment. An HPLC analysis showing a single major peak (>99% by area) is the standard for high purity.[7]
-
Melting Point: A sharp, narrow melting point range is a strong indicator of high purity for a crystalline solid.[10]
Part 2: Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common issues during the purification process.
| Observation / Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is a persistent oil, fails to crystallize. | 1. High levels of impurities depressing the melting point. 2. Presence of residual solvent. | 1. Re-purify by column chromatography. 2. Dissolve the oil in a small amount of dichloromethane, then add a large excess of hexanes and evaporate the solvent (co-evaporation) to remove trace solvents. 3. Attempt trituration by stirring the oil with a non-polar solvent like hexanes or ether to induce crystallization.[12] |
| Multiple spots on TLC with very close Rf values. | 1. Presence of structural isomers. 2. Sub-optimal eluent system for chromatography. | 1. Use a shallower gradient during column chromatography (e.g., increase the strong solvent by 1-2% increments). 2. Experiment with different solvent systems (e.g., switch from Ethyl Acetate/Hexanes to Methanol/Dichloromethane). 3. If isomers are inseparable, consider derivatization or an alternative synthetic route. |
| Product discolors (e.g., turns pink or brown) upon standing or during concentration. | 1. Air oxidation of the amino group. 2. Presence of trace acid or metal impurities catalyzing degradation. | 1. Store the purified product under an inert atmosphere (Nitrogen or Argon) at low temperatures. 2. When concentrating, use a rotary evaporator at moderate temperatures and avoid prolonged heating. 3. Ensure all glassware is scrupulously clean. If palladium catalysts were used in synthesis, consider a metal scavenger treatment.[9] |
| Low recovery after column chromatography. | 1. Product is highly polar and is retained on the silica gel. 2. Product is unstable on silica gel. | 1. Increase the polarity of the eluent. For very polar amines, a gradient up to 10-20% Methanol in Dichloromethane may be needed. 2. Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica. 3. Work quickly and avoid letting the column stand for extended periods. |
Part 3: Detailed Experimental Protocols & Visual Workflows
General Purification Workflow
The following diagram illustrates a robust, logical workflow for proceeding from a crude reaction mixture to a highly pure, verified final product.
Caption: A standard workflow for purifying this compound.
Protocol 1: Column Chromatography Purification
This protocol is designed to effectively separate the target compound from less polar and more polar impurities.
-
Sample Preparation: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane (DCM) or the chromatography eluent. Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) and concentrate the slurry to dryness on a rotary evaporator. This creates a dry-loaded sample, which generally results in better separation than a liquid injection.
-
Column Packing: Prepare a silica gel column (standard 230-400 mesh) using a non-polar solvent like hexanes or a low-polarity mixture of your starting eluent (e.g., 5% Ethyl Acetate in Hexanes). Ensure the column is packed evenly without air bubbles.
-
Loading: Carefully add the dry-loaded sample to the top of the packed silica bed. Gently add a thin layer of sand on top to prevent disturbance of the sample layer during solvent addition.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes + 0.5% Triethylamine). Monitor the elution using Thin Layer Chromatography (TLC). Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, 40% Ethyl Acetate) to elute your compound. A shallow gradient is often more effective than a steep one for separating close-running spots.[9]
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions that contain the pure product.
-
Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Troubleshooting Chromatography: A Decision Tree
Caption: A decision tree for resolving common column chromatography issues.
Protocol 2: Recrystallization
This procedure is for final purification after chromatography.
-
Solvent Selection: Choose a suitable binary solvent system (e.g., Ethyl Acetate/Hexanes).
-
Dissolution: Place the semi-pure compound in an Erlenmeyer flask with a stir bar. Add the minimum volume of the "good" solvent (Ethyl Acetate) required to dissolve the solid at reflux temperature.
-
Induce Crystallization: While the solution is still hot, add the "bad" solvent (Hexanes) dropwise until the solution becomes faintly and persistently cloudy. If too much is added, clarify the solution with a few drops of the hot "good" solvent.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath or refrigerator for an hour. Slow cooling is critical for forming pure crystals.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of the cold "bad" solvent (Hexanes) to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
References
- Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. (n.d.). ResearchGate.
- Purification of Amino-Pyrazoles. (2022, May 2). Reddit.
- Process for preparation of aminopyrazole. (2017). Google Patents.
- Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (n.d.). National Institutes of Health (NIH).
- 3(5)-aminopyrazole. (n.d.). Organic Syntheses.
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
- Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives.
- Recent developments in aminopyrazole chemistry. (n.d.). Arkat USA.
- This compound. (n.d.). PubChemLite.
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (n.d.). MDPI.
- 3-Bromo-1-methyl-1H-pyrazole. (n.d.). PubChem.
- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review.
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 6. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 7. WO2017060787A1 - Process for preparation of aminopyrazole - Google Patents [patents.google.com]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
"improving the stability of 3-bromo-1-methyl-1H-pyrazol-5-amine"
Welcome to the technical support center for 3-bromo-1-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Our goal is to equip you with the knowledge to anticipate and overcome stability challenges in your experiments, ensuring the integrity of your results.
Introduction: Understanding the Instability of this compound
This compound is a valuable building block in medicinal chemistry and drug discovery. However, its unique structure, featuring an electron-rich pyrazole ring, a primary amine, and a bromine atom, makes it susceptible to degradation. The primary factors affecting its stability are oxidation, heat, light, and moisture.[1][2] The amine group, in particular, can be a site for oxidative degradation, leading to discoloration and the formation of impurities.[2] This guide will walk you through identifying, preventing, and resolving these stability issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the handling, storage, and use of this compound.
Issue 1: The solid compound has changed color (e.g., from off-white to yellow or brown).
-
Probable Cause: This is a common sign of oxidative degradation.[1][2] The primary amine group is susceptible to air oxidation, which can be accelerated by exposure to light and elevated temperatures.
-
Solution:
-
Assess Purity: Before use, check the purity of the discolored material using a suitable analytical method like RP-HPLC or ¹H NMR to quantify the level of degradation.[3][4]
-
Purification (if necessary): If significant degradation has occurred, repurification by column chromatography or recrystallization may be necessary.
-
Implement Proper Storage: To prevent further degradation, store the compound under an inert atmosphere (argon or nitrogen), in a tightly sealed amber vial to protect it from light, and at a low temperature (refrigerated at 2-8°C for short-term or frozen at -20°C for long-term storage).[1][2]
-
Issue 2: Inconsistent results in reactions using this compound.
-
Probable Cause: This could be due to the use of a partially degraded starting material or on-bench degradation during reaction setup. In-solution stability can also be a factor, as some solvents can promote degradation.[1]
-
Solution:
-
Confirm Starting Material Purity: Always confirm the purity of your this compound before starting a reaction.
-
Minimize Exposure: During weighing and addition to the reaction, minimize the compound's exposure to air and ambient light.
-
Solvent Choice: If possible, use dry, aprotic solvents. Protic solvents, especially in the presence of trace acids or bases, can potentially facilitate degradation pathways.
-
Inert Reaction Conditions: For sensitive reactions, consider setting up the reaction under an inert atmosphere.
-
Issue 3: Appearance of new, unexpected spots on TLC or peaks in HPLC analysis of the compound.
-
Probable Cause: This indicates the formation of degradation products. The nature of these impurities will depend on the degradation pathway.
-
Solution:
-
Characterize Impurities: If the impurities are significant, it may be necessary to isolate and characterize them (e.g., by LC-MS) to understand the degradation mechanism. This can provide valuable clues for optimizing storage and reaction conditions.
-
Review Handling Procedures: Re-evaluate your storage and handling protocols against the best practices outlined in this guide. Ensure that all users are aware of the compound's sensitivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For long-term storage, the compound should be stored at -20°C or below in a tightly sealed amber glass vial under a dry, inert atmosphere like argon or nitrogen.[1]
Q2: Can I store this compound in solution?
Storing this compound in solution for extended periods is generally not recommended due to the risk of solvent-mediated degradation.[1] If you must store a solution for a short time, use a dry, aprotic solvent, store it at low temperature (-20°C or below), and blanket the headspace with an inert gas.[1]
Q3: How does the bromine substituent affect the stability of the molecule?
The bromine atom is an electron-withdrawing group, which can influence the electron density of the pyrazole ring. While it can make the ring less susceptible to certain electrophilic attacks, it doesn't prevent the oxidative degradation of the amine group. The C-Br bond itself can be susceptible to cleavage under certain reductive conditions or in the presence of some metallic catalysts.
Q4: Are there any known incompatible materials or reagents?
Avoid strong oxidizing agents, as they will readily degrade the amine functionality.[1] Strong acids can protonate the amine and the pyrazole nitrogens, which may alter reactivity and solubility, and in some cases, could promote degradation.[1] Care should also be taken with certain reactive metals that could catalyze decomposition.
Experimental Protocols
Protocol 1: Purity Assessment by RP-HPLC
This protocol provides a general method for assessing the purity of this compound and detecting degradation products. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[3][4]
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and methanol or acetonitrile. A common starting point is a gradient from 20% to 80% organic solvent.[3][4]
-
Detection: UV detection at a suitable wavelength (e.g., 210-280 nm, to be determined by a UV scan).
-
Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase or a compatible solvent.
Protocol 2: Small-Scale Recrystallization for Purification
This is a general guideline for purifying a small amount of discolored this compound. Solvent selection is key and may require screening.
-
Solvent Screening: Test the solubility of the compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and elevated temperature to find a suitable recrystallization solvent (sparingly soluble at room temperature, fully soluble when hot).
-
Dissolution: In a flask, add the minimum amount of hot solvent to the impure compound to dissolve it completely.
-
Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added, and the mixture heated for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
-
Confirm Purity: Analyze the purified material by HPLC or NMR to confirm its purity.
Visualizing Stability and Troubleshooting
Diagram 1: Key Factors Affecting Stability
Caption: Factors leading to the degradation of this compound.
Diagram 2: Troubleshooting Workflow for a Discolored Compound
Caption: Decision workflow for handling a discolored sample of the compound.
Summary of Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Short-term: 2-8°C (Refrigerated) Long-term: -20°C (Frozen) | Reduces the rate of chemical degradation.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the amine group.[2] |
| Light | Store in an amber or opaque container | Prevents light-induced degradation.[1][2] |
| Moisture | Store in a desiccated environment | Prevents hydrolysis and other moisture-mediated degradation.[1] |
| Container | Tightly sealed glass vial with a PTFE-lined cap | Prevents exposure to air and moisture.[1] |
By adhering to these guidelines and utilizing the troubleshooting advice provided, researchers can significantly improve the stability of this compound, leading to more reliable and reproducible experimental outcomes.
References
- Karaman, R. (2016). Answer to "How can we store Pyrazolin from chalcone and hydrazine hydrate?". ResearchGate.
- Sivagam, B., Sekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar.
- PubChem. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
- Semantic Scholar. (n.d.). Aromatic and heterocyclic amines in polymer stabilization.
- Fox, R. J., et al. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate.
- ResearchGate. (n.d.). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2.
- International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- Chemistry LibreTexts. (2025). Heterocyclic Amines.
- ACS Omega. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework.
- Organic Synthesis International. (2017). N-Methyl-3-Bromo-5-Methyl Pyrazole.
- ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)....
- ACS Publications. (1996). Activity Mechanisms of Amines in Polymer Stabilization.
Sources
Technical Support Center: Suzuki Reactions with Bromo-Pyrazole Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromo-pyrazole substrates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you achieve optimal results in your experiments.
Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during your Suzuki reactions with bromo-pyrazoles. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Problem 1: Low to No Conversion of the Bromo-Pyrazole Starting Material
Question: I am attempting a Suzuki coupling with a bromo-pyrazole, but I'm observing very low conversion of my starting material, even after extended reaction times. What are the likely causes and how can I improve my yield?
Answer:
Low or no conversion in the Suzuki coupling of bromo-pyrazoles is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions. Pyrazole substrates, particularly those with an unprotected N-H group, can act as ligands for the palladium catalyst, leading to the formation of inactive complexes and hindering the catalytic cycle.[1][2][3]
Here is a systematic approach to troubleshoot this issue:
1. Catalyst and Ligand Selection:
-
The Challenge with Pyrazoles: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, leading to catalyst deactivation.[1] This is especially problematic for unprotected N-H pyrazoles.
-
Recommended Catalyst Systems: For bromo-pyrazoles, especially those that are electron-deficient or contain coordinating groups, a highly active catalyst system is often required.[1]
-
Palladium Precatalysts: Consider using modern palladium precatalysts that readily form the active Pd(0) species. Buchwald's G2 and G3 precatalysts (e.g., XPhos Pd G2/G3) have shown success in coupling N-H containing heterocycles.[4]
-
Ligands: The choice of ligand is critical. Electron-rich and sterically bulky phosphine ligands are generally preferred as they promote the oxidative addition and reductive elimination steps of the catalytic cycle.[5]
-
Buchwald Ligands: Ligands like SPhos, XPhos, and RuPhos are excellent choices for challenging heteroaromatic couplings.[5][6]
-
N-Heterocyclic Carbenes (NHCs): Palladium-NHC complexes (e.g., PEPPSI-IPr) are also highly effective for these types of substrates due to the strong σ-donating ability of the NHC ligand.[5]
-
-
2. The Role of the Base:
-
Base Strength: The choice of base is crucial and can significantly impact the reaction outcome. A base that is too weak may not facilitate the transmetalation step effectively. Conversely, a base that is too strong can lead to side reactions like boronic acid decomposition.
-
Commonly Used Bases:
-
Solubility: Ensure your chosen base has some solubility in the reaction medium. The use of aqueous solvent mixtures can help with this.
3. Solvent System:
-
Polar Aprotic Solvents: Solvents like 1,4-dioxane, THF, and DME are common choices, often used with water to aid in dissolving the base and facilitating the transmetalation step.[9][10]
-
Anhydrous Conditions: In some cases, particularly if boronic acid instability is a concern, anhydrous conditions may be beneficial.[11] Toluene or dioxane can be used in such cases.
4. N-H Protection Strategy:
-
If you are working with an N-H pyrazole, catalyst inhibition is a significant concern.[2] Protecting the pyrazole nitrogen with a suitable group can prevent coordination to the palladium catalyst and improve reaction efficiency.
-
Common Protecting Groups: Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) groups can be employed. However, be aware that some protecting groups may not be stable under all Suzuki reaction conditions.[12]
Problem 2: Significant Formation of a Dehalogenated Byproduct
Question: My Suzuki reaction is producing a substantial amount of the dehalogenated pyrazole (Ar-H instead of Ar-Ar'). What is causing this side reaction, and how can I minimize it?
Answer:
Dehalogenation, the replacement of the bromine atom with a hydrogen, is a well-documented side reaction in Suzuki couplings, particularly with heteroaryl halides like bromo-pyrazoles.[13][14][15][16] The primary mechanism involves the formation of a palladium-hydride (Pd-H) species which then undergoes reductive elimination with the pyrazole moiety.[16]
Factors Influencing Dehalogenation and Mitigation Strategies:
-
Source of Hydride: The Pd-H species can be generated from various sources in the reaction mixture, including the solvent (e.g., alcohols), water, or even the base.
-
Substrate Electronics: Electron-deficient bromo-pyrazoles are more susceptible to dehalogenation.[16]
-
Reaction Kinetics: If the desired transmetalation step is slow, the competing dehalogenation pathway can become more prominent.[16]
Troubleshooting Steps:
-
Optimize the Catalyst and Ligand:
-
Ligand Choice: The ligand can influence the rate of reductive elimination of the desired product versus the dehalogenated byproduct. Bulky, electron-rich ligands that accelerate the desired coupling can help minimize dehalogenation.[16]
-
-
Careful Selection of Base and Solvent:
-
Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions can reduce the formation of Pd-H species from water.
-
Solvent Choice: Avoid using alcohol solvents if dehalogenation is a major issue.
-
-
Boronic Acid Quality and Reactivity:
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is generally the best starting point for a Suzuki reaction with a bromo-pyrazole?
For a bromo-pyrazole substrate, a good starting point is often a catalyst system known for its high activity with heteroaromatic halides. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] is a robust and frequently successful choice.[7] Alternatively, using a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is also a highly effective strategy.[5]
Q2: How does the position of the bromine atom on the pyrazole ring affect the reaction?
The reactivity of a bromo-pyrazole in a Suzuki coupling can be influenced by the position of the bromine atom. Generally, the electronic environment of the C-Br bond plays a key role. For instance, a bromine atom at a more electron-deficient position may undergo oxidative addition more readily. In some cases, 3-bromopyrazoles have been observed to react faster than 4-bromopyrazoles.[2]
Q3: My boronic acid seems to be decomposing under the reaction conditions. What can I do?
Boronic acid decomposition is a common problem that can lead to low yields.[11][17] The primary degradation pathways are protodeboronation (replacement of the boronic acid group with a hydrogen) and oxidation.[17]
Strategies to address boronic acid instability:
-
Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from degradation.[17][18]
-
Use Potassium Trifluoroborate Salts: These salts are often more stable than the corresponding boronic acids and can be used directly in the coupling reaction.[6]
-
Anhydrous Conditions: Minimizing the amount of water in the reaction can reduce the rate of protodeboronation.[11]
-
Slow-Release Strategy: Employing a "masking" reagent that protects the boronic acid and facilitates its slow release into the reaction can mitigate decomposition.[11]
Q4: Is it necessary to protect the N-H of my pyrazole substrate?
While not always strictly necessary, protecting the N-H group of a pyrazole substrate is often highly beneficial.[2][12] Unprotected N-H pyrazoles can coordinate to the palladium catalyst, leading to inhibition and lower yields.[2] If you are experiencing consistently low conversion, N-protection is a key strategy to consider.
Experimental Protocols
General Protocol for Suzuki Coupling of a Bromo-Pyrazole (Conventional Heating)
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Bromo-pyrazole (1.0 mmol, 1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
Procedure:
-
To a dry Schlenk flask, add the bromo-pyrazole, boronic acid, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
References
- Jedinák, L., & Cankař, P. (2016). 4‐Arylation of N‐Acylamino‐ and Aminopyrazoles by the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistrySelect, 1(15), 4793-4797. [Link]
- Tomanová, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12258-12272. [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(15), 3780-3791. [Link]
- Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6650-6663. [Link]
- Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4549-4560. [Link]
- Kinzel, T., et al. (2010). Suzuki−Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Thompson, A. E., et al. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(52), 9575-9578. [Link]
- Mollick, S., et al. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ARKIVOC, 2004(ix), 87-95. [Link]
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scribd.com [scribd.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Yoneda Labs [yonedalabs.com]
Technical Support Center: 3-bromo-1-methyl-1H-pyrazol-5-amine
Introduction: Welcome to the technical support guide for 3-bromo-1-methyl-1H-pyrazol-5-amine (PubChem CID: 56965752). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic amine in their workflows. Understanding the stability and degradation profile of any active pharmaceutical ingredient (API) or intermediate is critical for developing robust synthetic routes, stable formulations, and reliable analytical methods.[1] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to the degradation of this specific pyrazole derivative. While specific degradation data for this compound is not extensively published, this guide synthesizes established principles of pyrazole chemistry, aromatic amine stability, and industry-standard forced degradation practices to provide a predictive and practical framework.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary theoretical degradation pathways for this compound?
Based on the functional groups present—a substituted pyrazole ring, a secondary amine, and a carbon-bromine bond—we can anticipate several potential degradation pathways under stress conditions. These pathways are critical to understand as they inform experimental design and analytical method development.
-
Oxidative Degradation: The 5-amino group is a likely site for oxidation. Exposure to atmospheric oxygen, peroxide, or other oxidizing agents can lead to the formation of nitroso or nitro derivatives, or potentially colored dimeric/polymeric impurities through radical mechanisms. The electron-rich pyrazole ring itself can also be susceptible to oxidation, which may lead to ring-opening.[4]
-
Hydrolytic Degradation: While the pyrazole ring is aromatic and generally stable, extreme pH conditions (strong acid or base) can promote hydrolysis. Acid-catalyzed hydrolysis might lead to ring cleavage. The C-Br bond could also undergo nucleophilic substitution by hydroxide under harsh basic conditions, yielding the corresponding 3-hydroxy derivative, although this typically requires significant energy input.
-
Photolytic Degradation: Pyrazole and other heterocyclic systems can undergo photochemical transformations.[5] UV or even high-intensity visible light exposure could potentially lead to debromination via a radical mechanism or complex rearrangements of the pyrazole ring, such as isomerization to an imidazole derivative.[5][6] In some complex pyrazole systems, visible light has been shown to induce C-N bond cleavage.[7]
-
Thermal Degradation: At elevated temperatures, the primary decomposition pathways for pyrazole derivatives often involve the elimination of N₂ and subsequent ring cleavage.[8][9][10] The substituents will heavily influence the exact decomposition temperature and products. Side-chain cleavage is also a possibility.
Q2: My HPLC analysis of a stored sample shows a significant new peak and a decrease in the parent compound. What is the likely cause?
This is a classic stability issue. The most common culprits for degradation during storage at ambient conditions are oxidation and photodecomposition.
-
Troubleshooting Steps:
-
Review Storage Conditions: Was the sample stored in a clear vial exposed to light? Was the container properly sealed to protect it from air (oxygen)? Was it stored at room temperature when refrigeration was required?
-
Characterize the Impurity: The first crucial step is to identify the unknown peak. Use HPLC with mass spectrometry detection (LC-MS).
-
If the mass of the degradant is [M+16], this strongly suggests oxidation (addition of an oxygen atom).
-
If the mass is [M-79] or [M-81], this indicates debromination.
-
If the mass corresponds to a dimer [2M-H], it could point to oxidative coupling.
-
-
Implement Protective Measures: Based on your findings, store future samples under an inert atmosphere (e.g., argon or nitrogen), in amber vials to protect from light, and at a reduced temperature (e.g., 2-8 °C).
-
Q3: How should I design a comprehensive forced degradation study for this compound to satisfy regulatory expectations?
A forced degradation or stress testing study is essential to identify likely degradation products and establish the stability-indicating nature of your analytical methods.[11] The goal is to achieve 5-20% degradation of the active substance.[12] A standard set of conditions, based on ICH guidelines, should be applied.[1]
Below is a workflow diagram and a summary table for designing such a study.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. echemi.com [echemi.com]
- 3. ajrconline.org [ajrconline.org]
- 4. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Bromo-1-Methyl-1H-Pyrazol-5-Amine Derivatives
Welcome to the technical support guide for the synthesis of 3-bromo-1-methyl-1H-pyrazol-5-amine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. The pyrazole core is a privileged structure in modern drug discovery, but its synthesis is often plagued by challenges in regioselectivity and byproduct formation. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for constructing the 1-methyl-pyrazol-5-amine core?
There are two predominant strategies for synthesizing this scaffold. The most common approach involves the cyclocondensation of a β-ketonitrile or a related 1,3-dielectrophile with methylhydrazine. This is typically followed by subsequent functionalization, such as bromination. A second, more specialized route, is the Sandmeyer reaction, which starts from a corresponding amino-pyrazole precursor to install the bromo group.[1][2] Each route has its own set of advantages and challenges regarding byproduct formation.
Q2: What is the single most critical challenge in the synthesis of this compound derivatives?
The paramount challenge is controlling regioselectivity . When an unsymmetrical precursor like a β-ketonitrile reacts with methylhydrazine, the reaction can proceed through two different pathways, leading to the formation of a mixture of regioisomers (e.g., the desired 1,5-disubstituted product and the undesired 1,3-disubstituted isomer).[3] These isomers often possess very similar physical properties, making their separation by standard chromatographic methods exceedingly difficult and often resulting in significant yield loss.
Q3: How does the choice of brominating agent affect the reaction outcome?
The choice of brominating agent and reaction conditions is crucial for avoiding over-bromination. The pyrazole ring is electron-rich and susceptible to electrophilic substitution, typically at the C4 position if it is unsubstituted.[4] Using a highly reactive agent like elemental bromine (Br₂) without careful stoichiometric and temperature control can lead to the formation of 3,4-dibromo or even 3,4,5-tribromo pyrazole byproducts.[5] Milder reagents like N-Bromosuccinimide (NBS) often provide better control and selectivity.[6]
Troubleshooting Guide: Byproduct Formation and Mitigation
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: My NMR analysis shows a mixture of two major products that I believe are regioisomers. Why did this happen and how can I improve the selectivity?
-
Root Cause Analysis: This is the classic regioselectivity problem in pyrazole synthesis. When methylhydrazine reacts with an unsymmetrical 1,3-dicarbonyl equivalent, the initial nucleophilic attack can occur at either electrophilic carbon. The subsequent cyclization locks in the position of the N-methyl group relative to the other substituents, producing a mixture of the 1,3- and 1,5-isomers.
-
Strategic Solutions:
-
Solvent-Mediated Regiocontrol: The choice of solvent can have a profound impact on regioselectivity. Studies have shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically favor the formation of one regioisomer over the other.[3] These solvents are believed to influence the tautomeric equilibrium of the intermediate and stabilize the transition state leading to the desired product.
-
Steric Hindrance: If you are N-alkylating a pre-formed pyrazole ring, using a sterically bulky methylating reagent can improve selectivity. For instance, α-halomethylsilanes have been successfully used as masked methylating agents to achieve high N1-selectivity.[7][8][9]
-
Purification of Last Resort: If you are unable to avoid the formation of isomers, advanced purification techniques may be required. Consider preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). Alternatively, one could attempt to selectively derivatize one isomer based on subtle differences in reactivity, enabling easier separation, followed by a deprotection step.
-
Diagram: Regioisomer Formation Pathway
Caption: Formation of regioisomers from unsymmetrical precursors.
Problem 2: My mass spectrometry results indicate the presence of products with masses corresponding to the addition of two or more bromine atoms. How can I prevent this over-bromination?
-
Root Cause Analysis: The pyrazole nucleus is highly activated towards electrophilic aromatic substitution. If the C4 position is unsubstituted, it is particularly susceptible to bromination. Using an excess of the brominating agent, elevated temperatures, or prolonged reaction times can easily lead to the formation of di- and even tri-brominated byproducts.
-
Strategic Solutions:
-
Strict Stoichiometry: Carefully control the stoichiometry of your brominating agent. Use no more than 1.0 to 1.05 equivalents. Ensure accurate measurement of both the substrate and the reagent.
-
Temperature Control: Perform the bromination at a reduced temperature. Starting the reaction at 0 °C or even -10 °C and allowing it to slowly warm to room temperature can significantly improve selectivity.
-
Choice of Reagent: Switch from elemental bromine (Br₂) to a milder, more controllable source of electrophilic bromine, such as N-Bromosuccinimide (NBS).
-
| Reagent | Typical Conditions | Pros | Cons |
| Bromine (Br₂) in Acetic Acid | 0 °C to RT | Inexpensive, potent | High reactivity, risk of over-bromination, HBr byproduct |
| N-Bromosuccinimide (NBS) in DMF/CH₃CN | 0 °C to RT | Milder, easier to handle, better control | More expensive, succinimide byproduct |
| Tetrabutylammonium tribromide (TBATB) | RT | Solid, easy to handle, mild | Stoichiometry can be complex |
Problem 3: I am attempting a Sandmeyer reaction to convert a 3-amino-1-methyl-pyrazole to the 3-bromo derivative, but my yields are low and I'm getting a complex mixture.
-
Root Cause Analysis: The Sandmeyer reaction is a powerful but notoriously sensitive transformation. The key intermediate, the diazonium salt, can be unstable. Low yields and byproduct formation often stem from:
-
Decomposition of the diazonium salt before it can react with the copper(I) bromide.
-
Side reactions of the diazonium salt with the solvent (e.g., water, leading to a hydroxyl byproduct).
-
Incomplete diazotization or incomplete substitution.
-
-
Strategic Solutions:
-
Rigorous Temperature Control: The diazotization step (reaction with sodium nitrite in acid) is highly exothermic and must be kept between 0-5 °C. The diazonium salt itself is thermally unstable and should be kept cold until the addition of the copper catalyst.
-
Catalyst Quality: Use fresh, high-quality copper(I) bromide (CuBr). The efficiency of the substitution reaction is highly dependent on the catalyst's activity.
-
Controlled Addition: Add the sodium nitrite solution slowly and subsurface to the acidic solution of the amine to ensure rapid mixing and prevent localized overheating. Similarly, add the cold diazonium salt solution to the CuBr solution in a controlled manner.
-
Diagram: Troubleshooting Workflow for Impurity Issues
Sources
- 1. researchgate.net [researchgate.net]
- 2. organicsynthesisinternational.blogspot.com [organicsynthesisinternational.blogspot.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine - Google Patents [patents.google.com]
- 6. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 3-bromo-1-methyl-1H-pyrazol-5-amine Reactions
Welcome to the technical support center dedicated to enhancing the efficiency of reactions involving 3-bromo-1-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the synthesis of complex molecules utilizing this versatile building block.
Introduction to this compound
This compound is a key intermediate in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-rich pyrazole ring and the presence of both a bromine atom and an amino group, make it a valuable substrate for a variety of cross-coupling reactions. However, these same features can also lead to challenges in achieving high reaction efficiency and purity. This guide provides a structured approach to troubleshooting and optimizing these critical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: This compound is predominantly used in palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: To form C-N bonds with various amines.
-
Sonogashira Coupling: To form C-C bonds with terminal alkynes.
-
Heck Coupling: To form C-C bonds with alkenes.
The presence of the amino group can sometimes complicate these reactions, requiring careful optimization of reaction conditions.[1]
Q2: How should I store and handle this compound to ensure its reactivity?
A2: Like many organic reagents, proper storage is crucial. It is recommended to store the compound in a cool, dry place, away from light and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. The amino group can be susceptible to oxidation, and the compound's stability can be affected by moisture.
Q3: I am observing a significant amount of debromination as a side product. What could be the cause?
A3: Debromination is a common side reaction in cross-coupling reactions of bromo-heterocycles.[2][3][4] This can be caused by several factors:
-
Catalyst System: Some palladium catalysts, especially in the presence of certain ligands and bases, can promote hydrodehalogenation.
-
Reaction Temperature: Higher temperatures can sometimes lead to increased debromination.
-
Hydride Sources: The presence of water, alcohols, or other protic species in the reaction mixture can act as a hydride source.
Careful selection of the catalyst, ligand, and solvent, as well as ensuring anhydrous conditions, can help minimize this side reaction.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, reactions with this compound can be sluggish or low-yielding.
Problem 1: Low to No Conversion of Starting Material
If you are observing a significant amount of unreacted starting material, consider the following troubleshooting steps:
Caption: Troubleshooting workflow for low conversion.
-
Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical. For electron-rich heteroaromatic systems like this pyrazole, bulky, electron-rich phosphine ligands are often preferred.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed catalyst like XPhos-Pd-G2/G3. | Pre-catalysts can offer better stability and activity.[2][3][4] |
| Ligand | Buchwald-type ligands (e.g., XPhos, SPhos) or other bulky phosphines. | These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[5][6] |
| Base | K₃PO₄, Cs₂CO₃, or KF. | The choice of base can significantly impact the reaction rate and yield.[7][8] |
| Solvent | Dioxane/water, Toluene/water, or THF/water mixtures. | The solvent system needs to solubilize both the organic and inorganic components of the reaction.[7][8] |
Problem 2: Formation of Homocoupled Byproducts
The homocoupling of the boronic acid (to form a biaryl) or the pyrazole starting material can compete with the desired cross-coupling reaction.
-
Minimize Oxygen: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen can promote the oxidative homocoupling of boronic acids.
-
Control Stoichiometry: Use a slight excess of the boronic acid (1.1-1.5 equivalents) to favor the cross-coupling pathway.
-
Lower Catalyst Loading: In some cases, a lower catalyst loading can reduce the rate of homocoupling.
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. When using this compound as the electrophile, careful consideration of the reaction parameters is necessary.
Problem 1: Incomplete Reaction or Low Yield
The electronic nature of the pyrazole can influence the rate of the catalytic cycle.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
-
Base Selection: The choice of base is crucial and solvent-dependent.[9][10][11] Strong, non-nucleophilic bases are typically required.
| Base | Solvent | Considerations |
| NaOt-Bu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, THF | NaOt-Bu is a strong base often used in non-polar solvents.[9][10][11] K₂CO₃ and Cs₂CO₃ are milder alternatives that can be effective.[12] |
| LiHMDS | Aprotic Polar Solvents (e.g., DMF) | Can be effective but may lead to side reactions with certain substrates.[13] |
-
Ligand Choice: The ligand plays a key role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
| Ligand Type | Examples | Application |
| Bidentate | BINAP, DPPF | Often used for primary amines and can lead to faster reaction rates.[14] |
| Monodentate | Buchwald-type ligands (e.g., RuPhos, BrettPhos) | Generally more versatile and can be effective for a wider range of amines.[13] |
Problem 2: Difficulty in Product Purification
The amino group on the pyrazole ring can make purification challenging due to its basicity and potential to interact with silica gel.
-
Aqueous Workup: A standard aqueous workup with a mild base (e.g., saturated NaHCO₃ solution) can help remove acidic byproducts.
-
Column Chromatography: If column chromatography is necessary, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
-
Alternative Purification: Techniques such as crystallization or distillation (if the product is thermally stable) can be explored.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the palladium pre-catalyst (e.g., XPhos-Pd-G2, 1-5 mol%) and the ligand (if not using a pre-catalyst).
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the amine coupling partner (1.1 equiv.), and the base (e.g., NaOt-Bu, 1.2 equiv.).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 1-5 mol%) and the ligand (if necessary).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product.
References
- The Role of the Base in Buchwald-Hartwig Amination.
- Role of the base in Buchwald-Hartwig amin
- Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
- Buchwald-Hartwig Amin
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
- Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions.
- Effect of various bases in the Buchwald coupling reaction.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one.
- Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Publishing. [Link]
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
- Buchwald–Hartwig amin
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]
- Why can't I achieve good yields for this Suzuki reaction?
- Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes.
- Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Palladium-Catalyzed Phosphonylation of Pyrazoles Substituted by Electron-Withdrawing Groups.
- Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. Reddit. [Link]
- Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transform
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- Scope of the bromination of pyrazole derivatives, phenothiazine and indoles.
- Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.
- Palladium Pre‐Catalysts for Cross‐Coupling Reactions. ChemistryViews. [Link]
- This compound. PubChem. [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- 3-Bromo-1-methyl-1H-pyrazole. PubChem. [Link]
- Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters.
- Bromination of pyrazole derivatives.
- 4-Bromo-1-methyl-1H-pyrazol-5-amine Properties vs Temper
- Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent Effects on the Reactivity of 3-bromo-1-methyl-1H-pyrazol-5-amine
Welcome to the technical support guide for 3-bromo-1-methyl-1H-pyrazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. The selection of a solvent is not merely about dissolution; it is a critical reaction parameter that can dictate reaction rate, mechanism, and ultimate product distribution. This guide provides in-depth, field-proven insights into navigating the complexities of solvent effects to troubleshoot common experimental issues and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during reactions involving this compound. Each answer provides a mechanistic explanation followed by a concrete troubleshooting guide.
FAQ 1: My Nucleophilic Aromatic Substitution (SNAr) reaction is slow, incomplete, or failing. How can I improve it with solvent selection?
Underlying Principle: Nucleophilic aromatic substitution on the electron-rich pyrazole ring is challenging and highly dependent on the stabilization of a charged intermediate. The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is paramount for the reaction to proceed.
The choice of solvent directly impacts both the nucleophile's reactivity and the stability of this key intermediate.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are generally the solvents of choice for SNAr reactions. They possess large dipole moments that can effectively stabilize the charged Meisenheimer complex. Crucially, they do not engage in strong hydrogen bonding with the nucleophile, leaving it "naked" and highly reactive.[2]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can be detrimental to SNAr reactions. They form a solvation shell around the nucleophile through hydrogen bonding, which stabilizes the nucleophile, increases the activation energy, and thus dramatically slows the reaction rate.[3][4]
Troubleshooting Guide:
-
Assess Your Current Solvent: If you are using a protic solvent like ethanol or methanol, this is the most likely cause of failure. The solvent is deactivating your nucleophile.
-
Switch to a Polar Aprotic Solvent: Immediately switch to anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are superior for promoting SNAr reactions. Acetonitrile is another good option.
-
Ensure Anhydrous Conditions: Water is a protic species that can interfere with the reaction. Ensure your solvent and reagents are dry, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Consider Temperature: SNAr reactions on heteroaromatic systems often require elevated temperatures. With a high-boiling point solvent like DMSO or DMF, you can safely increase the reaction temperature to provide the necessary activation energy.
Caption: SNAr mechanism showing solvent interactions.
FAQ 2: I'm seeing low yields and potential catalyst deactivation in my Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki). Is the solvent to blame?
Underlying Principle: Palladium-catalyzed cross-coupling reactions involve a complex catalytic cycle where the solvent plays multiple roles.[5] It must solubilize the substrate, the coupling partner, and the base. Furthermore, the solvent can coordinate to the palladium center, influencing the rates of oxidative addition and reductive elimination. For a substrate like this compound, the two pyrazole nitrogen atoms and the exocyclic amine can act as ligands, potentially coordinating to the palladium catalyst and inhibiting its activity.[6][7]
-
Common Solvents (e.g., Toluene, Dioxane, THF): These are often the first choice. Toluene is non-coordinating, which can be beneficial. Dioxane and THF are more polar and have better solvating power for salts, but their oxygen atoms can coordinate to the palladium center.
-
Solvent Polarity and Base Solubility: The choice of an inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical, and its poor solubility can be a rate-limiting factor. A more polar solvent like dioxane often improves the solubility and efficacy of these bases compared to toluene.
Troubleshooting Guide:
-
Evaluate Base and Substrate Solubility: If your reaction mixture is a heterogeneous slurry with significant undissolved base, the reaction is likely suffering. Switch from toluene to a solvent with better solvating power, such as 1,4-dioxane or THF.
-
Screen a Solvent Panel: The optimal solvent is highly dependent on the specific ligand and coupling partners. A systematic screen is the most effective approach.
-
Consider a Water/Organic Biphasic System: For Suzuki couplings, a mixture of an organic solvent (like toluene or dioxane) with a small amount of water can be highly effective, as it helps dissolve the boronic acid and the inorganic base.
-
Ensure Degassing: Dissolved oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvent is thoroughly degassed before use by sparging with an inert gas or using several freeze-pump-thaw cycles.
Caption: Troubleshooting workflow for cross-coupling reactions.
Quantitative Data Summary
The properties of the solvent determine its interaction with reactants, intermediates, and catalysts. This table provides a guide for rational solvent selection.
| Solvent | Dielectric Constant (ε) | Type | Recommended for SNAr? | Recommended for Pd-Coupling? | Key Considerations |
| DMSO | 47.2 | Polar Aprotic | Excellent | Possible | Superior stabilization of charged intermediates. High boiling point allows for high reaction temperatures.[1] |
| DMF | 36.7 | Polar Aprotic | Excellent | Possible | Good alternative to DMSO, lower boiling point. Can decompose at high temperatures. |
| Acetonitrile | 37.5 | Polar Aprotic | Good | Possible | Less viscous and easier to remove than DMSO/DMF. |
| 1,4-Dioxane | 2.2 | Aprotic Ether | Poor | Excellent | Excellent for dissolving organic substrates and many ligands/catalysts. Good for base solubility.[8] |
| Toluene | 2.4 | Aprotic Aromatic | Poor | Excellent | Non-coordinating. Often used in biphasic systems for Suzuki reactions. |
| Ethanol | 24.6 | Polar Protic | Not Recommended | Not Recommended | Strong H-bonding deactivates nucleophiles and can interfere with catalysts.[3][4] |
| Methanol | 32.7 | Polar Protic | Not Recommended | Not Recommended | Strong H-bonding deactivates nucleophiles and can interfere with catalysts.[3][4] |
Experimental Protocols
These protocols are provided as a starting point. Researchers should always perform their own risk assessment and optimization.
Protocol 1: General Procedure for SNAr with Sodium Methoxide
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMSO (or DMF) via syringe to create a 0.2 M solution.
-
Reagent Addition: Add sodium methoxide (1.2 eq) portion-wise at room temperature. Caution: Exothermic reaction may occur.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until consumption of the starting material is complete.
-
Workup: Cool the reaction to room temperature and carefully quench by pouring it into ice-water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Setup: In a glovebox, add the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 0.02 eq) and the phosphine ligand (if not using a precatalyst) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 eq), the desired amine coupling partner (1.2 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to create a 0.1 M solution.
-
Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath at 100 °C. Stir vigorously and monitor by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography.
References
- Electronic and solvent effects on kinetics of SNAr substitution reactions...
- Exploring the effects of temperature and solvent polarity on the molecular structure... - OUCI. [Link]
- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules - Scientific Research Publishing. [Link]
- (PDF) Exploring the effects of temperature and solvent polarity on the molecular structure...
- Combinatorial synthesis of substituted pyrazolo-fused quinazolines... - Royal Society of Chemistry. [Link]
- Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. [Link]
- Structural and Solvent Effects in SN Reactions - Chemistry LibreTexts. [Link]
- Hydrogen Bonding Directed Conformations of 3-amino-1H-pyrazole-5-carboxylic Acid Residue - PubMed. [Link]
- Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles - ACS Public
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution - Chemistry LibreTexts. [Link]
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. [Link]
- Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions...
- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules - scirp.org. [Link]
- Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers - PubMed Central. [Link]
- Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis - arcnjournals.org. [Link]
- Hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue - ResearchG
- Hydrogen bond interactions - ResearchG
- What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? - Quora. [Link]
- Effect of solvent in Nucleophilic Substitution Reaction - YouTube. [Link]
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. [Link]
- Solvent Dielectric Effects on Reaction Mechanisms - YouTube. [Link]
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. [Link]
- The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - NIH N
- Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. [Link]
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - NIH N
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles... - Beilstein Journals. [Link]
- Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments - MDPI. [Link]
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH N
- Recent progress in the chemical reactivity of 3-Amino-1 H -pyrazol-5(4 H )-one derivatives (part II)
Sources
- 1. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Technical Support Center: Catalyst Poisoning in Reactions with 3-bromo-1-methyl-1H-pyrazol-5-amine
Welcome to the troubleshooting and guidance center for synthetic reactions involving 3-bromo-1-methyl-1H-pyrazol-5-amine. This resource, designed for researchers and drug development professionals, provides in-depth answers to common challenges related to catalyst poisoning and deactivation when working with this specific substrate. As Senior Application Scientists, our goal is to explain not just the solution, but the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Diagnosing Catalyst Deactivation
Question 1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) has stalled or is showing very low conversion. How can I determine if catalyst poisoning is the cause?
Answer: Sluggish or failed reactions involving N-heterocyclic substrates like this compound are frequently linked to catalyst deactivation. Several key indicators suggest poisoning is the primary issue:
-
Visual Changes: A common sign of palladium catalyst decomposition is the formation of a black precipitate, known as "palladium black".[1] This indicates that the soluble, active Pd(0) species has crashed out of the catalytic cycle.
-
Reaction Profile: If you are monitoring the reaction (e.g., by LC-MS or GC-MS), you may observe an initial period of conversion followed by a complete halt. This suggests the catalyst was initially active but was progressively deactivated over time.
-
Inconsistent Results: High variability in yield between seemingly identical reaction setups can point to trace impurities acting as poisons.
-
Control Experiment: The most definitive diagnostic step is to run a control experiment. Use a simple, non-heterocyclic substrate (e.g., bromobenzene) with the same batch of catalyst, ligands, solvent, and base. If this control reaction proceeds smoothly, it strongly implicates the this compound substrate (or impurities within it) as the source of deactivation.[2]
Question 2: My reaction is producing a high proportion of side products, such as dehalogenated starting material. Is this related to catalyst poisoning?
Answer: Yes, a change in product selectivity can be a direct consequence of catalyst deactivation pathways.
-
Dehalogenation: The formation of 1-methyl-1H-pyrazol-5-amine (the debrominated analogue) is a common side reaction in cross-coupling chemistry.[3][4] This can occur when the catalytic cycle is disrupted. For instance, if the transmetalation or reductive elimination step is slow due to catalyst inhibition, the oxidative addition intermediate [Ar-Pd(L)n-Br] may undergo alternative pathways, including protonolysis, leading to the dehalogenated product.
-
Homocoupling: Formation of biphenyls from a boronic acid (in a Suzuki reaction) can also increase when the primary catalytic cycle is inefficient.[4]
The presence of these side products indicates that the catalyst is either not active enough to promote the desired cross-coupling pathway efficiently or is being inhibited, leading to a longer lifetime for intermediates that can engage in undesired reactions.[3][5]
Section 2: Identifying the Source of Poisoning
Question 3: What makes this compound a "challenging" substrate for catalysis?
Answer: The molecular structure of your substrate contains two distinct functional groups that are well-known to be potent inhibitors of transition metal catalysts, particularly palladium.[6][7]
-
The Pyrazole Ring Nitrogen: The lone pair of electrons on the N2 nitrogen of the pyrazole ring can coordinate strongly to the palladium center.[1][4][8][9] This coordination occupies an active site on the metal, preventing the catalyst from participating in the essential steps of the catalytic cycle (oxidative addition, reductive elimination). This is a classic example of catalyst poisoning by a nitrogen-containing heterocycle.[6][8]
-
The Exocyclic Amino Group (-NH2): Similarly, the primary amine at the C5 position possesses a lone pair of electrons that can bind to the palladium catalyst.[4][9][10] The presence of two potential coordination sites on the same molecule significantly increases the likelihood of catalyst inhibition.
The fundamental issue is that your substrate can act as a ligand, competing with the intended phosphine ligand and blocking the reactant from accessing the catalyst's active sites.[10][11]
Diagram 1: Mechanism of Substrate-Induced Catalyst Poisoning
Caption: Substrate molecules coordinate to the active catalyst, forming an inactive complex and halting the catalytic cycle.
Question 4: Besides the substrate itself, what other common impurities could be poisoning my reaction?
Answer: Contaminants present in reagents, solvents, or even leached from equipment can deactivate catalysts at very low concentrations.[12] It is critical to evaluate all components of your reaction.
| Potential Poison | Common Sources | Mechanism of Action |
| Sulfur Compounds | Thiol-based reagents used in synthesis, contaminated solvents, natural gas-derived starting materials. | Sulfur has a very high affinity for palladium and other precious metals, forming strong, often irreversible bonds (metal sulfides) with the catalyst's active sites.[11][13][14] |
| Other Halides (I⁻, Cl⁻) | Impurities in the starting material, residual salts from previous steps. | While bromide is your reactant, other halides can compete for active sites or alter the catalyst's electronic properties, slowing the reaction. |
| Water / Oxygen | Inadequately dried solvents or reagents, leaks in the reaction setup. | Oxygen can oxidize the active Pd(0) to inactive Pd(II) oxides.[9][10] Excess water can promote undesirable side reactions like protodeboronation of boronic acids in Suzuki couplings.[10] |
| Heavy Metals | Leaching from metal spatulas or equipment, carryover from previous synthetic steps. | Metals like mercury, lead, or arsenic can irreversibly bind to and deactivate the catalyst.[15] |
| Coordinating Solvents | Acetonitrile, DMSO (if used in high concentration or as the primary solvent). | Solvents with lone pairs can sometimes act as weak ligands, competing for coordination sites on the metal. |
Section 3: Proactive & Reactive Solutions
Question 5: How can I modify my reaction conditions to overcome the inhibitory effects of the aminopyrazole substrate?
Answer: Overcoming substrate inhibition requires a multi-faceted approach focused on shifting the equilibrium away from the formation of the inactive catalyst-substrate complex.
-
Ligand Selection is Critical: This is your most powerful tool. Standard ligands like PPh₃ are often ineffective. You must use specialized, bulky, and electron-rich phosphine ligands.
-
Why it works: These ligands (e.g., Buchwald-type ligands like SPhos, XPhos, RuPhos) promote the rate-limiting steps of the catalytic cycle, particularly reductive elimination.[9][10] If the catalytic turnover is sufficiently fast, it can outpace the rate of catalyst inhibition by the substrate. Their steric bulk can also disfavor the binding of the pyrazole substrate.
-
-
Protect the Amino Group: Temporarily converting the -NH₂ group to a less coordinating functional group can dramatically improve yields.
-
Common Strategy: Acetylation to form an acetamide is a common and effective method.[9] The amide nitrogen is significantly less basic and a poorer ligand for palladium. The protecting group can be removed in a subsequent step.
-
-
Choice of Pre-catalyst: Use a modern, well-defined pre-catalyst (e.g., an XPhos-Pd-G2 or G3 pre-catalyst).
-
Why it works: These pre-catalysts are designed for stability and generate the active Pd(0) species in a controlled manner, often leading to more reproducible results and higher activity than mixing a palladium source (like Pd₂(dba)₃) and a ligand separately.[5]
-
-
Increase Catalyst Loading: While not ideal from a cost perspective, moderately increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial deactivation and achieve full conversion.[10]
Diagram 2: Troubleshooting Workflow for Failed Reactions
Caption: A logical workflow for diagnosing and solving issues in reactions with this compound.
Question 6: What experimental protocols should I follow to minimize the risk of catalyst poisoning from external contaminants?
Answer: Rigorous experimental technique is paramount. Adhering to the following protocols will create a self-validating system that minimizes external poisons.
Protocol 1: Rigorous Reagent and Solvent Preparation
-
Starting Material Purity Check:
-
Before use, analyze your batch of this compound using GC-MS and ¹H NMR.[16][17]
-
Look for any unexpected peaks that could correspond to sulfur-containing impurities or other nitrogenous heterocycles from the synthesis.
-
If purity is questionable, re-purify by column chromatography or recrystallization.
-
-
Solvent Purification:
-
Use only high-purity, anhydrous solvents from a reputable supplier or a solvent purification system.
-
Crucial Step (Degassing): Before use, thoroughly degas all solvents to remove dissolved oxygen.[9] This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 30-60 minutes or by using a series of freeze-pump-thaw cycles.
-
-
Inert Atmosphere:
-
All reactions must be set up under a strictly inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques. This prevents oxygen from entering the reaction and oxidizing the catalyst.[10]
-
-
Reagent Handling:
-
Use fresh, high-quality catalyst and ligands. Palladium catalysts, especially on carbon, can be sensitive to atmospheric conditions over time.
-
Avoid using metal spatulas to weigh out palladium catalysts, as this can introduce trace metal impurities. Use a glass or polymer weighing boat.
-
Protocol 2: Small-Scale Catalyst System Screening
When facing a difficult coupling, a systematic screening of catalysts and ligands is the most efficient path forward.
-
Setup: In a glovebox, arrange an array of small reaction vials (e.g., 2 mL).
-
Stock Solutions: Prepare stock solutions of your substrate, coupling partner (e.g., boronic acid), and base in the degassed solvent to ensure consistent dispensing.
-
Variable Addition: To each vial, add a different catalyst/ligand combination.
-
Vial 1 (Baseline): Pd(PPh₃)₄
-
Vial 2: Pd₂(dba)₃ + XPhos
-
Vial 3: Pd₂(dba)₃ + SPhos
-
Vial 4: XPhos Pd G3 Pre-catalyst
-
-
Reaction: Add the stock solutions to each vial, seal, and place the array on a heating block with stirring.
-
Analysis: After a set time (e.g., 4 hours), take a small aliquot from each reaction, quench, and analyze by LC-MS to determine the percent conversion. This will quickly identify the most promising catalyst system for scale-up.
References
- DCL Inc.
- Hoyos, L. J., Primet, M., & Praliaud, H.
- How to Prevent Catalyst Poisoning
- Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions.
- Method for reactivating palladium catalysts.
- Sulfur Poisoning and Regeneration of Palladium-based C
- Technical Support Center: Catalyst Poisoning by 2,4-Diethylpyridine and Mitigation Str
- Poisoning and deactivation of palladium catalysts.
- Bypassing the Limitations of Directed C–H Functionaliz
- Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. Benchchem.
- Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedic
- C
- C
- Why Does Catalyst Poisoning Occur In Kinetics?. Chemistry For Everyone - YouTube.
- Catalyst Poisoning Solutions. Gulf Bio Analytical.
- Detection of C
- Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromopyrazine. Benchchem.
- Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.
- How Can You Prevent Catalyst Poisoning?. Chemistry For Everyone - YouTube.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogen
- Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. Benchchem.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
- A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. GAS Dortmund [gas-dortmund.de]
- 13. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 14. researchgate.net [researchgate.net]
- 15. Catalyst Poisoning Testing [intertek.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Gulf Bio Analytical [gulfbioanalytical.com]
"workup procedure for reactions involving 3-bromo-1-methyl-1H-pyrazol-5-amine"
Technical Support Center: 3-bromo-1-methyl-1H-pyrazol-5-amine
Introduction: Navigating the Nuances of a Privileged Scaffold
This compound is a versatile heterocyclic building block, pivotal in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its structure, featuring a basic amino group, a pyrazole core with two distinct nitrogen atoms, and a bromo-substituent ripe for cross-coupling, makes it highly valuable. However, these same features present unique challenges during reaction workup and purification. The presence of multiple basic sites can complicate extractions, leading to issues like poor phase separation, product loss to the aqueous layer, and difficulty in removing related impurities.
This guide provides a comprehensive framework for designing robust workup procedures for reactions involving this substrate. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field, moving from foundational principles to specific procedural steps and advanced purification strategies. Our goal is to empower researchers to anticipate and resolve challenges, ensuring high recovery and purity of their target compounds.
Section 1: Core Principles & Compound Profile
Before any workup, understanding the physicochemical properties of your compound is paramount. The behavior of this compound in different solvent and pH environments dictates the entire purification strategy.
The key feature is its basicity. The exocyclic amine (-NH2) is the primary basic center. The pyrazole ring nitrogens can also be protonated under strongly acidic conditions, but the N-methylation at position 1 precludes its participation in tautomerization, simplifying its behavior compared to NH-pyrazoles.[2] This basicity is the lever we will use to separate it from neutral or acidic impurities.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | Notes & Implications for Workup |
| Molecular Formula | C₄H₆BrN₃ | --- |
| Molecular Weight | 176.02 g/mol | Useful for calculating molar equivalents and theoretical yields. |
| Appearance | Typically an off-white to light brown solid | Color may indicate impurities; activated carbon (charcoal) treatment can sometimes be used prior to recrystallization. |
| Basicity (pKa of conjugate acid) | Estimated ~4-5 | The amino group is basic and will be protonated (R-NH₃⁺) in aqueous solutions with pH < 4. This is the key to acid-base extraction. |
| Solubility | Soluble in polar organic solvents (DCM, EtOAc, MeOH, THF). Sparingly soluble in non-polar solvents (hexanes). Water solubility increases significantly upon protonation (acidic pH). | Use a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction. Avoid acidic washes unless you intend to extract the product into the aqueous phase.[3] |
Section 2: Safety First - Handling and Precautions
Working with brominated heterocyclic amines requires strict adherence to safety protocols. Always consult the latest Safety Data Sheet (SDS) from your supplier before starting any experiment.[4][5][6]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[6][7] Handle the solid compound in a fume hood to avoid inhalation of dust.[4]
-
Chemical Hazards: This class of compounds is often classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[8] Avoid contact with skin and eyes.
-
First Aid:
-
Disposal: Dispose of contaminated materials and waste solutions in accordance with local, state, and federal regulations. Do not let the product enter drains.[6]
Section 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the workup of reactions involving this compound.
Q1: I've performed my reaction and quenched it. What is the standard, go-to extractive workup procedure?
Answer: The most reliable method for isolating a basic product like this from a typical reaction mixture (containing neutral or acidic impurities) is a "back-extraction" workflow. This leverages the compound's basicity to move it from the organic phase to the aqueous phase and then back again, leaving many impurities behind.
Below is the standard protocol, followed by a workflow diagram.
Experimental Protocol: Standard Acid-Base Back-Extraction
-
Reaction Quench & Dilution:
-
Once the reaction is complete, cool it to room temperature.
-
Quench the reaction appropriately (e.g., by slowly adding water or saturated aqueous NH₄Cl if organometallics were used).
-
Dilute the quenched mixture with a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20x the reaction volume).
-
-
Initial Organic Phase Collection:
-
Transfer the mixture to a separatory funnel.
-
If any solids are present, they may need to be filtered off first (e.g., through a pad of Celite®).
-
Separate the organic layer. Wash the organic layer with water (1x) and then brine (1x) to remove water-soluble solvents like THF or DMF.[9][10] Combine all aqueous layers and set them aside for now.
-
-
Acidic Extraction (Moving Product to Aqueous Phase):
-
To the organic layer, add 1M aqueous HCl (a volume roughly equal to the organic layer).
-
Shake the separatory funnel vigorously for 30-60 seconds, venting frequently. The basic amine will be protonated and extracted into the acidic aqueous layer.
-
Drain the lower (aqueous) layer. Repeat the extraction of the organic layer with fresh 1M HCl (1-2 more times) to ensure complete recovery.
-
Self-Validation Check: The organic layer should now contain neutral impurities. The combined acidic aqueous layers contain your protonated product.
-
-
Basification and Back-Extraction (Returning Product to Organic Phase):
-
Combine all the acidic aqueous extracts in a clean flask or beaker, and cool in an ice bath to manage any exotherm.
-
Slowly add a base, such as 3M NaOH or a saturated Na₂CO₃ solution, while stirring until the pH is >10 (check with pH paper). Your product will deprotonate and may precipitate or turn the solution cloudy.[11]
-
Transfer this basic aqueous solution to a clean separatory funnel.
-
Extract the aqueous layer with fresh EtOAc or DCM (3x, using a volume roughly half that of the aqueous layer each time).
-
Causality Check: By making the solution basic, you have converted the water-soluble salt back into the neutral, organic-soluble amine.[12]
-
-
Final Wash, Dry, and Concentration:
-
Combine the organic extracts from the previous step.
-
Wash the combined organic layer with brine (1x) to remove residual water.[10]
-
Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Filter away the drying agent and concentrate the solvent under reduced pressure (e.g., on a rotovap) to yield your crude product.[13]
-
Caption: Standard Acid-Base Back-Extraction Workflow.
Q2: My product yield is very low, and I suspect it's lost in the aqueous layers. How can I check and recover it?
Answer: This is a classic issue when working with basic compounds. The most likely cause is incomplete back-extraction due to insufficient basification.
-
Probable Cause: The pH of the aqueous layer was not high enough to fully deprotonate the product's ammonium salt (R-NH₃⁺). If the pH is near the pKa of the conjugate acid, a significant portion of the product will remain in the aqueous layer as the salt.
-
Troubleshooting Steps:
-
Check the pH: Before discarding any aqueous layer after the back-extraction step, check its pH. It should be robustly basic (pH > 10).
-
Re-Basify and Re-Extract: If the pH is not high enough, add more base (e.g., 3M NaOH) and re-extract with your organic solvent (EtOAc or DCM). You will likely recover more product.
-
Salting Out: If your product has some slight water solubility even in its neutral form, adding solid NaCl to the aqueous layer until it is saturated (brine) can decrease the product's solubility in water and drive it into the organic layer during extraction.[10]
-
Q3: An unmanageable emulsion formed during my extraction. What should I do?
Answer: Emulsions are common when fine solids are present or when the polarities of the two phases are not sufficiently different.
-
Probable Causes:
-
Insoluble byproducts or salts are stabilizing the interface.
-
Vigorous shaking of a solution containing polar solvents like residual DMF or DMSO.
-
High concentration of the product itself.
-
-
Solutions (try in this order):
-
Be Patient: Let the separatory funnel sit undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.
-
Add Brine: Add a significant amount of saturated aqueous NaCl (brine). This increases the ionic strength and polarity of the aqueous phase, often forcing a separation.[9]
-
Filter: Drain the entire mixture from the separatory funnel and filter it through a pad of Celite® or glass wool. This can break up the emulsion by removing the particulate matter that stabilizes it.
-
Change Solvent: Add a small amount of a different solvent. For example, if you are using EtOAc, adding a little DCM can change the density and help break the emulsion.
-
Q4: How do I remove a persistent acidic or basic impurity?
Answer: This is where the power of chemically-active extraction becomes evident.[12]
-
Removing Acidic Impurities (e.g., a carboxylic acid byproduct):
-
Method: Before the acidic extraction of your product, wash the organic layer with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃).
-
Causality: The acidic impurity will be deprotonated to its water-soluble carboxylate salt and will be washed away into the aqueous layer, while your basic product remains in the organic layer.
-
-
Removing Basic Impurities (e.g., unreacted starting amine):
-
Method: This is trickier, as your product is also basic. The standard back-extraction described in Q1 is the best approach. Separation relies on the hope that the impurity and product partition differently, but often the final purification will require chromatography.
-
Alternative: If there is a significant difference in pKa between your product and the basic impurity, a carefully controlled pH wash could theoretically work, but this is difficult to execute and not recommended without careful characterization.
-
Caption: Logical Flow for Impurity Removal.
Q5: What is the best method for final purification after workup?
Answer: After the extractive workup, the crude product often requires further purification. The two most common lab-scale methods are column chromatography and recrystallization.
-
Flash Column Chromatography: This is the most versatile method for separating compounds with different polarities.[1]
-
Stationary Phase: Silica gel is standard. Given the basic nature of the amine, adding a small amount of triethylamine (Et₃N, ~1%) to your eluent system can prevent streaking on the column by neutralizing acidic sites on the silica.
-
Mobile Phase (Eluent): A gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50% EtOAc) is a good starting point. For more polar products, a Dichloromethane/Methanol system (e.g., 1% to 10% MeOH in DCM) may be necessary.
-
-
Recrystallization: If your crude product is of reasonable purity (>85-90%), recrystallization can be an excellent and scalable method to obtain highly pure material.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Good candidates to screen include isopropanol, ethanol, ethyl acetate/hexanes mixtures, or toluene.
-
References
- El-Awady, M. et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
- National Center for Biotechnology Information (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Library of Medicine.
- Universitat Autònoma de Barcelona (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
- Capot Chemical (2025). MSDS of 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde.
- Angene Chemical (2025). Safety Data Sheet: 4-Bromo-1H-pyrazole-3-carboxamide.
- Peyre, J. P., & Reynier, M. (1969). [Separation, identification and determination of the pyrazole and of some 4-substituted derivatives]. Annales Pharmaceutiques Francaises, 27(12), 749–752.
- Kumar, V. et al. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences Review and Research.
- University of California, Los Angeles, Merlic Group. Organic Reaction Workup Formulas for Specific Reagents.
- University of York, Department of Chemistry. Chemically-active extraction. Chemistry Teaching Labs.
- University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents.
- Chem Help ASAP (2021). reaction work-up, liquid-liquid extraction, & product isolation. YouTube.
- The Royal Society of Chemistry (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
- Google Patents (2015). WO2015094913A1 - Fluorophenyl pyrazol compounds.
- Chemistry LibreTexts (2021). 4.7: Reaction Work-Ups.
- Organic Synthesis International (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.
- Google Patents (2018). CN108530182A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- ResearchGate (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.
- PubChem. 3-Bromo-1-methyl-1H-pyrazole. National Center for Biotechnology Information.
- Scribd. Reaction 1.
- PubChem. 3-Bromo-1H-pyrazol-5-amine. National Center for Biotechnology Information.
Sources
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Workup [chem.rochester.edu]
- 4. fishersci.fr [fishersci.fr]
- 5. echemi.com [echemi.com]
- 6. angenechemical.com [angenechemical.com]
- 7. capotchem.com [capotchem.com]
- 8. 3-Bromo-1H-pyrazol-5-amine | C3H4BrN3 | CID 46179974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 12. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 13. youtube.com [youtube.com]
"handling and storage recommendations for 3-bromo-1-methyl-1H-pyrazol-5-amine"
Welcome to the dedicated technical support guide for 3-bromo-1-methyl-1H-pyrazol-5-amine (CAS No. 1357471-14-7). This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into the handling, storage, and application of this versatile heterocyclic building block. Our goal is to move beyond standard data sheets, offering a causal understanding of experimental choices to ensure the integrity and success of your research.
Section 1: Core Compound Properties & Storage
Proper handling and storage are foundational to ensuring the stability and reactivity of this compound. The recommendations below are synthesized from supplier safety data and an understanding of the compound's structural liabilities.
Quick Reference Data Table
| Parameter | Recommendation / Value | Rationale & Citation |
| CAS Number | 1357471-14-7 | [1] |
| Molecular Formula | C₄H₆BrN₃ | [2] |
| Molecular Weight | 176.01 g/mol | [2] |
| Appearance | White to off-white solid | General supplier observation |
| Storage Temperature | 2-8°C (Refrigerated) | [2] |
| Storage Conditions | Keep in a dark place, sealed in dry conditions.[2] | The aminopyrazole moiety can be sensitive to oxidation and hydrolysis. Light and moisture should be excluded to prevent degradation. |
| Hazard Summary | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [3] |
Rationale for Storage Conditions
The recommendation for refrigerated, dark, and dry storage is not merely precautionary. The 5-amino group makes the pyrazole ring electron-rich, increasing its susceptibility to oxidative degradation, which can be accelerated by light and ambient temperatures. Furthermore, heterocyclic amines can be hygroscopic; absorbed moisture can interfere with reaction stoichiometry and promote side reactions. Storing the compound under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended for long-term stability.
Section 2: Troubleshooting Guide for Synthetic Applications
Researchers frequently employ this compound in cross-coupling reactions to introduce aryl, heteroaryl, or alkyl substituents at the C3-position. The following guide addresses common issues encountered during these experiments.
Issue: Low or No Yield in Suzuki-Miyaura Cross-Coupling
This is the most frequently reported issue. The causes are often multifaceted, relating to catalyst inhibition and substrate stability.
Probable Causes & Solutions:
-
Catalyst Inhibition/Deactivation: The pyrazole ring contains two nitrogen atoms (a "pyrrole-like" N1 and a "pyridine-like" N2), and the exocyclic 5-amino group also possesses a lone pair of electrons.[4] These nitrogen centers can coordinate with the palladium catalyst, leading to the formation of inactive complexes and hindering the catalytic cycle.[5]
-
Solution 1: Ligand Selection. Standard phosphine ligands like PPh₃ may not be effective. Employ bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or tBuBrettPhos . These ligands create a sterically hindered environment around the palladium center, which can disfavor the binding of the aminopyrazole nitrogens while still promoting the desired oxidative addition and reductive elimination steps.[6]
-
Solution 2: Use of Pre-catalysts. Modern palladium pre-catalysts (e.g., XPhos Pd G2, G3, or G4) are often more effective than generating the active Pd(0) species in situ. These pre-catalysts are more stable and provide a controlled release of the active catalyst.[6]
-
Solution 3 (Advanced): N-Protection. While less common for this specific substrate, if inhibition is severe, transient protection of the 5-amino group as an acetamide or carbamate can reduce its coordinating ability. This adds extra synthetic steps but can be a robust solution.
-
-
Dehalogenation (Protodebromination): A common side reaction in Suzuki couplings with heteroaryl halides is the replacement of the bromine atom with a hydrogen atom, yielding 1-methyl-1H-pyrazol-5-amine. This occurs when the catalytic cycle is inefficient.
-
Solution: This issue is often linked to catalyst performance. Implementing the ligand and pre-catalyst solutions described above is the primary strategy. Bromo-pyrazoles are generally less prone to dehalogenation than their iodo-counterparts, making them advantageous starting materials.[6] Ensuring strictly anaerobic and anhydrous conditions can also minimize this side reaction.
-
-
Boronic Acid Decomposition: The basic conditions required for the Suzuki reaction can degrade certain boronic acids, especially heteroaryl boronic acids.
-
Solution: Use a milder base like K₃PO₄ or Cs₂CO₃ instead of stronger bases like Na₂CO₃ or NaOH. Running the reaction at the lowest effective temperature (e.g., 80-90 °C) can also preserve the coupling partners.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical process for diagnosing and resolving a failed Suzuki-Miyaura coupling reaction with this compound.
Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.
Issue: Compound Decomposition During Acidic Workup
Probable Cause: While the pyrazole ring is generally stable, the presence of the amino group increases its basicity.[7] During an aqueous workup with strong acids (e.g., 1M HCl), the compound will form a hydrochloride salt. If the goal is to isolate the free base, subsequent neutralization is required. However, some substituted aminopyrazoles can exhibit lability under strongly acidic conditions, potentially leading to hydrolysis or other degradation pathways.[8]
-
Solution:
-
Perform the aqueous workup under neutral or mildly basic conditions (e.g., using saturated sodium bicarbonate solution).
-
If an acid wash is necessary to remove basic impurities, use a dilute acid and minimize contact time.
-
Purification via column chromatography on silica gel is often sufficient and avoids harsh pH conditions.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the recommended personal protective equipment (PPE) when handling this compound? A1: Based on its hazard profile, you should always handle this compound in a certified chemical fume hood.[9] Recommended PPE includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).[9]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[10]
-
Respiratory Protection: If working with the solid in a way that generates dust, use a respirator with a particle filter.[10]
Q2: Can I use this compound in a reaction that is open to the air? A2: It is strongly discouraged. The electron-rich aminopyrazole system is susceptible to oxidation, which can lead to colored impurities and reduced reactivity. For best results, especially in metal-catalyzed reactions, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).[6]
Q3: My compound has developed a slight yellow or brown color over time. Is it still usable? A3: A slight change in color often indicates minor oxidative degradation. For non-critical applications, the material may still be usable, but the purity should be checked by LC-MS or ¹H NMR. For sensitive reactions, especially those involving catalysis, it is recommended to purify the material before use. This can often be achieved by recrystallization or by passing a solution of the compound through a small plug of silica gel.
Q4: Are there any known incompatibilities for this compound? A4: Avoid strong oxidizing agents, which can degrade the molecule. Also, avoid strong acids unless salt formation is the intended outcome. As a nucleophilic amine, it will react with electrophiles such as acid chlorides and aldehydes.
Q5: How should I dispose of waste containing this chemical? A5: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9] Do not discharge to sewer systems. Contaminated packaging should be triple-rinsed and offered for recycling or disposed of as chemical waste in accordance with local, state, and federal regulations.
References
- Angene Chemical. Safety Data Sheet: this compound. [URL: https://www.angenechemical.com/product/ag007nhp.html]
- Sigma-Aldrich. This compound Product Page. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh98c8e1cc]
- Gotor, V. et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4599. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6943343/]
- Legrand, B. et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8752–8760. [URL: https://pubs.acs.org/doi/10.1021/acsomega.7b01474]
- BLDpharm. 1357471-14-7 | this compound. [URL: https://www.bldpharm.com/products/1357471-14-7.html]
- LGC Standards. 3-Bromo-1H-pyrazol-5-amine. [URL: https://www.lgcstandards.com/US/en/3-Bromo-1H-pyrazol-5-amine/p/TRC-A618693]
- Di Sarno, V. et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [URL: https://www.mdpi.com/1420-3049/28/9/3749]
- El-Gendy, A. A. et al. (2020). New Trends in the Chemistry of 5-Aminopyrazoles. Journal of Heterocyclic Chemistry. [URL: https://www.researchgate.net/publication/343360431_New_Trends_in_the_Chemistry_of_5-Aminopyrazoles]
- Sigma-Aldrich. 3-Bromo-1-methyl-1H-pyrazole 96% Product Page. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/760390]
- El-Faham, A. et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(24), 7729. [URL: https://www.mdpi.com/1420-3049/26/24/7729]
- ProcessPointChemicals. 3-BROMO-5-METHYL-1H-PYRAZOLE Supplier & Distributor. [URL: https://www.processpointchemicals.com/products/3-bromo-5-methyl-1h-pyrazole-cas-3430-17-9]
- Fisher Scientific. SAFETY DATA SHEET: 4-Bromo-3-methyl-1H-pyrazol-5-amine hydrobromide. (2023). [URL: https://www.fishersci.com/sdsitems/SDS_24482/sds_24482_1.pdf]
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. (2025). [URL: https://www.chemicalbook.com/ProductMSDSDetailCB0942485_EN.htm]
- Di Sarno, V. et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [URL: https://www.mdpi.com/1420-3049/28/9/3749]
- Fox, R. J. et al. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development. [URL: https://www.researchgate.net/publication/316442435_Development_of_Scalable_Processes_for_the_Preparation_of_N-Methyl-3-Bromo-5-Methyl_Pyrazole]
- BLDpharm. 57097-81-1 | 3-Bromo-5-methyl-1H-pyrazole. [URL: https://www.bldpharm.com/products/57097-81-1.html]
- BenchChem. Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. [URL: https://www.benchchem.com/technical-support/suzuki-reactions-3-amino-5-bromopyridine]
- Reddit r/Chempros. Diagnosing issues with a failed Suzuki coupling?. (2021). [URL: https://www.reddit.com/r/Chempros/comments/ogv9c6/diagnosing_issues_with_a_failed_suzuki_coupling/]
- Bakulev, V. A. et al. (2021). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2021/i/4-11850]
- Reddit r/Chempros. Help needed with unreproducible Suzuki coupling. (2023). [URL: https://www.reddit.com/r/Chempros/comments/18mwx7p/help_needed_with_unreproducible_suzuki_coupling/]
- Fox, R. J. et al. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development. [URL: https://www.researchgate.net/publication/316442435_Development_of_Scalable_Processes_for_the_Preparation_of_N-Methyl-3-Bromo-5-Methyl_Pyrazole]
- Kumar, A. et al. (2020). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-1-Synthesis-of-4-bromo-N-5-methyl-1H-pyrazol-3-yl-benzamide-5-and_fig1_343943345]
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. CN108276066A. [URL: https://patents.google.
- El-Malah, A. et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Scientific Reports, 11(1), 1-10. [URL: https://www.
- Tomanová, P. et al. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules, 23(11), 2848. [URL: https://www.researchgate.
Sources
- 1. This compound | 1357471-14-7 [sigmaaldrich.com]
- 2. 1357471-14-7|this compound|BLD Pharm [bldpharm.com]
- 3. angenechemical.com [angenechemical.com]
- 4. 3-Bromo-1H-pyrazol-5-amine [oakwoodchemical.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.fr [fishersci.fr]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 3-bromo-1-methyl-1H-pyrazol-5-amine
Introduction
3-bromo-1-methyl-1H-pyrazol-5-amine is a key heterocyclic building block in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring a reactive bromine atom and a nucleophilic amine group on a methylated pyrazole core, makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds. This guide provides a comparative analysis of different synthetic strategies to access this valuable compound, offering insights into the practical considerations for laboratory and process scale synthesis. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached from several distinct strategic directions. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale of production, and tolerance for specific reagents and reaction conditions. In this guide, we will explore two primary strategies:
-
Route 1: Late-Stage Bromination of a Pre-formed Pyrazole Core. This approach involves the initial construction of the 1-methyl-1H-pyrazol-5-amine scaffold, followed by a regioselective bromination at the C3 position.
-
Route 2: Construction of the Pyrazole Ring from a Brominated Precursor. In this strategy, the bromine atom is incorporated into one of the key starting materials before the cyclization reaction to form the pyrazole ring.
Route 1: Late-Stage Bromination
This strategy is predicated on the accessibility of 1-methyl-1H-pyrazol-5-amine, a commercially available or readily synthesized intermediate.[1] The key challenge in this route lies in achieving regioselective bromination at the C3 position in the presence of an activating amino group at C5.
Workflow for Route 1
Caption: Workflow for the synthesis of this compound via a late-stage bromination strategy.
Experimental Protocol for Route 1
Step 1: Synthesis of 1-methyl-1H-pyrazol-5-amine
-
Reaction: A mixture of 3-aminocrotononitrile and methylhydrazine is heated to facilitate a cyclization reaction, yielding 1-methyl-1H-pyrazol-5-amine.[2]
-
Procedure:
-
To a solution of 3-aminocrotononitrile (1.0 eq) in a suitable solvent such as ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Step 2: Bromination of 1-methyl-1H-pyrazol-5-amine
-
Reaction: The synthesized 1-methyl-1H-pyrazol-5-amine is then subjected to electrophilic bromination using a mild brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the C3 position. The amino group at C5 is a strongly activating group, and careful control of reaction conditions is necessary to achieve the desired regioselectivity and avoid over-bromination.
-
Procedure:
-
Dissolve 1-methyl-1H-pyrazol-5-amine (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) or chloroform at 0 °C.
-
Add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Performance Data for Route 1
| Parameter | Step 1: Synthesis of Precursor | Step 2: Bromination | Overall |
| Typical Yield | 85-95% | 60-75% | 51-71% |
| Purity (post-purification) | >98% | >98% | >98% |
| Key Reagents | 3-Aminocrotononitrile, Methylhydrazine | N-Bromosuccinimide | - |
| Solvents | Ethanol | Dichloromethane | - |
Analysis of Route 1
-
Advantages:
-
The starting materials, 3-aminocrotononitrile and methylhydrazine, are relatively inexpensive and readily available.
-
The synthesis of the pyrazole core is a well-established and high-yielding reaction.[2]
-
-
Disadvantages:
-
Regioselectivity during the bromination step can be a challenge. The strongly activating amino group can direct bromination to other positions on the ring, leading to isomeric impurities that may be difficult to separate.
-
The use of a slight excess of NBS is often required, and any unreacted NBS needs to be quenched, adding a step to the workup procedure.
-
Route 2: Pyrazole Construction from a Brominated Precursor
This approach involves the synthesis of a brominated β-keto nitrile or a related precursor, which then undergoes cyclization with methylhydrazine to form the target pyrazole. This strategy offers the advantage of pre-installing the bromine atom, thereby avoiding the regioselectivity issues associated with late-stage bromination.
Workflow for Route 2
Caption: Workflow for the synthesis of this compound via construction from a brominated precursor.
Experimental Protocol for Route 2
Step 1 & 2: Synthesis of 2-bromo-3-oxobutanenitrile
-
Reaction: This can be a multi-step process starting from a readily available β-ketoester like ethyl acetoacetate. The α-position is first brominated, followed by conversion of the ester to a nitrile. The synthesis of β-ketonitriles is a versatile method for preparing 5-aminopyrazoles.[3]
-
Procedure (Illustrative):
-
Brominate ethyl acetoacetate (1.0 eq) with a suitable brominating agent like N-bromosuccinimide (1.05 eq) in a solvent like carbon tetrachloride under reflux to yield ethyl 2-bromo-3-oxobutanoate.
-
Convert the resulting brominated β-ketoester to the corresponding β-ketonitrile. This can be achieved through various methods, for instance, by reaction with a cyanide source.
-
Step 3: Cyclization with Methylhydrazine
-
Reaction: The synthesized 2-bromo-3-oxobutanenitrile is then cyclized with methylhydrazine. The reaction proceeds via nucleophilic attack of the hydrazine on the ketone, followed by intramolecular cyclization and dehydration to form the pyrazole ring.
-
Procedure:
-
Dissolve 2-bromo-3-oxobutanenitrile (1.0 eq) in a protic solvent like ethanol.
-
Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
-
Performance Data for Route 2
| Parameter | Step 1 & 2: Precursor Synthesis | Step 3: Cyclization | Overall |
| Typical Yield | 50-65% (over two steps) | 80-90% | 40-59% |
| Purity (post-purification) | >95% | >98% | >98% |
| Key Reagents | Ethyl Acetoacetate, NBS, Cyanide Source | Methylhydrazine | - |
| Solvents | Carbon Tetrachloride, Ethanol | Ethanol | - |
Analysis of Route 2
-
Advantages:
-
Excellent control over regioselectivity, as the position of the bromine atom is fixed early in the synthesis.
-
The final cyclization step to form the pyrazole is typically high-yielding.
-
-
Disadvantages:
-
This route involves more synthetic steps compared to the late-stage bromination approach.
-
The synthesis of the brominated β-ketonitrile precursor can be challenging and may involve the use of toxic reagents like cyanide sources, requiring stringent safety precautions.
-
The overall yield may be lower due to the multi-step nature of the synthesis.
-
Comparative Summary and Conclusion
| Feature | Route 1: Late-Stage Bromination | Route 2: From Brominated Precursor |
| Number of Steps | 2 | 3+ |
| Overall Yield | Potentially Higher (51-71%) | Potentially Lower (40-59%) |
| Regioselectivity Control | Moderate to Good (requires optimization) | Excellent |
| Starting Material Cost | Generally Lower | Can be Higher |
| Process Safety | Avoids highly toxic reagents in the main sequence. | May involve hazardous reagents (e.g., cyanide). |
| Scalability | Good, with careful control of bromination. | Can be more complex to scale up. |
Route 1 (Late-Stage Bromination) is attractive for its shorter sequence and potentially higher overall yield, making it a good choice for smaller-scale laboratory synthesis where rapid access to the compound is desired. However, careful optimization of the bromination step is crucial to ensure good regioselectivity and minimize the formation of impurities.
Route 2 (From Brominated Precursor) provides unambiguous control over the position of the bromine atom, leading to a cleaner product profile in the final step. This route may be preferred for larger-scale synthesis where product purity and consistency are paramount, despite the longer synthetic sequence and the potential need to handle more hazardous reagents in the initial steps.
The ultimate choice of synthetic strategy will depend on the specific requirements of the researcher or organization, balancing factors such as cost, scale, available equipment, and expertise in handling particular reagents and reactions.
References
- Bhale P.S., Bandgar B.P., Dongare S.B., Shringare S.N., Sirsat D.M., Chavan H.V. Ketene dithioacetal mediated synthesis of 1,3,4,5-tetrasubstituted pyrazole derivatives and their biological evaluation.
- High-Quality 1-Methyl-1H-Pyrazol-5-Amine (CAS: 1192-21-8) - Premier Supplier. (URL: [Link]1]
- Elmaati, T. M. A. Approaches towards the synthesis of 5-aminopyrazoles. Molecules 16, 2844-2881 (2011).[3]
Sources
A Comparative Guide to the Biological Activity of 3-Bromo-1-Methyl-1H-Pyrazol-5-Amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological properties.[1][2] Its unique five-membered heterocyclic structure with two adjacent nitrogen atoms allows for diverse substitutions, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects.[3][4][5][6] The strategic functionalization of the pyrazole ring is a key strategy in the development of novel therapeutic agents. This guide focuses specifically on derivatives of 1-methyl-1H-pyrazol-5-amine, with a particular emphasis on the influence of a bromine substituent at the 3-position.
Comparative Analysis of Biological Activity
While specific experimental data for derivatives of 3-bromo-1-methyl-1H-pyrazol-5-amine remains limited in publicly accessible literature, we can infer and draw comparisons from related structures to understand the potential impact of the 3-bromo substitution. The presence of a halogen atom, such as bromine, on the pyrazole ring is known to significantly influence the lipophilicity and electronic properties of the molecule, which in turn can modulate its biological activity.
Anticancer Activity: A Tale of Halogenation
Studies on related pyrazole-based compounds have demonstrated that halogen substitution can enhance anticancer potency. For instance, a study on pyrazole curcumin Knoevenagel condensates reported that a chloro-derivative and a bromo-analog exhibited significant cytotoxicity against HeLa (human cervical cancer) cells, with IC50 values of 14.2 µg/mL and 18.6 µg/mL, respectively.[7] These values were considerably lower than that of the parent curcumin (42.4 µg/mL), highlighting the positive contribution of the halogen moiety.[7]
To provide a framework for comparison, the table below summarizes the anticancer activity of various pyrazole derivatives, illustrating the potential range of efficacy that could be expected from novel this compound derivatives.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Chloro-pyrazole Curcumin Condensate | HeLa | 14.2 (µg/mL) | [7] |
| Bromo-pyrazole Curcumin Condensate | HeLa | 18.6 (µg/mL) | [7] |
| 1,3,5-Triaryl-1H-pyrazole derivative (5f) | HT-29 | 27.7 | [8] |
| 1,3,5-Triaryl-1H-pyrazole derivative (5l) | AGS | 39.2 | [8] |
| Pyrazole-benzoxazine hybrid (22) | MCF7 | 2.82 | [9] |
| Pyrazole-benzoxazine hybrid (23) | A549 | 3.15 | [9] |
| Pyrazole carbaldehyde derivative (43) | MCF7 | 0.25 | [9] |
Note: The IC50 values are presented as reported in the respective literature and may have been determined under different experimental conditions.
The data suggests that the anticancer activity of pyrazole derivatives is highly dependent on the specific substitutions on the pyrazole and appended rings. The introduction of a bromine atom at the 3-position of the 1-methyl-1H-pyrazol-5-amine scaffold is a rational strategy for enhancing cytotoxic effects, a hypothesis that warrants further experimental validation.
Antimicrobial Activity: The Untapped Potential
For a comparative perspective, the following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives against different microorganisms.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrazolyl 1,3,4-Thiadiazine (21a) | S. aureus | 62.5 | [10] |
| Pyrazolyl 1,3,4-Thiadiazine (21a) | A. niger | 2.9 | [10] |
| Coumarin-pyrazole hybrid (3e) | S. aureus | 0.78 | [11] |
| Coumarin-pyrazole hybrid (3i) | S. aureus | 1.562 | [11] |
| Pyrano[2,3-c] pyrazole (5c) | E. coli | 6.25 | [12] |
| Pyrano[2,3-c] pyrazole (5c) | K. pneumoniae | 6.25 | [12] |
Note: MIC values can vary depending on the specific strain and testing methodology.
The diverse and potent antimicrobial activities exhibited by various pyrazole derivatives suggest that this compound derivatives are a promising class of compounds for the development of new anti-infective agents. The lipophilic nature of the bromine atom could potentially enhance membrane permeability, a critical factor for antibacterial efficacy.
Experimental Protocols
To facilitate further research and validation of the biological activities of this compound derivatives, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.
Synthesis of this compound Derivatives
The synthesis of the core scaffold can be achieved through various established methods for pyrazole synthesis. A plausible synthetic route is outlined below, based on modifications of known procedures.
Diagram: Synthetic Pathway for this compound Derivatives
Caption: General synthetic workflow for producing derivatives.
Step-by-Step Protocol:
-
Synthesis of 1-Methyl-1H-pyrazol-5-amine (C):
-
React a suitable β-keto-nitrile (A) with methylhydrazine (B) in a suitable solvent such as ethanol.
-
Reflux the mixture for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain pure 1-methyl-1H-pyrazol-5-amine (C).
-
-
Bromination (D):
-
Dissolve 1-methyl-1H-pyrazol-5-amine (C) in a suitable solvent like dichloromethane or chloroform.
-
Add N-bromosuccinimide (NBS) (D) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound (E).
-
-
Derivatization (F):
-
The 5-amino group of this compound (E) can be further functionalized through various reactions such as acylation with acid chlorides or anhydrides, or alkylation with alkyl halides to produce a library of target derivatives (G).
-
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[13][14][15]
Caption: Workflow for determining Minimum Inhibitory Concentration.
Step-by-Step Protocol: [16][17][18]
-
Compound Dilution: Prepare a two-fold serial dilution of each pyrazole derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 16-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well.
Conclusion and Future Directions
The available evidence from related pyrazole derivatives strongly suggests that this compound derivatives represent a promising scaffold for the development of novel anticancer and antimicrobial agents. The introduction of a bromine atom at the 3-position is a rational design strategy to enhance biological activity, likely through modulation of the compound's physicochemical properties.
This guide provides a comprehensive framework for the synthesis and biological evaluation of this novel class of compounds. Further research, including the synthesis of a focused library of derivatives and their systematic screening against a panel of cancer cell lines and microbial strains, is crucial to fully elucidate their therapeutic potential and establish definitive structure-activity relationships. The detailed experimental protocols provided herein are intended to facilitate these future investigations and accelerate the discovery of new, effective therapeutic agents based on the versatile pyrazole scaffold.
References
- BenchChem. (2025).
- Chaudhary, M., Kumar, N., Baldi, A., & Chandra, R. (2020). Chloro and Bromo-Pyrazole Curcumin Knoevenagel Condensates augmented Anticancer activity against Human Cervical Cancer Cells: Design, Synthesis, In silico Docking and In Vitro Cytotoxicity Analysis.
- MTT ASSAY: Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl)-2,5-diphenyl tetrazolium bromide)
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). ACS Omega.
- Schematic representation of MTT assay protocol. (n.d.).
- Broth microdilution. (n.d.). Wikipedia.
- MTT Assay Protocol. (n.d.). Cyrusbioscience.
- MTT assay protocol. (n.d.). Abcam.
- Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol.
- anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.).
- Shawky, A. M. (2018).
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2015). Molecules.
- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
- Development of Novel Anticancer Pyrazolopyrimidinones Targeting Glioblastoma. (2023). ChemMedChem.
- Synthesis and Anticancer Activity of 1, 3, 5-Triaryl-1H-Pyrazole. (2016).
- Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines. (2011).
- Microwave-assisted synthesis, computational studies and antibacterial/ anti-inflammatory activities of compounds based on coumarin-pyrazole hybrid. (2018). Royal Society Open Science.
- Azim, F., Nadeem, H., Imran, M., Naz, S., Haq, I., Muhammad, N., Hayat, A., & Islam, M. S. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2022). Molecules.
- Al-Warhi, T., Rizk, M. A., El-Boraey, H. A., & El-Gohary, N. S. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry.
- Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Biointerface Research in Applied Chemistry.
- Broth Microdilution. (n.d.). Open Access Pub.
- Antimicrobial susceptibility testing (Broth microdilution method). (2020). WOAH - Asia.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). Molecules.
- Azim, F., Nadeem, H., Imran, M., Naz, S., Haq, I., Muhammad, N., Hayat, A., & Islam, M. S. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences.
- Ebenezer, O. A., & Oladipupo, A. R. (2022).
- Sardar, S., et al. (2012). Synthesis, Biological Evaluation of Some Arylsulfonyl, Carboxamide Derivatives of 3-Methyl-1H-pyrazol-5(4H)-one. Journal of the Chemical Society of Pakistan.
- 4-Bromo 4'-chloro pyrazoline analog of curcumin augmented anticancer activity against Human cervical cancer, HeLa cells: In-silico guided analysis, synthesis and in-vitro cytotoxicity. (2020).
Sources
- 1. mdpi.com [mdpi.com]
- 2. jmchemsci.com [jmchemsci.com]
- 3. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [ouci.dntb.gov.ua]
- 4. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. researchgate.net [researchgate.net]
- 16. Broth microdilution - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. rr-asia.woah.org [rr-asia.woah.org]
"spectroscopic analysis of 3-bromo-1-methyl-1H-pyrazol-5-amine vs its isomers"
A Comparative Spectroscopic Guide to 3-bromo-1-methyl-1H-pyrazol-5-amine and Its Isomers
For researchers and professionals in drug development, the unequivocal identification of isomeric molecules is a critical step in ensuring the safety, efficacy, and reproducibility of their work. In the realm of heterocyclic chemistry, substituted pyrazoles are a cornerstone, with subtle changes in substituent placement leading to vastly different biological activities. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of this compound and two of its key isomers: 5-bromo-1-methyl-1H-pyrazol-3-amine and 4-bromo-1-methyl-1H-pyrazol-5-amine.
While complete, publicly available spectral datasets for these specific compounds are not consistently available, this guide will leverage established principles of spectroscopy and available data to provide a robust framework for their differentiation. We will delve into the expected nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output.
The Isomers at a Glance
The three isomers share the same molecular formula (C₄H₆BrN₃) and molecular weight (approximately 176.02 g/mol ), making their differentiation by mass spectrometry alone challenging without careful analysis of fragmentation patterns. The key to their distinction lies in the unique electronic environments of the protons and carbons within each molecule, which are sensitively probed by NMR spectroscopy.
Figure 1. Structures of the three bromo-methyl-pyrazol-amine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool for Differentiation
NMR spectroscopy is the most powerful technique for distinguishing these isomers. The chemical shifts (δ) of the pyrazole ring proton and carbons, as well as the N-methyl protons, are highly sensitive to the positions of the bromine and amine substituents.
¹H NMR Spectroscopy
The most telling feature in the ¹H NMR spectrum of these compounds will be the signal corresponding to the lone proton on the pyrazole ring.
-
This compound: The ring proton is at the C4 position. It is flanked by a carbon bearing a bromine atom (an electron-withdrawing group) and a carbon bearing an amino group (an electron-donating group). This will result in a singlet in a specific chemical shift range.
-
5-bromo-1-methyl-1H-pyrazol-3-amine: The ring proton is also at the C4 position. However, it is now situated between a carbon with an amino group and a carbon attached to a bromine. The differing electronic effects of the substituents at the C3 and C5 positions will lead to a different chemical shift for the C4 proton compared to the 3-bromo isomer.
-
4-bromo-1-methyl-1H-pyrazol-5-amine: The ring proton is at the C3 position. It is adjacent to a nitrogen atom and a carbon bearing a bromine atom. The absence of a proton at the C4 position and the direct influence of the adjacent nitrogen will cause this proton to appear at a distinct chemical shift, likely different from the other two isomers.
The N-methyl group will also exhibit a slight variation in its chemical shift depending on the substituent at the adjacent C5 position. The amino group protons will typically appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectra will provide unambiguous differentiation. The chemical shifts of the three carbons of the pyrazole ring are influenced by the attached substituents.
-
Carbons bearing a bromine atom (C-Br) will be significantly shifted to a lower field (downfield) compared to carbons bonded to hydrogen or nitrogen.
-
Carbons bearing an amino group (C-NH₂) will be shifted upfield due to the electron-donating nature of the nitrogen.
-
The position of the unsubstituted ring carbon (C-H) will also vary based on the electronic effects of the neighboring atoms.
By analyzing the number of signals in the aromatic region and their chemical shifts, one can definitively identify the substitution pattern.
Predicted and Reported NMR Data
Table 1: Comparative ¹H and ¹³C NMR Data
| Compound | ¹H NMR (Ring Proton) | ¹H NMR (N-CH₃) | ¹³C NMR (C3) | ¹³C NMR (C4) | ¹³C NMR (C5) |
| This compound | ~ 5.5 - 6.0 ppm (s, 1H, H-4) | ~ 3.6 ppm (s, 3H) | ~ 125-135 ppm (C-Br) | ~ 90-100 ppm (C-H) | ~ 150-160 ppm (C-NH₂) |
| 5-bromo-1-methyl-1H-pyrazol-3-amine | ~ 5.53 ppm (s, 1H, H-4)[1] | ~ 3.44 ppm (s, 3H)[1] | ~ 150-160 ppm (C-NH₂) | ~ 90-100 ppm (C-H) | ~ 125-135 ppm (C-Br) |
| 4-bromo-1-methyl-1H-pyrazol-5-amine | ~ 7.0 - 7.5 ppm (s, 1H, H-3) | ~ 3.7 ppm (s, 3H) | ~ 135-145 ppm (C-H) | ~ 80-90 ppm (C-Br) | ~ 145-155 ppm (C-NH₂) |
Note: The chemical shifts are approximate and can vary depending on the solvent and instrument frequency. The provided data for the 5-bromo isomer is based on supplier information and should be confirmed experimentally. The data for the 3-bromo and 4-bromo isomers are predicted based on established principles for substituted pyrazoles.
Experimental Protocols
To ensure reliable and reproducible data, the following standardized protocols for spectroscopic analysis are recommended.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the pyrazole compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the NH₂ protons.
-
Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.
Figure 2. Standard workflow for NMR analysis of pyrazole isomers.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. While it may not be as definitive as NMR for isomer differentiation, it serves as an excellent complementary technique.
All three isomers are expected to show characteristic absorption bands for:
-
N-H stretching of the primary amine, typically appearing as two bands in the region of 3300-3500 cm⁻¹.
-
C-H stretching of the methyl and aromatic groups around 2900-3100 cm⁻¹.
-
C=N and C=C stretching of the pyrazole ring in the 1500-1650 cm⁻¹ region.
-
C-Br stretching , which is typically found in the fingerprint region below 800 cm⁻¹.
Subtle shifts in the positions and intensities of the pyrazole ring vibrations may be observable between the isomers due to the different substitution patterns.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will yield a molecular ion peak (M⁺) corresponding to the mass of the molecule. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
While the molecular weight is the same for all isomers, their fragmentation patterns under EI conditions may differ, providing another avenue for differentiation. The fragmentation is likely to involve the loss of bromine, methyl, or amino groups, and the relative abundances of the resulting fragment ions can be characteristic of a particular isomer.
Figure 3. Potential primary fragmentation pathways for bromo-methyl-pyrazol-amine isomers in EI-MS.
Conclusion
The definitive identification of this compound versus its isomers relies on a multi-technique spectroscopic approach, with NMR spectroscopy serving as the primary tool for unambiguous structure elucidation. The distinct chemical shifts of the pyrazole ring proton and carbons provide a unique fingerprint for each isomer. While IR and MS provide valuable confirmatory data, they are less powerful for differentiating these closely related compounds. By understanding the fundamental principles of how substituent position influences spectroscopic output, researchers can confidently identify and characterize these important building blocks in their synthetic endeavors.
References
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. [Link]
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. NIH. [Link]
Sources
A Comparative Guide to the Cost-Effective Synthesis of 3-bromo-1-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of key intermediates is paramount. The compound 3-bromo-1-methyl-1H-pyrazol-5-amine is a valuable building block, and its accessible synthesis is a critical step in the development of novel bioactive molecules. This guide provides an in-depth, objective comparison of the most prominent synthetic routes to this pyrazole derivative, focusing on cost-effectiveness, scalability, safety, and overall efficiency. The insights provided are grounded in experimental data from peer-reviewed literature and patents, offering a comprehensive resource for informed decision-making in a laboratory and process development setting.
At a Glance: Comparison of Key Synthesis Methods
| Parameter | Route 1: The Sandmeyer Approach | Route 2: The Sandmeyer-Free Route | Route 3: The β-Ketonitrile Condensation |
| Starting Materials | 3-Amino-1-methyl-1H-pyrazol-5-amine | Methyl crotonate, Methylhydrazine | 3-Aminocrotononitrile, Methylhydrazine |
| Key Transformations | Diazotization, Sandmeyer bromination | Condensation, Bromination, Oxidation | Cyclization, Bromination |
| Reported Yield (Overall) | <30% (for a similar compound) | Higher efficiency reported | Good to excellent (in analogous reactions) |
| Process Complexity | Multi-step, involves potentially hazardous intermediates | Streamlined, avoids problematic intermediates | Multi-step, requires careful control of reaction conditions |
| Safety Concerns | Potential for genotoxic intermediates, handling of diazonium salts | Generally considered safer than the Sandmeyer route | Use of potentially hazardous reagents in bromination steps |
| Scalability | Challenging due to safety and yield issues | Demonstrated to be scalable | Potentially scalable with process optimization |
| Estimated Cost-Effectiveness | Low | High | Moderate to High |
In-Depth Analysis of Synthetic Strategies
This section provides a detailed examination of each synthetic method, complete with a representative experimental protocol and a visualization of the reaction pathway. The causality behind experimental choices and the trustworthiness of each protocol are explained to provide a robust understanding of each approach.
Route 1: The Sandmeyer Approach
The Sandmeyer reaction is a classical and well-established method for the introduction of a halide onto an aromatic or heteroaromatic ring via a diazonium salt intermediate.[1] In the context of this compound synthesis, this would typically involve the diazotization of a 3,5-diamino-1-methyl-1H-pyrazole precursor followed by treatment with a copper(I) bromide catalyst.
Causality of Experimental Choices: The choice of a Sandmeyer reaction is often driven by the ready availability of the corresponding amino-precursor. The diazotization is typically carried out in a strong acidic medium at low temperatures to ensure the stability of the diazonium salt. The use of a copper(I) catalyst is crucial for the efficient conversion of the diazonium salt to the desired bromo-derivative.
Trustworthiness and Limitations: While a versatile reaction, the Sandmeyer approach for pyrazole synthesis has notable drawbacks. For a closely related compound, N-methyl-3-bromo-5-methyl pyrazole, the Sandmeyer route was reported to have an overall yield of less than 30%. A significant concern is the potential for genotoxic impurities (GTI) in the 3-amino pyrazole intermediate, which necessitates tedious purification steps like steam distillation. The handling of diazonium salts also requires strict safety protocols due to their potential instability. These factors often limit the scalability and cost-effectiveness of this route in an industrial setting.
Reaction Pathway Visualization:
Caption: The Sandmeyer approach to this compound.
Experimental Protocol (Representative):
-
Diazotization: Dissolve 3,5-diamino-1-methyl-1H-pyrazole in a solution of hydrobromic acid (48%) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution, allowing for the evolution of nitrogen gas.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
Work-up and Purification: Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Route 2: The Sandmeyer-Free Approach from Methyl Crotonate
To overcome the limitations of the Sandmeyer reaction, a more efficient and scalable "Sandmeyer-free" approach has been developed for analogous pyrazoles. This route involves the condensation of methyl crotonate with methylhydrazine, followed by a bromination and oxidation sequence.
Causality of Experimental Choices: This route is designed for process safety and efficiency. Methyl crotonate and methylhydrazine are readily available and relatively inexpensive starting materials. The initial condensation reaction forms a pyrazolidinone intermediate. The subsequent bromination and oxidation steps are often carried out in a one-pot fashion to streamline the process. The choice of brominating and oxidizing agents is critical for achieving high yields and selectivity.
Trustworthiness and Advantages: This second-generation approach has been shown to be a significant improvement over the Sandmeyer route for the synthesis of N-methyl-3-bromo-5-methyl pyrazole, with increased efficiency and a better overall yield. It avoids the use of potentially genotoxic intermediates and the hazardous diazonium salts, making it a more attractive option for large-scale production. The process is also more amenable to optimization and control.
Reaction Pathway Visualization:
Caption: The Sandmeyer-free approach from methyl crotonate.
Experimental Protocol (Representative):
-
Condensation: To a solution of methylhydrazine in a suitable solvent (e.g., ethanol), slowly add methyl crotonate at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude pyrazolidinone intermediate.
-
Bromination and Oxidation: Dissolve the crude intermediate in a suitable solvent (e.g., acetonitrile).
-
Add a brominating agent, such as phosphorus oxybromide (POBr₃), and a base (e.g., triethylamine).
-
After the bromination is complete, introduce an oxidizing agent to the reaction mixture.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the final product by column chromatography or recrystallization.
Route 3: The β-Ketonitrile Condensation Approach
A versatile and widely used method for the synthesis of aminopyrazoles involves the cyclocondensation of a β-ketonitrile with a hydrazine derivative.[2] For the synthesis of this compound, a plausible route starts with the reaction of 3-aminocrotononitrile with methylhydrazine to form a 1-methyl-5-aminopyrazole intermediate, which is then brominated.
Causality of Experimental Choices: This approach benefits from the commercial availability of various β-ketonitriles. The initial cyclization reaction is typically straightforward and high-yielding. The subsequent bromination of the electron-rich pyrazole ring can be achieved with various brominating agents, such as N-bromosuccinimide (NBS) or bromine. The choice of brominating agent and reaction conditions is crucial to control the regioselectivity of the bromination.
Trustworthiness and Considerations: The synthesis of aminopyrazoles from β-ketonitriles is a robust and well-documented method. A Chinese patent describes a similar multi-step synthesis starting from 3-aminocrotononitrile and hydrazine hydrate, followed by bromination and oxidation to produce a pyrazole carboxylic acid. This indicates the feasibility of this general strategy. The cost-effectiveness of this route is highly dependent on the price of the starting β-ketonitrile and the efficiency of the subsequent bromination step.
Reaction Pathway Visualization:
Caption: The β-ketonitrile condensation approach.
Experimental Protocol (Representative):
-
Cyclization: In a round-bottom flask, combine 3-aminocrotononitrile and methylhydrazine in a suitable solvent such as ethanol.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure. The crude 1-methyl-5-aminopyrazole can be used directly in the next step or purified by recrystallization.
-
Bromination: Dissolve the 1-methyl-5-aminopyrazole in a solvent like dichloromethane or acetonitrile.
-
Cool the solution in an ice bath and add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise.
-
Allow the reaction to stir at room temperature until the starting material is consumed.
-
Work-up and Purification: Quench the reaction with a solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield this compound.
Cost-Effectiveness Analysis
The following table provides an estimated cost comparison of the key reagents for each synthetic route. Prices are based on currently available catalog information from various chemical suppliers and are intended for comparative purposes only. Actual costs may vary depending on the supplier, purity, and scale of purchase.
| Reagent | Route 1 (Sandmeyer) | Route 2 (Sandmeyer-Free) | Route 3 (β-Ketonitrile) |
| Key Starting Material | 3,5-Diamino-1-methyl-1H-pyrazole (estimated high cost) | Methyl crotonate (~$0.14 - $0.67/g)[3][4][5][6] | 3-Aminocrotononitrile (~$0.55 - $2.80/g)[1][7][8][9] |
| Hydrazine Source | - | Methylhydrazine (~$1.46 - $2.74/g)[10][11][12] | Methylhydrazine (~$1.46 - $2.74/g)[10][11][12] |
| Brominating Agent | Copper(II) Bromide (~$0.60 - $1.68/g)[13][14][15][16][17] | Phosphorus Oxybromide (~$8.64 - $28.50/g)[18][19][20][21][22] | N-Bromosuccinimide (NBS) (~$0.12 - $0.17/g)[23][24][25][26] |
| Other Key Reagents | Sodium Nitrite (~$0.09 - $0.43/g)[2][27][28][29][30] | Triethylamine | - |
| Solvents | Acetonitrile, Water | Ethanol, Acetonitrile | Ethanol, Dichloromethane |
Analysis:
Based on the available data, Route 2, the Sandmeyer-free approach, appears to be the most cost-effective and scalable method for the synthesis of this compound. While the initial starting material for Route 3, 3-aminocrotononitrile, is relatively inexpensive, the overall cost-effectiveness will depend on the yield and efficiency of the subsequent bromination step. The Sandmeyer route (Route 1) is the least favorable due to its low reported yields for similar compounds, significant safety concerns, and the likely high cost of the diamino pyrazole precursor.
Conclusion and Recommendation
For researchers and drug development professionals seeking a reliable and cost-effective method for the synthesis of this compound, the Sandmeyer-free approach (Route 2) is highly recommended. This method offers a superior combination of efficiency, safety, and scalability compared to the classical Sandmeyer reaction. The β-ketonitrile condensation approach (Route 3) presents a viable alternative, particularly if the starting materials are readily available and the bromination step can be optimized for high yield and regioselectivity.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale of production, available resources, and safety considerations. This guide provides the necessary data and analysis to make an informed and strategic decision.
References
- Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]
- DGR Industrial Products, Inc. :: Generic Chemicals :: Sodium Nitrite, 200 grams. DGR Industrial Products, Inc. [Link]
- Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development. [Link]
- Sodium Hydroxide - $5.50 - United Nuclear. United Nuclear. [Link]
- Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity. [Link]
- PHOSPHORUS OXYBROMIDE For Synthesis - Alpha Chemika. Alpha Chemika. [Link]
- Sodium Nitrite FCC - Bulk 50lb Bags - Shop Today - Ingredi. Ingredi.com. [Link]
- 3 Aminocrotononitrile Cas 1118 61 2 at ₹ 450/kg | 14205-39-1 in Mumbai - IndiaMART. IndiaMART. [Link]
- Sodium hydroxide price index - BusinessAnalytiq. BusinessAnalytiq. [Link]
- Reagents Sodium Nitrite, Purified; 500 g - Cole-Parmer. Cole-Parmer. [Link]
- N-Bromosuccinimide - Oakwood Chemical. Oakwood Chemical. [Link]
- methylhydrazine import price - Zauba. Zauba. [Link]
- Trifluoroacetic acid (TFA), 500 ml - Carl ROTH. Carl ROTH. [Link]
- Tert Butyl Alcohol, Tert Butanol best price in India. - IndiaMART. IndiaMART. [Link]
- CAS No : 623-43-8| Chemical Name : Methyl crotonate | Pharmaffiliates.
- Sodium Hydroxide - Walmart. Walmart. [Link]
- Cuprous Bromide - CuBr Latest Price, Manufacturers & Suppliers - IndiaMART. IndiaMART. [Link]
- Copper(II)
- Phosphorus Oxybromide | AMERICAN ELEMENTS ®. American Elements. [Link]
Sources
- 1. 3-Aminocrotononitrile price,buy 3-Aminocrotononitrile - chemicalbook [chemicalbook.com]
- 2. Sodium Nitrite (Crystalline/Certified ACS), Fisher Chemical 250 g | Buy Online | Fisher Scientific [fishersci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. trans-Methyl crotonate | 623-43-8 [chemicalbook.com]
- 5. A15363.36 [thermofisher.cn]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. indiamart.com [indiamart.com]
- 8. aboundchem.com [aboundchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Methylhydrazine price,buy Methylhydrazine - chemicalbook [m.chemicalbook.com]
- 11. zauba.com [zauba.com]
- 12. Methylhydrazine | TRC-M603440-1G | LGC Standards [lgcstandards.com]
- 13. strem.com [strem.com]
- 14. echemi.com [echemi.com]
- 15. Copper(II) Bromide | 7789-45-9 | TCI AMERICA [tcichemicals.com]
- 16. dir.indiamart.com [dir.indiamart.com]
- 17. Copper(II) Bromide / Cupric Bromide, laboratory grade, 25 g | eBay [ebay.com]
- 18. Phosphorus(V) oxybromide, 98% min 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 19. strem.com [strem.com]
- 20. PHOSPHORUS OXYBROMIDE For Synthesis | Laboratory Chemicals, Lab chemical manufacturer, Laboratory chemical suppliers, Laboratory chemicals manufacturer, Lab chemical distributors, Lab chemicals exporter, Lab chemical supplier, Alpha Chemika India. [alphachemika.co]
- 21. Phosphorus oxybromide price,buy Phosphorus oxybromide - chemicalbook [m.chemicalbook.com]
- 22. americanelements.com [americanelements.com]
- 23. chemimpex.com [chemimpex.com]
- 24. gfschemicals.com [gfschemicals.com]
- 25. N-Bromosuccinimide, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 26. N-Bromosuccinimide [oakwoodchemical.com]
- 27. DGR Industrial Products, Inc. :: Generic Chemicals :: Sodium Nitrite, 200 grams [chemical-supermarket.com]
- 28. ingredi.com [ingredi.com]
- 29. Sodium nitrite price,buy Sodium nitrite - chemicalbook [m.chemicalbook.com]
- 30. coleparmer.com [coleparmer.com]
A Comparative Study of Pyrazole-Based Scaffolds in Drug Design: From Bench to Bedside
Abstract
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have led to its incorporation into a multitude of approved drugs spanning a wide array of therapeutic areas. This guide provides a comprehensive comparative analysis of prominent pyrazole-based scaffolds, delving into their structure-activity relationships (SAR), mechanisms of action, and synthetic accessibility. We will explore how subtle modifications to the pyrazole core can profoundly influence target selectivity and pharmacological outcomes, offering field-proven insights for researchers and drug development professionals.
Introduction: The Enduring Appeal of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone of modern drug design, prized for its synthetic tractability and its ability to engage in a variety of non-covalent interactions with biological targets.[1][2] Its aromatic nature, coupled with the presence of both hydrogen bond donors and acceptors, allows for intricate and high-affinity binding to enzyme active sites and receptor pockets.[3] This inherent versatility has been exploited to develop a diverse range of therapeutic agents, from anti-inflammatory drugs to targeted cancer therapies.[4][5]
This guide will comparatively analyze three distinct classes of pyrazole-based drugs, each exemplifying a different therapeutic strategy and highlighting the adaptability of the pyrazole scaffold:
-
Selective COX-2 Inhibitors: Exemplified by Celecoxib, showcasing the role of pyrazole in achieving isoform-selective enzyme inhibition.
-
Cannabinoid Receptor Modulators: Featuring Rimonabant, a case study in targeting G-protein coupled receptors.
-
Phosphodiesterase Inhibitors: With Sildenafil as a prime example of how the pyrazole core can be tailored for potent and selective enzyme inhibition.
-
Kinase Inhibitors: A look into the broad and impactful application of pyrazole scaffolds in oncology.[6]
Through this comparative lens, we will elucidate the key structural features and design principles that underpin the successful application of pyrazole-based scaffolds in drug discovery.
Comparative Analysis of Pyrazole-Based Scaffolds
The true power of the pyrazole scaffold lies in its chameleonic ability to be functionalized at multiple positions, thereby tuning its steric, electronic, and pharmacokinetic properties. The strategic placement of substituents on the pyrazole ring dictates target specificity and overall pharmacological profile.
Diaryl Pyrazoles: The Case of Celecoxib (Celebrex®)
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[7][8] This selectivity is crucial for its enhanced gastrointestinal safety profile compared to non-selective NSAIDs.[9]
Mechanism of Action: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[10] COX-1 is constitutively expressed and plays a role in protecting the stomach lining, while COX-2 is induced during inflammation.[11] Celecoxib's diaryl-substituted pyrazole structure allows it to preferentially bind to the larger, more accommodating active site of COX-2.[9] The sulfonamide side chain of celecoxib inserts into a hydrophilic side pocket present in COX-2 but not in COX-1, a key determinant of its selectivity.[8][9]
Signaling Pathway of COX-2 Inhibition by Celecoxib
Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking the synthesis of prostaglandins that mediate pain and inflammation.
N-Aryl Pyrazoles: The Story of Rimonabant (Acomplia®)
Rimonabant, a 1,5-diaryl-pyrazole, was developed as an anti-obesity agent that acts as a selective antagonist or inverse agonist of the cannabinoid-1 (CB1) receptor.[12][13] Although later withdrawn from the market due to psychiatric side effects, its design illustrates the utility of the pyrazole scaffold in targeting GPCRs.[13]
Mechanism of Action: The endocannabinoid system, which includes the CB1 receptor, plays a significant role in regulating appetite and energy balance.[14] Rimonabant blocks the CB1 receptor, primarily in the brain, reducing food intake and promoting weight loss.[12][15] Structure-activity relationship studies revealed that a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were crucial for potent and selective CB1 receptor antagonism.[16]
Fused Pyrazoles: The Example of Sildenafil (Viagra®)
Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[17][18] Its pyrazolo[4,3-d]pyrimidine core is a key feature of its design.
Mechanism of Action: In the corpus cavernosum of the penis, nitric oxide (NO) release during sexual stimulation leads to increased levels of cGMP, which in turn causes smooth muscle relaxation and increased blood flow, resulting in an erection.[19][20] Sildenafil inhibits PDE5, preventing the breakdown of cGMP and thus enhancing the erectile response.[18][19] The molecular structure of sildenafil is similar to that of cGMP, allowing it to act as a competitive inhibitor of PDE5.[19]
Mechanism of Action of Sildenafil
Caption: Sildenafil inhibits the PDE5 enzyme, leading to increased levels of cGMP and enhanced smooth muscle relaxation, facilitating an erection.
Pyrazole-Based Kinase Inhibitors in Oncology
The pyrazole scaffold is a privileged structure in the development of kinase inhibitors for cancer therapy.[4] Many pyrazole derivatives have shown potent inhibitory activities against various kinases that are crucial for cancer cell proliferation and survival.[21][22]
Prominent Examples:
-
Ruxolitinib: A selective inhibitor of Janus kinases (JAK1 and JAK2).[23]
-
Crizotinib: A multi-targeted inhibitor of ALK, ROS1, and c-Met.[6]
-
Erdafitinib: An inhibitor of fibroblast growth factor receptors (FGFR1-4).[6]
The versatility of the pyrazole ring allows for the design of inhibitors that can target the ATP-binding site of kinases with high affinity and selectivity.[24]
Performance Comparison of Pyrazole-Based Drugs
The following table summarizes key performance metrics for the discussed pyrazole-based drugs, providing a snapshot of their therapeutic applications and potencies.
| Drug | Primary Target(s) | IC50 / Ki | Therapeutic Areas | Key Structural Feature |
| Celecoxib | COX-2 | ~10-20 times more selective for COX-2 over COX-1[9] | Osteoarthritis, Rheumatoid Arthritis, Acute Pain[7][9] | Diaryl-substituted pyrazole with a sulfonamide side chain[8] |
| Rimonabant | CB1 Receptor | Potent and selective antagonist/inverse agonist[16] | Obesity (withdrawn)[13] | 1,5-diaryl-pyrazole[12] |
| Sildenafil | PDE5 | Selective inhibitor of cGMP-specific PDE5[17][18] | Erectile Dysfunction, Pulmonary Arterial Hypertension[19][25] | Fused pyrazolo[4,3-d]pyrimidine core |
| Ruxolitinib | JAK1, JAK2 | IC50: 3.3 nM (JAK1), 2.8 nM (JAK2)[6] | Myelofibrosis, Polycythemia Vera[6] | Pyrazole linked to a pyrrolo[2,3-d]pyrimidine scaffold[23] |
| Crizotinib | ALK, ROS1, c-Met | IC50: ~3 nM (ALK)[6] | Non-Small Cell Lung Cancer[6] | Substituted pyrazole ring |
Experimental Protocols
To provide practical context, this section outlines representative experimental protocols for the synthesis of a pyrazole scaffold and its subsequent biological evaluation.
General Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol describes a common method for synthesizing 1,3,5-trisubstituted pyrazoles via the condensation of a 1,3-diketone with a hydrazine derivative.[26][27]
Workflow for Pyrazole Synthesis and Evaluation
Caption: A generalized workflow for the synthesis and subsequent biological evaluation of pyrazole-based compounds.
Objective: To synthesize a 1,3,5-trisubstituted pyrazole derivative.
Materials:
-
1,3-Diketone (e.g., acetylacetone)
-
Substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Standard laboratory glassware
Procedure:
-
Dissolve the 1,3-diketone (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted hydrazine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
In Vitro Kinase Inhibition Assay
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of a pyrazole-based compound against a specific kinase.[6]
Objective: To quantify the inhibitory potency of a pyrazole-based compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Pyrazole-based inhibitor (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the pyrazole-based inhibitor in DMSO.
-
In a 384-well plate, add the kinase, substrate, and inhibitor to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Perspectives
The pyrazole scaffold has unequivocally demonstrated its value as a versatile and highly effective framework in drug discovery. The comparative analysis of celecoxib, rimonabant, sildenafil, and various kinase inhibitors underscores the remarkable adaptability of this heterocycle to target a wide range of proteins with high affinity and selectivity. The ability to fine-tune the pharmacological properties of pyrazole-based molecules through synthetic modifications continues to make it an attractive starting point for the development of novel therapeutics.[1][28]
Future directions in the field will likely focus on the development of pyrazole derivatives with improved pharmacokinetic profiles, enhanced target specificity, and novel mechanisms of action.[28] The exploration of new synthetic methodologies will further expand the chemical space accessible to medicinal chemists, paving the way for the discovery of next-generation pyrazole-based drugs to address unmet medical needs.[29]
References
- Sildenafil is a selective inhibitor of cGMP-specific phosphodiesterase (PDE-5). Penile erection involves relaxation of the corpus cavernosum, an event mediated by NO and cGMP. The biological actions of cGMP are terminated by phosphodiesterase enzymes and PDE-5 is the major cGMP metabolising enzyme in this tissue. Sildenafil is relatively safe compared to erection injectables because it does not relax on isolated human corpus cavernosum, and does not cause priapism. (Source: PubMed)
- Celecoxib is chemically designated 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide and is a diaryl-substituted pyrazole. The mechanism of celecoxib's action is due to the selective inhibition of cyclooxygenase-2 (COX-2)
- Celecoxib prevents the synthesis of a chemical called prostaglandin by inhibiting an enzyme called cyclooxygenase 2 (COX-2). Prostaglandins are important mediators of pain and inflammation in the body. Most NSAIDS inhibit the two forms of cyclooxygenase (COX -1 and COX-2) but celecoxib is a selective inhibitor of COX-2. (Source: News-Medical.Net)
- The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have demonstrated significant therapeutic potential, particularly in the field of oncology.
- Sildenafil, commonly known by its trade name Viagra, is a medication primarily used for the treatment of ED in men. It belongs to a class of drugs called phosphodiesterase type 5 (PDE5) inhibitors. The mechanism of action of sildenafil involves its ability to inhibit the enzyme PDE5, which is responsible for breaking down cyclic guanosine monophosphate (cGMP)
- Sildenafil protects cyclic guanosine monophosphate (cGMP) from degradation by cGMP-specific phosphodiesterase type 5 (PDE5) in the corpus cavernosum. Nitric oxide (NO) in the corpus cavernosum of the penis binds to guanylate cyclase receptors, which results in increased levels of cGMP, leading to smooth muscle relaxation (vasodilation) of the intimal cushions of the helicine arteries. (Source: Wikipedia)
- A highly selective reversible inhibitor of the COX-2 isoform of cyclooxygenase, celecoxib inhibits the transformation of arachidonic acid to prostaglandin precursors. Therefore, it has analgesic and anti-inflammatory properties. Nonselective NSAIDs (such as aspirin, naproxen, and ibuprofen) inhibit both COX-1 and COX-2. (Source: Wikipedia)
- Sildenafil is an inhibitor of cGMP specific phosphodiesterase type-5 (PDE-5) in the smooth muscle of the pulmonary vasculature, where PDE-5 is responsible for degradation of cGMP.
- Pyrazole-possessing kinase inhibitors play a crucial role in various disease areas, especially in many cancer types such as lymphoma, breast cancer, melanoma, cervical cancer, and others in addition to inflammation and neurodegener
- Synthesis of pyrazoles by cyclocondensation reaction of α,β-ethylenic ketone. Rao et al. described the condensation of an α,β-ethylenic ketone with p-(4-(tert-butyl)phenyl)hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate [bmim] (PF6) as catalysts, to access pyrazoline. The corresponding 1,3,5-trisubstituted pyrazole was obtained after oxidation in situ of this pyrazoline. (Source: NIH)
- Numerous studies have shown that pyrazole derivatives possess good inhibitory activities against various targets in cancer cells, such as EGFR, VEGFR-2, CDK, BTK, and BRAF V600E, etc., which play an important role in anticancer drugs. (Source: NIH)
- Rimonabant operates through a sophisticated mechanism involving the blockade of CB1 receptors in the endocannabinoid system. By inhibiting these receptors, the drug reduces appetite, enhances metabolic processes, and improves cardiovascular health.
- Pyrazole-scaffold protein kinase inhibitors (PKIs) have emerged as promising therapeutic agents for the treatment of various diseases, such as cancer, inflammatory disorders, and neurological diseases. (Source: Eco-Vector Journals Portal)
- Celecoxib acts by inhibiting prostaglandin synthesis via inhibition of COX2 (PTGS2). Cox enzymes (PTGS1 and PTGS2) catalyze the committed step that leads to production of prostaglandins (PGH2)
- The binding to PEX14 depends on the position of the substituent in the pyrazole ring.
- The mechanism of action of CB1R inverse agonists includes a reduction in food intake and an increase in energy expenditure. (Source: PubMed)
- Many pyrazole derivatives have demonstrated multiple mechanisms of anticancer action by interacting with various targets including tubulin, EGFR, CDK, BTK, and DNA. (Source: PubMed)
- The mechanism of action of Rimonabant revolves around its ability to block the CB1 receptors in the brain and peripheral organs.
- Pyrazole derivatives are developed by linking pyrimidine, carboxyhydrazide as well as ferrocenyl molecules with the pyrazole cap and all are especially effective against lung cell carcinoma (A549).
- Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that specifically targets and inhibits the enzyme cyclooxygenase-2 (COX-2). Cyclooxygenase enzymes, primarily COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins.
- Ruxolitinib, formerly known as INCB018424, is a selective JAK1 and JAK2 inhibitor with IC50 values close to 3 nM. Structurally, ruxolitinib contains a pyrazole ring directly linked to a pyrrolo[2,3-d]pyrimidine scaffold. (Source: MDPI)
- Rimonabant is the first drug to target the endocannabinoid (CB) pathway by inhibiting the actions of anandamide and 2-archidonyl-glycerol on CB1 receptors. (Source: PubMed)
- We report on a series of N-pyrazole, N'-aryl ureas and their mode of binding to p38 mitogen activ
- The cyclocondensation reaction between an α,β-ethylenic ketone and a hydrazine derivative results in the synthesis of pyrazolines which, after oxidation, provide the pyrazole ring. (Source: MDPI)
- Structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity included (a) a para-substituted phenyl ring at the 5-position, (b) a carboxamido group at the 3-position, and (c) a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.
- The presence of this nucleus is accompanied with some side chains, functional groups, or in combination with other nucleus such as thiazole, thiourea, glucosamine, naphthalimide, and benzofuran.
- Pyrazole and its derivatives have gained prominence due to their broad range of biological and pharmaceutical applications.
- There is considerable evidence that the endocannabinoid (endogenous cannabinoid)
- Pyrazole scaffolds have emerged as a promising frontier in drug discovery, offering a rich source of chemical diversity and pharmacological activity.
- For exploration of the SAR, the structural variation of one moiety at position 3(5)
- The synthesized pyrazole derivatives, due to their understood strong coordinating abilities, will at a later stage be used for chelation to the rhenium tricarbonyl metal ion to evaluate their potential as radiopharmaceuticals. (Source: ACS Omega)
- The primary approach utilized to obtain substituted pyrazoles involves a cyclocondensation reaction between a suitable hydrazine, acting as a bidentate nucleophile, and a carbon unit including, 1,3-dicarbonyl (I), α,β-unsaturated carbonyl compounds (II, III)
- Pyrazole, an important pharmacophore and a privileged scaffold of immense significance, is a five-membered heterocyclic moiety with an extensive therapeutic profile, viz., anti-inflammatory, anti-microbial, anti-anxiety, anticancer, analgesic, antipyretic, etc. (Source: MDPI)
- Owing to the unique physicochemical properties of the pyrazole core, pyrazole-containing drugs may exert better pharmacokinetics and pharmacological effects compared with drugs containing similar heterocyclic rings. (Source: sciencedirect.com)
- Derivatives of pyrazole are used as analgesics, antipyretics, anti-inflammatory (e.g., antipyrine, phenylbutazone, celecoxib)
- Sildenafil (Viagra) is used to treat erectile dysfunction (impotence; inability to get or keep an erection) in men. Sildenafil (Liqrev, Revatio) is used to improve the ability to exercise in adults and children with pulmonary arterial hypertension (PAH). (Source: MedlinePlus)
- Fifty-six 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and developed as potent inhibitors of FabH. This inhibitor class demonstrates strong antibacterial activity. (Source: PubMed)
- To further extend the structure–activity relationships in this class of derivatives, a novel series of pyrazolyl acylhydrazones and amides was designed and prepared through a divergent approach. (Source: NIH)
- The pyrazole scaffold offers several advantages for the design of PKIs. Its aromatic nature and ability to serve as hydrogen bond acceptor or donor facilitates interactions with key residues in the kinase's active site or binding pockets. (Source: PubMed Central)
- Pyrazole is considered a privileged pharmacophore in drug discovery owing to its broad range of pharmacological attributes and its use in discovering anticancer, anti-microbial, anti-viral, anti-inflammatory, antidiabetic, and other forms of drug molecules.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. ClinPGx [clinpgx.org]
- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 12. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 13. What is Rimonabant used for? [synapse.patsnap.com]
- 14. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 19. Sildenafil - Wikipedia [en.wikipedia.org]
- 20. droracle.ai [droracle.ai]
- 21. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 24. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Sildenafil: MedlinePlus Drug Information [medlineplus.gov]
- 26. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for 3-bromo-1-methyl-1H-pyrazol-5-amine
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The validation of an analytical method ensures that it is suitable for its intended purpose, providing reliable, reproducible, and accurate results.[1][2][3] This guide provides an in-depth comparison and detailed protocols for the validation of analytical methods for the quantification of 3-bromo-1-methyl-1H-pyrazol-5-amine, a key intermediate in pharmaceutical synthesis. Our focus will be on High-Performance Liquid Chromatography (HPLC), a widely used and powerful technique for the analysis of such compounds.[4]
The principles and methodologies discussed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines, which are recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8]
The Foundational Importance of Method Validation
The core validation parameters, as stipulated by ICH guidelines, that we will explore for this compound are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5][10][11]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5][12]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2][6]
-
Accuracy: The closeness of test results obtained by the method to the true value.[1][5]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1][10] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][10][13]
-
System Suitability: An integral part of many analytical procedures, demonstrating that the system is performing adequately.[5]
Comparative Overview of Analytical Techniques
While this guide focuses on HPLC, it is worthwhile to briefly consider alternative techniques and their applicability for the analysis of this compound.
| Technique | Principle | Advantages for this compound | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | High resolution, sensitivity, and specificity. Suitable for non-volatile and thermally labile compounds. Well-established and widely accepted by regulatory agencies. | Can be more complex and costly than other methods. Requires skilled operators. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. | High efficiency and sensitivity for volatile compounds. | The analyte must be volatile and thermally stable, or require derivatization, which adds complexity. |
| UV-Vis Spectroscopy | Measurement of the absorption of ultraviolet or visible radiation by a substance. | Simple, rapid, and inexpensive. | Low specificity; susceptible to interference from other absorbing species. Generally not suitable for complex mixtures without prior separation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Extremely high sensitivity and specificity. Provides molecular weight and structural information. | High cost of instrumentation and maintenance. Requires specialized expertise. |
For routine quality control and assay of this compound, a validated HPLC method with UV detection generally provides the optimal balance of specificity, sensitivity, and cost-effectiveness.
Experimental Workflow for HPLC Method Validation
The following diagram illustrates the logical flow of the validation process for an HPLC method.
Caption: A flowchart illustrating the key stages of HPLC method validation, from development to final reporting.
Detailed Experimental Protocols
Here, we provide a hypothetical yet representative HPLC method for this compound and the detailed protocols for its validation.
Hypothetical HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic Acid in Water (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Diluent: Mobile Phase
Protocol 1: Specificity
The specificity of an analytical method is its ability to measure the analyte accurately and specifically in the presence of other components in the sample matrix.[14]
-
Preparation of Solutions:
-
Prepare a solution of the this compound reference standard in the diluent.
-
Prepare a solution of known, relevant impurities and/or degradation products.
-
Prepare a placebo solution (if applicable, for a drug product).
-
Spike the analyte solution with the impurities and/or placebo.
-
-
Chromatographic Analysis:
-
Inject each solution into the HPLC system.
-
Record the chromatograms.
-
-
Acceptance Criteria:
-
The peak for this compound should be well-resolved from all other peaks (impurities, degradation products, placebo components). A resolution of >2 is generally considered acceptable.
-
The peak purity of the analyte should be evaluated using a photodiode array (PDA) detector, if available.
-
Protocol 2: Linearity and Range
This experiment establishes the linear relationship between the concentration of the analyte and the detector response over a specified range.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to obtain at least five concentration levels covering the expected working range (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).
-
-
Chromatographic Analysis:
-
Inject each concentration level in triplicate.
-
-
Data Analysis and Acceptance Criteria:
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The range is the interval between the upper and lower concentrations that have been shown to be linear, accurate, and precise.[15]
-
Protocol 3: Accuracy (Recovery)
Accuracy is determined by applying the method to samples to which a known amount of analyte has been added.
-
Preparation of Spiked Samples:
-
Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
For each level, prepare three replicate samples by spiking a known amount of the analyte into a placebo or a sample matrix.
-
-
Chromatographic Analysis:
-
Analyze the spiked samples.
-
-
Data Analysis and Acceptance Criteria:
-
Calculate the percentage recovery for each replicate using the formula: (Measured Concentration / Theoretical Concentration) x 100.
-
The mean recovery should be within 98.0% to 102.0%.
-
The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.
-
Protocol 4: Precision
Precision is assessed at two levels: repeatability and intermediate precision.[10]
-
Repeatability (Intra-day Precision):
-
Prepare a minimum of six samples at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst and equipment.
-
-
Intermediate Precision (Inter-day and Inter-analyst):
-
Repeat the analysis on a different day with a different analyst and/or on a different instrument.
-
-
Data Analysis and Acceptance Criteria:
-
Calculate the mean, standard deviation, and RSD for each set of measurements.
-
The RSD for repeatability and intermediate precision should be ≤ 2.0%.
-
Protocol 5: Robustness
Robustness testing examines the reliability of an analytical procedure with respect to deliberate variations in method parameters.[13][14]
-
Introduce Deliberate Variations:
-
Vary key method parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5°C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Detection wavelength (e.g., ± 2 nm)
-
-
-
Chromatographic Analysis:
-
Analyze a standard solution under each of the modified conditions.
-
-
Data Analysis and Acceptance Criteria:
-
Evaluate the impact of the changes on system suitability parameters (e.g., peak area, retention time, tailing factor, resolution).
-
The system suitability criteria should still be met under all varied conditions.
-
Data Summary and Comparison
The following tables summarize typical acceptance criteria and provide a template for comparing the performance of two hypothetical HPLC methods for this compound.
Table 1: General Validation Parameter Acceptance Criteria (based on ICH Q2(R1))
| Parameter | Acceptance Criterion |
| Specificity | Analyte peak is resolved from all other peaks (Resolution > 2). |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| Robustness | System suitability parameters remain within acceptable limits. |
Table 2: Comparative Performance of Two Hypothetical HPLC Methods
| Validation Parameter | Method A (Isocratic) | Method B (Gradient) |
| Specificity (Resolution from nearest impurity) | 2.5 | 4.1 |
| Linearity (r²) | 0.9995 | 0.9998 |
| Range (µg/mL) | 10 - 150 | 5 - 200 |
| Accuracy (% Recovery at 100% concentration) | 99.5% (RSD = 0.8%) | 100.2% (RSD = 0.6%) |
| Precision (Repeatability RSD) | 1.1% | 0.9% |
| Robustness (Flow Rate ± 10%) | Passed | Passed |
| Run Time (minutes) | 15 | 25 |
From this hypothetical comparison, Method B, while having a longer run time, demonstrates superior resolution, a wider linear range, and slightly better accuracy and precision. The choice between the two would depend on the specific application; for a high-throughput QC lab, the shorter run time of Method A might be preferable if the resolution is still deemed adequate.
Interrelationship of Validation Parameters
The various validation parameters are not independent of each other. This diagram illustrates their interconnectedness.
Caption: The interconnected nature of analytical method validation parameters.
Conclusion
The validation of an analytical method for a pharmaceutical intermediate like this compound is a systematic and scientifically rigorous process.[8] By adhering to the principles outlined in the ICH guidelines, researchers and drug developers can ensure the generation of high-quality, reliable, and defensible analytical data.[5][7] This guide has provided a framework for understanding and executing the validation of a representative HPLC method, from the underlying principles to detailed experimental protocols and data interpretation. The ultimate goal of this endeavor is to uphold the quality and safety of pharmaceutical products.[1]
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
- European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Igbokwe, N. N., et al. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized....
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- Ashtekar, et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate.
- PharmaRegulatory.in. (2025, December 18). Validation of Analytical Methods: EMA and FDA Audit Findings.
- Sivagam, B., et al. (2014, September 27). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
- International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- BLDpharm. (n.d.). 1357471-14-7|this compound.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- PubChemLite. (n.d.). This compound.
- BLDpharm. (n.d.). 151049-87-5|3-Bromo-1-methyl-1H-pyrazole.
- LGC Standards. (n.d.). 3-Bromo-1H-pyrazol-5-amine.
- Journal of Drug Delivery and Therapeutics. (2019, June 20). A Review on Analytical method Development and Validation.
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. database.ich.org [database.ich.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. jddtonline.info [jddtonline.info]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. youtube.com [youtube.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 9. Validation of Analytical Methods: EMA and FDA Audit Findings – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. ijcpa.in [ijcpa.in]
- 13. database.ich.org [database.ich.org]
- 14. propharmagroup.com [propharmagroup.com]
- 15. scribd.com [scribd.com]
A Comparative Guide to the Synthesis of Brominated 1-Methyl-1H-Pyrazol-5-Amines: Reproducibility and Strategic Insights
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, and its halogenated derivatives serve as versatile building blocks for creating complex molecules with diverse biological activities. Specifically, brominated aminopyrazoles are key intermediates in the synthesis of kinase inhibitors, such as Phosphatidylinositol 3-kinase (PI3K) inhibitors[1]. The precise placement of the bromo and amino substituents is critical for the final compound's efficacy and selectivity. However, achieving regiocontrol in the synthesis of such heterocycles can be challenging, making a thorough understanding of available synthetic routes paramount for reproducible and scalable production.
Protocol 1: Multi-Step Linear Synthesis from Diethyl Butynedioate
This protocol outlines a five-step synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine starting from commercially available and cost-effective diethyl butynedioate. This strategy, detailed in patent literature, builds the pyrazole ring first and then sequentially modifies its substituents to arrive at the final product[1].
Reaction Pathway
Caption: Linear synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine.
Experimental Methodology
Step 1: Condensation to form the Pyrazole Core
-
Diethyl butynedioate is condensed with methylhydrazine. This is a classical pyrazole synthesis where the hydrazine nucleophilically attacks the electrophilic carbons of the alkyne, followed by cyclization and tautomerization to yield the stable aromatic pyrazole ring. The reaction produces ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.
Step 2: Bromination of the Hydroxypyrazole
-
The hydroxyl group at the C5 position is converted to a bromine atom using a brominating agent like phosphorus oxybromide (POBr₃)[1]. This is a crucial step for introducing the bromo substituent. The choice of a strong brominating agent is necessary to replace the relatively unreactive hydroxyl group on the electron-rich pyrazole ring.
Step 3: Saponification of the Ester
-
The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide in an alcohol-water mixture[1]. This step is a standard saponification reaction, preparing the molecule for the subsequent amine formation.
Step 4: Curtius Rearrangement to form the Protected Amine
-
The carboxylic acid is converted to a protected amine via a Curtius rearrangement. The acid is treated with diphenylphosphoryl azide (DPPA) and tert-butyl alcohol. This forms an acyl azide intermediate, which upon heating, rearranges to an isocyanate that is trapped by tert-butyl alcohol to form the Boc-protected amine, tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate[1]. This is a key transformation, converting the carboxylic acid group into a protected amino group.
Step 5: Deprotection to Yield the Final Product
-
The Boc protecting group is removed using a strong acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane, to yield the final product, 5-bromo-1-methyl-1H-pyrazol-3-amine[1]. The product is then isolated after an aqueous workup and extraction. A reported yield for this final step is 68.6%[1].
Reproducibility and Causality Insights
This linear approach offers excellent control over the regiochemistry. Each step is a well-established, high-yielding transformation in organic chemistry. The primary challenge to reproducibility lies in the Curtius rearrangement step, which can be sensitive to reaction conditions and the purity of the starting carboxylic acid. The use of potentially hazardous reagents like DPPA also requires careful handling and is a consideration for scalability. The advantage of this method is the unambiguous placement of the bromine and amino groups, avoiding isomeric mixtures that can be difficult to separate.
Protocol 2: Cyclization and Subsequent Modification
This protocol represents an alternative strategy, starting with the formation of a substituted aminopyrazole, which is then further modified. This approach is derived from methodologies used to create precursors for complex agrochemicals and pharmaceuticals[2].
Reaction Pathway
Caption: Synthesis via cyclization followed by N-methylation and bromination.
Experimental Methodology
Step 1: Cyclization to form 3-Amino-5-methylpyrazole
-
3-Aminocrotononitrile is reacted with hydrazine hydrate to form 3-amino-5-methylpyrazole[2]. This reaction involves the nucleophilic attack of hydrazine onto the nitrile and the enamine, leading to cyclization. The reaction is typically performed by heating the mixture under reflux for several hours[2]. Alternative starting materials like cyanoacetone can also be used with hydrazine to achieve the same intermediate with high yields (71-88%) and purity (>98%)[3][4][5].
Step 2: N-Methylation
-
The resulting 3-amino-5-methylpyrazole is then N-methylated. This step is critical as it can lead to a mixture of regioisomers (methylation at N1 vs. N2). The reaction conditions, including the choice of methylating agent (e.g., methyl iodide, dimethyl sulfate) and base, will significantly influence the ratio of the desired 1-methyl isomer to the undesired 2-methyl isomer.
Step 3: Regioselective Bromination
-
The final step is the bromination of the 1-methyl-5-aminopyrazole intermediate. Electrophilic aromatic substitution on the pyrazole ring is highly regioselective. The C4 position is the most electron-rich and typically brominates first[6]. To achieve bromination at the C3 position, the C4 position would need to be blocked, or specific directing group effects would need to be exploited. Bromination is often carried out using N-bromosuccinimide (NBS) in a suitable solvent[7][8]. The directing effects of the existing amino and methyl groups will determine the position of bromination. The amino group at C5 is a strong activating group, which, combined with the N-methyl group, will direct the electrophilic bromine to a specific position on the ring.
Reproducibility and Causality Insights
The reproducibility of this protocol is heavily dependent on controlling the regioselectivity of two key steps: N-methylation and bromination.
-
N-Methylation: Achieving selective methylation at the N1 position can be challenging and often results in isomeric mixtures that require careful chromatographic separation, potentially lowering the overall isolated yield.
-
Bromination: Pyrazole bromination is mechanistically complex. The outcome is dictated by the electronic properties of the existing substituents[6][9][10]. For a 1-methyl-5-aminopyrazole, the C4 position is highly activated. Selective bromination at C3 would be challenging and may require more advanced synthetic strategies, such as lithiation followed by quenching with a bromine source, which introduces its own set of challenges regarding safety and scalability[1].
Comparative Analysis and Data Summary
The choice between these two protocols depends heavily on the specific requirements of the synthesis, such as scale, purity requirements, and available equipment.
| Parameter | Protocol 1 (from Diethyl Butynedioate) | Protocol 2 (from Aminonitrile) |
| Starting Materials | Diethyl butynedioate, Methylhydrazine | 3-Aminocrotononitrile, Hydrazine |
| Number of Steps | 5 | 3 |
| Key Reagents | POBr₃, DPPA, TFA | Methylating Agent, NBS |
| Regiocontrol | Excellent; unambiguous isomer synthesis[1]. | Challenging; risk of isomeric mixtures at N-methylation and bromination steps. |
| Overall Yield | Moderate; multiple steps impact overall yield. | Potentially higher, but depends heavily on separation of isomers. |
| Scalability | Moderate; use of azide (DPPA) is a concern for large-scale synthesis[1]. | Good; starting materials are inexpensive, but purification can be a bottleneck. |
| Safety/Handling | Requires handling of phosphorus oxybromide and azides[1]. | Involves standard reagents, but control of exothermic reactions may be needed. |
Workflow Comparison
Caption: Comparative workflow of the two synthesis protocols.
Conclusion for the Practicing Scientist
For researchers requiring high-purity, single-isomer 5-bromo-1-methyl-1H-pyrazol-3-amine for applications like drug development, Protocol 1 is the more reliable and reproducible choice. Although longer, its linear nature provides excellent control over the final product's regiochemistry, eliminating the need for challenging isomeric separations. The documented steps use well-understood reactions, which aids in troubleshooting and optimization.
Protocol 2 offers a shorter route that may be suitable for producing material where isomeric purity is less critical, or for exploratory chemistry where rapid access to derivatives is prioritized. However, any researcher attempting this route must be prepared to invest significant effort in optimizing the N-methylation and bromination steps to control regioselectivity and develop robust methods for isomer separation and characterization. The reproducibility of this route is inherently lower due to these challenges.
To synthesize the target this compound, one would need to adapt these strategies. For instance, in Protocol 1, the starting materials would need to be changed to build the pyrazole ring with the substituents oriented differently from the outset. For Protocol 2, a different starting aminopyrazole would be required, and the subsequent bromination would need to be carefully controlled to target the C3 position.
References
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. CN106866931A.
- 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid - Benchchem.
- Regioselectivity of pyrazole bromin
- Process for the preparation of 3-amino-5-methylpyrazole. US5616723A.
- Regioselectivity of pyrazole bromin
- Process for the preparation of 3-amino-5-methylpyrazole. EP0623600B1.
- Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)
- Regioselectivity in pyrazole EAS : r/OrganicChemistry - Reddit.
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - SciELO México.
- 1-[(3-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylcyclopropan-1-amine - AA Blocks.
- 4-bromo-1-methyl-1H-pyrazol-5-amine - Advanced ChemBlocks.
- Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF - ResearchG
- Process for the preparation of 3-amino-5-methylpyrazole. EP0623600A1.
- Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole - ACS Public
- A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. CN104844567A.
- 3(5)-aminopyrazole - Organic Syntheses Procedure.
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI.
Sources
- 1. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 2. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
- 3. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 4. EP0623600B1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 5. EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. scielo.org.mx [scielo.org.mx]
- 9. reddit.com [reddit.com]
- 10. echemi.com [echemi.com]
A Comparative Guide to Catalytic Systems for C-N Cross-Coupling of 3-bromo-1-methyl-1H-pyrazol-5-amine
The functionalization of the pyrazole core is a critical endeavor in medicinal chemistry, as this scaffold is a key component in a multitude of biologically active compounds.[1][2] Specifically, the synthesis of substituted 1-methyl-1H-pyrazol-5-amines via C-N cross-coupling reactions provides a powerful pathway to novel derivatives for drug discovery programs.[1] The choice of catalyst is paramount to the success of these transformations, directly influencing reaction yield, substrate scope, and overall efficiency.
This guide provides an in-depth comparison of prevalent catalytic systems for the coupling of amines with 3-bromo-1-methyl-1H-pyrazol-5-amine. We will dissect the performance of both palladium- and copper-based systems, offering field-proven insights and supporting experimental data derived from established methodologies for analogous five-membered heterocyclic bromides.[2][3][4]
Section 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and highly efficient method for C-N bond formation.[5] The reaction's success with five-membered heterocyclic halides, which are notoriously difficult coupling partners due to their potential to inhibit or deactivate palladium catalysts, hinges on the careful selection of the ligand, base, and palladium precatalyst.[2][3]
Mechanism & Rationale
The catalytic cycle, illustrated below, involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[5][6]
The choice of a bulky, electron-rich phosphine ligand is critical. These ligands stabilize the Pd(0) species, promote the oxidative addition step, and facilitate the final reductive elimination, which is often the rate-limiting step.[5][7]
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Performance Data & Catalyst System Comparison
The following table summarizes representative palladium-based catalytic systems. Yields are based on studies of structurally similar bromopyrazoles and other five-membered heteroaryl bromides, providing a strong predictive framework for the target reaction.[2][3][8]
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield Range (%) | Key Insights & Causality |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | 75-95 | A classic, robust system. The bulky, electron-rich XPhos ligand is effective for coupling a wide range of primary and secondary amines. NaOtBu is a strong, non-nucleophilic base suitable for many substrates. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 70-90 | SPhos is another highly effective biarylphosphine ligand. K₃PO₄ is a milder base, beneficial for substrates with base-sensitive functional groups. |
| tBuBrettPhos Pd G3 Precatalyst | (tBuBrettPhos) | LiHMDS | THF | 50-80 | 80-98 | This precatalyst offers high efficiency and mild reaction conditions.[2] The tBuBrettPhos ligand is particularly effective for challenging five-membered heterocycles.[2][3] LiHMDS is a strong base compatible with many functional groups. |
| GPhos Pd G2 Precatalyst | (GPhos) | NaOTMS | THF | 50-90 | 70-92 | This system is specifically designed for base-sensitive heteroarenes.[8] NaOTMS is a moderate-strength base that minimizes substrate decomposition, which can otherwise lead to catalyst deactivation.[8] |
| Pd₂(dba)₃ | Pyrazole-P,N Ligand | NaOtBu | Toluene | 85-90 | 79-83 | Pyrazole-tethered phosphine ligands can act as effective P,N-bidentate ligands, stabilizing the palladium center and facilitating the catalytic cycle for coupling with secondary cyclic amines and anilines.[7][9] |
Recommended Protocol: Buchwald-Hartwig Amination using a Precatalyst
This protocol is optimized for generality and high performance with challenging heteroaryl bromides.
-
Vessel Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the tBuBrettPhos Pd G3 Precatalyst (1-2 mol % Pd).
-
Reagent Addition: Add this compound (1.0 equiv.), the desired amine coupling partner (1.2-1.4 equiv.), and the base (e.g., LiHMDS, 2.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or Toluene, to achieve a concentration of ~0.1 M).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), concentrate under reduced pressure, and purify the crude product by column chromatography.
Section 2: Copper-Catalyzed Ullmann-Type Coupling
The Ullmann reaction, a classical method for C-N bond formation, traditionally required harsh conditions (high temperatures, stoichiometric copper).[10][11] Modern advancements, particularly the use of ligands, have transformed it into a milder, more versatile catalytic process that is often complementary to palladium-catalyzed methods.[11][12]
Mechanism & Rationale
While the exact mechanism can vary, a plausible catalytic cycle for modern Ullmann couplings involves a Cu(I) active species. This species undergoes oxidative addition with the aryl halide, followed by coordination of the amine and subsequent deprotonation. Reductive elimination then furnishes the N-arylated product and regenerates the Cu(I) catalyst. Ligands such as diamines or amino acids accelerate the reaction by stabilizing the copper intermediates and facilitating the key oxidative addition and reductive elimination steps.[10][12]
Caption: A plausible catalytic cycle for a modern Ullmann-type coupling.
Performance Data & Catalyst System Comparison
Copper-based systems offer a cost-effective alternative to palladium. The following table highlights common systems applicable to N-arylation of heterocycles.
| Copper Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield Range (%) | Key Insights & Causality |
| CuI | L-Proline | K₂CO₃ | DMSO | 80-90 | 70-90 | L-Proline is an effective and inexpensive ligand for coupling with N-heterocycles.[13] K₂CO₃ is a mild base, and DMSO is a polar aprotic solvent that facilitates the reaction. |
| Cu(OAc)₂ | 1,10-Phenanthroline | K₂S₂O₈ | Toluene | 100 | 50-79 | This system has been used for the oxidative coupling of aminopyrazoles.[14] The phenanthroline ligand stabilizes the copper catalyst, while the oxidant may facilitate a different reaction pathway. |
| CuI | Benzene-1,2-diamine | K₃PO₄ | Dioxane | RT - 80 | 75-95 | Modern diamine ligands enable Ullmann couplings under significantly milder conditions, even at room temperature for some substrates, by forming highly active anionic copper complexes. |
| CuI | N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 90 | 70-88 | Simple amino acids can serve as excellent ligands, promoting the reaction at moderate temperatures with a variety of amines and aryl halides.[15] |
Recommended Protocol: Ligand-Promoted Ullmann Coupling
This protocol utilizes an amino acid ligand for a mild and efficient transformation.
-
Vessel Preparation: To a reaction vial, add CuI (5-10 mol %), the ligand (e.g., L-Proline, 20 mol %), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.5 equiv.).
-
Solvent Addition: Add the solvent (e.g., DMSO).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Section 3: Head-to-Head Comparison & Selection Guide
The choice between a palladium or copper catalyst is not always straightforward and depends on several factors.
Caption: Decision workflow for selecting a catalytic system.
-
For Broadest Scope and Highest Yields: Palladium-based systems, particularly those using modern biarylphosphine ligands and precatalysts like tBuBrettPhos, are often the first choice for initial explorations and for coupling challenging or sterically hindered amines.[2][3]
-
For Cost-Effective, Large-Scale Synthesis: Modern copper-catalyzed Ullmann systems are highly attractive. Their lower cost, combined with increasingly mild reaction conditions afforded by new ligands, makes them ideal for process chemistry and scale-up.
-
For Base-Sensitive Substrates: The use of milder bases (K₃PO₄, Cs₂CO₃) is crucial. While possible with both metals, systems specifically developed for this purpose, such as the GPhos/NaOTMS palladium system, should be considered.[8]
Conclusion
Both palladium and copper catalysis offer powerful and effective solutions for the C-N coupling of this compound. Palladium-catalyzed Buchwald-Hartwig amination, empowered by advanced phosphine ligands, provides exceptional scope and efficiency, albeit at a higher cost. The renaissance of copper-catalyzed Ullmann coupling, driven by the development of effective and inexpensive ligands, presents a mild, economical, and highly practical alternative. The optimal choice will ultimately be guided by the specific requirements of the synthesis, including the nature of the amine coupling partner, the presence of sensitive functional groups, and considerations of cost and scale.
References
- Benchchem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Amino-5-methylpyrazole.
- MDPI. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds.
- National Institutes of Health (NIH). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- Wikipedia.
- ACS Publications. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters.
- ARKAT USA, Inc.
- National Institutes of Health (NIH). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC.
- Benchchem. A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions.
- RSC Publishing. Combinatorial synthesis of substituted pyrazolo-fused quinazolines by the Rh(iii)-catalyzed [5 + 1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates and alkynamides - Organic & Biomolecular Chemistry.
- Chemistry LibreTexts.
- ResearchGate.
- ACS Publications. Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles | The Journal of Organic Chemistry.
- National Institutes of Health (NIH).
- Organic Chemistry Portal. Ullmann Reaction.
- ACS Publications. Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis | Chemical Reviews.
- National Institutes of Health (NIH). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC.
- ResearchGate. L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF.
- TCI AMERICA.
- Semantic Scholar. Mild method for Ullmann coupling reaction of amines and aryl halides..
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds [mdpi.com]
- 15. [PDF] Mild method for Ullmann coupling reaction of amines and aryl halides. | Semantic Scholar [semanticscholar.org]
Comparative Guide to the Structure-Activity Relationship of 3-Bromo-1-methyl-1H-pyrazol-5-amine Analogs
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2] The 3-bromo-1-methyl-1H-pyrazol-5-amine core represents a key pharmacophore with significant potential for derivatization to explore and optimize various biological activities. The strategic placement of a bromine atom at the C3 position, a methyl group at the N1 position, and an amino group at the C5 position provides a versatile template for chemical modification. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on this core structure, with a focus on their potential as kinase inhibitors and antimicrobial agents. While direct, head-to-head comparative studies on a systematic series of this compound analogs are not extensively available in the public domain, this guide synthesizes fragmented data from the broader pyrazole literature to infer logical SAR trends and provide actionable insights for researchers in drug discovery and development.
I. The this compound Scaffold: A Platform for Diverse Biological Activities
The core scaffold possesses key features that contribute to its potential as a pharmacophore:
-
Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, it can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.
-
5-Amino Group: This functional group serves as a crucial handle for introducing a wide array of substituents, allowing for the modulation of physicochemical properties and target engagement. It can act as a hydrogen bond donor.
-
3-Bromo Group: The bromine atom can act as a hydrogen bond acceptor and its presence can influence the electronic properties of the pyrazole ring. It also provides a potential site for further functionalization through cross-coupling reactions.
-
1-Methyl Group: The methyl group at the N1 position resolves tautomeric ambiguity and provides a fixed point of interaction.
II. Synthesis Strategies for this compound Analogs
The synthesis of the core scaffold and its analogs can be achieved through multi-step synthetic routes. While a direct synthesis for this compound is not prominently documented, a plausible approach can be adapted from the synthesis of its isomer, 5-bromo-1-methyl-1H-pyrazol-3-amine.[3]
A general synthetic pathway is proposed below:
Caption: Generalized synthetic workflow for this compound analogs.
Experimental Protocol: General Synthesis of N-substituted this compound Analogs
This protocol is a generalized procedure adapted from known pyrazole syntheses.[3][4]
Step 1: Synthesis of 1-methyl-3-substituted-1H-pyrazol-5(4H)-one
-
To a solution of a suitable β-ketoester (1.0 eq) in ethanol, add methylhydrazine (1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to obtain the corresponding pyrazolone.
Step 2: Bromination of the Pyrazolone
-
Dissolve the pyrazolone (1.0 eq) in a suitable solvent such as acetic acid or chloroform.
-
Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine (1.1 eq), portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product to yield the brominated pyrazolone.
Step 3: Conversion to this compound
-
This step can be challenging and may involve multiple transformations, such as conversion of the keto group to an amine. A possible route involves oximation followed by reduction.
Step 4: N-Substitution of the 5-Amino Group
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or DCM), add a base such as triethylamine or diisopropylethylamine (1.5 eq).
-
Add the desired electrophile (e.g., an acyl chloride, sulfonyl chloride, or alkyl halide) (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
III. Structure-Activity Relationship as Kinase Inhibitors
Pyrazole-based compounds are well-established as potent kinase inhibitors, often targeting the ATP-binding site of the kinase.[5][6] The SAR of this compound analogs as kinase inhibitors can be inferred from studies on related pyrazole scaffolds.
Key Interaction Points in a Kinase ATP-Binding Site:
Caption: Putative binding mode of a this compound analog in a kinase ATP-binding site.
A. Substitutions at the 5-Amino Group (R):
The substituent at the 5-amino position is crucial for determining potency and selectivity. This group typically extends into the solvent-exposed region of the ATP-binding site.
-
Aromatic and Heteroaromatic Rings: Introduction of substituted phenyl, pyridyl, or other heteroaromatic rings can lead to potent inhibitors. The nature and position of substituents on these rings are critical.
-
Electron-withdrawing groups (e.g., -CF₃, -Cl, -CN) can enhance activity, potentially through favorable interactions with the protein surface or by modulating the electronics of the aromatic system.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) can also be beneficial, depending on the specific topology of the target kinase's active site.
-
-
Alkyl and Cycloalkyl Groups: Small, hydrophobic alkyl or cycloalkyl groups can occupy small hydrophobic pockets near the solvent front.
-
Linkers: The introduction of a linker (e.g., -CH₂-, -C(O)-) between the 5-amino group and a terminal ring can optimize the positioning of the substituent for improved interactions.
B. The Role of the 3-Bromo and 1-Methyl Groups:
-
3-Bromo Group: The bromine atom can influence the overall conformation of the inhibitor and may engage in halogen bonding with backbone carbonyls. Its steric bulk can also impact binding, and in some cases, replacing it with a smaller group like chlorine or a hydrogen atom may be beneficial for certain targets.
-
1-Methyl Group: This group typically occupies a small hydrophobic pocket. Variations in the size of this alkyl group (e.g., ethyl, propyl) could be explored to probe the size and shape of this pocket.
C. Comparative Data (Inferred from Related Scaffolds):
The following table presents data from related pyrazole-based kinase inhibitors to illustrate potential SAR trends.
| Scaffold | Target Kinase | Substituent (R) | IC₅₀ (nM) | Reference |
| Pyrazolopyrimidine | SRC | 4-(phenylamino)phenyl | <1 | [7] |
| 3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | JNK3 | (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl) | 227 | [5] |
| Pyrazole-based | VEGFR2 | 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl | 8.93 | [8] |
Experimental Protocol: Kinase Inhibition Assay (General)
This is a generalized protocol for determining the in vitro inhibitory activity of compounds against a specific kinase.
-
Reagents and Materials:
-
Kinase enzyme of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a microplate, add the kinase enzyme, substrate, and assay buffer.
-
Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
IV. Structure-Activity Relationship as Antimicrobial Agents
Pyrazole derivatives have also shown promise as antimicrobial agents.[1][9] The SAR for this activity can be distinct from that of kinase inhibition.
A. Key Structural Features for Antimicrobial Activity:
-
Lipophilicity: A balanced lipophilicity is often crucial for cell membrane penetration. Highly polar or nonpolar compounds may exhibit poor activity.
-
Hydrogen Bonding Capacity: The ability to form hydrogen bonds with bacterial enzymes or other cellular components is important.
-
Specific Pharmacophoric Elements: The introduction of specific moieties known to have antimicrobial properties (e.g., thiourea, sulfonamide) can enhance activity.
B. Inferred SAR for this compound Analogs:
-
Substitutions at the 5-Amino Group:
-
Introduction of long alkyl chains or bulky aromatic groups can increase lipophilicity and potentially enhance antibacterial or antifungal activity up to a certain point.
-
Incorporation of sulfur-containing moieties, such as disulfides, has been shown to be effective. For example, a 1-methyl-1H-pyrazol-5-amine derivative with a disulfide moiety exhibited potent antifungal activity.[1]
-
-
The 3-Bromo Group: The presence of a halogen at this position can contribute to the overall antimicrobial effect. In some series of heterocyclic antimicrobials, halogenation is a key determinant of potency.
C. Comparative Data (Inferred from Related Scaffolds):
| Scaffold | Organism | Substituent | Activity (MIC/EC₅₀) | Reference |
| 1-Methyl-1H-pyrazol-5-amine disulfide | Valsa mali | 4-chlorobenzyl | EC₅₀ = 0.64 mg/L | [1] |
| 1-Methyl-1H-pyrazol-5-amine disulfide | Pseudomonas syringae | 2-fluorobenzyl | MIC₉₀ = 1.56 mg/L | [1] |
| Benzofuran pyrazole | Pain response | Nitro and bromo groups | 60% inhibition | [9] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials:
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Incubator
-
-
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Prepare serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.
-
Add the microbial inoculum to each well.
-
Include a positive control (microorganism in medium without compound) and a negative control (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).
-
After incubation, visually inspect the plates for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
V. Conclusion and Future Perspectives
Key takeaways for researchers:
-
Kinase Inhibitors: Focus on substitutions at the 5-amino position with substituted aryl and heteroaryl rings to enhance potency and selectivity. The linker between the amine and the ring system is a critical parameter for optimization.
-
Antimicrobial Agents: Explore the introduction of lipophilic and sulfur-containing moieties at the 5-amino position. The 3-bromo substituent is likely important for activity and should be retained in initial screening efforts.
Future work should involve the synthesis and systematic biological evaluation of a focused library of this compound analogs to establish a robust SAR. This will enable the rational design of more potent and selective compounds for specific therapeutic targets.
VI. References
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. 2021;26(4):995.
-
Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega. 2022;7(38):34377-34392.
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. 2021;12:660978.
-
Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. CN108164478A.
-
Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & Medicinal Chemistry Letters. 2020;30(3):126909.
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. 2023;14(6):835-841.
-
Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development. 2017;21(5):734-739.
-
Syntheses and Biological Activities of Novel 3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides. Chinese Journal of Chemistry. 2014;32(7):645-650.
-
Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. 2021;64(21):15976-15993.
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. 2022;27(19):6619.
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances. 2023;13(30):20863-20875.
-
Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. 2016;59(11):5391-5408.
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
A Senior Application Scientist's Guide to the Performance of 3-Bromo-1-methyl-1H-pyrazol-5-amine in Modern Cross-Coupling Reactions
Abstract
This guide provides an in-depth technical analysis of 3-bromo-1-methyl-1H-pyrazol-5-amine, a crucial building block for drug discovery and materials science. Recognizing the scarcity of direct head-to-head comparative data for this specific reagent, this document synthesizes field-proven insights and experimental data from closely related structural analogs. We benchmark the expected performance of this compound in two cornerstone reactions of modern synthetic chemistry: the Suzuki-Miyaura C-C cross-coupling and the Buchwald-Hartwig C-N amination. By examining the causality behind experimental choices for similar substrates, we provide validated, trustworthy protocols and predictive insights for researchers, scientists, and drug development professionals aiming to leverage this versatile scaffold.
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates valued for their anti-inflammatory, anticancer, and analgesic properties.[1][2] The strategic functionalization of this ring system is paramount for modulating pharmacokinetic properties and target engagement. This compound presents two orthogonal synthetic handles: a bromine atom at the C3 position, ideal for transition metal-catalyzed cross-coupling, and an amino group at C5, which can be used for subsequent derivatization.
The N-methylation of the pyrazole ring prevents complications associated with the acidic N-H proton, which can interfere with certain catalytic cycles, particularly in C-N coupling reactions.[3] This guide will focus on the reactivity of the C-Br bond, providing a comparative framework for its application in robust and scalable synthetic routes.
Performance Benchmark: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The performance of an aryl bromide in this reaction is highly dependent on the choice of catalyst, ligand, and base, especially with heteroaromatic substrates that can potentially deactivate the palladium catalyst.[4]
Expertise & Mechanistic Considerations
While direct data for this compound is limited, extensive studies on the closely related 3-bromo pyrazolo[1,5-a]pyrimidin-5-one scaffold provide critical insights. A primary challenge in the coupling of such electron-rich, nitrogen-containing heterocycles is the competing debromination side reaction, where the bromine atom is replaced by hydrogen.[4][5] This undesired pathway is often prevalent with standard palladium catalysts like Pd(PPh₃)₄.
The causal factor for overcoming this is the use of sterically bulky, electron-rich biarylphosphine ligands (e.g., XPhos) in combination with advanced palladium pre-catalysts (e.g., XPhosPdG2). These ligands promote the desired reductive elimination step over debromination, leading to significantly higher product yields.[4][6] Microwave-assisted synthesis has also proven effective in accelerating these reactions and improving yields.[4]
Comparative Data from Analogous Systems
The following table summarizes reaction conditions and outcomes for the Suzuki-Miyaura coupling of analogous brominated pyrazole-containing systems, providing a strong predictive baseline for the target molecule.
| Entry | Brominated Substrate | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) / Time | Yield (%) | Key Finding / Reference |
| 1 | 3-bromo pyrazolo[1,5-a]pyrimidin-5-one | p-methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane | 110 °C | 9% (91% debromination) | Standard catalysts are ineffective and lead to debromination.[4] |
| 2 | 3-bromo pyrazolo[1,5-a]pyrimidin-5-one | p-methoxyphenylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | EtOH/H₂O | 110 °C / 12 h | 92% | Bulky biarylphosphine ligands are essential to prevent side reactions.[4][5] |
| 3 | 5-bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 °C / >15 h | Moderate to Good | Demonstrates feasibility with related amino-heterocycles, though conditions are harsh.[7] |
| 4 | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 °C / 2 h | High | Ferrocene-based ligands can also be highly effective for related systems.[8] |
Recommended Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a self-validating system designed for high-yield synthesis based on optimized conditions for analogous substrates.[4][5]
Workflow Diagram
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the XPhosPdG2 precatalyst (5 mol%) and additional XPhos ligand (10 mol%). The addition of extra ligand is crucial for catalyst stability and to suppress debromination.[4]
-
Solvent Addition: Add a 4:1 mixture of ethanol and water to the vial to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 110-135 °C for 40-60 minutes, with stirring. Monitor the reaction by TLC or LCMS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Performance Benchmark: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, essential for synthesizing a vast array of pharmaceutical compounds.[9][10] Five-membered heterocyclic bromides, like our target molecule, can be challenging substrates due to their potential to inhibit the palladium catalyst.[3]
Expertise & Mechanistic Considerations
The primary challenge with aminopyrazole substrates is potential catalyst deactivation through coordination of the pyrazole's nitrogen atoms to the palladium center. While the N-methylation in our target molecule mitigates issues with N-H acidity, the free amino group at C5 could still interact with the catalyst.
Research on the amination of unprotected 3-bromo-1H-pyrazoles has demonstrated that the choice of ligand is paramount.[3] While first-generation ligands are often ineffective, highly hindered biarylphosphine ligands, such as tBuBrettPhos, are exceptionally effective. These ligands create a sterically crowded coordination sphere around the palladium atom, which facilitates the crucial C-N reductive elimination step and prevents catalyst inhibition. The use of a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LHMDS) is also critical for efficient deprotonation of the amine coupling partner without competing side reactions.[3]
Comparative Data from Analogous Systems
The following table summarizes results from the Buchwald-Hartwig amination of bromo-pyrazoles, providing a reliable performance forecast for this compound.
| Entry | Bromo-Pyrazole Substrate | Amine Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) / Time | Yield (%) | Key Finding / Reference |
| 1 | 4-bromo-1H-pyrazole | Aniline | Pd precatalyst / tBuBrettPhos (L4) | LHMDS | Dioxane | 50 °C / 12 h | 87% | tBuBrettPhos is a superior ligand for unprotected bromo-pyrazoles.[3] |
| 2 | 3-bromo-1H-pyrazole | Morpholine | Pd precatalyst / tBuBrettPhos (L4) | LHMDS | Dioxane | 50 °C / 12 h | 94% | The protocol is highly effective for coupling with secondary aliphatic amines.[3] |
| 3 | 3-bromo-1H-pyrazole | 2-Aminopyridine | Pd precatalyst / tBuBrettPhos (L4) | LHMDS | Dioxane | 80 °C / 16 h | 75% | The method is suitable for forming diheteroarylamines, crucial in medicinal chemistry.[3] |
| 4 | 4-bromo-7-azaindole | Benzylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 °C / 1 h | High | Bidentate ligands like Xantphos are also effective for related N-heterocycles.[11] |
Recommended Experimental Protocol: Buchwald-Hartwig Amination
This protocol is based on a highly general and efficient method developed for challenging unprotected bromo-pyrazoles and is expected to perform exceptionally well for the N-methylated target.[3]
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add the tBuBrettPhos Pd precatalyst (1-2 mol%).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent and Base: Add anhydrous dioxane, followed by the dropwise addition of LHMDS (2.2 equiv, typically as a 1.0 M solution in THF). The use of a strong silylamide base is key.
-
Reaction: Seal the tube and heat the reaction mixture to 50-80 °C with stirring. Monitor the reaction's progress by TLC or LCMS until the starting material is consumed (typically 12-16 hours).
-
Workup: Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel column chromatography to yield the desired N-arylated or N-alkylated product.
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Comparison with Alternative Building Blocks
When selecting a synthetic building block, it is crucial to consider alternatives. The primary competitors to bromo-pyrazoles are their iodo- and chloro-analogs.
-
Iodo-Pyrazoles (e.g., 3-iodo-1-methyl-1H-pyrazol-5-amine): In classical cross-coupling chemistry, the reactivity trend follows C-I > C-Br > C-Cl, due to bond dissociation energies. An iodo-analog would be expected to undergo oxidative addition more readily. However, for some heterocyclic systems, iodo-derivatives can be more prone to dehalogenation side reactions.[12] They are also typically more expensive and less stable than their bromo counterparts.
-
Chloro-Pyrazoles (e.g., 3-chloro-1-methyl-1H-pyrazol-5-amine): Chloro-analogs are often cheaper but are significantly less reactive. While modern catalyst systems have been developed for activating aryl chlorides, they often require higher catalyst loadings, more forcing conditions, and highly specialized ligands, making them less ideal for initial discovery efforts.
Final Assessment and Recommendations
Based on a comprehensive analysis of data from closely related analogs, this compound is predicted to be a highly effective and versatile substrate for modern palladium-catalyzed cross-coupling reactions.
-
For Suzuki-Miyaura C-C Coupling: Success is contingent on using modern catalyst systems, such as XPhosPdG2/XPhos , to mitigate the significant risk of debromination. Under these optimized, microwave-assisted conditions, high yields are anticipated across a broad range of arylboronic acids.[4]
-
For Buchwald-Hartwig C-N Coupling: The substrate is expected to perform robustly with a variety of primary and secondary amines. The use of a catalyst system based on a hindered biarylphosphine ligand, such as tBuBrettPhos , is strongly recommended to ensure efficient C-N reductive elimination and prevent catalyst inhibition.[3]
By employing the validated protocols and mechanistic insights provided in this guide, researchers can confidently integrate this compound into their synthetic campaigns to accelerate the development of novel pharmaceuticals and advanced materials.
References
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Faria, J. V., et al. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 22(8), 1347. [Link]
- Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Bioorganic & Medicinal Chemistry, 43, 116273. [Link]
- MDPI. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(23), 7338. [Link]
- Ben-Mbarek, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2911-2921. [Link]
- Ben-Mbarek, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. ResearchGate. [https://www.researchgate.
- Yang, X., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(1), 202-205. [Link]
- Ben-Mbarek, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Saggadi, H., et al. (2019). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 24(18), 3241. [Link]
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- PubMed. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease.
- MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4930. [Link]
- Beilstein Journals. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 10, 2927-2935. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Comparing Antibody Cross-Reactivity Against Haptens Derived from 3-bromo-1-methyl-1H-pyrazol-5-amine
Introduction: The development of specific antibodies against small molecules, or haptens, is fundamental to the creation of sensitive and selective immunoassays for diagnostics, environmental monitoring, and drug development. 3-bromo-1-methyl-1H-pyrazol-5-amine represents a class of pyrazole compounds with significant interest in various chemical and biological applications.[1][2] When used as a hapten to elicit an immune response, the resulting antibodies must be rigorously characterized for their specificity. Cross-reactivity, the extent to which an antibody binds to molecules other than its target antigen, is a critical parameter that dictates the reliability and accuracy of any subsequent immunoassay.[3] An antibody that cross-reacts with structurally related compounds can lead to false-positive results and inaccurate quantification.
This guide provides a comprehensive comparison of two gold-standard techniques for evaluating antibody cross-reactivity: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). We will delve into the theoretical underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of the data they generate. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions when characterizing antibodies raised against haptens like this compound.
Part 1: The Foundation - Hapten Design and Immunogen Preparation
The journey to a specific antibody begins with the strategic design of the hapten-carrier conjugate, the immunogen. Because haptens are too small to be immunogenic on their own, they must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to stimulate an immune response.[4][5]
The design of this conjugate is not trivial. According to Landsteiner's principle, antibody specificity is predominantly directed towards the parts of the hapten molecule that are most distal to the linkage site with the carrier protein.[6] Therefore, the point of attachment and the nature of the spacer arm are critical variables that define the epitopes presented to the immune system. For this compound, the amine group is a convenient handle for conjugation, which would theoretically generate antibodies with high specificity for the brominated pyrazole core.
Experimental Protocol: Hapten-Carrier Protein Conjugation
This protocol describes a common method for conjugating an amine-containing hapten to a carrier protein using a bifunctional crosslinker like glutaraldehyde.
Materials:
-
This compound (Hapten)
-
Keyhole Limpet Hemocyanin (KLH)
-
Glutaraldehyde solution (25% in water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
Procedure:
-
Carrier Protein Preparation: Dissolve 10 mg of KLH in 2 mL of PBS (pH 7.4).
-
Hapten Solution: Dissolve 5 mg of the hapten in 1 mL of PBS. Some gentle warming or addition of a small amount of a co-solvent like DMSO may be necessary to achieve full dissolution.
-
Activation: While gently stirring the KLH solution, slowly add 150 µL of 5% glutaraldehyde solution. Allow the mixture to react for 2 hours at room temperature. This step activates the carrier protein by introducing aldehyde groups.
-
Conjugation: Add the hapten solution dropwise to the activated KLH solution. Let the reaction proceed overnight at 4°C with gentle stirring.
-
Quenching (Optional): To quench any unreacted aldehyde groups, add 100 µL of 1M glycine or sodium borohydride solution and incubate for 1 hour at room temperature.
-
Purification: Transfer the reaction mixture to a dialysis tube and dialyze against 4L of PBS for 48 hours, with at least four changes of the buffer. This removes unreacted hapten and crosslinker.[7]
-
Characterization & Storage: Determine the protein concentration (e.g., using a BCA assay) and confirm conjugation using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.[7] Store the conjugate at -20°C or -80°C in aliquots.
Caption: Workflow for Hapten-Carrier Protein Conjugation.
Part 2: Comparative Analysis of Cross-Reactivity Assessment Techniques
Once polyclonal or monoclonal antibodies have been generated, their binding specificity must be thoroughly evaluated. Here, we compare the two predominant methods for this purpose.
A. Competitive ELISA: The High-Throughput Workhorse
The competitive ELISA is an indirect assay format where the antibody is pre-incubated with a sample containing a potential cross-reactant (the competitor) before being added to a microplate coated with the hapten-protein conjugate (e.g., hapten-BSA). The amount of antibody that binds to the plate is inversely proportional to the concentration of the free hapten/competitor in the sample.
-
Expertise & Causality: This format is chosen for its simplicity and high-throughput capability.[8] The "competition" principle allows for the sensitive detection of small molecule haptens that cannot be easily immobilized on a plate themselves. The use of a heterologous coating antigen (e.g., immunizing with Hapten-KLH but coating plates with Hapten-BSA) is a key strategy to reduce non-specific binding to the carrier protein and select for antibodies specific to the hapten itself.[9]
Protocol: Competitive ELISA for Cross-Reactivity
-
Coating: Coat a 96-well microtiter plate with 100 µL/well of a hapten-BSA conjugate (1-10 µg/mL in coating buffer, pH 9.6). Incubate overnight at 4°C.[8]
-
Washing: Wash the plate 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBS). Incubate for 1-2 hours at 37°C.[8]
-
Washing: Repeat the wash step.
-
Competition Reaction:
-
On a separate "competition" plate, prepare serial dilutions of the target hapten (standard curve) and each potential cross-reacting compound.
-
Add a fixed, predetermined dilution of the antibody to each well of the competition plate. This dilution should be one that gives approximately 80-90% of the maximum signal in a direct binding ELISA.
-
Incubate the competition plate for 1 hour at 37°C to allow the antibody to bind to the free hapten/competitor.
-
-
Transfer: Transfer 100 µL from each well of the competition plate to the corresponding wells of the coated, blocked, and washed assay plate. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat anti-Rabbit IgG). Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 100 µL/well of TMB substrate. Incubate in the dark for 15-30 minutes.[10]
-
Stopping Reaction: Add 50 µL/well of stop solution (e.g., 2N H₂SO₄).
-
Reading: Read the absorbance (Optical Density, OD) at 450 nm using a microplate reader.
B. Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[11] For cross-reactivity studies, an antibody is typically captured on the sensor surface, and solutions containing the target hapten or its analogues are flowed over the chip.
-
Expertise & Causality: SPR provides a much deeper level of characterization than ELISA. It not only confirms binding but also quantifies the kinetics of the interaction—the association rate (kₐ) and the dissociation rate (kₔ).[12] This allows for the calculation of the equilibrium dissociation constant (Kₗ), a true measure of binding affinity. This detailed kinetic information is invaluable for selecting antibodies with desired characteristics, such as fast on-rates for rapid detection or slow off-rates for high-sensitivity applications.[13][14]
Protocol: SPR for Cross-Reactivity Analysis
-
Chip Preparation: Use a sensor chip suitable for antibody capturing (e.g., a Protein A/G chip). Equilibrate the chip surface with running buffer (e.g., HBS-EP+).
-
Antibody Immobilization: Inject the antibody solution over the sensor surface to achieve a stable capture level (e.g., 1000-2000 Response Units, RU).
-
Analyte Injection (Association): Prepare a series of dilutions for the target hapten and each potential cross-reactant in running buffer. Inject each concentration sequentially over the captured antibody surface for a defined period (e.g., 120 seconds) to monitor the association phase.
-
Dissociation: Flow running buffer over the surface for a defined period (e.g., 300 seconds) to monitor the dissociation of the hapten-antibody complex.
-
Regeneration: Inject a regeneration solution (e.g., glycine-HCl, pH 1.5) to strip the analyte and captured antibody from the chip, preparing it for the next cycle.
-
Data Analysis: Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic constants (kₐ, kₔ) and the affinity (Kₗ).
Part 3: Data Interpretation - A Practical Comparison
To illustrate the outputs of these two methods, let's consider a hypothetical dataset for an antibody raised against Hapten A (this compound) and tested against structurally similar compounds.
Hypothetical Cross-Reactants:
-
Hapten A: this compound (Target Analyte)
-
Analogue B: 3-chloro-1-methyl-1H-pyrazol-5-amine (Halogen substitution)
-
Analogue C: 3-bromo-1-ethyl-1H-pyrazol-5-amine (Alkyl group substitution)
-
Analogue D: 1-methyl-1H-pyrazol-5-amine (Lacks halogen)
-
Unrelated E: Fipronil (Structurally distinct pyrazole insecticide)
Table 1: Competitive ELISA Data Summary
Data is analyzed by determining the IC50 value, which is the concentration of the competitor required to inhibit 50% of the maximum signal. Cross-reactivity is then calculated relative to the target hapten.
Cross-Reactivity (%) = (IC50 of Hapten A / IC50 of Analogue) x 100
| Compound | Description | IC50 (ng/mL) | Cross-Reactivity (%) | Interpretation |
| Hapten A | Target Analyte | 15 | 100% | High affinity |
| Analogue B | Chloro vs. Bromo | 45 | 33.3% | Moderate cross-reactivity |
| Analogue C | Ethyl vs. Methyl | 350 | 4.3% | Low cross-reactivity |
| Analogue D | No Halogen | >10,000 | <0.15% | Negligible cross-reactivity |
| Unrelated E | Fipronil | >10,000 | <0.15% | Negligible cross-reactivity |
This table clearly shows that the antibody is highly specific for the bromo- and methyl- substitutions, as alterations at these positions significantly reduce binding.
Table 2: Surface Plasmon Resonance (SPR) Data Summary
SPR provides kinetic data, offering a more nuanced view of the binding events.
| Compound | kₐ (1/Ms) | kₔ (1/s) | Kₗ (nM) | Interpretation |
| Hapten A | 1.5 x 10⁵ | 2.2 x 10⁻³ | 14.7 | High affinity, stable complex |
| Analogue B | 1.1 x 10⁵ | 6.5 x 10⁻³ | 59.1 | Similar on-rate, but faster off-rate (less stable) |
| Analogue C | 0.8 x 10⁵ | 3.1 x 10⁻² | 387.5 | Slower on-rate and much faster off-rate |
| Analogue D | No Binding Detected | N/A | N/A | No measurable interaction |
| Unrelated E | No Binding Detected | N/A | N/A | No measurable interaction |
The SPR data corroborates the ELISA results but adds crucial detail. For instance, the reduced binding to Analogue B is primarily due to a less stable complex (faster kₔ), not a slower binding event. This level of detail is critical for advanced assay development.
Part 4: Synthesis and Strategy - A Senior Scientist's Perspective
The choice between Competitive ELISA and SPR depends on the specific goals of the project.
Caption: Decision workflow for choosing a cross-reactivity assay.
-
For initial screening of a large number of hybridoma clones or a wide array of potential cross-reactants, Competitive ELISA is the superior choice due to its scalability and lower cost. It provides a robust "yes/no" binding answer and a semi-quantitative ranking of cross-reactivity.
-
For in-depth characterization of lead antibody candidates, SPR is indispensable. The kinetic data it provides is crucial for understanding the binding mechanism and for selecting the absolute best binder for a demanding application, such as therapeutic drug monitoring or developing highly sensitive diagnostic tests.[11]
Ultimately, a tiered approach is often most effective. A broad primary screen using competitive ELISA can identify promising candidates, which are then subjected to rigorous kinetic characterization by SPR. This self-validating system ensures that only the most specific and high-affinity antibodies proceed to the final stages of immunoassay development, saving valuable time and resources.
References
- Gee, S. J., et al. (2015). Development of an Immunoassay for the Detection of the Phenylpyrazole Insecticide Fipronil. Journal of Agricultural and Food Chemistry.
- Huang, Z., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Food Chemistry.
- Mercader, J. V., et al. (2014). Haptens, bioconjugates, and antibodies for penthiopyrad immunosensing. Analytical Methods.
- Vancott, T. C. (1999). Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance. Methods in Molecular Medicine.
- Esteve-Turrillas, F., et al. (2015). Ready Access to Proquinazid Haptens via Cross-Coupling Chemistry for Antibody Generation and Immunoassay Development. PLoS One.
- Wong, B. S., et al. (2014). Multihapten Approach Leading to a Sensitive ELISA with Broad Cross-Reactivity to Microcystins and Nodularin. Environmental Science & Technology.
- Reichert. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. Reichert Technologies.
- Biomedical Primate Research Centre. (2010). Competition ELISA Protocol. Department of Parasitology Protocolbook.
- Vancott, T. C. (1999). Analysis of antibody-antigen interactions using surface plasmon resonance. PubMed.
- St-Laurent, D., et al. (2007). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Taylor & Francis Online.
- Karlsson, R., et al. (1994). Detection of antigen-antibody interactions by surface plasmon resonance. Application to epitope mapping. PubMed.
- Labtoo. Antibody-antigen interaction measurement by SPR. Labtoo Experimental Services.
- Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology.
- Creative Diagnostics. Competitive ELISA Protocol. Creative Diagnostics Technical Resources.
- St John's Laboratory. (2023). Competitive ELISA protocol. St John's Laboratory Resources.
- Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. PubMed Central.
- Sittampalam, G. S., et al. (2012). Immunoassay Methods. Assay Guidance Manual - NCBI Bookshelf.
- Kharrazian, D., & Vojdani, A. (2020). Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. PubMed Central.
- Aptamer Group. Anti-hapten Antibody Problems. Aptamer Group Resources.
- Mauriz, E., et al. (2006). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed.
- Creative Diagnostics. Anti-Hapten Antibody Production. Creative Diagnostics Services.
- CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Google Patents.
- ResearchGate. (2022). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate.
- Hsia, J. C., & Piette, L. H. (1969). Spin-labeled hapten studies of structure heterogeneity and cross-reactivity of the antibody active site. PubMed.
- CN109942730A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
- Gurda, B. L., et al. (2012). Examining the cross-reactivity and neutralization mechanisms of a panel of mAbs against adeno-associated virus serotypes 1 and 5. PubMed Central.
- Al-Targi, A. M., et al. (2014). Design, Synthesis, and In Vivo Evaluation of C1-Linked 4,5-Epoxymorphinan Haptens for Heroin Vaccines. PubMed Central.
- Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules.
- Rojas, J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry.
- Hassan, A. S., et al. (2022). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. Molecules.
- S. B. P., et al. (2024). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports.
- Taha, E., et al. (2010). Synthesis and biological evaluation of novel pyrazole compounds. European Journal of Medicinal Chemistry.
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aptamergroup.com [aptamergroup.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Haptens, bioconjugates, and antibodies for penthiopyrad immunosensing - Analyst (RSC Publishing) DOI:10.1039/C4AN00828F [pubs.rsc.org]
- 7. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 12. labtoo.com [labtoo.com]
- 13. Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 14. Analysis of antibody-antigen interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-bromo-1-methyl-1H-pyrazol-5-amine for Laboratory Professionals
For researchers engaged in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of 3-bromo-1-methyl-1H-pyrazol-5-amine, ensuring the safety of laboratory personnel and the preservation of our environment. The protocols outlined herein are synthesized from established safety data, regulatory standards, and field-proven best practices for handling halogenated heterocyclic compounds.
Hazard Assessment and Initial Preparations: Understanding the Compound
Before any handling or disposal procedures commence, a thorough understanding of the hazards associated with this compound is paramount. While comprehensive toxicological and ecological data for this specific compound are not extensively available, the presence of a bromine atom and an amine group on a pyrazole scaffold necessitates a cautious approach. Structurally similar compounds are known to cause skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, it is prudent to treat this compound as hazardous.
Immediate Safety Precautions:
-
Work Area: All handling and preparation for disposal should be conducted within a well-ventilated chemical fume hood.[3][4][5]
-
Contingency Planning: An emergency spill kit equipped with appropriate absorbent materials should be readily accessible. All personnel involved in the disposal process must be familiar with the laboratory's established spill response procedures.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
A multi-layered approach to personal protection is critical to mitigate the risks of exposure during the handling and disposal of this compound. The following table outlines the minimum required PPE, grounded in the precautionary principle for handling potentially hazardous chemicals.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields or a full-face shield.[3][4] | Protects against accidental splashes and potential eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[3][6][7] | Prevents direct skin contact and potential dermal absorption. Gloves should be inspected before use and disposed of properly after handling.[7] |
| Body Protection | A flame-resistant laboratory coat.[4][5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosol or dust generation.[3][7] | Minimizes the risk of inhaling potentially harmful airborne particles. |
Step-by-Step Disposal Protocol: From Laboratory Bench to Final Disposition
The proper disposal of this compound is a systematic process that ensures regulatory compliance and environmental safety. The following workflow provides a clear, actionable sequence for laboratory personnel.
Caption: Disposal workflow for this compound.
Experimental Protocol: Chemical Waste Management
-
Waste Segregation:
-
Containerization:
-
Place the waste, including any contaminated materials such as gloves or absorbent pads, into a designated, sealable, and chemically compatible container.[9]
-
Ensure the container is in good condition and free from leaks.
-
-
Labeling:
-
Secure Storage:
-
Professional Collection and Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified professional waste disposal service.[6][7]
-
Provide the disposal service with the complete and accurate chemical name and any available safety data.[9]
-
The recommended final disposal method for this compound is controlled incineration in a chemical incinerator equipped with a flue gas scrubber.[4][5] This ensures the complete destruction of the halogenated organic molecule, minimizing environmental impact.
-
Crucial "Don'ts" for Disposal:
-
DO NOT dispose of this compound down the drain or in the regular trash.[4][9] This can lead to environmental contamination.
-
DO NOT attempt to neutralize or chemically treat the waste unless you have a validated and approved protocol from your EHS office and are fully trained in the procedure.[9]
-
DO NOT mix this waste with other chemical waste streams without first consulting your institution's chemical hygiene plan or EHS professionals.[8]
Spill Management: Preparedness and Response
In the event of an accidental spill, a swift and appropriate response is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately evacuate non-essential personnel from the affected area and alert your laboratory supervisor and EHS office.
-
Containment: If it is safe to do so, prevent the spread of the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Avoid using combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material and any contaminated debris, and place it into a sealed, labeled container for disposal as hazardous waste.[5][7]
-
Decontamination: Clean the spill area as directed by your institution's safety protocols.
By adhering to these rigorous disposal procedures, researchers can ensure that their work with this compound is conducted with the highest standards of safety and environmental stewardship. This commitment to responsible chemical management is integral to the integrity and sustainability of scientific advancement.
References
- Benchchem. (n.d.). Navigating the Disposal of 3,5-diethyl-1-phenyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
- ECHEMI. (n.d.). 3-broMo-1H-pyrazol-5-aMine SDS, 1203705-55-8 Safety Data Sheets.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
- Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
- Angene Chemical. (2025). Safety Data Sheet.
- Capot Chemical. (2025). MSDS of 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde.
- Sigma-Aldrich. (n.d.). 3-Bromo-1-methyl-1H-pyrazole 96 151049-87-5.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- Capot Chemical. (2025). MSDS of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.
- Labbox. (n.d.). Safety Data Sheet.
- Law.Cornell.Edu. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrazole, 98%.
- EPA Nepis. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Synquest Labs. (n.d.). 3-Bromo-1H-pyrazol-5-amine.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. angenechemical.com [angenechemical.com]
- 7. capotchem.com [capotchem.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 3-bromo-1-methyl-1H-pyrazol-5-amine
Comprehensive Safety and Handling Guide: 3-bromo-1-methyl-1H-pyrazol-5-amine
A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Procedural Integrity
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, the potential of a molecule like this compound can only be safely unlocked through a rigorous and well-understood safety protocol. This guide moves beyond mere compliance, offering a deep dive into the causality behind each safety recommendation. It is designed to empower you, our trusted scientific partners, with the knowledge to handle this compound with the utmost confidence and care, ensuring both personal safety and the integrity of your research.
The pyrazole ring is a significant scaffold in medicinal chemistry, and its halogenated derivatives are key intermediates in synthesizing a wide array of functionalized molecules.[1][2] The presence of a bromine atom and an amine group on the pyrazole ring system suggests a compound with specific reactivity and potential biological activity that must be respected.[1] While comprehensive toxicological data for this specific molecule is not widely available, the known hazards of similar brominated and aminated heterocyclic compounds necessitate a cautious and informed approach.[3][4]
This document provides a self-validating system of protocols, from initial risk assessment to final disposal, ensuring a closed loop of safety and responsibility.
Hazard Assessment and Risk Mitigation
Understanding the intrinsic properties of this compound is the first step in developing a robust safety plan. Based on data from structurally related compounds, a thorough risk assessment is mandatory before any handling begins.
1.1. Known and Inferred Hazards
While specific toxicity data for this compound is limited, related pyrazole derivatives are classified with specific health risks.[5] It is prudent to treat this compound with a similar level of caution.
| Hazard Classification | Description | Recommended Action |
| Acute Toxicity, Oral | May be harmful if swallowed.[5] | Avoid ingestion. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6] |
| Skin Corrosion/Irritation | Causes skin irritation.[5][7] | Avoid all direct skin contact. Wear appropriate chemical-resistant gloves and a lab coat at all times.[5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5][7] | Wear tightly fitting safety goggles or a face shield.[8][9] Ensure eyewash stations are immediately accessible. |
| Respiratory Irritation | May cause respiratory tract irritation, especially if handled as a dust or aerosol.[3][5] | Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[9][10] |
1.2. Stability and Reactivity
This compound is generally stable under normal laboratory conditions.[5] However, certain conditions should be avoided:
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong reducing agents.[5]
-
Hazardous Decomposition Products: Thermal decomposition may produce irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (like hydrogen bromide).[5]
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not a one-size-fits-all approach; it is a calculated decision based on the specific hazards identified. For this compound, a multi-layered defense is required.
2.1. Core PPE Ensemble
The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8][10] A face shield is recommended when there is a splash hazard.[9][11] | Protects against splashes and airborne particles, preventing serious eye irritation.[5][7] |
| Skin Protection | Gloves: Chemical-resistant gloves (e.g., Nitrile) inspected before use. Use proper glove removal technique to avoid skin contact.[3] Clothing: A flame-resistant lab coat, fully buttoned.[8][11] Long pants and closed-toe shoes are mandatory.[11] | Nitrile gloves provide splash protection against a range of chemicals.[11][12] A lab coat prevents incidental contact with skin and contamination of personal clothing. |
| Respiratory Protection | Not typically required if work is performed within a certified chemical fume hood. If a fume hood is unavailable or if aerosolization is likely, use a NIOSH-approved air-purifying respirator with appropriate cartridges (e.g., OV/AG/P99).[3] | Prevents inhalation of dust or aerosols, mitigating the risk of respiratory tract irritation.[5] Engineering controls like fume hoods are the primary line of defense.[11] |
Operational Plan: From Benchtop to Disposal
A systematic workflow is critical to minimizing exposure and ensuring procedural consistency. The following protocols provide a step-by-step guide for the safe handling of this compound.
3.1. Pre-Handling Safety Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all PPE: Before approaching the chemical storage area, don your lab coat, safety goggles, and gloves.
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare Work Area: Clear the fume hood of all unnecessary items. Line the work surface with absorbent, disposable bench paper.
-
Prepare for Waste: Have designated, labeled waste containers ready for solid and liquid chemical waste.
3.2. Step-by-Step Handling Protocol
-
Transport: Keep the container tightly closed and transport it in a secondary container to the fume hood.[5]
-
Weighing: If weighing the solid, perform this task within the fume hood or in a ventilated balance enclosure to prevent dust inhalation. Use non-sparking tools.[8][10]
-
Dispensing/Reaction Setup:
-
Perform all manipulations deep within the fume hood sash.
-
Avoid creating dust.[9] If the material is a fine powder, handle it with extreme care.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the bench paper in the solid waste container.
-
Decontaminate any reusable equipment.
-
Carefully remove gloves using the proper technique and dispose of them in the designated solid waste.
-
3.3. Workflow for Safe Handling
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
Sources
- 1. Buy 1-[(Benzyloxy)methyl]-4-bromo-1H-pyrazol-3-amine (EVT-13289801) [evitachem.com]
- 2. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. capotchem.com [capotchem.com]
- 5. fishersci.fr [fishersci.fr]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. angenechemical.com [angenechemical.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
